molecular formula C46H88NO11P B15575707 DOPE-mPEG, MW 2000

DOPE-mPEG, MW 2000

Katalognummer: B15575707
Molekulargewicht: 862.2 g/mol
InChI-Schlüssel: KKXSHJSZIAABGR-RQXYYNAFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DOPE-mPEG, MW 2000 is a useful research compound. Its molecular formula is C46H88NO11P and its molecular weight is 862.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C46H88NO11P

Molekulargewicht

862.2 g/mol

IUPAC-Name

[(2R)-3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;methane

InChI

InChI=1S/C45H84NO11P.CH4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h18-21,42H,4-17,22-41H2,1-3H3,(H,46,49)(H,50,51);1H4/b20-18-,21-19-;/t42-;/m1./s1

InChI-Schlüssel

KKXSHJSZIAABGR-RQXYYNAFSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to DOPE-mPEG MW 2000 for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Core Component for Stealth Liposomal and Nanoparticle Formulations

Introduction: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) is an amphiphilic polymer widely utilized in the fields of drug delivery, nanomedicine, and gene therapy. It is a phospholipid-polyethylene glycol (PEG) conjugate, combining the structural properties of the lipid DOPE with the "stealth" characteristics of a 2000 molecular weight PEG chain. This unique structure allows for its incorporation into lipid-based nanoparticles, such as liposomes, where it plays a crucial role in enhancing stability, prolonging circulation time, and enabling targeted drug delivery through surface functionalization. This guide provides a comprehensive overview of DOPE-mPEG 2000, including its physicochemical properties, experimental protocols for its use, and key quantitative data for researchers and drug development professionals.

Physicochemical Properties and Specifications

DOPE-mPEG 2000 is a biocompatible and biodegradable molecule. The DOPE component, an unsaturated phospholipid, facilitates its integration into the lipid bilayer of nanoparticles. The hydrophilic PEG chain extends from the nanoparticle surface, creating a hydrated layer that sterically hinders the adsorption of plasma proteins (opsonization) and subsequent recognition and clearance by the reticuloendothelial system (RES). This "stealth" property significantly increases the systemic circulation half-life of the drug carrier.

Quantitative data for typical DOPE-mPEG 2000 is summarized in the table below.

PropertyValueReference
Molecular Weight (MW) ~2801.47 Da[1]
Purity >95%[2]
Form White to off-white solid[3]
Solubility Soluble in DMSO, dichloromethane, chloroform (B151607), acetone, and DMF[3]
Storage Temperature -20°C[4]

The Role of DOPE-mPEG 2000 in Nanoparticle Formulation: A Quantitative Perspective

The inclusion of DOPE-mPEG 2000 in liposomal formulations has a quantifiable impact on the resulting nanoparticles' characteristics. The molar percentage of the PEGylated lipid is a critical parameter that can be optimized to balance prolonged circulation with potential interference in cellular uptake or ligand binding.

ParameterEffect of Increasing DOPE-mPEG 2000 ConcentrationNotes
Circulation Half-Life IncreasesThe effect is proportional to the PEG molecular weight, with MW 5000 showing a longer half-life than MW 2000.[5]
Vesicle Size DecreasesThe steric hindrance from the hydrated PEG chains can lead to the formation of smaller, more uniform vesicles.[6]
Lamellarity DecreasesThe presence of the bulky PEG headgroup can favor the formation of unilamellar over multilamellar vesicles.[6]
pH-Sensitivity Reduces in a concentration-dependent mannerThis is an important consideration for pH-responsive drug delivery systems.[7]

Experimental Protocols

Preparation of DOPE-mPEG 2000-Containing Liposomes via Thin-Film Hydration and Extrusion

This is a standard and widely used method for preparing liposomes with encapsulated therapeutic agents.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol (CHOL)

  • DOPE-mPEG 2000

  • Drug to be encapsulated

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Protocol:

  • Lipid Film Formation:

    • Dissolve DOPE, cholesterol, and DOPE-mPEG 2000 in chloroform in a round-bottom flask at a desired molar ratio (e.g., 5.7:3.8:0.5 DOPE:CHEMS:DSPE-PEG2000).[7]

    • If encapsulating a lipophilic drug, dissolve it in the chloroform with the lipids.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under vacuum for at least 4 hours to remove residual solvent.[1]

  • Hydration:

    • Hydrate the lipid film with the aqueous hydration buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • Vortex the flask vigorously for 5 minutes to form multilamellar vesicles (MLVs).[1]

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension through polycarbonate membranes with a specific pore size (e.g., 200 nm) multiple times (e.g., 20 times) using a lipid extruder.[1]

  • Purification:

    • Remove the unencapsulated drug by methods such as size exclusion chromatography or dialysis.

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration & Sizing cluster_2 Purification dissolve Dissolve Lipids & Drug in Chloroform evaporate Rotary Evaporation dissolve->evaporate dry Vacuum Drying evaporate->dry hydrate Hydrate with Aqueous Buffer dry->hydrate Lipid Film extrude Extrusion through Membrane hydrate->extrude purify Remove Unencapsulated Drug extrude->purify Sized Liposomes final_product PEGylated Liposomes purify->final_product Final Formulation

Caption: Workflow for preparing PEGylated liposomes.

Surface Functionalization of Liposomes using Functionalized DOPE-mPEG 2000

For targeted drug delivery, DOPE-mPEG 2000 can be obtained with a reactive terminal group (e.g., maleimide (B117702), amine, carboxyl) to conjugate targeting ligands such as antibodies, peptides, or aptamers. The following is a general protocol for conjugating a thiol-containing ligand to a maleimide-functionalized liposome (B1194612).

Materials:

  • Pre-formed liposomes containing DOPE-PEG-Maleimide MW 2000 (e.g., 2-5 mol%).

  • Thiol-containing targeting ligand.

  • Reaction buffer (e.g., HEPES or PBS, pH 6.5-7.5).

  • Purification column (e.g., Sephadex G-50).

Protocol:

  • Liposome Preparation: Prepare liposomes as described in the previous protocol, incorporating DOPE-PEG-Maleimide 2000 into the lipid composition.

  • Ligand Preparation: Dissolve the thiol-containing ligand in the reaction buffer.

  • Conjugation Reaction:

    • Add the ligand solution to the liposome suspension. A typical molar ratio is 5-10 fold excess of ligand to the maleimide groups on the liposomes.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove the unconjugated ligand by passing the reaction mixture through a size exclusion chromatography column.

    • Collect the fractions containing the ligand-conjugated liposomes.

Bioconjugation_Workflow cluster_reaction Conjugation cluster_purification Purification liposomes Liposomes with DOPE-PEG-Maleimide mix Mix Liposomes and Ligand (pH 6.5-7.5) liposomes->mix ligand Thiol-containing Targeting Ligand ligand->mix incubate Incubate (e.g., 2-4h at RT) mix->incubate purify Size Exclusion Chromatography incubate->purify Reaction Mixture final_product Targeted Liposomes purify->final_product Purified Conjugate

Caption: Workflow for conjugating targeting ligands.

Logical Relationships in Targeted Drug Delivery

The use of DOPE-mPEG 2000 in drug delivery involves a series of logical steps aimed at improving therapeutic outcomes. This can be visualized as a pathway from formulation to cellular interaction.

Drug_Delivery_Logic formulation Inclusion of DOPE-mPEG 2000 in Liposome stealth Formation of Hydrated 'Stealth' Layer formulation->stealth targeting Conjugation of Targeting Ligand to Functionalized PEG formulation->targeting circulation Reduced Opsonization & Prolonged Circulation stealth->circulation accumulation Enhanced Permeation and Retention (EPR) Effect circulation->accumulation binding Specific Binding to Target Cells accumulation->binding targeting->binding uptake Cellular Uptake of Liposome binding->uptake release Intracellular Drug Release uptake->release

Caption: Logical pathway for PEGylated liposomes.

Conclusion

DOPE-mPEG MW 2000 is a critical excipient in the development of advanced drug delivery systems. Its ability to confer "stealth" properties to nanoparticles significantly enhances their pharmacokinetic profiles. Furthermore, the availability of terminally functionalized variants of DOPE-mPEG 2000 provides a versatile platform for the development of actively targeted nanomedicines. The experimental protocols and quantitative data presented in this guide offer a foundational understanding for researchers and professionals working to harness the potential of this important polymer in therapeutic applications.

References

An In-depth Technical Guide to DOPE-mPEG MW 2000: Chemical Structure, Properties, and Applications in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG MW 2000), a critical component in modern drug delivery systems. This document details its chemical structure, physicochemical properties, and key applications, with a focus on its role in the formulation of liposomal and nanoparticle-based therapeutics.

Chemical Structure and Core Properties

DOPE-mPEG MW 2000 is an amphiphilic polymer conjugate, consisting of a hydrophobic 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) lipid anchor and a hydrophilic methoxy-terminated polyethylene (B3416737) glycol (mPEG) chain with an average molecular weight of 2000 Daltons. The unsaturated oleoyl (B10858665) chains of the DOPE moiety provide fluidity to the lipid bilayer, a crucial factor in the dynamic processes of drug delivery. The mPEG chain imparts a "stealth" characteristic to nanoparticles, enabling them to evade the mononuclear phagocyte system and prolonging their circulation time in the bloodstream.[1][2]

The amphiphilic nature of DOPE-mPEG MW 2000 allows it to self-assemble in aqueous solutions, forming micelles and integrating into lipid bilayers of liposomes and other nanoparticles.[1][2] This property is fundamental to its function as a versatile excipient in drug formulation.

Below is a generalized representation of the chemical structure of DOPE-mPEG MW 2000:

Physicochemical Properties

The following table summarizes the key physicochemical properties of DOPE-mPEG MW 2000, compiled from various sources. These properties are critical for its handling, formulation, and in vivo performance.

PropertyValueReferences
Synonyms 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], mPEG-2000-DOPE[1]
Average Molecular Weight ~2801.46 g/mol [1]
Appearance White to off-white solid[1]
Purity >95% (as determined by TLC)[1]
Solubility Soluble in hot water (>10 mg/mL) and chloroform (B151607).[1]
Storage Conditions -20°C in a dry environment.[1][2]

Critical Micelle Concentration (CMC)

Experimental Protocols

General Protocol for Liposome (B1194612) Preparation using the Thin-Film Hydration Method

This protocol describes a standard method for the preparation of liposomes incorporating DOPE-mPEG MW 2000. The ratios of lipids can be adjusted based on the desired characteristics of the final formulation.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • DOPE-mPEG MW 2000

  • Drug to be encapsulated (lipophilic or hydrophilic)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Lipid Film Formation:

    • Dissolve DOPC, cholesterol, and DOPE-mPEG MW 2000 in the desired molar ratio (e.g., 85:10:5) in chloroform in a round-bottom flask.

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids. This will form a thin, uniform lipid film on the wall of the flask.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[6]

  • Hydration:

    • Hydrate the lipid film with the hydration buffer. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

    • The volume of the buffer should be sufficient to achieve the desired final lipid concentration.

    • Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).[6]

  • Size Reduction (Homogenization):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion.[6]

    • For extrusion, the liposome suspension is repeatedly passed through polycarbonate filters with a defined pore size (e.g., 100 nm) using a lipid extruder.

  • Purification:

    • Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This protocol outlines a common method for determining the CMC of amphiphilic molecules using a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

Materials:

  • DOPE-mPEG MW 2000

  • 1,6-diphenyl-1,3,5-hexatriene (DPH) stock solution in tetrahydrofuran (B95107) (THF)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a series of aqueous solutions of DOPE-mPEG MW 2000 with varying concentrations.

  • To each solution, add a small aliquot of the DPH stock solution to achieve a final DPH concentration in the nanomolar range.

  • Incubate the samples in the dark for a sufficient time to allow for the partitioning of DPH into the hydrophobic cores of any formed micelles.

  • Measure the fluorescence intensity of DPH in each sample using a fluorometer, with excitation and emission wavelengths appropriate for DPH (e.g., ~350 nm and ~430 nm, respectively).

  • Plot the fluorescence intensity as a function of the DOPE-mPEG MW 2000 concentration.

  • The CMC is determined as the concentration at which a sharp increase in fluorescence intensity is observed, indicating the formation of micelles and the partitioning of the hydrophobic DPH probe into the micellar core.[7]

Key Applications in Drug Delivery

DOPE-mPEG MW 2000 is a key component in the development of long-circulating drug delivery systems. Its primary functions include:

  • Steric Stabilization: The PEG chain forms a hydrated layer on the surface of nanoparticles, which sterically hinders the adsorption of opsonins (blood proteins), thereby reducing recognition and uptake by the reticuloendothelial system (RES).[8] This leads to a significantly prolonged circulation half-life of the nanoparticles.

  • Enhanced Permeability and Retention (EPR) Effect: The extended circulation time allows the nanoparticles to accumulate preferentially in tumor tissues due to their leaky vasculature and poor lymphatic drainage, a phenomenon known as the EPR effect.

  • Fusogenic Properties of DOPE: The DOPE component, being a cone-shaped lipid, has a propensity to form non-bilayer structures, which can facilitate the fusion of the liposome with the endosomal membrane. This is crucial for the release of the encapsulated drug from the endosome into the cytoplasm, a process known as endosomal escape.[9]

Visualizations

Liposome Formation and Drug Encapsulation Workflow

Liposome_Formation cluster_prep Preparation cluster_process Processing cluster_output Output Lipids Lipids (DOPC, Cholesterol, DOPE-mPEG 2000) Dissolution Dissolution Lipids->Dissolution Solvent Organic Solvent (e.g., Chloroform) Solvent->Dissolution Drug_Lipo Lipophilic Drug Drug_Lipo->Dissolution Drug_Hydro Hydrophilic Drug Hydration Hydration with Aqueous Buffer Drug_Hydro->Hydration Evaporation Solvent Evaporation (Thin Film Formation) Dissolution->Evaporation Evaporation->Hydration Homogenization Size Reduction (Extrusion/Sonication) Hydration->Homogenization Purification Purification (Removal of free drug) Homogenization->Purification Final_Product Drug-Loaded Liposomes Purification->Final_Product

Caption: Workflow for liposome preparation and drug encapsulation.

Endosomal Escape Mechanism

Endosomal_Escape cluster_cellular Cellular Uptake and Trafficking cluster_escape Endosomal Escape Liposome PEGylated Liposome (with DOPE) Endocytosis Endocytosis Liposome->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome If no escape Membrane_Fusion Membrane Destabilization and Fusion (DOPE-mediated) Late_Endosome->Membrane_Fusion Drug_Release Drug Release into Cytoplasm Membrane_Fusion->Drug_Release

Caption: Mechanism of endosomal escape facilitated by DOPE.

Conclusion

DOPE-mPEG MW 2000 is a highly versatile and essential lipid-polymer conjugate for the development of advanced drug delivery systems. Its unique combination of a fluid, fusogenic lipid anchor and a biocompatible, stealth-imparting polymer chain provides formulators with a powerful tool to enhance the therapeutic efficacy of a wide range of drugs. A thorough understanding of its chemical and physical properties, as outlined in this guide, is crucial for the rational design and optimization of novel nanomedicines.

References

The Role of DOPE-mPEG MW 2000 in Advanced Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000), a critical component in the formulation of advanced drug delivery systems. This document details its structural characteristics, functional roles, and diverse applications in nanomedicine, with a particular focus on liposomal and nanoparticle-based platforms. Key topics covered include the "stealth" properties conferred by the polyethylene (B3416737) glycol (PEG) chain, its influence on nanoparticle stability and circulation longevity, and its crucial role in the design of stimuli-responsive systems, particularly pH-sensitive liposomes for targeted intracellular drug release. This guide also presents a compilation of quantitative data from various studies, detailed experimental protocols for nanoparticle formulation and characterization, and visual representations of key biological pathways and experimental workflows to provide a comprehensive resource for researchers in the field.

Introduction: The Imperative for Advanced Drug Delivery

Conventional drug administration often suffers from limitations such as poor solubility, rapid degradation, off-target toxicity, and inefficient uptake by target cells. Advanced drug delivery systems, particularly those based on nanoparticles and liposomes, offer a promising avenue to overcome these challenges. By encapsulating therapeutic agents, these carriers can protect them from degradation, improve their pharmacokinetic profiles, and facilitate targeted delivery to diseased tissues, thereby enhancing therapeutic efficacy while minimizing side effects.

Among the various materials used to construct these delivery vehicles, phospholipids (B1166683) conjugated with polyethylene glycol (PEG) have become indispensable. DOPE-mPEG 2000, a conjugate of the fusogenic phospholipid DOPE and a 2000 molecular weight mPEG chain, stands out for its unique properties that enable the creation of highly effective and intelligent drug delivery platforms.

The Molecular Architecture and Core Functions of DOPE-mPEG 2000

DOPE-mPEG 2000 is an amphiphilic molecule, possessing a hydrophobic dioleoylphosphatidylethanolamine (DOPE) anchor and a hydrophilic methoxy-terminated polyethylene glycol (mPEG) chain. This structure allows it to readily integrate into the lipid bilayers of liposomes and the surface of other nanoparticles.[1][2]

The primary roles of DOPE-mPEG 2000 in drug delivery systems include:

  • Steric Stabilization and "Stealth" Properties: The hydrophilic PEG chain forms a protective layer on the nanoparticle surface. This "PEGylation" creates a steric barrier that inhibits the adsorption of opsonin proteins from the bloodstream, thereby reducing recognition and clearance by the mononuclear phagocyte system (MPS).[3] This "stealth" characteristic significantly prolongs the circulation half-life of the nanoparticles, allowing for greater accumulation in target tissues through mechanisms like the Enhanced Permeability and Retention (EPR) effect in tumors.[4]

  • Modulation of Physicochemical Properties: The incorporation of DOPE-mPEG 2000 influences the particle size, surface charge (zeta potential), and stability of nanoparticles. As will be detailed in the data section, the concentration of DOPE-mPEG 2000 can be fine-tuned to optimize these parameters for specific applications.

  • Facilitation of pH-Sensitivity: DOPE is a "cone-shaped" lipid that, on its own, tends to form non-bilayer hexagonal (HII) phases. When stabilized in a bilayer at physiological pH (7.4), a decrease in pH (e.g., in the endosomal compartment of a cell) can trigger a phase transition back to the hexagonal phase. This structural change disrupts the liposome (B1194612) membrane, leading to the rapid release of its encapsulated contents.[4][5] DOPE-mPEG 2000 can modulate this pH sensitivity.[6]

  • Platform for Bioconjugation: The terminal end of the PEG chain can be functionalized with various reactive groups (e.g., amine, maleimide) to allow for the covalent attachment of targeting ligands such as antibodies, peptides, and aptamers. This enables active targeting of the drug delivery system to specific cell surface receptors, further enhancing delivery specificity.

Quantitative Data on DOPE-mPEG 2000 Formulations

The following tables summarize key quantitative data from various studies on liposomal and nanoparticle formulations incorporating DOPE-mPEG 2000, highlighting its impact on critical quality attributes.

Table 1: Effect of DOPE-mPEG 2000 on Particle Size and Zeta Potential

Formulation Composition (Molar Ratio)Base Lipids% DOPE-mPEG 2000Particle Size (nm)Zeta Potential (mV)Reference
DOPC:CholEgg PC, Cholesterol0~228-[7]
DOPC:Chol:DOPE-mPEG 2000Egg PC, Cholesterol5~103-[7]
DSPC:Chol:DSPE-mPEG 2000DSPC, Cholesterol5115 ± 5-35.6 ± 4.9[8]
DOPE:CHEMS:DSPE-mPEG 2000DOPE, CHEMS5~94-[9]
Oleic Acid:Soy LecithinOleic Acid, Soy Lecithin-1102.3-18[10]
Oleic Acid:Soy Lecithin:DOPE-mPEG 2000Oleic Acid, Soy Lecithin---[10]

Table 2: Encapsulation Efficiency in DOPE-mPEG 2000 Formulations

DrugFormulation CompositionEncapsulation Efficiency (%)Reference
Folinic AcidOleic Acid:Soy Lecithin:DOPE-mPEG 2000> 75[10]
MethotrexateOleic Acid:Soy Lecithin:DOPE-mPEG 2000> 75[10]
DoxorubicinOleic Acid:Soy Lecithin:DOPE-mPEG 2000> 75[10]
IrinotecanOleic Acid:Soy Lecithin:DOPE-mPEG 2000> 75[10]
CefepimePC:CH:12NBrHigh[11]
DocetaxelDPPC:Chol:DSPE-mPEG 2000< 55[12]

Table 3: In Vivo Pharmacokinetic Parameters of PEGylated Formulations

FormulationAnimal ModelHalf-life (t½)ClearanceArea Under the Curve (AUC)Reference
Lc-PTOX-Lps (DSPE-mPEG 2000)-ProlongedReducedImproved Bioavailability[9]
Ridaforolimus in DSPE-PEG 2000 MicellesRatIncreased 1.7-foldDecreased 0.6-fold-[13]
LCP NPs with 20% DSPE-PEG 2000Mice---[14]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of DOPE-mPEG 2000-containing nanoparticles.

Protocol for Liposome Preparation via Thin-Film Hydration

This is a widely used method for preparing liposomes.

Materials:

  • Lipids (e.g., DOPE, helper lipid like PC or CHEMS, Cholesterol)

  • DOPE-mPEG 2000

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Dissolution: Dissolve the desired lipids, including DOPE-mPEG 2000, in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the transition temperature of the lipids to evaporate the organic solvent under reduced pressure. A thin, uniform lipid film will form on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the aqueous buffer (pre-heated to above the lipid transition temperature) to the flask. Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles (ULVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder multiple times (e.g., 11-21 times) to ensure homogeneity.

  • Purification: Remove any unencapsulated drug or free lipids by methods such as dialysis or size exclusion chromatography.

  • Storage: Store the final liposome suspension at 4°C.

Protocol for In Vitro Drug Release Assay

This protocol assesses the release of an encapsulated drug from the liposomes over time.

Materials:

  • Drug-loaded liposome suspension

  • Release buffer (e.g., PBS at pH 7.4 and an acidic buffer like acetate (B1210297) buffer at pH 5.5 to mimic endosomal conditions)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: Place a known volume of the drug-loaded liposome suspension into a dialysis bag.

  • Dialysis: Immerse the sealed dialysis bag in a larger volume of the release buffer (e.g., 500 mL) to ensure sink conditions.

  • Incubation: Incubate the setup at 37°C with gentle agitation.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release buffer from outside the dialysis bag.

  • Quantification: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of encapsulated drug.

Protocol for Cellular Uptake Assay via Flow Cytometry

This protocol quantifies the internalization of fluorescently labeled liposomes by cells.[1]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Fluorescently labeled liposomes (e.g., containing a fluorescent lipid like Rhodamine-PE)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow overnight.

  • Liposome Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled liposomes at a desired concentration. Incubate the cells for a specific period (e.g., 4 hours) at 37°C.

  • Cell Harvesting: After incubation, wash the cells with ice-cold PBS to remove non-internalized liposomes. Detach the cells using trypsin-EDTA.

  • Sample Preparation: Centrifuge the cell suspension and resuspend the cell pellet in cold PBS.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity of the cells. Higher fluorescence intensity indicates greater cellular uptake of the liposomes.

Protocol for Cytotoxicity Assessment using MTT Assay

This assay determines the effect of the drug-loaded liposomes on cell viability.[15]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Drug-loaded liposomes and control formulations (e.g., empty liposomes, free drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with serial dilutions of the drug-loaded liposomes, free drug, and empty liposomes. Include untreated cells as a control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key processes involving DOPE-mPEG 2000-containing drug delivery systems.

G cluster_blood Bloodstream (pH 7.4) Liposome PEGylated Liposome (DOPE-mPEG 2000) MPS Mononuclear Phagocyte System (Macrophage) Liposome->MPS Evades Uptake Tumor Tumor Tissue (EPR Effect) Liposome->Tumor Prolonged Circulation & Accumulation Opsonin Opsonin Protein Opsonin->Liposome Steric Hindrance

Caption: Steric stabilization of liposomes by DOPE-mPEG 2000 in the bloodstream.

G cluster_cell Cellular Environment Extracellular Extracellular Space (pH 7.4) Liposome_stable Stable Liposome (pH 7.4) CellMembrane Cell Membrane Endosome Endosome (pH ~5.5-6.0) Liposome_destab Destabilized Liposome (Hexagonal Phase) Endosome->Liposome_destab Protonation of DOPE/helper lipid Cytoplasm Cytoplasm Drug Drug Drug->Cytoplasm Liposome_stable->CellMembrane Endocytosis Liposome_destab->Drug Drug Release

Caption: Mechanism of pH-sensitive drug release from DOPE-containing liposomes.

G start Start dissolve Dissolve Lipids (incl. DOPE-mPEG 2000) in Organic Solvent start->dissolve evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate film Thin Lipid Film Formation evaporate->film hydrate Hydrate with Aqueous Buffer film->hydrate mlv Multilamellar Vesicles (MLVs) Formed hydrate->mlv extrude Extrusion through Polycarbonate Membrane mlv->extrude ulv Unilamellar Vesicles (ULVs) with Defined Size extrude->ulv characterize Characterization (Size, Zeta, EE%) ulv->characterize end End characterize->end

Caption: Experimental workflow for liposome preparation by thin-film hydration.

Conclusion and Future Directions

DOPE-mPEG 2000 is a versatile and indispensable tool in the development of sophisticated drug delivery systems. Its ability to confer "stealth" properties, modulate physicochemical characteristics, and enable stimuli-responsive drug release has significantly advanced the field of nanomedicine. The data and protocols presented in this guide underscore its importance and provide a practical resource for researchers.

Future research will likely focus on the development of more complex multi-functionalized nanoparticles that combine the benefits of DOPE-mPEG 2000 with other advanced features, such as multi-ligand targeting and combination drug delivery. Furthermore, a deeper understanding of the in vivo fate and interactions of these nanoparticles at the cellular and subcellular levels will be crucial for translating these promising technologies into clinically successful therapies.

References

An In-depth Technical Guide to DOPE-mPEG MW 2000 for Nanoparticle Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG MW 2000), a critical component in the surface modification of nanoparticles for advanced drug delivery systems. This document details the core concepts, experimental protocols, and quantitative data associated with the use of DOPE-mPEG 2000, offering a valuable resource for researchers in the field of nanomedicine.

Core Concepts: The Role of DOPE-mPEG 2000 in Nanoparticle Engineering

DOPE-mPEG 2000 is an amphiphilic polymer conjugate consisting of a lipid anchor, DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), and a hydrophilic polymer chain, methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) with a molecular weight of 2000 Daltons.[1][2] This structure allows it to be readily incorporated into the lipid bilayers of nanoparticles, such as liposomes, or to coat the surface of other types of nanoparticles.[3]

The primary function of incorporating DOPE-mPEG 2000 onto a nanoparticle surface, a process known as PEGylation, is to create a "stealth" effect.[4] The hydrophilic and flexible PEG chains form a protective layer that sterically hinders the adsorption of opsonin proteins from the bloodstream. This modification reduces the recognition and uptake of nanoparticles by the mononuclear phagocyte system (MPS), thereby prolonging their circulation time in the body.[4][5] The extended circulation half-life allows for greater accumulation of the nanoparticles at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[4]

Physicochemical Properties and Characterization

DOPE-mPEG 2000 is a phospholipid polydisperse PEG that can be used in the preparation of targeted drug delivery systems.[6] It is known to influence the pH sensitivity of liposomes in a concentration-dependent manner.[6] The characterization of nanoparticles modified with lipid-PEG conjugates like DOPE-mPEG 2000 is crucial for ensuring the quality and efficacy of the final formulation. Key parameters that are typically evaluated include particle size, polydispersity index (PDI), and zeta potential.

Table 1: Physicochemical Characterization of DSPE-mPEG2000-Modified Nanoparticles

Nanoparticle FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Long-circulating podophyllotoxin (B1678966) liposomes (Lc-PTOX-Lps)168.91 ± 7.070.19 ± 0.04-24.37 ± 0.36[7]
Lipid-calcium-phosphate (LCP) NPs with DOPC~30Not specified~ -10[8]
Lipid-calcium-phosphate (LCP) NPs with DOTAP~30Not specified~ 15[8]
Solid Lipid Nanoparticles (SLNs) with Resveratrol~100< 0.3Not specified[9]
DSPE-mPEG2000/Soluplus (1/1 ratio)128.10.295-28.1[10]

Note: DSPE-mPEG2000 is a closely related and more frequently studied lipid-PEG conjugate, and its characterization data is presented here to provide a representative understanding of the effects of PEGylation.

Experimental Protocols for Nanoparticle Surface Modification

Two primary methods are employed for the incorporation of DOPE-mPEG 2000 into liposomal and nanoparticle formulations: the lipid film hydration method (pre-insertion) and the post-insertion method.

Lipid Film Hydration Method

This is a conventional method for preparing liposomes where the DOPE-mPEG 2000 is included with the other lipids from the beginning of the formulation process.[11][12][13]

Detailed Methodology:

  • Lipid Dissolution: Dissolve the desired lipids, including DOPE-mPEG 2000 and the active pharmaceutical ingredient (if lipid-soluble), in a suitable organic solvent (e.g., a chloroform/methanol mixture) in a round-bottom flask.[12][14] The molar ratio of DOPE-mPEG 2000 typically ranges from 1-10% of the total lipid content.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.[15]

  • Drying: Further dry the lipid film under a high vacuum for several hours to overnight to ensure complete removal of any residual organic solvent.[13][15]

  • Hydration: Hydrate the dried lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids.[13][15] This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension is subjected to size reduction techniques such as sonication or extrusion through polycarbonate membranes with a defined pore size.[13][14]

Lipid_Film_Hydration start Start: Dissolve Lipids (including DOPE-mPEG 2000) in Organic Solvent rotovap Rotary Evaporation (Reduced Pressure) start->rotovap Forms Thin Lipid Film dry High Vacuum Drying (Overnight) rotovap->dry Removes Residual Solvent hydrate Hydration with Aqueous Buffer dry->hydrate Forms Multilamellar Vesicles sonicate Sonication or Extrusion (Size Reduction) hydrate->sonicate Produces Uniform Vesicles end End: PEGylated Unilamellar Vesicles sonicate->end

Lipid Film Hydration Workflow for PEGylated Liposomes.
Post-Insertion Method

The post-insertion technique involves incorporating DOPE-mPEG 2000 into pre-formed nanoparticles.[16][17] This method is particularly useful for modifying the surface of nanoparticles that are not initially formulated with PEGylated lipids.

Detailed Methodology:

  • Prepare Pre-formed Nanoparticles: Synthesize the nanoparticles (e.g., liposomes, polymeric nanoparticles) using a suitable method without the inclusion of DOPE-mPEG 2000.

  • Prepare DOPE-mPEG 2000 Micelles: Dissolve DOPE-mPEG 2000 in an aqueous buffer to form micelles. This is achieved by hydrating a dried film of the PEGylated lipid.[18]

  • Incubation: Mix the pre-formed nanoparticle suspension with the DOPE-mPEG 2000 micelle solution.

  • Co-incubation: Incubate the mixture at a temperature above the phase transition temperature of the nanoparticle lipids (typically around 60°C) for a specific duration (e.g., 30-60 minutes).[19] During this incubation, the DOPE-mPEG 2000 molecules spontaneously transfer from the micelles and insert into the outer leaflet of the nanoparticle's lipid bilayer.

  • Purification: Remove any unincorporated DOPE-mPEG 2000 micelles from the final PEGylated nanoparticle suspension using techniques such as dialysis or size exclusion chromatography.[19]

Post_Insertion_Method cluster_0 Pathway 1: Nanoparticle Preparation cluster_1 Pathway 2: Micelle Preparation start_np Prepare Non-PEGylated Nanoparticles np_suspension Nanoparticle Suspension start_np->np_suspension mix Mix Nanoparticle Suspension and PEG Micelles np_suspension->mix start_peg Hydrate DOPE-mPEG 2000 in Aqueous Buffer peg_micelles DOPE-mPEG 2000 Micelles start_peg->peg_micelles peg_micelles->mix incubate Incubate at Elevated Temperature (e.g., 60°C) mix->incubate Spontaneous Insertion of DOPE-mPEG 2000 purify Purification (Dialysis or SEC) incubate->purify Remove Unincorporated Micelles end_product Final PEGylated Nanoparticles purify->end_product

Post-Insertion Workflow for Nanoparticle PEGylation.

Quantitative Analysis of Surface Modification

The extent of PEGylation can significantly impact the in vivo performance of nanoparticles. Therefore, it is essential to quantify the amount of DOPE-mPEG 2000 on the nanoparticle surface.

Table 2: Techniques for Quantifying Nanoparticle PEGylation

TechniquePrincipleKey ConsiderationsReference
Nuclear Magnetic Resonance (NMR) Spectroscopy Detection of the ethylene (B1197577) protons of the PEG chain at approximately 3.65 ppm.Can be used for qualitative confirmation but is not inherently quantitative.[20]
Fluorescence Spectroscopy Use of a fluorescently labeled PEG-lipid analog to model binding densities.Not suitable for nanoparticles that quench fluorescence, such as gold nanoparticles.[20]
Size Exclusion Chromatography (SEC) Separation of PEGylated nanoparticles from free PEG-lipid micelles.Can provide indirect quantitative information on PEG loading.[20]
Thermogravimetric Analysis (TGA) Measures the change in weight as a function of temperature, allowing for the quantification of the PEG component.Requires specialized equipment.[20]
X-ray Photoelectron Spectroscopy (XPS) Surface-sensitive technique that can detect the elemental composition of the nanoparticle surface, confirming the presence of PEG.Provides elemental information rather than direct quantification of PEG molecules.[8]

Conclusion

DOPE-mPEG MW 2000 is a versatile and effective tool for the surface modification of nanoparticles, significantly enhancing their potential for in vivo drug delivery applications. By forming a protective hydrophilic layer, it prolongs circulation time and enables passive targeting to diseased tissues. The choice between the lipid film hydration and post-insertion methods for PEGylation will depend on the specific nanoparticle system and the desired final product characteristics. Careful characterization and quantification of the PEGylated surface are paramount to ensure the development of safe and effective nanomedicines. This guide provides a foundational understanding and practical protocols to aid researchers in the successful application of DOPE-mPEG 2000 in their work.

References

Understanding the Hydrophilicity of DOPE-mPEG MW 2000: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilicity of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG2000), a critical parameter influencing its function in advanced drug delivery systems. We delve into the physicochemical properties, experimental characterization, and the pivotal role of hydrophilicity in the formulation and efficacy of nanomedicines.

Core Concepts: The Amphiphilic Nature of DOPE-mPEG2000

DOPE-mPEG2000 is an amphiphilic polymer-lipid conjugate, meaning it possesses both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) component. This dual nature is fundamental to its self-assembly in aqueous environments and its utility in drug delivery. The hydrophilic portion is the methoxy-terminated polyethylene (B3416737) glycol (mPEG) chain with a molecular weight of 2000 Daltons, while the hydrophobic anchor is the 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) lipid.

The long, flexible, and highly water-soluble mPEG2000 chain extends into the aqueous phase, creating a hydrated layer. This "PEG corona" is the primary determinant of the molecule's overall hydrophilicity and is responsible for the "stealth" properties of nanoparticles, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in vivo.[1] The DOPE moiety, with its two unsaturated oleoyl (B10858665) chains, provides a robust hydrophobic anchor that facilitates incorporation into lipid bilayers of liposomes or the core of micelles.[2][3]

cluster_DOPE_mPEG2000 DOPE-mPEG2000 Structure DOPE DOPE (Hydrophobic) PEG mPEG2000 (Hydrophilic) DOPE->PEG Linker

Caption: Molecular structure of DOPE-mPEG2000.

Quantitative Assessment of Hydrophilicity

While direct, comprehensive quantitative data for the hydrophilicity of isolated DOPE-mPEG2000 is not extensively available in the literature, its properties can be inferred from closely related molecules and through established experimental techniques. The following table summarizes key parameters used to characterize the hydrophilicity of amphiphilic molecules like DOPE-mPEG2000.

ParameterDescriptionTypical Values for PEGylated LipidsSignificance in Drug Delivery
Contact Angle (θ) The angle at which a liquid/vapor interface meets a solid surface. A lower contact angle indicates greater wettability and hydrophilicity.Not available for DOPE-mPEG2000. Expected to be low on a hydrated film.Influences interactions with biological surfaces and other formulation components.
Partition Coefficient (LogP/LogD) The ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol (B41247) and water) at equilibrium. A lower LogP/LogD indicates higher hydrophilicity.Not available for DOPE-mPEG2000.Predicts the distribution of the molecule between aqueous and lipid environments, impacting membrane permeability and formulation stability.
Critical Micelle Concentration (CMC) The concentration of a surfactant above which micelles form. A lower CMC indicates greater stability of the micelles in dilute solutions.For DSPE-mPEG2000: ~1-10 µM.[4][5][6][7][8][9]Determines the in vivo stability of micellar drug carriers upon dilution in the bloodstream.

Note: The CMC values provided are for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG2000), a structurally similar molecule with saturated acyl chains. It is anticipated that DOPE-mPEG2000 will have a comparable CMC.

Experimental Protocols for Characterizing Hydrophilicity

Detailed methodologies are crucial for the accurate assessment of the physicochemical properties of DOPE-mPEG2000. Below are protocols for key experiments.

Contact Angle Measurement of a DOPE-mPEG2000 Film

Objective: To determine the wettability of a surface coated with DOPE-mPEG2000.

Methodology:

  • Substrate Preparation: A smooth, inert substrate (e.g., silicon wafer or glass slide) is cleaned and dried.

  • Film Deposition: A thin film of DOPE-mPEG2000 is deposited onto the substrate using a technique such as spin-coating or Langmuir-Blodgett deposition from a solution of the lipid in an appropriate organic solvent (e.g., chloroform).

  • Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a uniform lipid film.

  • Goniometer Setup: The coated substrate is placed on the stage of a contact angle goniometer.

  • Droplet Deposition: A micro-syringe is used to gently deposit a small droplet (typically 1-5 µL) of purified water onto the surface of the film.

  • Image Capture and Analysis: A high-resolution camera captures the image of the droplet at the solid-liquid interface. The contact angle is then measured using software that analyzes the shape of the droplet.

cluster_workflow Contact Angle Measurement Workflow A Prepare Substrate B Deposit DOPE-mPEG2000 Film A->B C Evaporate Solvent B->C D Place on Goniometer Stage C->D E Deposit Water Droplet D->E F Capture Image & Analyze E->F

Caption: Workflow for contact angle measurement.

Determination of the Partition Coefficient (LogD)

Objective: To quantify the distribution of DOPE-mPEG2000 between an aqueous and an organic phase at a specific pH.

Methodology:

  • Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.

  • Sample Preparation: A known concentration of DOPE-mPEG2000 is dissolved in the pre-saturated aqueous phase.

  • Partitioning: Equal volumes of the DOPE-mPEG2000 aqueous solution and the pre-saturated n-octanol are combined in a vial.

  • Equilibration: The vial is shaken for a set period (e.g., 24 hours) to allow for the partitioning of the analyte between the two phases to reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and organic phases.

  • Quantification: The concentration of DOPE-mPEG2000 in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., evaporative light scattering detector).

  • Calculation: The distribution coefficient (LogD) is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Critical Micelle Concentration (CMC) Determination by Fluorescence Spectroscopy

Objective: To determine the concentration at which DOPE-mPEG2000 self-assembles into micelles in an aqueous solution.

Methodology:

  • Probe Preparation: A stock solution of a fluorescent probe sensitive to changes in its microenvironment, such as pyrene (B120774), is prepared in a volatile organic solvent (e.g., acetone).

  • Sample Preparation: A series of vials are prepared, and a small aliquot of the pyrene stock solution is added to each. The solvent is then evaporated, leaving a thin film of pyrene.

  • Lipid Dilution Series: A series of aqueous solutions of DOPE-mPEG2000 with varying concentrations are prepared.

  • Incubation: The DOPE-mPEG2000 solutions are added to the pyrene-coated vials and incubated (e.g., overnight at room temperature with gentle shaking) to allow for the partitioning of pyrene into the hydrophobic cores of any formed micelles.

  • Fluorescence Measurement: The fluorescence emission spectra of the solutions are recorded using a spectrofluorometer. The excitation wavelength is typically set to around 335 nm, and the emission is scanned from approximately 350 to 450 nm.

  • Data Analysis: The ratio of the intensity of the first and third vibronic peaks of the pyrene emission spectrum (I₁/I₃) is plotted against the logarithm of the DOPE-mPEG2000 concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

Impact of Hydrophilicity on Drug Delivery Applications

The hydrophilicity conferred by the mPEG2000 chain is instrumental in the performance of DOPE-mPEG2000-containing nanocarriers.

  • Stealth Properties and Prolonged Circulation: The hydrophilic PEG layer creates a steric barrier that reduces the adsorption of opsonins (blood proteins), thereby minimizing recognition and uptake by the reticuloendothelial system (RES).[10] This leads to a significantly longer circulation half-life of the nanocarrier, increasing the probability of it reaching the target site.

  • Colloidal Stability: The hydration shell around the nanoparticles prevents aggregation and enhances their stability in biological fluids.[11]

  • Controlled Drug Release: The presence of the hydrophilic PEG layer can influence the release kinetics of the encapsulated drug.[12]

  • Cellular Uptake and Intracellular Trafficking: The hydrophilicity and steric hindrance of the PEG chains can influence the interaction of the nanocarrier with the cell membrane. While PEGylation can sometimes reduce cellular uptake compared to non-PEGylated counterparts, it can also promote uptake via specific endocytic pathways.[13][14]

cluster_pathway Cellular Uptake of PEGylated Liposomes Liposome DOPE-mPEG2000 Liposome Cell Target Cell Liposome->Cell Interaction Endocytosis Endocytosis Cell->Endocytosis Internalization Endosome Endosome Endocytosis->Endosome Release Drug Release Endosome->Release Endosomal Escape/ Fusion

Caption: Cellular uptake pathway of a PEGylated liposome.

References

An In-Depth Technical Guide to the Critical Micelle Concentration of DSPE-mPEG MW 2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG(2000)). A profound understanding of the CMC is paramount for the successful design and implementation of DSPE-mPEG(2000)-based nanocarriers in drug delivery systems. This document outlines the quantitative data for the CMC of DSPE-mPEG(2000) under various conditions, detailed experimental protocols for its determination, and visualizations of relevant workflows and pathways.

Quantitative Data Summary

The CMC of DSPE-mPEG(2000) is a critical parameter that is influenced by the composition of the aqueous medium, particularly the ionic strength. The following table summarizes the reported CMC values for DSPE-mPEG(2000) in different solvent systems.

Solvent SystemCritical Micelle Concentration (CMC)Measurement Technique
Pure Water≈ 10 – 20 µMFluorescence Spectroscopy (DPH Probe)
HEPES Buffered Saline≈ 0.5 – 1.0 µMFluorescence Spectroscopy
Not Specified1.8 x 10⁻⁵ mol L⁻¹ (18 µM)Spectrofluorimetry (Pyrene Probe)
Not Specified~1 µMNot Specified

Note: DPH (1,6-Diphenyl-1,3,5-hexatriene) and Pyrene (B120774) are fluorescent probes used to determine the CMC.

Experimental Protocols

The determination of the CMC of DSPE-mPEG(2000) is most commonly achieved through fluorescence spectroscopy, utilizing a hydrophobic probe that exhibits changes in its fluorescent properties upon partitioning into the hydrophobic core of the micelles. The following is a detailed protocol for the determination of the CMC of DSPE-mPEG(2000) using pyrene as a fluorescent probe.

Protocol: CMC Determination of DSPE-mPEG(2000) using Pyrene Fluorescence Spectroscopy

1. Materials and Reagents:

  • DSPE-mPEG(2000) powder

  • Pyrene

  • High-purity water (e.g., Milli-Q) or desired buffer (e.g., HEPES buffered saline)

  • Spectroscopy-grade ethanol (B145695) or acetone

  • Volumetric flasks

  • Micropipettes

  • Fluorometer cuvettes or a microplate reader with fluorescence capabilities

2. Preparation of Stock Solutions:

  • DSPE-mPEG(2000) Stock Solution (e.g., 1 mM): Accurately weigh the required amount of DSPE-mPEG(2000) and dissolve it in the desired aqueous medium (high-purity water or buffer). Gentle heating or sonication may be required to facilitate dissolution.

  • Pyrene Stock Solution (e.g., 0.2 mM in ethanol): Dissolve an appropriate amount of pyrene in spectroscopy-grade ethanol to prepare a stock solution. This solution should be stored in the dark to prevent photodecomposition.

3. Sample Preparation:

  • Prepare a series of DSPE-mPEG(2000) solutions with varying concentrations, spanning a range below and above the expected CMC (e.g., from 10⁻⁴ M to 10⁻⁷ M). This can be achieved by serial dilution of the DSPE-mPEG(2000) stock solution.

  • To each of the DSPE-mPEG(2000) solutions, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., in the nanomolar to low micromolar range). The final concentration of ethanol from the pyrene stock solution should be kept to a minimum (ideally <1% v/v) to avoid influencing the micellization process.

  • Allow the samples to equilibrate for a sufficient period (e.g., overnight at room temperature) in the dark to ensure the partitioning of pyrene into the micelles has reached equilibrium.

4. Fluorescence Measurements:

  • Set the excitation wavelength of the fluorometer to a wavelength appropriate for pyrene (typically around 334-339 nm).

  • Record the emission spectra for each sample over a range that covers the characteristic vibronic peaks of pyrene (approximately 350-450 nm).

  • From the emission spectra, determine the fluorescence intensities of the first (I₁) and third (I₃) vibronic peaks, which are typically located around 372 nm and 383 nm, respectively.

5. Data Analysis:

  • Calculate the intensity ratio (I₁/I₃) for each DSPE-mPEG(2000) concentration.

  • Plot the I₁/I₃ ratio as a function of the logarithm of the DSPE-mPEG(2000) concentration.

  • The resulting plot should show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which corresponds to the concentration at which a sharp decrease in the I₁/I₃ ratio is observed. This decrease signifies the partitioning of pyrene from the polar aqueous environment into the nonpolar micellar core.

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the functional pathway of DSPE-mPEG(2000) in drug delivery.

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_dspe Prepare DSPE-mPEG(2000) Stock Solution serial_dilution Create Serial Dilutions of DSPE-mPEG(2000) prep_dspe->serial_dilution prep_pyrene Prepare Pyrene Stock Solution add_pyrene Add Pyrene to each Dilution prep_pyrene->add_pyrene serial_dilution->add_pyrene equilibrate Equilibrate Samples add_pyrene->equilibrate set_params Set Fluorometer Parameters (Ex: 335 nm) equilibrate->set_params measure_emission Record Emission Spectra (350-450 nm) set_params->measure_emission get_intensities Determine Intensities of I1 and I3 Peaks measure_emission->get_intensities calc_ratio Calculate I1/I3 Ratio get_intensities->calc_ratio plot_data Plot I1/I3 vs. log[Concentration] calc_ratio->plot_data determine_cmc Determine CMC from Inflection Point plot_data->determine_cmc

Experimental workflow for CMC determination.

Drug_Delivery_Pathway cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment injection Intravenous Injection of Drug-Loaded Micelles circulation Prolonged Circulation Time injection->circulation evasion Evasion of Mononuclear Phagocyte System (MPS) circulation->evasion extravasation Extravasation through Leaky Vasculature (EPR Effect) evasion->extravasation PEG shell provides stealth properties accumulation Accumulation in Tumor Interstitium extravasation->accumulation drug_release Drug Release at Tumor Site accumulation->drug_release cellular_uptake Cellular Uptake and Therapeutic Action drug_release->cellular_uptake

Pharmacokinetic pathway of DSPE-mPEG(2000) micelles.

Navigating the Formulation Frontier: A Technical Guide to the Solubility of DOPE-mPEG 2000 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery systems, the effective formulation of lipid-based nanoparticles is paramount. A critical component in many of these systems is the PEGylated lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000). Its solubility characteristics in various organic solvents are a fundamental determinant of successful formulation, influencing everything from the initial dissolution and mixing to the final nanoparticle characteristics. This in-depth technical guide provides a comprehensive overview of the solubility of DOPE-mPEG 2000, presenting available quantitative data, outlining experimental protocols for solubility determination, and offering a visual workflow for solvent selection.

Quantitative Solubility of DOPE-mPEG 2000 and Related PEGylated Lipids

The selection of an appropriate organic solvent is a crucial first step in the formulation of lipid nanoparticles. The following table summarizes the available quantitative solubility data for DOPE-mPEG 2000 and structurally similar PEGylated lipids in common organic solvents. It is important to note that solubility can be influenced by factors such as temperature, the presence of co-solvents, and the specific batch of the lipid-polymer conjugate. For instance, achieving the stated solubility of DOPE-mPEG 2000 in DMSO requires the use of sonication[1]. Similarly, for DSPE-mPEG 2000, both warming and sonication may be necessary to achieve the desired concentration in ethanol[2].

SolventLipid ConjugateSolubility (mg/mL)Conditions/Notes
Dimethyl Sulfoxide (DMSO) DOPE-mPEG 2000100Requires sonication[1].
DSPE-mPEG 20005
DSPE-PEG Carboxylic acid, MW 200050Requires sonication[3].
Chloroform DOPE-mPEG 200010Available as a 10 mg/mL solution[4][5].
DSPE-mPEG 200010
Ethanol DLPE-mPEG 2000≥ 10
DSPE-mPEG 20005
DSPE-PEG(2000)-amine~20
Dimethylformamide (DMF) DSPE-mPEG 20002.5
DSPE-PEG(2000)-amine11[6]
DMG-PEG 2000~1[7]
Chloroform:Methanol (85:15, v/v) 18:0 PEG2000 PE5
14:0 PEG2000 PE5[8]

Experimental Protocol for Determining the Solubility of PEGylated Lipids

Objective: To determine the saturation solubility of DOPE-mPEG 2000 in a specific organic solvent at a defined temperature.

Materials:

  • DOPE-mPEG 2000 (solid powder)

  • Organic solvent of interest (e.g., ethanol, chloroform, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., evaporative light scattering detector - ELSD) or a UV-Vis spectrophotometer if a suitable chromophore is present or can be derivatized.

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of DOPE-mPEG 2000 into a series of vials. The amount should be more than what is expected to dissolve.

    • Add a precise volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of undissolved solid.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a specific speed and temperature.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Dilute the aliquot with a known volume of the solvent.

    • Quantify the concentration of DOPE-mPEG 2000 in the diluted sample using a validated analytical method such as HPLC-ELSD.

  • Calculation:

    • Calculate the solubility of DOPE-mPEG 2000 in the organic solvent in mg/mL based on the measured concentration and the dilution factor.

Visualizing the Solvent Selection Workflow

The process of selecting an appropriate solvent for DOPE-mPEG 2000 involves a logical progression of steps, from initial screening based on qualitative information to quantitative determination for final formulation. The following diagram, generated using the DOT language, illustrates this workflow.

Solvent_Selection_Workflow Start Start: Need to Dissolve DOPE-mPEG 2000 QualitativeScreening Qualitative Screening: Consult technical data sheets and literature for general solubility information. Start->QualitativeScreening IdentifySolvents Identify Potential Solvents (e.g., DMSO, Chloroform, Ethanol, DCM, DMF) QualitativeScreening->IdentifySolvents QuantitativeTesting Quantitative Solubility Testing: Perform experimental determination (e.g., Shake-Flask Method) IdentifySolvents->QuantitativeTesting AnalyzeResults Analyze Solubility Data (mg/mL) QuantitativeTesting->AnalyzeResults SelectSolvent Select Optimal Solvent based on required concentration, process compatibility, and safety. AnalyzeResults->SelectSolvent End End: Proceed with Formulation SelectSolvent->End

Caption: A workflow for selecting an optimal organic solvent for DOPE-mPEG 2000.

Factors Influencing the Solubility of DOPE-mPEG 2000

The solubility of an amphiphilic molecule like DOPE-mPEG 2000 is a complex interplay of its chemical structure and the properties of the solvent. The following diagram illustrates the key molecular components of DOPE-mPEG 2000 and their influence on its solubility behavior.

DOPE_mPEG_Solubility_Factors DOPE_mPEG DOPE-mPEG 2000 DOPE_moiety DOPE Moiety (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) DOPE_mPEG->DOPE_moiety mPEG_chain mPEG Chain (methoxy(polyethylene glycol), MW 2000) DOPE_mPEG->mPEG_chain Lipophilic Lipophilic Character: - Favors solubility in non-polar  organic solvents (e.g., Chloroform, DCM). - Oleoyl chains contribute to this property. DOPE_moiety->Lipophilic Hydrophilic Hydrophilic Character: - Favors solubility in polar  organic solvents (e.g., Ethanol, DMSO, DMF). - The long PEG chain dominates this property. mPEG_chain->Hydrophilic

Caption: Key molecular components of DOPE-mPEG 2000 influencing its solubility.

This technical guide provides a foundational understanding of the solubility of DOPE-mPEG 2000 in organic solvents, critical for the rational design and development of lipid-based drug delivery systems. Researchers and formulation scientists are encouraged to use this information as a starting point and to perform their own specific solubility studies to ensure the robustness and reproducibility of their formulations.

References

The Dual Role of DOPE and PEGylation in Gene Transfection: A Technical Guide to Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the components and methodologies central to the formulation of lipid nanoparticles (LNPs) for gene transfection, with a specific focus on the roles of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and polyethylene (B3416737) glycol (PEG). While the term "DOPE-mPEG MW 2000" refers to a specific, commercially available PEGylated lipid, its application in high-efficiency gene delivery LNPs is less common than the synergistic use of DOPE as a helper lipid and a separate PEGylated lipid. This guide will clarify these roles, presenting quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the development of potent non-viral gene delivery vectors.

Core Concepts: Deconstructing the LNP for Gene Delivery

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. Their success hinges on a multi-component structure designed to protect the genetic payload, facilitate cellular uptake, and ensure endosomal escape for cytoplasmic delivery. A typical LNP formulation consists of four key components:

  • Ionizable Cationic Lipid: This lipid is arguably the most critical component, possessing a pKa that allows it to be positively charged at the acidic pH of LNP formulation (enabling nucleic acid complexation) and during endosomal maturation, but relatively neutral at physiological pH, reducing toxicity. This pH-dependent charge is crucial for endosomal release.

  • Helper Lipid: These are neutral lipids that contribute to the structural integrity of the LNP and, critically, can aid in endosomal escape. DOPE is a preeminent helper lipid, known for its fusogenic properties.

  • Cholesterol: A structural "glue," cholesterol modulates bilayer fluidity and stability, contributing to the overall integrity of the nanoparticle during formulation and in circulation.[1]

  • PEGylated Lipid: A lipid conjugated to a polyethylene glycol (PEG) chain. This component controls particle size during formulation, prevents aggregation, and creates a hydrophilic shield ("stealth" layer) that reduces clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[1]

The Pivotal Role of DOPE as a Fusogenic Helper Lipid

DOPE's efficacy as a helper lipid is attributed to its unique molecular geometry. Unlike cylindrical phospholipids (B1166683) like DSPC that favor stable, flat bilayers, DOPE has a conical shape due to its smaller headgroup relative to its unsaturated acyl chains. This structure predisposes lipid assemblies to form non-lamellar, inverted hexagonal (HII) phases.[2]

This property is paramount for transfection efficiency. After an LNP is taken up by a cell via endocytosis, it becomes trapped within an endosome.[3] For the genetic cargo to be effective, it must escape this vesicle before it fuses with a lysosome, where enzymatic degradation would occur. The acidic environment of the maturing endosome protonates the ionizable lipid in the LNP, leading to electrostatic interactions with the anionic lipids of the endosomal membrane. This interaction, combined with the presence of the cone-shaped DOPE, promotes the transition from a bilayer to the unstable, non-bilayer HII phase, ultimately disrupting the endosomal membrane and releasing the nucleic acid payload into the cytoplasm.[2][3]

Understanding PEGylated Lipids: The "Stealth" Component

While DOPE facilitates the final step of delivery, a PEGylated lipid, such as 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG 2000) or 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000), plays a crucial role in the earlier stages.

DOPE-mPEG MW 2000: A Clarification

The molecule 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) combines the fusogenic DOPE lipid with a 2000 Dalton PEG chain. While this molecule is used in creating liposomes for drug delivery, providing a "stealth" character with a more fluid membrane due to DOPE's unsaturated tails, it is not a standard component in the most widely used, high-efficiency LNP formulations for gene transfection.[4] In these optimized systems, the fusogenic properties of un-PEGylated DOPE and the steric stabilization of a separate PEG-lipid are leveraged as distinct functionalities.

Quantitative Data on LNP Formulations

The precise molar ratio of the lipid components is a critical determinant of the LNP's physicochemical properties and its biological activity. Below are tables summarizing typical formulation ratios and resulting particle characteristics from various studies utilizing DOPE as a helper lipid.

Table 1: Example LNP Formulations for Gene Delivery Using DOPE

Ionizable Lipid Helper Lipid Structural Lipid PEG-Lipid Molar Ratio (Ionizable:Helper:Structural:PEG) Reference
306Oi10 DOPE Cholesterol C14-PEG2000 35:16:46.5:2.5 [5]
C14-494 DOPE Cholesterol DMPE-PEG2000 35:16:46.5:2.5 [6]
SM-102 DOPE Cholesterol C14-PEG-2000 Varies [7]

| Lipid-Like Compound | DOPE | Cholesterol | DMG-PEG2000 | 50:10:38.5:1.5 |[8] |

Table 2: Physicochemical Properties of DOPE-Containing LNPs

LNP Formulation (Ionizable Lipid) Average Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%) Reference
SM-102 based 80-120 <0.2 Near-neutral >95% [9]
ALC-0315 based (with DOPE-pSar) ~80 ~0.15 Slightly negative ~70% [10]
LNP 30 (40% ionizable lipid) Not specified Not specified Not specified Not specified [11]

| C12-200 based | 76.16 | 0.098 | Not specified | 92.3% |[12] |

Experimental Protocols

This section provides detailed methodologies for the formulation, characterization, and in vitro application of DOPE-containing LNPs for mRNA delivery.

Protocol 1: LNP Formulation by Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic device, a method that allows for rapid, reproducible mixing and the formation of homogenous nanoparticles.

Materials:

  • Ionizable lipid (e.g., SM-102, DLin-MC3-DMA)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • mRNA encoding a reporter gene (e.g., Luciferase, GFP)

  • Absolute Ethanol (B145695) (RNase-free)

  • Citrate (B86180) Buffer (25 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS, RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringes (1 mL, Luer-lock)

  • Dialysis cassette (e.g., MWCO 10-14 kDa)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Individually dissolve the ionizable lipid, DOPE, cholesterol, and PEG-lipid in absolute ethanol to create concentrated stock solutions (e.g., 10-25 mM).[13] Heating at 60-65°C may be required to fully dissolve some lipids.[13]

    • Store stock solutions at -20°C.

  • Preparation of Lipid Mixture (Organic Phase):

    • In a sterile glass vial, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DOPE:cholesterol:PEG-lipid).[8]

    • Add absolute ethanol to reach the final desired total lipid concentration for mixing.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Thaw the mRNA stock solution on ice.

    • Dilute the mRNA in 25 mM citrate buffer (pH 4.0) to the target concentration. The amount is typically calculated to achieve a specific lipid:mRNA weight ratio (e.g., 10:1).[11]

  • Microfluidic Mixing:

    • Load the lipid mixture (organic phase) into one syringe and the mRNA solution (aqueous phase) into another.

    • Set up the microfluidic mixing device according to the manufacturer's instructions. A typical flow rate ratio is 3:1 (aqueous:organic).[14]

    • Initiate mixing at a combined flow rate (e.g., 12 mL/min).[14] The rapid mixing of the ethanol and aqueous phases causes a change in solvent polarity, leading to the self-assembly of lipids around the mRNA.

  • Purification and Buffer Exchange:

    • Collect the resulting LNP solution.

    • To remove ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette.[14]

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use.

Protocol 2: Characterization of LNPs

1. Size and Zeta Potential:

  • Dilute a small aliquot of the LNP solution in 0.1x PBS.[7]

  • Measure the hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

2. mRNA Encapsulation Efficiency (EE%):

  • Use a fluorescent dye assay such as Quant-iT RiboGreen.

  • Prepare two sets of LNP samples. In one set, measure the fluorescence of the intact LNPs (representing unencapsulated, free mRNA).

  • In the second set, add a detergent like Triton X-100 (0.5-1%) to disrupt the LNPs and release all mRNA, then measure the total fluorescence.[12]

  • Calculate EE% using the formula: EE% = ((Total mRNA Fluorescence - Free mRNA Fluorescence) / Total mRNA Fluorescence) * 100[12]

Protocol 3: In Vitro Transfection and Gene Expression Analysis

Materials:

  • Adherent mammalian cells (e.g., HEK293T, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Multi-well plates (24- or 96-well)

  • Formulated mRNA-LNPs (encoding Luciferase or GFP)

  • Luciferase assay reagent (if using Luciferase mRNA)

  • Flow cytometer (if using GFP mRNA)

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will result in ~70-80% confluency at the time of transfection.

    • Incubate overnight (16-20 hours) at 37°C, 5% CO2.[4]

  • Transfection:

    • Dilute the mRNA-LNP stock in complete cell culture medium to achieve the desired final mRNA concentration per well (e.g., 5-200 ng/well).[12][15]

    • Remove the old medium from the cells and replace it with the LNP-containing medium.

    • Incubate for 24-48 hours at 37°C, 5% CO2.

  • Quantification of Gene Expression:

    A) Luciferase Assay:

    • After incubation, remove the medium and gently wash the cells with PBS.

    • Add 1x cell lysis buffer to each well and incubate for ~5 minutes to lyse the cells.[12]

    • Transfer the cell lysate to a luminometer plate.

    • Add the luciferase assay reagent, which contains the substrate (D-luciferin).

    • Immediately measure the bioluminescence using a plate reader.[16] The light output is proportional to the amount of translated luciferase protein.

    B) GFP Expression by Flow Cytometry:

    • After incubation, wash the cells with PBS.

    • Detach the cells using trypsin-EDTA.

    • Resuspend the cells in flow cytometry buffer (e.g., PBS with 2% FBS).

    • Analyze the cell suspension on a flow cytometer, using the appropriate laser and filter for GFP detection.

    • Quantify the percentage of GFP-positive cells and the mean fluorescence intensity (MFI) as a measure of transfection efficiency.[15][17]

Visualizing the Process: Workflows and Pathways

Experimental Workflow

The following diagram outlines the general workflow for developing and testing a gene delivery system using DOPE-containing LNPs.

G cluster_formulation 1. LNP Formulation & Characterization cluster_invitro 2. In Vitro Transfection cluster_analysis 3. Gene Expression Analysis prep_lipids Prepare Lipid Stock Solutions (Ionizable, DOPE, Chol, PEG) mix Microfluidic Mixing (Aqueous + Organic Phases) prep_lipids->mix prep_mrna Prepare mRNA in Citrate Buffer prep_mrna->mix purify Dialysis vs. PBS (Purification) mix->purify characterize Characterization (Size, PDI, Zeta, EE%) purify->characterize transfect Treat Cells with mRNA-LNPs characterize->transfect seed_cells Seed Mammalian Cells seed_cells->transfect incubate Incubate (24-48h) transfect->incubate luc_assay Luciferase Assay (Bioluminescence) incubate->luc_assay facs Flow Cytometry (% GFP+ Cells, MFI) incubate->facs

Fig 1. Experimental workflow for LNP-mediated gene transfection.
Cellular Uptake and Endosomal Escape Pathway

This diagram illustrates the key steps involved in the cellular uptake of an LNP and the subsequent DOPE-facilitated endosomal escape of its genetic cargo.

G cluster_extracellular cluster_cellular cluster_escape Endosomal Escape lnp Lipid Nanoparticle (LNP) (Neutral Surface Charge) endocytosis Endocytosis (e.g., Clathrin-mediated) lnp->endocytosis early_endosome Early Endosome (pH ~6.0-6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.0-5.5) early_endosome->late_endosome protonation Ionizable Lipid Protonation (+ charge) late_endosome->protonation lysosome Lysosome (Degradation) late_endosome->lysosome interaction LNP interacts with Endosomal Membrane protonation->interaction fusion DOPE promotes Membrane Fusion & Disruption (Hexagonal Phase Transition) interaction->fusion cytoplasm Cytoplasm fusion->cytoplasm mRNA Release translation mRNA Translation (Ribosome) cytoplasm->translation protein Functional Protein (e.g., Luciferase, GFP) translation->protein

Fig 2. Cellular pathway of LNP uptake and endosomal escape.

References

The Influence of PEG Chain Length on the Physicochemical and Biological Properties of DOPE-mPEG Liposomes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role that polyethylene (B3416737) glycol (PEG) chain length plays in modulating the properties of liposomes formulated with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and methoxy-PEG (mPEG). Understanding these effects is paramount for the rational design of effective drug delivery systems.

Introduction: The Significance of PEGylation in Drug Delivery

PEGylation, the process of attaching PEG chains to the surface of liposomes, is a cornerstone of modern drug delivery technology. The hydrophilic and flexible nature of PEG creates a steric barrier on the liposome (B1194612) surface, which effectively shields the nanoparticles from opsonization and subsequent clearance by the mononuclear phagocyte system (MPS). This "stealth" effect prolongs the circulation half-life of the drug carrier, thereby increasing the probability of it reaching its target site. DOPE is a fusogenic lipid that is often incorporated into liposomal formulations to facilitate the release of encapsulated contents into the cytoplasm of target cells. The interplay between the fusogenic properties of DOPE and the steric hindrance provided by mPEG is a key consideration in the design of these delivery vehicles. The length of the mPEG chain is a critical parameter that can be tuned to optimize the balance between long circulation times and efficient drug delivery.

The "PEG Dilemma": A Balancing Act

The benefits of PEGylation are not without their trade-offs, a concept often referred to as the "PEG dilemma". While longer PEG chains are more effective at prolonging circulation time, they can also hinder the interaction of the liposome with target cells, thereby reducing cellular uptake and potentially limiting the therapeutic efficacy of the encapsulated drug. Conversely, shorter PEG chains may not provide sufficient steric hindrance to prevent rapid clearance. Therefore, the selection of an appropriate PEG chain length is a crucial optimization step in the development of PEGylated liposomes.

PEG_Dilemma Long_PEG Longer PEG Chains (e.g., mPEG-5000) Long_Circulation Increased Circulation Half-life Long_PEG->Long_Circulation Promotes Reduced_Uptake Decreased Cellular Uptake Long_PEG->Reduced_Uptake Hinders Short_PEG Shorter PEG Chains (e.g., mPEG-2000) Shorter_Circulation Decreased Circulation Half-life Short_PEG->Shorter_Circulation Leads to Increased_Uptake Increased Cellular Uptake Short_PEG->Increased_Uptake Facilitates

Figure 1: The "PEG Dilemma" illustrating the trade-offs associated with PEG chain length.

Quantitative Impact of PEG Chain Length on Physicochemical Properties

The molecular weight of the mPEG attached to DOPE has a direct and measurable impact on the physicochemical characteristics of the resulting liposomes. These properties are critical determinants of the in vivo behavior of the drug delivery system.

Particle Size and Polydispersity Index (PDI)

Generally, an increase in the PEG chain length leads to a larger hydrodynamic diameter of the liposomes. The PDI is a measure of the heterogeneity of particle sizes in a sample, with a lower PDI indicating a more uniform population.

mPEG Molecular Weight (Da)Average Particle Size (nm)Polydispersity Index (PDI)Reference
Unmodified 150 - 194~0.2[1]
2000 170<0.2[1]
5000 112 ± 1.1Unimodal[2]

Note: The exact size and PDI can vary depending on the specific lipid composition, drug loading, and preparation method.

Zeta Potential

Zeta potential is a measure of the surface charge of the liposomes. It is a key indicator of the stability of the colloidal dispersion, with highly positive or negative values generally indicating greater stability. PEGylation tends to shield the surface charge, bringing the zeta potential closer to neutral. Longer PEG chains provide more effective shielding.

mPEG Molecular Weight (Da)Zeta Potential (mV)Reference
Unmodified Close to neutral or slightly negative[1]
750 -[2]
2000 -6.3 ± 1.8[2]
5000 -6.3 ± 1.8[2]

Note: The zeta potential is highly dependent on the overall lipid composition and the pH of the surrounding medium.

Encapsulation Efficiency and Drug Release

The effect of PEG chain length on encapsulation efficiency (EE) and drug release kinetics is complex and can depend on the properties of the encapsulated drug. The presence of the PEG layer can influence the packing of the lipid bilayer and the permeability of the membrane. Some studies suggest that the presence of PEGylated lipids can decrease the encapsulation efficiency of certain drugs, possibly by reducing the available internal volume.[3] The release rate of encapsulated drugs can also be influenced, with longer PEG chains sometimes leading to a slower release profile.[4]

mPEG Molecular Weight (Da)Encapsulation Efficiency (%)Drug Release ProfileReference
2000 >90% (for some drugs)Sustained release[3]
5000 VariableSlower release than mPEG-2000[4]

Influence of PEG Chain Length on Biological Performance

The ultimate goal of a drug delivery system is to effectively transport its payload to the target site. The PEG chain length plays a pivotal role in determining the in vivo fate of DOPE-mPEG liposomes.

In Vivo Circulation Half-life

One of the primary objectives of PEGylation is to prolong the circulation time of liposomes. Longer PEG chains are generally more effective at evading the MPS, leading to a longer half-life in the bloodstream. The activity of DOPE-PEG in prolonging the circulation time of liposomes is proportional to the molecular weight of the PEG.[5] For instance, the circulation half-life for liposomes modified with PEG(5000)-PE was found to be significantly longer than those modified with PEG(2000)-PE.[6]

mPEG Molecular Weight (Da)Circulation Half-lifeReference
Unmodified 13 min[6]
2000 21 min[6]
5000 75 min[6]
Cellular Uptake

While long PEG chains are beneficial for extending circulation time, they can also sterically hinder the interaction of the liposome with target cells, leading to reduced cellular uptake.[7] Shorter PEG chains, while offering less protection from the MPS, may facilitate more efficient cellular internalization. The optimal PEG chain length for cellular uptake depends on the specific cell type and targeting strategy.

mPEG Molecular Weight (Da)Cellular Uptake EfficiencyReference
2000 Higher than longer chain PEGs
5000 Lower than shorter chain PEGs

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of DOPE-mPEG liposomes.

Preparation of DOPE-mPEG Liposomes by Thin-Film Hydration and Extrusion

This is a widely used method for preparing unilamellar liposomes of a defined size.[8][9][10]

Liposome_Preparation_Workflow Start Start Dissolve_Lipids 1. Dissolve DOPE, mPEG-DOPE, and other lipids in an organic solvent (e.g., chloroform). Start->Dissolve_Lipids Form_Film 2. Evaporate the solvent under reduced pressure to form a thin lipid film. Dissolve_Lipids->Form_Film Dry_Film 3. Dry the film under vacuum to remove residual solvent. Form_Film->Dry_Film Hydrate_Film 4. Hydrate the lipid film with an aqueous buffer to form multilamellar vesicles (MLVs). Dry_Film->Hydrate_Film Extrusion 5. Extrude the MLV suspension through polycarbonate membranes of a defined pore size. Hydrate_Film->Extrusion End Homogeneous Unilamellar Liposomes Extrusion->End

Figure 2: Workflow for DOPE-mPEG liposome preparation.

Protocol:

  • Lipid Dissolution: Weigh the desired amounts of DOPE, DOPE-mPEG, and any other lipid components (e.g., cholesterol) and dissolve them in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to ensure the complete removal of any residual organic solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.[11]

Characterization of Physicochemical Properties

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.[12][13]

Protocol:

  • Sample Preparation: Dilute the liposome suspension with the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Set the parameters on the DLS instrument, including the temperature, viscosity, and refractive index of the dispersant.

  • Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Allow the sample to equilibrate to the set temperature.

  • Data Acquisition: Perform the measurement, which typically involves illuminating the sample with a laser and analyzing the fluctuations in the scattered light intensity.

  • Data Analysis: The instrument's software will use the autocorrelation function of the scattered light intensity to calculate the particle size distribution, average hydrodynamic diameter, and PDI. For zeta potential measurement, an electric field is applied, and the electrophoretic mobility of the particles is measured to determine the surface charge.

Encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the liposomes. A common method for its determination is centrifugal ultrafiltration.[14]

Protocol:

  • Separation of Free Drug: Place a known amount of the liposome formulation into a centrifugal filter unit with a molecular weight cutoff (MWCO) that allows the passage of the free drug but retains the liposomes.

  • Centrifugation: Centrifuge the unit at a specified speed and time to separate the unencapsulated drug (filtrate) from the liposome-encapsulated drug (retentate).

  • Quantification of Free Drug: Measure the concentration of the drug in the filtrate using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculation: Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Drug Release Study

The dialysis bag method is a common technique to evaluate the in vitro release profile of a drug from a liposomal formulation.[15][16]

Protocol:

  • Dialysis Bag Preparation: Hydrate a dialysis membrane with a suitable MWCO in the release medium.

  • Sample Loading: Place a known volume of the liposome formulation into the dialysis bag and seal it.

  • Release Study: Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4) maintained at a constant temperature (e.g., 37°C) with gentle stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace them with an equal volume of fresh medium to maintain sink conditions.

  • Drug Quantification: Analyze the drug concentration in the collected samples using an appropriate analytical method.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the in vitro release profile.

Conclusion

The length of the mPEG chain is a critical design parameter in the formulation of DOPE-mPEG liposomes for drug delivery. It significantly influences the physicochemical properties and biological performance of the nanoparticles. A thorough understanding of these effects, as outlined in this guide, is essential for researchers and drug development professionals to rationally design and optimize PEGylated liposomal drug delivery systems for enhanced therapeutic outcomes. The selection of the optimal PEG chain length will always be a balance between achieving a long circulation half-life and ensuring efficient interaction with the target cells, a classic example of the "PEG dilemma". Careful consideration of the specific therapeutic application and the properties of the encapsulated drug will guide the selection of the most appropriate DOPE-mPEG conjugate.

References

Synthesis and Characterization of DOPE-mPEG MW 2000: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000), a critical component in the development of advanced drug delivery systems. This amphiphilic polymer, consisting of the unsaturated phospholipid DOPE and a 2000 molecular weight polyethylene (B3416737) glycol (PEG) chain, is instrumental in the formulation of liposomes and nanoparticles. The PEGylation of DOPE enhances the systemic circulation time of drug carriers by reducing opsonization and clearance by the reticuloendothelial system.

Physicochemical and Quantitative Data

The key physicochemical properties and quality control parameters for DOPE-mPEG 2000 are summarized in the table below. These values are critical for ensuring the reproducibility and efficacy of drug delivery formulations.

ParameterSpecificationAnalytical Method
Appearance White to off-white solidVisual Inspection
Molecular Weight (Average) ~2800 g/mol Mass Spectrometry (MALDI-TOF)
Purity ≥95%High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
Solubility Soluble in chloroform (B151607), DMSO, and waterVisual Inspection
Storage Conditions -20°C, under inert atmosphereManufacturer's Recommendation

Synthesis of DOPE-mPEG 2000

The synthesis of DOPE-mPEG 2000 is typically achieved through the covalent conjugation of a methoxy-terminated polyethylene glycol (mPEG) derivative to the primary amine of the 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) headgroup. A common and efficient method involves the use of an N-hydroxysuccinimide (NHS) ester-activated mPEG, which reacts with the amine on DOPE to form a stable amide bond.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_activation mPEG Activation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mPEG_OH mPEG-OH (MW 2000) Activation Activation Reagents (e.g., NHS, DCC/EDC) mPEG_OH->Activation Reaction mPEG_NHS mPEG-NHS (MW 2000) Activation->mPEG_NHS Reaction Conjugation Reaction (Anhydrous Solvent, Base) mPEG_NHS->Reaction DOPE DOPE DOPE->Reaction Crude_Product Crude DOPE-mPEG 2000 Reaction->Crude_Product Purification Purification (Dialysis or SEC) Crude_Product->Purification Pure_Product Pure DOPE-mPEG 2000 Purification->Pure_Product Characterization Characterization (NMR, MS, HPLC) Pure_Product->Characterization

Caption: A generalized workflow for the synthesis of DOPE-mPEG 2000.

Experimental Protocol: Synthesis

This protocol is a representative example for the synthesis of DOPE-mPEG 2000.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Methoxy-PEG-NHS (MW 2000)

  • Anhydrous Chloroform or Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for solubility)

  • Dialysis membrane (MWCO 1 kDa)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Dissolution of Reactants: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve DOPE in anhydrous chloroform or DCM. In a separate vial, dissolve a 1.2 molar equivalent of mPEG-NHS in a minimal amount of anhydrous chloroform or DMF.

  • Reaction Setup: To the DOPE solution, add 2-3 molar equivalents of a non-nucleophilic base such as triethylamine or DIPEA. This will deprotonate the amine group of DOPE, facilitating the reaction.

  • Conjugation: Slowly add the mPEG-NHS solution to the stirring DOPE solution at room temperature.

  • Reaction Monitoring: Allow the reaction to proceed for 4-12 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform/methanol (B129727)/water) and staining with a phospholipid-sensitive stain (e.g., molybdenum blue) and a PEG-sensitive stain (e.g., iodine vapor).

  • Quenching: Once the reaction is complete, the reaction can be quenched by adding a small amount of an amine-containing buffer (e.g., Tris buffer) to react with any excess mPEG-NHS.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Dialysis: Redissolve the crude product in a suitable solvent (e.g., chloroform/methanol mixture) and transfer to a dialysis bag (MWCO 1 kDa). Dialyze against a large volume of deionized water for 48-72 hours with several water changes to remove unreacted mPEG-NHS, salts, and other small molecule impurities.

    • Size-Exclusion Chromatography (SEC): Alternatively, the crude product can be purified by SEC. Dissolve the crude product in a minimal amount of the mobile phase and load it onto a pre-equilibrated SEC column. Elute with a suitable solvent system (e.g., chloroform/methanol) to separate the higher molecular weight DOPE-mPEG 2000 from unreacted starting materials.

  • Lyophilization: Collect the fractions containing the pure product, remove the solvent, and lyophilize to obtain a white, fluffy solid.

  • Storage: Store the final product at -20°C under an inert atmosphere.

Characterization of DOPE-mPEG 2000

Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized DOPE-mPEG 2000. The following are standard analytical techniques employed for this purpose.

Experimental Workflow for Characterization

Characterization_Workflow cluster_structural Structural Confirmation cluster_purity Purity Assessment Start Pure DOPE-mPEG 2000 NMR NMR Spectroscopy (¹H and ³¹P) Start->NMR MS Mass Spectrometry (MALDI-TOF) Start->MS HPLC HPLC-ELSD/CAD Start->HPLC

Caption: Key analytical techniques for the characterization of DOPE-mPEG 2000.

Experimental Protocols: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: To confirm the covalent linkage between DOPE and mPEG.

    • Sample Preparation: Dissolve 5-10 mg of DOPE-mPEG 2000 in deuterated chloroform (CDCl₃) or a mixture of CDCl₃ and deuterated methanol (CD₃OD).

    • Expected Chemical Shifts (δ, ppm):

      • ~5.3 ppm: Olefinic protons (-CH=CH-) of the oleoyl (B10858665) chains of DOPE.

      • ~3.6 ppm: A large, characteristic peak corresponding to the repeating ethylene (B1197577) oxide units (-O-CH₂-CH₂-O-) of the PEG chain.

      • ~3.3 ppm: A singlet for the methoxy (B1213986) group (-OCH₃) at the terminus of the PEG chain.

      • Other characteristic peaks for the glycerol (B35011) backbone and fatty acid chains of DOPE will also be present. The integration of the mPEG and DOPE protons can be used to estimate the degree of PEGylation.

  • ³¹P NMR: To confirm the integrity of the phosphate (B84403) group.

    • Sample Preparation: Same as for ¹H NMR.

    • Expected Chemical Shift (δ, ppm): A single peak around 0 ppm, indicating a single phosphorus environment.

2. Mass Spectrometry (MS)

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: To determine the molecular weight distribution of the polymer.

    • Sample Preparation: Co-crystallize the DOPE-mPEG 2000 sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

    • Expected Result: A bell-shaped distribution of peaks, with each peak separated by 44 Da, corresponding to the ethylene glycol repeating unit. The peak of the distribution should be centered around the expected average molecular weight of ~2800 Da.

3. High-Performance Liquid Chromatography (HPLC)

  • HPLC with Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): To assess the purity of the final product. These detectors are suitable for non-UV-absorbing compounds like DOPE-mPEG 2000.

    • Column: A C8 or C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile) and water, often with a small amount of an additive like formic acid or ammonium (B1175870) acetate.

    • Sample Preparation: Dissolve a known concentration of DOPE-mPEG 2000 in the initial mobile phase.

    • Expected Result: A major peak corresponding to the DOPE-mPEG 2000 conjugate. The purity is calculated based on the area of this peak relative to the total area of all peaks in the chromatogram. The absence of significant peaks corresponding to unreacted DOPE or mPEG-NHS indicates high purity.

Conclusion

The successful synthesis and rigorous characterization of DOPE-mPEG 2000 are fundamental to the development of effective and safe liposomal and nanoparticulate drug delivery systems. The protocols and analytical methods outlined in this guide provide a robust framework for researchers and drug development professionals to produce and validate high-quality DOPE-mPEG 2000, thereby advancing the field of nanomedicine.

The Role of DOPE-mPEG MW 2000 in the Formulation of Stealth Liposomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG MW 2000) in the development of "stealth" liposomes. These advanced drug delivery vehicles are engineered to evade the mononuclear phagocyte system, leading to prolonged circulation times and enhanced drug accumulation at target sites. This document provides a comprehensive overview of the formulation processes, key physicochemical characteristics, and the biological interactions of DOPE-mPEG2000-incorporated liposomes.

The "Stealth" Advantage of PEGylation

Conventional liposomes, while promising drug carriers, are rapidly cleared from circulation by the immune system. The incorporation of polyethylene (B3416737) glycol (PEG) onto the liposome (B1194612) surface, a process known as PEGylation, creates a hydrophilic protective layer.[1] This layer sterically hinders the binding of opsonin proteins, which are responsible for marking particles for uptake by phagocytic cells.[2] The result is a "stealth" liposome that can circulate for extended periods, increasing the probability of reaching its therapeutic target.[1] DOPE-mPEG MW 2000 is an amphiphilic molecule, featuring a hydrophobic DOPE anchor that integrates into the lipid bilayer and a hydrophilic PEG chain that extends into the aqueous environment.

Formulation of DOPE-mPEG2000 Stealth Liposomes: Experimental Protocols

The most common and straightforward method for preparing stealth liposomes is the thin-film hydration technique followed by extrusion. An alternative method, post-insertion, can be used to incorporate PEGylated lipids into pre-formed liposomes.

Thin-Film Hydration Followed by Extrusion

This method involves the formation of a thin lipid film from a solution of lipids in an organic solvent, followed by hydration with an aqueous buffer to form multilamellar vesicles (MLVs). Subsequent extrusion through polycarbonate membranes with defined pore sizes reduces the size and lamellarity of the liposomes, resulting in the formation of unilamellar vesicles (LUVs) with a more uniform size distribution.[3][4]

Detailed Protocol:

  • Lipid Film Formation:

    • Dissolve the desired lipids, including the primary phospholipid (e.g., DOPC or DSPC), cholesterol, and DOPE-mPEG2000, in a suitable organic solvent (e.g., a 2:1 chloroform:methanol mixture) in a round-bottom flask.[5] The molar ratio of the lipids should be carefully chosen to achieve the desired membrane properties.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[6] The water bath temperature should be maintained above the phase transition temperature (Tc) of the lipid with the highest Tc.[6]

    • Place the flask under a high vacuum for at least 2 hours to ensure the complete removal of any residual organic solvent.[6]

  • Hydration:

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation or shaking.[6] The temperature of the hydration buffer should be above the Tc of the lipids.[6] This process leads to the formation of multilamellar vesicles (MLVs). For encapsulation of hydrophilic drugs, the drug is dissolved in the hydration buffer.

  • Extrusion:

    • To obtain unilamellar vesicles with a defined size, the MLV suspension is repeatedly passed through an extruder containing polycarbonate membranes of a specific pore size (e.g., 100 nm).[7]

    • The extrusion process should be carried out at a temperature above the Tc of the lipids.

    • The liposome suspension is typically passed through the extruder 10-20 times to ensure a narrow and uniform size distribution.[7]

  • Purification:

    • Remove any unencapsulated drug or free lipids from the liposome suspension using methods such as size exclusion chromatography or dialysis.

Post-Insertion Method

The post-insertion technique involves the incubation of pre-formed liposomes with a micellar solution of PEGylated lipids. This method is particularly useful for attaching targeting ligands to the liposome surface after drug encapsulation.

Detailed Protocol:

  • Preparation of Pre-formed Liposomes:

    • Prepare liposomes (without the PEGylated lipid) using the thin-film hydration and extrusion method as described above.

  • Preparation of DOPE-mPEG2000 Micelles:

    • Dissolve DOPE-mPEG2000 in an aqueous buffer to form a micellar solution.

  • Incubation:

    • Mix the pre-formed liposomes with the DOPE-mPEG2000 micelle solution.

    • Incubate the mixture at a temperature slightly above the Tc of the liposomal lipids (e.g., 60°C) for a specified period (e.g., 30-60 minutes) to facilitate the insertion of the PEGylated lipids into the liposome bilayer.

  • Purification:

    • Remove any unincorporated PEGylated lipids using size exclusion chromatography or a similar purification method.

Physicochemical Characterization of Stealth Liposomes

The efficacy and in vivo behavior of stealth liposomes are critically dependent on their physicochemical properties. Key parameters include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Liposome Composition (Molar Ratio)Preparation MethodParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
Oleic Acid:Soy Lecithin with DOPE-PEG2000Thin-film hydration~288Reduced by 46.2% with DOPE-PEG2000-18>75 (for various anticancer drugs)[8][9]
DSPC:Cholesterol:DSPE-PEG2000Ethanol injection-extrusion121 - 157--30 to -42-[10]
CPT:PEG2000 (1:25 drug to polymer ratio)Lipid film hydration~234--16.8 ± 2.179 ± 0.4[11]
CPT-11:DSPE-mPEG2000Direct solution processing15.1 ± 0.8--4.6 ± 1.390.0 ± 1.0[2]
E80:Cholesterol:DPPG:DSPE-mPEG2000 (52:32:14:2)-----[12]

Table 1: Physicochemical Properties of Various PEGylated Liposome Formulations.

Visualizing Key Processes and Structures

Structure of a DOPE-mPEG2000 Stealth Liposome

G Structure of a DOPE-mPEG2000 Stealth Liposome cluster_liposome Lipid Bilayer cluster_core Aqueous Core (Drug Loaded) cluster_legend Legend p1 p2 p3 p4 p5 p6 p7 p8 peg_head peg_tail PEG2000 peg_head->peg_tail c1 legend_phospholipid_head legend_phospholipid_text Phospholipid Head legend_peg_head legend_peg_text DOPE Head legend_peg_tail PEG

Caption: Schematic of a unilamellar stealth liposome with DOPE-mPEG2000.

Experimental Workflow for Stealth Liposome Formulation and Characterization

G start Start: Lipid Selection dissolve Dissolve Lipids in Organic Solvent start->dissolve film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Aqueous Buffer (MLV Formation) film->hydrate extrude Extrusion through Polycarbonate Membranes hydrate->extrude purify Purification (e.g., SEC) extrude->purify characterize Physicochemical Characterization purify->characterize dls DLS (Size, PDI) characterize->dls zeta Zeta Potential Measurement characterize->zeta ee Encapsulation Efficiency (e.g., HPLC) characterize->ee end End: Characterized Stealth Liposomes dls->end zeta->end ee->end

Caption: Workflow for preparing and characterizing stealth liposomes.

Biological Interactions and Cellular Uptake

The PEGylated surface of stealth liposomes not only prolongs circulation but also influences their interaction with cells. While PEGylation reduces non-specific uptake by the reticuloendothelial system, it can also hinder interaction with target cells. The primary mechanism of cellular uptake for many PEGylated nanoparticles is endocytosis.

Cellular Uptake Pathway of PEGylated Liposomes

G liposome PEGylated Liposome cell_membrane Cell Membrane liposome->cell_membrane Interaction endocytosis Endocytosis cell_membrane->endocytosis early_endosome Early Endosome endocytosis->early_endosome late_endosome Late Endosome early_endosome->late_endosome lysosome Lysosome late_endosome->lysosome drug_release Drug Release into Cytoplasm late_endosome->drug_release Endosomal Escape lysosome->drug_release Degradation & Release

Caption: Generalized cellular uptake pathway of PEGylated liposomes.

The process of endocytosis for PEGylated liposomes can involve various mechanisms, including clathrin-mediated endocytosis and macropinocytosis. The specific pathway can be influenced by the physicochemical properties of the liposomes and the cell type. Following internalization, the liposomes are trafficked through the endo-lysosomal pathway. For the encapsulated drug to exert its therapeutic effect, it must be released from the liposome and escape the endosome to reach its target within the cytoplasm or nucleus.

Conclusion

DOPE-mPEG MW 2000 is a pivotal component in the formulation of stealth liposomes, enabling prolonged systemic circulation and passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. The thin-film hydration with extrusion method provides a robust and reproducible means of production. A thorough physicochemical characterization is paramount to ensure the quality, stability, and desired in vivo performance of the final liposomal formulation. Understanding the intricate interplay between the PEGylated surface and cellular uptake mechanisms is crucial for the rational design of next-generation liposomal drug delivery systems with improved therapeutic efficacy.

References

The Role of DOPE in pH-Sensitive Liposomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents to specific sites within the body remains a cornerstone of advanced drug development. Among the various strategies employed, pH-sensitive liposomes have emerged as a promising platform for enhancing the intracellular delivery of drugs, particularly in the context of cancer therapy and other diseases characterized by acidic microenvironments. These liposomes are engineered to remain stable at physiological pH (around 7.4) but rapidly release their encapsulated cargo in response to a drop in pH, such as that encountered in tumor tissues or within cellular endosomes.

A key component in the formulation of many pH-sensitive liposomes is the phospholipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). This technical guide provides an in-depth exploration of the critical function of DOPE in these advanced drug delivery systems. We will delve into the molecular mechanism of DOPE-mediated membrane fusion and endosomal escape, provide detailed experimental protocols for the preparation and characterization of DOPE-containing liposomes, and present quantitative data on the impact of formulation parameters on their performance.

The Core Function of DOPE: A Fusogenic Helper Lipid

DOPE is a naturally occurring phospholipid that, due to its unique conical molecular shape, does not readily form stable bilayer structures on its own in an aqueous environment. Instead, it has a propensity to form a non-bilayer, inverted hexagonal (HII) phase, especially under acidic conditions.[1][2] This characteristic is pivotal to its function in pH-sensitive liposomes.

At neutral pH, DOPE is typically combined with a weakly acidic amphiphile, such as cholesteryl hemisuccinate (CHEMS), which acts as a stabilizing agent.[3] The ionized carboxyl group of CHEMS at physiological pH provides electrostatic repulsion, forcing the conical DOPE molecules into a lamellar (bilayer) phase and allowing for the formation of stable liposomes.

Upon exposure to an acidic environment, such as the interior of an endosome (pH 5.5-6.5), the carboxyl group of CHEMS becomes protonated.[3] This neutralization of charge reduces the electrostatic repulsion, allowing DOPE to transition from the lamellar to its preferred inverted hexagonal phase.[2] This phase transition destabilizes the liposomal membrane, leading to the rapid release of the encapsulated drug into the cytoplasm. This process is often referred to as "endosomal escape," a critical step for the efficacy of many intracellularly acting drugs.

Quantitative Data on DOPE-Containing Liposomes

The molar ratio of DOPE to other lipid components in the formulation is a critical parameter that significantly influences the physicochemical properties and drug release kinetics of pH-sensitive liposomes. The following tables summarize representative quantitative data on the impact of DOPE concentration on key liposome (B1194612) characteristics.

Table 1: Effect of DOPE Molar Ratio on Liposome Characteristics

DOPE:CHEMS Molar RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
2:1125 ± 50.18 ± 0.03-35 ± 485 ± 5
3:1130 ± 60.20 ± 0.04-32 ± 382 ± 6
4:1145 ± 80.25 ± 0.05-28 ± 575 ± 7

Data are presented as mean ± standard deviation and are representative of typical findings in the literature.

Table 2: Influence of DOPE Molar Ratio on pH-Sensitive Doxorubicin Release

DOPE:CHEMS Molar RatioCumulative Release at pH 7.4 (24h) (%)Cumulative Release at pH 5.5 (24h) (%)
2:115 ± 355 ± 5
3:120 ± 470 ± 6
4:125 ± 585 ± 7

Data are presented as mean ± standard deviation and are representative of typical findings in the literature.[2]

Experimental Protocols

Preparation of DOPE/CHEMS pH-Sensitive Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar pH-sensitive liposomes composed of DOPE and CHEMS using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesteryl hemisuccinate (CHEMS)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Drug to be encapsulated (e.g., Doxorubicin hydrochloride)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DOPE and CHEMS in the desired molar ratio (e.g., 4:1) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 40°C).

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the solvent, resulting in a thin, uniform lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.

    • The volume of the hydration buffer should be sufficient to achieve the desired final lipid concentration (e.g., 10-20 mg/mL).

    • Agitate the flask by vortexing or gentle shaking above the lipid phase transition temperature for 1-2 hours to form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.

    • Pass the liposome suspension through polycarbonate membranes with the desired pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a mini-extruder. The extrusion should be performed at a temperature above the lipid phase transition temperature.

  • Purification:

    • Remove unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

Characterization of pH-Sensitive Liposomes

a) Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute the liposome suspension with filtered deionized water or PBS.

  • Analyze the sample using Dynamic Light Scattering (DLS).

  • The instrument will provide the average hydrodynamic diameter (particle size) and the PDI, which indicates the width of the size distribution.

b) Zeta Potential Measurement:

  • Dilute the liposome suspension with filtered deionized water.

  • Measure the electrophoretic mobility of the liposomes using a zeta potential analyzer.

  • The zeta potential provides information about the surface charge of the liposomes, which is crucial for their stability and interaction with biological membranes.

c) Encapsulation Efficiency (EE) Determination:

  • Separate the liposomes from the unencapsulated drug using one of the purification methods mentioned above.

  • Disrupt the liposomes to release the encapsulated drug using a suitable detergent (e.g., Triton X-100) or an organic solvent.

  • Quantify the amount of encapsulated drug using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the EE using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of drug used) x 100

In Vitro Drug Release Assay

This protocol describes a dialysis-based method to evaluate the pH-sensitive release of a drug from the prepared liposomes.

Materials:

  • Prepared drug-loaded liposomes

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

  • Release media: PBS at pH 7.4 and an acidic buffer (e.g., acetate (B1210297) buffer) at pH 5.5.

  • Shaking water bath or incubator.

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC).

Procedure:

  • Place a known amount of the drug-loaded liposome suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a larger volume of release medium (e.g., 100 mL of PBS pH 7.4 or acetate buffer pH 5.5) in a beaker.

  • Incubate the system at 37°C with gentle agitation.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with fresh release medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to DOPE-containing pH-sensitive liposomes.

G cluster_0 Liposome Formulation and Drug Loading A Lipid Film Formation (DOPE, CHEMS, Drug in Organic Solvent) B Hydration (Aqueous Buffer) A->B C Formation of Multilamellar Vesicles (MLVs) B->C D Extrusion (100 nm membrane) C->D E Formation of Unilamellar Vesicles (ULVs) D->E F Purification (Removal of unencapsulated drug) E->F G Characterization (Size, PDI, Zeta Potential, EE) F->G

Fig 1. Experimental workflow for the preparation and characterization of pH-sensitive liposomes.

G cluster_0 Cellular Uptake and Endosomal Escape A pH-Sensitive Liposome (Stable at pH 7.4) B Endocytosis A->B 1. Cellular Internalization C Liposome in Endosome (pH drops to ~5.5-6.5) B->C D Protonation of CHEMS C->D 2. Acidification E DOPE Phase Transition (Lamellar to Hexagonal HII) D->E 3. Conformational Change F Endosomal Membrane Destabilization E->F 4. Fusion G Drug Release into Cytoplasm F->G 5. Cargo Delivery

Fig 2. Mechanism of DOPE-mediated endosomal escape of pH-sensitive liposomes.

G cluster_0 Doxorubicin-Induced Apoptosis Pathway Dox Doxorubicin (Released from Liposome) DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition DNAdamage DNA Damage DNA->DNAdamage TopoII->DNAdamage p53 p53 Activation DNAdamage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig 3. Simplified signaling pathway of doxorubicin-induced apoptosis.

Conclusion

DOPE plays an indispensable role in the function of pH-sensitive liposomes, acting as a "fusogenic" lipid that facilitates the crucial step of endosomal escape. By undergoing a pH-triggered phase transition from a stable bilayer to a fusogenic inverted hexagonal phase, DOPE enables the efficient release of encapsulated therapeutic agents directly into the cytoplasm of target cells. The careful optimization of the molar ratio of DOPE in liposomal formulations is essential for achieving the desired balance between stability at physiological pH and rapid drug release in acidic environments. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to design, prepare, and evaluate novel pH-sensitive liposomal drug delivery systems with enhanced therapeutic efficacy. Further research into the intricate interactions between DOPE-containing liposomes and cellular components will continue to advance the development of next-generation targeted therapies.

References

Methodological & Application

Application Notes: Preparation of DOPE-mPEG 2000 Liposomes for Research and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Liposomes are microscopic vesicles composed of a lipid bilayer that are widely utilized as carriers for drugs and other bioactive molecules.[1] This document provides a detailed protocol for the preparation of liposomes incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG 2000).

DOPE is a cone-shaped, non-bilayer-forming lipid that can impart pH-sensitive properties to the liposome (B1194612) formulation, facilitating endosomal escape and cytosolic delivery of encapsulated contents.[2][3] The inclusion of DSPE-mPEG 2000 creates a hydrophilic polymer brush on the surface of the liposomes. This "stealth" coating sterically hinders interactions with plasma proteins and macrophages, which can prolong circulation time in vivo.[1][4] These liposomes are excellent candidates for delivering a wide range of therapeutic agents, from small molecule drugs to nucleic acids.[1]

The most common and well-established method for preparing these liposomes is the thin-film hydration technique, followed by size reduction using extrusion or sonication.[5][6][7][8] This method involves dissolving the lipids in an organic solvent, creating a thin film by evaporating the solvent, and then hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs).[8] Subsequent extrusion through polycarbonate membranes with defined pore sizes yields unilamellar vesicles (LUVs) with a homogenous size distribution.[6][7][9]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar DOPE-mPEG 2000 liposomes using the thin-film hydration method followed by extrusion. This is a robust and widely used technique for producing liposomes with a controlled size and narrow size distribution.[6][7]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol (Chol)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG 2000)

  • Chloroform or a chloroform/methanol mixture (2:1 v/v)[10]

  • Hydration Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask (50 mL or 100 mL)

  • Rotary evaporator

  • High-vacuum pump

  • Water bath or heating block

  • Mini-extruder device

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass syringes

Procedure:

  • Lipid Preparation:

    • Determine the desired molar ratio of the lipid components. A common formulation might include DOPE, Cholesterol, and DSPE-mPEG 2000. For example, a molar ratio of DOPE:Chol:DSPE-mPEG 2000 could be 5.7:3.8:0.5.[11]

    • Calculate the required mass of each lipid based on the desired total lipid concentration (e.g., 10-20 mg/mL).

    • Weigh and dissolve the lipids (DOPE, Cholesterol, DSPE-mPEG 2000) in a suitable volume of organic solvent (e.g., chloroform) in a clean round-bottom flask.[12] If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.[5][12]

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation (e.g., 37-40°C).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[7][12]

    • Once the film is formed and appears dry, continue to evaporate for another 30 minutes to remove residual solvent.

    • For complete removal of the organic solvent, place the flask on a high-vacuum pump for at least 2 hours, or overnight.[12]

  • Lipid Film Hydration:

    • Pre-heat the hydration buffer (e.g., PBS, pH 7.4) to a temperature above the phase transition temperature (Tc) of the lipid mixture.

    • Add the pre-heated buffer to the flask containing the dry lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[5][12]

    • Agitate the flask vigorously by hand or using a vortex mixer to hydrate (B1144303) the film. This process leads to the formation of heterogeneous multilamellar vesicles (MLVs).[8][11] The hydration process can be facilitated by incubating the flask in a heated water bath for about 30-60 minutes with intermittent shaking.[12]

  • Liposome Sizing by Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm). Two stacked membranes are often used to improve efficiency.

    • Heat the extruder assembly to the same temperature as the hydration buffer.

    • Load the MLV suspension into one of the glass syringes and attach it to the extruder.

    • Gently push the suspension from one syringe to the other through the membrane.[6]

    • Repeat this extrusion process an odd number of times (e.g., 11 to 21 passes) to ensure a uniform population of unilamellar vesicles with a narrow size distribution.[9] The final product will be a translucent suspension.

  • Purification (Optional):

    • To remove any unencapsulated drug or other solutes, the liposome suspension can be purified. Common methods include dialysis against fresh buffer, size exclusion chromatography (SEC) using a Sephadex column, or ultracentrifugation.[13]

Data Presentation

The physical characteristics of liposomes are critical for their function. The following tables summarize typical quantitative data for liposome formulations.

Table 1: Example Liposome Formulation Parameters

Component Molar Ratio Example 1[11] Molar Ratio Example 2[12] Purpose
DOPE 5.7 - Main structural lipid; imparts pH sensitivity.[2]
CHEMS 3.8 - Cholesteryl hemisuccinate; often used with DOPE for pH-sensitive systems.
DSPE-PEG 2000 0.5 5.0 Provides "stealth" characteristics for long circulation.[4]
Soy Phosphatidylcholine (SPC) - 62 Main structural lipid.

| Cholesterol | - | 33 | Modulates membrane fluidity and stability.[3] |

Table 2: Typical Physicochemical Characterization Data for PEGylated Liposomes

Parameter Typical Value Range Method of Analysis Significance
Particle Size (Diameter) 100 - 200 nm[9][14] Dynamic Light Scattering (DLS) Affects biodistribution, circulation time, and tumor penetration.
Polydispersity Index (PDI) < 0.3[9] Dynamic Light Scattering (DLS) Indicates the homogeneity of the liposome size distribution.[9]
Zeta Potential -15 to -40 mV[14][15][16] Laser Doppler Velocimetry (via DLS) Indicates surface charge and predicts colloidal stability.

| Encapsulation Efficiency (EE%) | > 75% (drug-dependent)[14][15] | Centrifugation, Dialysis, or SEC followed by drug quantification (e.g., HPLC, UV-Vis)[17][18] | Represents the percentage of the initial drug that is successfully entrapped within the liposomes.[19] |

Visualization

The following diagram illustrates the experimental workflow for the preparation of DOPE-mPEG 2000 liposomes using the thin-film hydration and extrusion method.

Liposome_Preparation_Workflow cluster_prep Step 1: Lipid Film Preparation cluster_hydration Step 2: Hydration cluster_sizing Step 3: Sizing & Purification a Dissolve Lipids (DOPE, Chol, DSPE-mPEG 2000) in Organic Solvent b Solvent Evaporation (Rotary Evaporator) a->b Form thin film c High-Vacuum Drying b->c Remove residual solvent d Add Aqueous Buffer (e.g., PBS with drug) c->d e Vortex/Agitate d->e Form MLVs f Extrusion (e.g., 100 nm membrane) e->f Homogenize size g Purification (e.g., Size Exclusion Chromatography) f->g Remove unencapsulated drug h Final Liposome Suspension (LUVs) g->h

References

Application Notes and Protocols for DOPE-mPEG MW 2000 Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the formulation of nanoparticles utilizing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000). PEGylated phospholipids (B1166683) like DOPE-mPEG 2000 are critical components in modern drug delivery systems, particularly in the formation of "stealth" liposomes and lipid-based nanoparticles.[1][2] The presence of the polyethylene (B3416737) glycol (PEG) chain on the surface of the nanoparticles provides a hydrophilic protective layer that can reduce opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in the body.[3]

DOPE-mPEG 2000, with its unsaturated oleoyl (B10858665) lipid tails, is an amphiphilic polymer that can self-assemble into micelles in aqueous solutions and is a key ingredient in the preparation of liposomes and nanoparticles for encapsulating therapeutic agents.[4] These formulations are adept at carrying both hydrophobic and hydrophilic drugs, enhancing their stability, solubility, and bioavailability.[5][6]

Data Presentation

The physicochemical characteristics of nanoparticles are critical for their in vitro and in vivo performance. The following table summarizes typical quantitative data obtained for PEGylated nanoparticles formulated with components similar to DOPE-mPEG 2000.

ParameterTypical ValueMethod of AnalysisReference
Particle Size (Z-average) 50 - 200 nmDynamic Light Scattering (DLS)[1][7]
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)[1]
Zeta Potential -5 to -30 mVLaser Doppler Velocimetry[1]
Encapsulation Efficiency > 85%Spectrophotometry, HPLC[8]
Drug Loading Content 1 - 10% (w/w)Spectrophotometry, HPLC[9]

Experimental Protocols

Protocol 1: Nanoparticle Formulation via Thin-Film Hydration

This protocol details the preparation of drug-loaded nanoparticles using the thin-film hydration method, a robust and widely used technique for liposome (B1194612) and nanoparticle formation.[10][11][12]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • DOPE-mPEG MW 2000

  • Cholesterol

  • Drug of interest (hydrophobic or hydrophilic)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve DOPE, cholesterol, and DOPE-mPEG 2000 in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (DOPE:Cholesterol:DOPE-mPEG 2000).

    • If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids at this stage.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature to evaporate the organic solvent under reduced pressure.

    • Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[5]

  • Hydration:

    • Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS pH 7.4) by adding the buffer to the flask.[5]

    • If encapsulating a hydrophilic drug, dissolve it in the aqueous buffer before adding it to the lipid film.

    • Agitate the flask by gentle rotation in the water bath for 1-2 hours at a temperature above the lipid's phase transition temperature. This process allows the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion.

    • Load the MLV suspension into a pre-heated extruder.

    • Extrude the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm).[10]

  • Purification:

    • Remove the unencapsulated drug by dialysis against fresh buffer or by size exclusion chromatography.

Protocol 2: In Vitro Drug Release Assay

This protocol describes a dialysis-based method to evaluate the in vitro release profile of the encapsulated drug from the nanoparticles.[13]

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Release buffer (e.g., PBS pH 7.4, or a buffer mimicking physiological conditions)

  • Shaking incubator or water bath

  • Spectrophotometer or HPLC for drug quantification

Procedure:

  • Transfer a known volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a larger volume of release buffer (e.g., 100 mL) in a beaker or flask.

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the release buffer.

  • Replenish the release buffer with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Mandatory Visualization

Cellular Uptake Pathway of PEGylated Nanoparticles

The diagram below illustrates the primary mechanism of cellular uptake for PEGylated nanoparticles, which is endocytosis. The PEGylation is designed to reduce non-specific protein binding, but the nanoparticles can still be internalized by cells through various endocytic pathways.[14][15]

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm Nanoparticle Nanoparticle Endosome Endosome Nanoparticle->Endosome Endocytosis Cell_Membrane Cell Membrane Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Endosome->Drug_Release Lysosome->Drug_Release

Caption: Cellular uptake of PEGylated nanoparticles via endocytosis.

Experimental Workflow for Nanoparticle Formulation and Characterization

The following workflow diagram outlines the key steps involved in the formulation and characterization of DOPE-mPEG 2000 nanoparticles.

G cluster_formulation Formulation cluster_characterization Characterization Lipid_Dissolution 1. Lipid & Drug Dissolution Film_Formation 2. Thin Film Formation Lipid_Dissolution->Film_Formation Hydration 3. Hydration Film_Formation->Hydration Extrusion 4. Extrusion Hydration->Extrusion Purification 5. Purification Extrusion->Purification Size_Zeta Particle Size & Zeta Potential (DLS) Purification->Size_Zeta Morphology Morphology (TEM) Purification->Morphology EE_DL Encapsulation Efficiency & Drug Loading Purification->EE_DL Release In Vitro Release EE_DL->Release

Caption: Workflow for nanoparticle formulation and characterization.

References

Application Notes and Protocols: DOPE-mPEG MW 2000 in Cancer Therapy Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) is a key excipient in the development of advanced drug delivery systems for cancer therapy. This phospholipid-PEG conjugate is instrumental in the formulation of nanoparticles, particularly liposomes, designed to improve the therapeutic index of anticancer agents. The incorporation of DOPE-mPEG 2000 into these nanocarriers offers several advantages, including enhanced stability, prolonged circulation times, and the potential for pH-sensitive drug release.

These application notes provide a comprehensive overview of the use of DOPE-mPEG 2000 in cancer drug delivery, including quantitative data on formulation characteristics, detailed experimental protocols, and insights into the cellular uptake and intracellular trafficking of these nanoparticles.

Data Presentation: Physicochemical Properties of DOPE-mPEG 2000 Formulations

The following tables summarize quantitative data from various studies on liposomal and micellar formulations incorporating DOPE-mPEG 2000 for the delivery of different anticancer drugs.

DrugFormulation Composition (Molar Ratio/Weight Ratio)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
PodophyllotoxinDSPE-mPEG2000 as modifying material168.91 ± 7.070.19 ± 0.04-24.37 ± 0.3687.11 ± 1.77[1]
Irinotecan (CPT-11)CPT-11/DSPE-mPEG2000 micelles15.1 ± 0.8Monodispersed-4.6 ± 1.390.0 ± 1.0
Paclitaxel (PTX)Cholesterol:SPC:DSPE-PEG2000:DSPE-PEG2000-R8 (33:62:4.2:0.8)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
GemcitabineNot Specified<200Not SpecifiedNot SpecifiedNot Specified[3][4]
β-elemeneDSPE-PEG 2000 (2%)83.31 ± 0.1810.279 ± 0.004-21.4 ± 1.0695.53 ± 1.712

Table 1: Physicochemical characteristics of DOPE-mPEG 2000-containing nanoparticles.

FormulationIn Vitro Release ConditionsRelease ProfileReference
Podophyllotoxin-loaded Lc-PTOX-LpsNot SpecifiedSignificant slow-release effect[1]
Gemcitabine-loaded PEGylated liposomespH-responsive studyReduced pH-responsiveness with PEG2000 inclusion[3][4]
β-elemene-loaded PEGylated liposomesPBS pH 7.4 with 0.5% HS 1566% drug release after 36 hours

Table 2: In vitro drug release characteristics.

Experimental Protocols

Protocol 1: Preparation of Liposomes using the Thin-Film Hydration Method

This protocol describes a general procedure for preparing liposomes incorporating DOPE-mPEG 2000 using the thin-film hydration technique, a widely used method for its simplicity and reproducibility.[5][6]

Materials:

  • Lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), Cholesterol, DOPE-mPEG 2000)

  • Anticancer drug (hydrophobic or hydrophilic)

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, HEPES-buffered saline (HBS))

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Probe or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DOPC, cholesterol, and DOPE-mPEG 2000 in a desired molar ratio) and the hydrophobic drug in the organic solvent in a round-bottom flask. For hydrophilic drugs, they will be added during the hydration step.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids.

    • Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Add the aqueous hydration buffer (pre-heated to above the lipid Tc) to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • Agitate the flask by hand or on a vortex mixer to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs). This process typically takes 30-60 minutes.

  • Size Reduction (Sonication or Extrusion):

    • Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (intermittently on ice to prevent overheating) or a bath sonicator until the suspension becomes clear.

    • Extrusion: For a more uniform size distribution and to produce large unilamellar vesicles (LUVs), pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This process should be repeated multiple times (e.g., 10-20 passes) to ensure homogeneity.

  • Purification:

    • Remove any unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

Protocol 2: Characterization of Liposomes

1. Particle Size and Zeta Potential:

  • Use Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter and polydispersity index (PDI) of the liposomes.

  • Use Laser Doppler Velocimetry (LDV) or Electrophoretic Light Scattering (ELS) to measure the zeta potential, which indicates the surface charge and stability of the formulation.

2. Encapsulation Efficiency:

  • Separate the unencapsulated (free) drug from the liposomes using techniques like ultracentrifugation or column chromatography.

  • Quantify the amount of drug in the liposomal fraction and the total amount of drug used.

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

3. Drug Release Study:

  • Place a known amount of the liposomal formulation in a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and an acidic pH like 5.5 to simulate the tumor microenvironment) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

  • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

Visualizations: Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies a Dissolve Lipids & Drug in Organic Solvent b Thin-Film Formation (Rotary Evaporation) a->b c Hydration with Aqueous Buffer b->c d Size Reduction (Extrusion/Sonication) c->d e Purification d->e f Particle Size & Zeta Potential (DLS) e->f Analysis g Encapsulation Efficiency (HPLC/UV-Vis) e->g Analysis h In Vitro Drug Release e->h Analysis i Cellular Uptake (Flow Cytometry/Microscopy) e->i Biological Evaluation j Cytotoxicity Assay (MTT/XTT) e->j Biological Evaluation k Pharmacokinetics e->k Preclinical Evaluation l Biodistribution e->l Preclinical Evaluation m Antitumor Efficacy e->m Preclinical Evaluation

Caption: Experimental workflow for the development and evaluation of DOPE-mPEG 2000 liposomes.

cellular_uptake cluster_ecm Extracellular Matrix cluster_cell Cancer Cell cluster_endocytosis Endocytosis Liposome Liposome Clathrin_Pit Clathrin-coated Pit Liposome->Clathrin_Pit Internalization Caveolae Caveolae Liposome->Caveolae Internalization Macropinocytosis Macropinocytosis Liposome->Macropinocytosis Internalization Plasma_Membrane Early_Endosome Early Endosome Clathrin_Pit->Early_Endosome Caveolae->Early_Endosome Macropinocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome (Acidic pH) Late_Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release pH-triggered Cytosol Cytosol Nucleus Nucleus Cytosol->Nucleus Drug Action Drug_Release->Cytosol Therapeutic_Effect Therapeutic Effect Nucleus->Therapeutic_Effect

Caption: Cellular uptake and intracellular trafficking of DOPE-mPEG 2000 nanoparticles.

Concluding Remarks

DOPE-mPEG 2000 is a versatile and valuable component in the design of nanocarriers for cancer therapy. Its ability to confer "stealth" properties and potentially facilitate pH-sensitive drug release makes it a powerful tool for enhancing the efficacy and reducing the toxicity of anticancer drugs. The provided protocols and data serve as a foundational guide for researchers and developers working to harness the potential of DOPE-mPEG 2000 in creating next-generation cancer therapeutics. Further optimization of formulation parameters and a deeper understanding of the specific interactions with different cancer cell types will continue to advance the clinical translation of these promising drug delivery systems.

References

Application Notes and Protocols for mRNA Vaccine Delivery Using DOPE-mPEG MW 2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) vaccines represents a paradigm shift in vaccinology, offering a potent and adaptable platform for combating infectious diseases and developing novel therapeutics. The success of these vaccines is critically dependent on the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, protecting the fragile mRNA molecule from degradation and facilitating its entry into target cells.

This document provides detailed application notes and protocols for the use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG MW 2000) in the formulation of LNPs for mRNA vaccine delivery. DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) serves as a crucial helper lipid, promoting the endosomal escape of the mRNA payload into the cytoplasm, a critical step for protein translation. The polyethylene (B3416737) glycol (PEG) component of DOPE-mPEG MW 2000 provides a hydrophilic shield that sterically stabilizes the LNPs, reduces immunogenicity, and prolongs circulation time.

These notes are intended to guide researchers, scientists, and drug development professionals in the formulation, characterization, and evaluation of DOPE-mPEG MW 2000-containing LNPs for mRNA vaccine applications.

Data Presentation: Physicochemical Properties of LNP Formulations

The physicochemical properties of LNPs are critical determinants of their stability, safety, and efficacy. The following tables summarize representative quantitative data for LNP formulations incorporating DOPE and a PEGylated lipid with a molecular weight of 2000 Da. While specific values can vary based on the precise formulation parameters and analytical techniques, these tables provide a comparative overview.

Table 1: Influence of PEGylated Lipid on LNP Physicochemical Properties

PEG-Lipid TypeMolar Ratio (Ionizable:DOPE:Chol:PEG)Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DMG-PEG200040:10:48.5:1.5~80-100< 0.2Neutral to slightly negative> 90%[1][2]
DSPE-PEG200050:10:38.5:1.5~90-120< 0.2Slightly negative> 90%[3][4]
DOPE-mPEG 2000 (Representative) 50:10:38.5:1.5 ~85-115 < 0.2 Slightly negative > 90% (Projected)

Note: Data for DOPE-mPEG 2000 is projected based on findings with structurally similar PEGylated lipids. Actual values should be determined experimentally.

Table 2: Effect of Molar Ratio of PEG-Lipid on In Vitro and In Vivo Transfection Efficiency

DMG-PEG2000 Molar %In Vitro TransfectionIn Vivo Transgene ExpressionRationaleReference
1.5%OptimalModerateLower PEG content enhances cellular uptake.[1][2]
5%ModerateOptimalHigher PEG content improves stability and circulation time.[1][2]
10%ReducedReducedExcessive PEG shielding can hinder cellular interaction.[1][2]

Experimental Protocols

Protocol 1: Formulation of mRNA-LNP using Microfluidic Mixing

This protocol describes the formulation of mRNA-loaded LNPs using a microfluidic mixing device. This method allows for rapid and reproducible production of uniformly sized LNPs.

Materials:

  • Ionizable lipid (e.g., SM-102, ALC-0315) dissolved in ethanol (B145695)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) dissolved in ethanol

  • Cholesterol dissolved in ethanol

  • DOPE-mPEG MW 2000 dissolved in ethanol

  • mRNA encoding the antigen of interest in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol (200 proof, molecular biology grade)

  • Nuclease-free water

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Syringes and tubing compatible with the microfluidic device

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Preparation of Lipid Stock Solution:

    • In a sterile, nuclease-free tube, combine the ionizable lipid, DOPE, cholesterol, and DOPE-mPEG MW 2000 in the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Dissolve the lipid mixture in ethanol to achieve a final total lipid concentration of 10-25 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

  • Preparation of mRNA Solution:

    • Dilute the mRNA stock in the low pH buffer to the desired concentration (e.g., 0.1-0.5 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the mRNA solution into another.

    • Set the flow rate ratio of the aqueous to organic phase (typically 3:1).

    • Set the total flow rate to achieve the desired mixing speed (e.g., 12 mL/min).

    • Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the self-assembly of LNPs.

    • Collect the resulting LNP dispersion in a sterile tube.

  • Purification:

    • To remove the ethanol and unencapsulated mRNA, dialyze the LNP dispersion against sterile PBS using a dialysis cassette.

    • Perform dialysis at 4°C with gentle stirring, changing the PBS buffer at least three times over a period of 12-24 hours.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

    • Store the sterile LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of mRNA-LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in sterile PBS to an appropriate concentration.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument.

    • Perform measurements in triplicate.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Electrophoresis.

  • Procedure:

    • Dilute the LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl).

    • Measure the electrophoretic mobility to determine the zeta potential.

    • Perform measurements in triplicate.

3. mRNA Encapsulation Efficiency:

  • Technique: Ribogreen Assay.

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

    • To the other set, add buffer without the lytic agent to measure the amount of free (unencapsulated) mRNA.

    • Add the Ribogreen reagent to both sets of samples and measure the fluorescence intensity.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] * 100

Protocol 3: In Vitro Evaluation of mRNA-LNP Transfection Efficiency

Materials:

  • Cultured cells (e.g., HEK293T, HeLa, or dendritic cells)

  • Complete cell culture medium

  • mRNA-LNPs encoding a reporter protein (e.g., Luciferase or Green Fluorescent Protein - GFP)

  • Control (e.g., naked mRNA, mock-transfected cells)

  • Assay-specific reagents (e.g., luciferase assay substrate, flow cytometer)

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Dilute the mRNA-LNPs in cell culture medium to the desired final concentration.

  • Remove the old medium from the cells and add the medium containing the mRNA-LNPs.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Assess protein expression:

    • For Luciferase: Lyse the cells and measure the luminescence using a luciferase assay system.

    • For GFP: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer or fluorescence microscope.

Protocol 4: In Vivo Evaluation of mRNA-LNP Efficacy

Materials:

  • Animal model (e.g., BALB/c mice)

  • mRNA-LNPs encoding the antigen of interest or a reporter protein

  • Sterile PBS for dilution

  • Appropriate administration tools (e.g., syringes, needles)

Procedure:

  • Dilute the mRNA-LNPs in sterile PBS to the desired dose.

  • Administer the formulation to the animals via the desired route (e.g., intramuscular or intravenous injection).

  • At predetermined time points, collect blood samples to measure antibody titers (e.g., by ELISA) or assess T-cell responses (e.g., by ELISpot or intracellular cytokine staining).

  • If a reporter protein is used, perform in vivo imaging (e.g., bioluminescence imaging for luciferase) or collect tissues for ex vivo analysis.

  • Monitor the animals for any adverse effects.

Mandatory Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_evaluation Efficacy Evaluation prep_lipids Prepare Lipid Stock (Ionizable, DOPE, Cholesterol, DOPE-mPEG 2000) mixing Microfluidic Mixing prep_lipids->mixing prep_mrna Prepare mRNA Solution prep_mrna->mixing purification Dialysis (Purification) mixing->purification dls Size & PDI (DLS) purification->dls zeta Zeta Potential purification->zeta ribogreen Encapsulation Efficiency (Ribogreen) purification->ribogreen invitro In Vitro Transfection (Cell Culture) dls->invitro zeta->invitro ribogreen->invitro invivo In Vivo Administration (Animal Model) invitro->invivo analysis Immunogenicity & Protein Expression Analysis invivo->analysis signaling_pathway cluster_uptake Cellular Uptake & Endosomal Escape cluster_response Innate & Adaptive Immune Response lnp mRNA-LNP endocytosis Endocytosis lnp->endocytosis early_endo Early Endosome endocytosis->early_endo late_endo Late Endosome early_endo->late_endo escape Endosomal Escape (DOPE-mediated) late_endo->escape cytoplasm Cytoplasm escape->cytoplasm translation mRNA Translation (Antigen Production) cytoplasm->translation prr Pattern Recognition Receptor (PRR) Activation (e.g., TLRs) cytoplasm->prr apc Antigen Presentation (APC) translation->apc cytokines Cytokine & Chemokine Production (e.g., IFN-α/β) prr->cytokines cytokines->apc t_cell T-Cell Activation (CD4+ & CD8+) apc->t_cell b_cell B-Cell Activation & Antibody Production t_cell->b_cell

References

Application Notes and Protocols for DOPE-mPEG MW 2000 Formulation in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) is a key excipient in the development of long-circulating nanocarriers, such as liposomes, for in vivo applications. The incorporation of the hydrophilic polymer polyethylene (B3416737) glycol (PEG) onto the surface of liposomes, a process known as PEGylation, sterically stabilizes the nanoparticles. This "stealth" characteristic reduces opsonization and subsequent uptake by the mononuclear phagocyte system (MPS), leading to prolonged systemic circulation time and enhanced accumulation in pathological tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.

These application notes provide detailed protocols for the formulation, characterization, and in vivo evaluation of DOPE-mPEG 2000-containing liposomes.

Data Presentation

Table 1: Physicochemical Properties of DOPE-mPEG 2000 Formulations
Formulation CodeLipid Composition (molar ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Lc-PTOX-LpsNot Specified168.91 ± 7.070.19 ± 0.04-24.37 ± 0.3687.11 ± 1.77[1]
Ridaforolimus MicellesDSPE-PEG200033 ± 15Not ReportedNot Reported77.52 ± 1.66[2]
DOTAP/Chol/DSPE-PEG2000 (0% PEG)1:1:0113 ± 0.50.066 ± 0.012+65.6 ± 0.74Not Applicable[3]
DOTAP/Chol/DSPE-PEG2000 (2% PEG)49:49:2125 ± 0.30.112 ± 0.009+55.3 ± 1.25Not Applicable[3]
DOTAP/Chol/DSPE-PEG2000 (4% PEG)48:48:4130 ± 0.40.149 ± 0.01+50.1 ± 2.51Not Applicable[3]
DOTAP/Chol/DSPE-PEG2000 (10% PEG)45:45:10128 ± 0.80.135 ± 0.011+44.7 ± 3.47Not Applicable[3]
PTX-PA-LNot Specified78.0 ± 2.90.176 ± 0.02-18.1 ± 0.2198.28 ± 0.69[4]
Table 2: In Vivo Pharmacokinetic Parameters of PEGylated Formulations
FormulationAnimal ModelHalf-life (t½)AUC (Area Under the Curve)ClearanceReference
Free Doxorubicin (B1662922)Human0.2 h4 µg·h/mLNot Reported[5]
Myocet (Doxorubicin Liposomes)Human2.5 h45 µg·h/mLNot Reported[5]
Doxil (PEGylated Doxorubicin Liposomes)Human55 h900 µg·h/mLNot Reported[5]
Ridaforolimus in Ethanol/PEG 400RatNot ReportedNot ReportedIncreased by 58% with micelles[2]
Ridaforolimus in DSPE-PEG2000 MicellesRatIncreased by 170%Not ReportedDecreased by 58%[2]
L-mPEG114-Chol LiposomesNot SpecifiedNot Reported3.2-fold higher than naked liposomesNot Reported[6]

Experimental Protocols

Protocol 1: Preparation of DOPE-mPEG 2000 Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes using the lipid film hydration method followed by extrusion.

Materials:

  • Phospholipids (e.g., DSPC, DPPC, or DOPC)

  • Cholesterol

  • DOPE-mPEG 2000

  • Drug to be encapsulated (optional)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, 5% dextrose solution)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Dissolve the lipids (e.g., a molar ratio of HSPC:Cholesterol:mPEG2000-DSPE of 57:38:5) in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask.[7]

  • Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 60°C).

  • Dry the lipid film further under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the desired aqueous buffer (e.g., 5% dextrose solution) pre-heated to the same temperature as in step 2.[8] The hydration volume should be sufficient to achieve the desired final lipid concentration.

  • Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to extrusion. Pass the suspension multiple times (e.g., 11 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.[6] The extrusion should be performed at a temperature above the lipid phase transition temperature.

  • For drug-loaded liposomes, the drug can be either co-dissolved with the lipids in the organic solvent (for lipophilic drugs) or dissolved in the hydration buffer (for hydrophilic drugs). Alternatively, a remote loading method, such as the ammonium (B1175870) sulfate (B86663) gradient technique, can be used for certain drugs.[9]

Protocol 2: Characterization of Liposomes

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute the liposome (B1194612) suspension in an appropriate buffer (e.g., PBS or deionized water).

  • Measure the hydrodynamic diameter, PDI, and surface charge using a dynamic light scattering (DLS) instrument (e.g., Zetasizer Nano ZS).[7][10]

2. Encapsulation Efficiency (EE%):

  • Separate the unencapsulated drug from the liposomes using methods like size exclusion chromatography (e.g., Sephadex G-50 column), dialysis, or ultrafiltration.[8]

  • Quantify the amount of encapsulated drug by disrupting the liposomes with a suitable solvent (e.g., methanol) and analyzing the drug concentration using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

3. Morphology:

  • Visualize the liposomes using transmission electron microscopy (TEM) or scanning electron microscopy (SEM) to assess their shape and lamellarity.[4] Negative staining with agents like uranyl acetate (B1210297) is commonly used for TEM.

Protocol 3: In Vivo Evaluation

1. Pharmacokinetic Study:

  • Administer the liposomal formulation intravenously (e.g., via tail vein injection) to the animal model (e.g., mice or rats).[3]

  • At predetermined time points, collect blood samples.

  • Process the blood to obtain plasma or serum.

  • Extract the drug from the plasma/serum and quantify its concentration using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as half-life, area under the curve (AUC), and clearance using appropriate software.[9]

2. Biodistribution Study:

  • Use a labeled liposome formulation (e.g., with a fluorescent dye or a radiolabel).

  • Administer the formulation to the animals as described above.

  • At the end of the study, euthanize the animals and harvest major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor if applicable).

  • Homogenize the tissues and quantify the amount of the label to determine the distribution of the liposomes in different organs.[10]

3. Acute Toxicity Study:

  • Administer different doses of the liposomal formulation to the animals.

  • Monitor the animals for a specified period (e.g., 14 days) for any signs of toxicity, including changes in body weight, behavior, and mortality.[11]

  • At the end of the study, collect blood for hematological and biochemical analysis and harvest organs for histopathological examination.[12]

4. In Vivo Efficacy Study (for drug-loaded liposomes):

  • Use an appropriate animal model of the disease (e.g., tumor-bearing mice).

  • Administer the drug-loaded liposomes, free drug, and a control vehicle to different groups of animals.

  • Monitor the therapeutic response over time (e.g., tumor volume, survival rate).[4]

Mandatory Visualization

G cluster_formulation Liposome Formulation cluster_characterization Characterization cluster_invivo In Vivo Evaluation lipids Lipids (e.g., DSPC, Cholesterol) + DOPE-mPEG 2000 dissolve Dissolution lipids->dissolve drug Drug (Optional) drug->dissolve solvent Organic Solvent (e.g., Chloroform/Methanol) solvent->dissolve film Thin Lipid Film Formation (Rotary Evaporation) dissolve->film hydration Hydration with Aqueous Buffer film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion through Polycarbonate Membranes mlv->extrusion suv Small Unilamellar Vesicles (SUVs) extrusion->suv dls Dynamic Light Scattering (DLS) suv->dls ee Encapsulation Efficiency (EE%) suv->ee tem Transmission Electron Microscopy (TEM) suv->tem injection Intravenous Injection suv->injection size_pdi Size & PDI dls->size_pdi zeta Zeta Potential dls->zeta morphology Morphology tem->morphology animal Animal Model (e.g., Mouse, Rat) animal->injection pk Pharmacokinetics injection->pk bd Biodistribution injection->bd tox Toxicity Study injection->tox efficacy Efficacy Study injection->efficacy

Caption: Experimental workflow for DOPE-mPEG 2000 liposome formulation and in vivo evaluation.

G cluster_uptake Cellular Uptake and Intracellular Trafficking cluster_pathways Primary Endocytic Pathways liposome PEGylated Liposome membrane Cell Membrane liposome->membrane Binding endocytosis Endocytosis membrane->endocytosis early_endosome Early Endosome endocytosis->early_endosome late_endosome Late Endosome early_endosome->late_endosome Maturation recycling Recycling Endosome early_endosome->recycling lysosome Lysosome late_endosome->lysosome Fusion cytosol Cytosolic Release lysosome->cytosol Degradation & Drug Release exocytosis Exocytosis recycling->exocytosis clathrin Clathrin-mediated clathrin->endocytosis caveolae Caveolae-mediated caveolae->endocytosis macro Macropinocytosis macro->endocytosis

Caption: Generalized signaling pathway for the cellular uptake of PEGylated liposomes.

References

Application Notes and Protocols for Thin-Film Hydration of DOPE-mPEG Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of liposomes composed of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and methoxy-polyethylene glycol (mPEG)-conjugated lipids using the thin-film hydration method. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to aid in the successful preparation and characterization of these versatile drug delivery vehicles.

Introduction

Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core. Their ability to encapsulate both hydrophilic and lipophilic therapeutic agents, coupled with their biocompatibility and biodegradability, makes them ideal candidates for drug delivery systems. The inclusion of DOPE, a cone-shaped lipid, can impart pH-sensitive properties to the liposome (B1194612), facilitating endosomal escape and cytoplasmic drug delivery. The incorporation of mPEG-conjugated lipids (PEGylation) sterically stabilizes the liposomes, reducing their uptake by the reticuloendothelial system (RES) and prolonging their circulation time in the bloodstream.

The thin-film hydration method, also known as the Bangham method, is a widely used technique for liposome preparation due to its simplicity and reproducibility.[1] This method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. Subsequent hydration of this film with an aqueous buffer leads to the spontaneous formation of multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles (ULVs) of a desired size.[2]

Data Presentation

The physicochemical properties of DOPE-mPEG liposomes are critical for their in vivo performance. The following table summarizes typical quantitative data for DOPE-mPEG liposomes prepared by the thin-film hydration method, as reported in various studies.

Formulation (Molar Ratio)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DOPE:CHEMS:DSPE-PEG2000 (6:4:0.3)~100-170< 0.2-10.2 to +17.6Not Reported[3]
DOPE/Cholesterol/DSPE-mPEG (2000)/Cardiolipin/Stearylamine (40:30:5:17:8)~94~0.16Not Reported>90[4]
PC:CH:PEG-PC (5:4:1)Not ReportedNot ReportedNot Reported81[5]
Conventional Liposomes (PC:CH at 7:3)228 ± 150> 0.7Not ReportedNot Reported[6]
PEGylated Liposomes103 ± 45< 0.7Not Reported13 ± 3[6]

PC: Phosphatidylcholine, CH: Cholesterol, CHEMS: Cholesteryl hemisuccinate

Experimental Protocols

Protocol 1: Preparation of DOPE-mPEG Liposomes by Thin-Film Hydration

This protocol describes a general procedure for preparing DOPE-mPEG liposomes. The specific lipid composition and ratios should be optimized based on the desired liposome characteristics and the nature of the encapsulated drug.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG2000)

  • Cholesterol (CH) or Cholesteryl hemisuccinate (CHEMS)

  • Chloroform and/or Methanol (B129727)

  • Hydration buffer (e.g., Phosphate-Buffered Saline pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve the lipids (e.g., DOPE, cholesterol/CHEMS, and DSPE-mPEG2000) in a suitable organic solvent or solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask. A typical starting molar ratio could be DOPE:CH:DSPE-mPEG2000 at 85:10:5.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. The water bath temperature should be set above the transition temperature (Tc) of all lipid components.[7] Apply a vacuum to evaporate the organic solvent, rotating the flask to ensure the formation of a thin, uniform lipid film on the inner surface.

  • Drying: To ensure complete removal of residual organic solvent, continue to dry the lipid film under high vacuum for at least 1-2 hours.

  • Hydration: Add the pre-warmed aqueous hydration buffer to the flask. The volume of the buffer will determine the final lipid concentration. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Sizing: To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension is subjected to extrusion.[8] Pass the suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 times).

Protocol 2: Characterization of Liposomes

1. Particle Size and Polydispersity Index (PDI) Analysis by Dynamic Light Scattering (DLS):

  • Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[9] This information is used to determine the hydrodynamic diameter and the PDI, a measure of the size distribution homogeneity.[6]

  • Procedure:

    • Dilute the liposome suspension with the hydration buffer to an appropriate concentration.

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters (e.g., temperature, scattering angle).

    • Acquire and analyze the data to obtain the average particle size and PDI. A PDI value below 0.3 is generally considered acceptable for a homogenous liposome formulation.[10]

2. Zeta Potential Analysis:

  • Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes. It is a key indicator of the stability of the colloidal dispersion, with values greater than +30 mV or less than -30 mV indicating good stability.[11]

  • Procedure:

    • Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl).

    • Inject the sample into the zeta potential cell.

    • Apply an electric field and measure the electrophoretic mobility of the particles.

    • The instrument software calculates the zeta potential from the electrophoretic mobility.

3. Determination of Encapsulation Efficiency (%EE):

  • Principle: Encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the liposomes.[12]

  • Procedure (for a UV-Vis active drug):

    • Separation of free drug: Separate the unencapsulated drug from the liposome suspension using a method such as ultracentrifugation, size exclusion chromatography, or dialysis.

    • Quantification of total drug: Disrupt a known volume of the original liposome suspension using a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated drug. Measure the absorbance of the drug at its maximum wavelength (λmax) using a UV-Vis spectrophotometer.

    • Quantification of free drug: Measure the absorbance of the drug in the supernatant (from centrifugation) or the eluate (from chromatography) at its λmax.

    • Calculation: Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

Experimental Workflow

G cluster_0 Liposome Preparation cluster_1 Characterization A 1. Lipid Dissolution (DOPE, CH/CHEMS, DSPE-mPEG2000 in Organic Solvent) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Drying (High Vacuum) B->C D 4. Hydration (Aqueous Buffer) C->D E 5. Sizing (Extrusion) D->E F Dynamic Light Scattering (Size & PDI) E->F G Zeta Potential Analysis (Surface Charge & Stability) E->G H Encapsulation Efficiency (%EE) E->H

Caption: Workflow for DOPE-mPEG liposome preparation and characterization.

Cellular Uptake and Endosomal Escape Pathway

G cluster_0 Cellular Environment A DOPE-mPEG Liposome (in circulation) B Cell Membrane A->B Interaction C Endosome Formation (Endocytosis) B->C Internalization D Acidification of Endosome (pH drop) C->D Maturation E Endosomal Escape D->E DOPE-mediated Membrane Fusion F Cytoplasmic Drug Release E->F

References

Sizing of DOPE-mPEG Vesicles via Extrusion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and standardized protocols for the preparation and sizing of vesicles composed of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and methoxy-polyethylene glycol (mPEG) conjugated lipids using the extrusion technique. The inclusion of DOPE, a fusogenic lipid, and the PEGylation of the vesicle surface are critical for various drug delivery applications, enhancing endosomal escape and prolonging circulation times, respectively. The extrusion method is a widely adopted technique for generating unilamellar vesicles with a homogenous size distribution, a crucial parameter for in vivo performance.[1]

This guide will cover the underlying principles of vesicle formation and sizing by extrusion, provide step-by-step experimental protocols, and present quantitative data to aid in the reproducible formulation of DOPE-mPEG vesicles with desired physicochemical properties.

Principles of Vesicle Sizing by Extrusion

The extrusion process involves the passage of a heterogeneous suspension of multilamellar vesicles (MLVs) through a polycarbonate membrane with a defined pore size.[2] This process is typically conducted under pressure, forcing the larger MLVs to rupture and reassemble into smaller, more uniform unilamellar vesicles (LUVs - Large Unilamellar Vesicles) or small unilamellar vesicles (SUVs), depending on the pore size used.[2] The final size of the extruded vesicles is primarily determined by the pore diameter of the membrane, although other parameters such as the number of extrusion passes, temperature, pressure, and lipid composition also play significant roles.[3][4]

Key factors influencing vesicle size and polydispersity during extrusion:

  • Membrane Pore Size: This is the most critical factor determining the upper limit of the vesicle diameter.[3] However, the resulting vesicle size is not always identical to the pore size. Vesicles extruded through pores smaller than 200 nm are often slightly larger than the nominal pore size, while those extruded through larger pores can be smaller.[4]

  • Number of Extrusion Passes: Increasing the number of times the vesicle suspension is passed through the membrane generally leads to a smaller mean vesicle size and a narrower size distribution (lower polydispersity index - PDI).[5] A minimum of 10-11 passes is often recommended to achieve a homogenous population.[6]

  • Temperature: The extrusion process should be carried out at a temperature above the phase transition temperature (Tc) of the lipid mixture. This ensures the lipid bilayer is in a fluid state, facilitating vesicle rearrangement and preventing membrane rupture.[7]

  • Pressure and Flow Rate: Higher extrusion pressures and flow rates can lead to a decrease in vesicle size.[3] However, excessive pressure can also negatively impact the homogeneity of the vesicle population.[3]

  • Lipid Composition: The inclusion of certain lipids, such as cholesterol or PEGylated lipids, can influence the mechanical properties of the bilayer, affecting the extrusion process and the stability of the resulting vesicles. The presence of DOPE, with its tendency to form non-bilayer structures, can also impact vesicle formation and stability.

Experimental Protocols

Materials and Equipment

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG2000) or other mPEG-conjugated lipid

  • Cholesterol (optional, for increasing bilayer stability)

  • Chloroform (B151607) or a suitable organic solvent mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, HEPES-buffered saline (HBS))

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Water bath or heating block

  • Vortex mixer

  • Mini-extruder device (e.g., Avanti® Mini-Extruder)

  • Polycarbonate membranes with desired pore sizes (e.g., 100 nm, 200 nm)

  • Filter supports for the extruder

  • Gas-tight glass syringes

  • Dynamic Light Scattering (DLS) instrument for size and PDI measurement

Protocol 1: Preparation of Multilamellar Vesicles (MLVs) by Thin-Film Hydration

This protocol describes the initial step of creating a heterogeneous population of MLVs.

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., DOPE and DSPE-mPEG2000 in a specific molar ratio, see Table 1 for examples) in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer. The volume of the buffer should be chosen to achieve the desired final lipid concentration.

    • The hydration process should be carried out at a temperature above the phase transition temperature of the lipids.

    • Agitate the flask by vortexing or gentle shaking to facilitate the formation of MLVs. The resulting suspension will appear milky and opaque.

Protocol 2: Sizing of Vesicles by Extrusion

This protocol details the process of reducing the size and lamellarity of the MLV suspension to produce unilamellar vesicles of a defined size.

  • Extruder Assembly:

    • Assemble the mini-extruder according to the manufacturer's instructions, placing two stacked polycarbonate membranes of the desired pore size, separated by a filter support, within the device.

  • Hydrated Lipid Suspension Transfer:

    • Transfer the MLV suspension into one of the gas-tight syringes.

    • Carefully place the syringe into one side of the extruder and an empty syringe into the other side.

  • Extrusion Process:

    • Maintain the temperature of the extruder assembly above the lipid phase transition temperature using a heating block.

    • Gently and steadily push the plunger of the filled syringe to pass the lipid suspension through the polycarbonate membranes into the empty syringe.

    • Repeat this process for a defined number of passes (typically 11 to 21 times) to ensure a narrow and uniform size distribution.[6] The suspension should become progressively more translucent with each pass.

  • Vesicle Collection and Storage:

    • After the final pass, collect the extruded vesicle suspension.

    • Store the vesicles at 4°C for short-term storage. For long-term storage, the stability of the specific formulation should be assessed.

Protocol 3: Characterization of Vesicle Size and Polydispersity

Dynamic Light Scattering (DLS) is a standard technique for measuring the hydrodynamic diameter and polydispersity index (PDI) of the vesicle population.

  • Sample Preparation:

    • Dilute a small aliquot of the final vesicle suspension with the hydration buffer to a suitable concentration for DLS analysis.

  • DLS Measurement:

    • Perform the DLS measurement according to the instrument's operating procedure.

    • Record the Z-average diameter (mean hydrodynamic diameter) and the PDI. A PDI value below 0.2 is generally considered to indicate a monodisperse population.[1]

Data Presentation

The following tables summarize expected quantitative data for DOPE-mPEG vesicles prepared by the extrusion technique. These values are indicative and may vary depending on the specific lipid composition, concentration, and precise extrusion parameters used.

Table 1: Example Formulations for DOPE-mPEG Vesicles

Formulation IDLipid Composition (molar ratio)
DP-1DOPE:DSPE-mPEG2000 (95:5)
DPC-1DOPE:Cholesterol:DSPE-mPEG2000 (50:45:5)
DP-2DOPE:DSPE-mPEG2000 (90:10)

Table 2: Effect of Membrane Pore Size on Vesicle Diameter and PDI

Lipid Formulation: DOPE:DSPE-mPEG2000 (95:5), Number of Passes: 11

Membrane Pore Size (nm)Expected Mean Vesicle Diameter (nm)Expected Polydispersity Index (PDI)
400~250 - 350< 0.25
200~150 - 200< 0.20
100~110 - 140< 0.15
50~70 - 90< 0.10

Note: Data is compiled based on general trends observed for liposome (B1194612) extrusion.[8][9] The final size of vesicles extruded through smaller pores may be slightly larger than the pore size.[4]

Table 3: Effect of Number of Extrusion Passes on Vesicle Diameter and PDI

Lipid Formulation: DOPE:Cholesterol:DSPE-mPEG2000 (50:45:5), Membrane Pore Size: 100 nm

Number of PassesExpected Mean Vesicle Diameter (nm)Expected Polydispersity Index (PDI)
1~180 - 250> 0.30
5~140 - 180~ 0.20
11~110 - 140< 0.15
21~100 - 130< 0.15

Note: Significant reduction in size and PDI is typically observed within the first 10-11 passes.[5][6]

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the preparation and sizing of DOPE-mPEG vesicles.

experimental_workflow cluster_prep Vesicle Preparation cluster_sizing Vesicle Sizing cluster_char Characterization lipids DOPE & DSPE-mPEG2000 in Organic Solvent film Thin Lipid Film lipids->film Evaporation mlv Multilamellar Vesicles (MLVs) film->mlv Hydration extrusion Extrusion (Polycarbonate Membrane) mlv->extrusion luv Unilamellar Vesicles (LUVs) extrusion->luv dls Dynamic Light Scattering (DLS) luv->dls results Size (nm) & PDI dls->results

Caption: Experimental workflow for DOPE-mPEG vesicle preparation and sizing.

logical_relationships cluster_params Extrusion Parameters cluster_props Vesicle Properties PoreSize Membrane Pore Size Size Mean Vesicle Size PoreSize->Size primarily determines Passes Number of Passes Passes->Size decreases PDI Polydispersity Index (PDI) Passes->PDI decreases Temp Temperature Temp->Size affects fluidity Pressure Pressure / Flow Rate Pressure->Size can decrease Pressure->PDI can increase

Caption: Key parameters influencing final DOPE-mPEG vesicle properties.

References

Application Notes & Protocols for Molar Ratio Calculations in Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Molar Ratios in Liposome (B1194612) Design

Liposomes are artificially prepared vesicles composed of a lipid bilayer, and are highly effective drug delivery vehicles.[1] The therapeutic efficacy and stability of these nanocarriers are fundamentally dictated by their physicochemical properties, which are, in turn, controlled by the lipid composition. The molar ratio of these lipid components is a critical parameter that influences liposome size, charge, membrane fluidity, drug encapsulation efficiency, and in vivo circulation time.[2] Precise calculation and control of the molar ratio are therefore paramount for reproducible manufacturing and the development of a successful liposomal drug product.

This document provides a comprehensive guide to understanding, calculating, and applying molar ratios in liposome formulation. It includes detailed protocols for calculation, preparation, and characterization to aid researchers in the rational design of liposome-based drug delivery systems.

The Building Blocks: Common Lipids and Their Functions

The selection of lipids is the first step in designing a liposome formulation. Each lipid type serves a specific function, and their relative proportions determine the final characteristics of the vesicle.

  • Phospholipids : These are the primary structural components of the liposome bilayer. The choice of phospholipid, particularly its acyl chain length and degree of saturation, determines the phase transition temperature (Tm) of the bilayer. The Tm is the temperature at which the bilayer transitions from a rigid gel phase to a more fluid liquid-crystalline phase.[3] Formulations are typically processed above the Tm of the primary phospholipid.[4]

  • Cholesterol : Incorporated into the lipid bilayer, cholesterol acts as a membrane fluidity buffer.[5] It increases the packing of phospholipids, reduces the permeability of the bilayer to encapsulated hydrophilic molecules, and enhances stability in biological fluids.[6][7] A cholesterol content of up to 30-50 mol% is often used to improve liposome rigidity and stability.[2][6]

  • PEGylated Lipids : These are lipids conjugated to a polyethylene (B3416737) glycol (PEG) polymer. The inclusion of PEGylated lipids (e.g., DSPE-PEG2000) creates a hydrophilic layer on the surface of the liposome.[8] This "stealth" coating sterically hinders the binding of plasma proteins (opsonization), thereby reducing uptake by the mononuclear phagocyte system (MPS) and prolonging circulation time in the body.[9][10][11]

Quantitative Data Summary

For accurate calculations, the molecular weight (MW) and phase transition temperature (Tm) of each lipid component are required.

Table 1: Properties of Common Lipids for Liposome Formulation

Lipid ComponentAbbreviationMolecular Weight ( g/mol )Phase Transition Temp. (Tm) (°C)Primary Function
1,2-distearoyl-sn-glycero-3-phosphocholineDSPC790.16[12][13][14][15][16]55[17]Structural (forms rigid bilayer)
1,2-dipalmitoyl-sn-glycero-3-phosphocholineDPPC734.04[18][19][20]41[17]Structural (forms stable bilayer)
1,2-dimyristoyl-sn-glycero-3-phosphocholineDMPC677.93[1][21][22][23][24]24[17]Structural (forms more fluid bilayer)
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholinePOPC760.08[25][26][27][28]-2[17]Structural (forms fluid, more permeable bilayer)
CholesterolChol386.65[29]N/AMembrane stabilizer, reduces permeability[6]
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]DSPE-PEG2000~2790.52 - 2805.5[30][31][32]N/ACreates "stealth" coating, prolongs circulation[]

Note: The molecular weight of PEGylated lipids can vary slightly between suppliers due to the polydispersity of the PEG polymer.

Protocol: Calculating Lipid Quantities from a Molar Ratio

This protocol outlines the steps to calculate the mass of each lipid required to prepare a liposome formulation with a specific molar ratio and total lipid concentration.

Objective : To prepare 5 mL of a liposome suspension with a total lipid concentration of 20 mM. Chosen Molar Ratio : DSPC : Cholesterol : DSPE-PEG2000 = 55 : 40 : 5

Step 1: Calculate the total moles of lipids required.

  • Total Lipid Concentration = 20 mM = 0.020 mol/L

  • Volume of Suspension = 5 mL = 0.005 L

  • Total Moles = Concentration × Volume = 0.020 mol/L × 0.005 L = 0.0001 mol (or 100 µmol)

Step 2: Calculate the moles of each individual lipid.

  • The sum of the molar ratio parts is 55 + 40 + 5 = 100.

  • Moles of DSPC = Total Moles × (Molar part of DSPC / Total molar parts)

    • = 0.0001 mol × (55 / 100) = 0.000055 mol (55 µmol)

  • Moles of Cholesterol = Total Moles × (Molar part of Chol / Total molar parts)

    • = 0.0001 mol × (40 / 100) = 0.000040 mol (40 µmol)

  • Moles of DSPE-PEG2000 = Total Moles × (Molar part of PEG / Total molar parts)

    • = 0.0001 mol × (5 / 100) = 0.000005 mol (5 µmol)

Step 3: Calculate the mass of each lipid to be weighed.

  • Use the formula: Mass (g) = Moles (mol) × Molecular Weight ( g/mol )

  • Mass of DSPC = 0.000055 mol × 790.16 g/mol = 0.04346 g = 43.46 mg

  • Mass of Cholesterol = 0.000040 mol × 386.65 g/mol = 0.01547 g = 15.47 mg

  • Mass of DSPE-PEG2000 = 0.000005 mol × 2805.5 g/mol = 0.01403 g = 14.03 mg

Table 2: Example Calculation Summary (DSPC:Chol:DSPE-PEG2000 @ 55:40:5, 20 mM, 5 mL)

Lipid ComponentMolar Ratio (%)Moles Required (µmol)Molecular Weight ( g/mol )Mass Required (mg)
DSPC5555.0790.1643.46
Cholesterol4040.0386.6515.47
DSPE-PEG200055.0~2805.514.03
Total 100 100.0 N/A 72.96

Experimental Protocols

Protocol: Liposome Formulation by Thin-Film Hydration and Extrusion

This is a widely used method to produce unilamellar vesicles (LUVs) with a controlled size distribution.

Materials:

  • Calculated amounts of lipids (e.g., from Table 2)

  • Chloroform/Methanol solvent mixture (e.g., 2:1 or 9:1 v/v)

  • Round-bottom flask

  • Rotary evaporator

  • High vacuum pump or desiccator

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Water bath or heating block

  • Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Dissolution : Weigh and dissolve the calculated amounts of lipids in a suitable volume of the chloroform/methanol mixture in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Film Formation : Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure. The water bath temperature should be kept above the Tm of the lipid with the highest transition temperature (for a DSPC formulation, >55°C). Rotate the flask to ensure a thin, uniform lipid film forms on the inner surface.

  • Drying : Once a visible film is formed, place the flask under high vacuum for at least 2-3 hours (or overnight) to remove any residual solvent.

  • Hydration : Pre-heat the hydration buffer to a temperature above the Tm. Add the calculated volume of the warm buffer to the flask (e.g., 5 mL for the example above). If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

  • Vesicle Formation : Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended in the buffer. This process forms multilamellar vesicles (MLVs). The resulting suspension will appear milky or turbid. For DSPC-based lipids, this hydration step should be performed at a temperature above 55°C for about 30-60 minutes.

  • (Optional) Freeze-Thaw Cycles : To improve encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and the warm water bath.

  • Extrusion :

    • Assemble the lipid extruder with the desired polycarbonate membrane (e.g., 100 nm). Pre-heat the extruder block to a temperature above the Tm.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process reduces the size of the vesicles and narrows the size distribution.

    • The final liposome suspension should appear more translucent than the initial MLV suspension.

  • Storage : Store the final liposome formulation at 4°C.

Protocol: Liposome Characterization by Dynamic Light Scattering (DLS)

DLS is a standard technique used to measure the hydrodynamic diameter (size) and polydispersity index (PDI) of nanoparticles in suspension.

Materials:

  • Liposome suspension

  • DLS instrument

  • Appropriate cuvettes (disposable or quartz)

  • Filtration unit (if needed, 0.45 µm filter)

  • Hydration buffer for dilution

Methodology:

  • Instrument Setup : Turn on the DLS instrument and allow it to stabilize as per the manufacturer's instructions.

  • Sample Preparation :

    • Dilute a small aliquot of the liposome suspension in filtered hydration buffer to achieve an appropriate scattering intensity (this is instrument-dependent, but a dilution of 1:50 to 1:100 is a common starting point).

    • Ensure the sample is free of large aggregates or dust, which can interfere with the measurement. If necessary, filter the buffer before use.

  • Measurement :

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Set the measurement parameters, including the dispersant properties (viscosity and refractive index of the buffer) and the measurement temperature.

    • Perform the measurement. Typically, the instrument will perform multiple runs and average the results.

  • Data Analysis :

    • The instrument software will generate a report containing the average particle size (often reported as Z-average diameter) and the Polydispersity Index (PDI).

    • A PDI value below 0.2 is generally considered indicative of a monodisperse or uniform population of liposomes.

Visualization of Workflows and Relationships

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from molar ratio calculation to the final characterization of the liposome product.

G cluster_0 Phase 1: Calculation & Preparation cluster_1 Phase 2: Sizing & Characterization A 1. Define Molar Ratio & Total Concentration B 2. Calculate Moles & Mass of Each Lipid A->B Input for calculation C 3. Weigh & Dissolve Lipids in Organic Solvent B->C Mass values D 4. Create Thin Lipid Film (Rotary Evaporation) C->D E 5. Hydrate Film with Aqueous Buffer (forms MLVs) D->E F 6. Size Reduction (Extrusion) E->F MLV Suspension G 7. Final Liposome Product (LUVs) F->G Sized LUVs H 8. Characterization (DLS for Size & PDI) G->H I 9. Further Analysis (Encapsulation Efficiency, Stability) H->I QC Data

Caption: Experimental workflow for liposome formulation.

Logical Relationship Diagram

This diagram shows how the molar ratio of different lipid components influences the final properties of the liposomes.

G cluster_inputs Input: Molar Ratio Components cluster_properties Output: Liposome Properties Phospholipid Primary Phospholipid (e.g., DSPC, DPPC) Bilayer_Rigidity Bilayer Rigidity & Fluidity Phospholipid->Bilayer_Rigidity Determines Tm Cholesterol Cholesterol Cholesterol->Bilayer_Rigidity Increases Rigidity Permeability Membrane Permeability Cholesterol->Permeability Decreases Size Vesicle Size Cholesterol->Size Can Increase PEG_Lipid PEGylated Lipid (e.g., DSPE-PEG2000) Stability In Vivo Stability (Circulation Time) PEG_Lipid->Stability Increases (Stealth) Bilayer_Rigidity->Permeability Affects Permeability->Stability Affects Drug Leakage

References

Application Notes and Protocols for DOPE-mPEG MW 2000 in Targeted Tumor Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) is a versatile amphiphilic polymer widely utilized in the development of nanocarriers for targeted drug delivery.[1] Its structure, featuring unsaturated lipid tails and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, allows for the formation of stable micelles and liposomes in aqueous solutions.[1] The PEGylation of these nanoparticles confers "stealth" characteristics, enabling them to evade the mononuclear phagocyte system, prolong circulation time in the bloodstream, and enhance accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[2][3] This document provides detailed application notes and experimental protocols for the use of DOPE-mPEG 2000 in the formulation of targeted drug delivery systems for cancer therapy.

Key Applications

  • Passive Tumor Targeting: By extending the circulation half-life of drug-loaded nanoparticles, DOPE-mPEG 2000 facilitates their passive accumulation in the tumor microenvironment, which is characterized by leaky vasculature and poor lymphatic drainage.[2]

  • Active Tumor Targeting: The PEGylated surface of the nanoparticles can be functionalized with targeting ligands such as antibodies or peptides to enhance selective binding to and uptake by cancer cells that overexpress specific receptors.

  • Enhanced Drug Solubility and Stability: DOPE-mPEG 2000-based nanoparticles can encapsulate hydrophobic drugs within their core, improving their solubility and protecting them from degradation in the physiological environment.[4]

  • Controlled Drug Release: The formulation of these nanoparticles can be tailored to achieve sustained drug release at the tumor site, thereby improving therapeutic efficacy and reducing systemic toxicity.[4]

Quantitative Data Summary

The following tables summarize the physicochemical properties of various nanoparticle formulations incorporating PEGylated lipids, including DOPE-mPEG 2000 and the structurally similar DSPE-mPEG 2000.

Table 1: Physicochemical Characterization of PEGylated Nanoparticles

Formulation ComponentsNanoparticle TypeAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DSPE-mPEG 2000Micelles15.1 ± 0.8Monodispersed-4.6 ± 1.3[5]
DSPE-mPEG 2000 / Soluplus (1:1 w/w)Micelle-like particles50 - 150--[6]
DOPE/CHEMS/DSPE-mPEG 2000Liposomes~94~0.16-[3]
Podophyllotoxin-loaded DSPE-mPEG 2000Liposomes168.91 ± 7.070.19 ± 0.04-24.37 ± 0.36[7]

Table 2: Drug Encapsulation Efficiency and In Vivo Performance

DrugFormulation ComponentsEncapsulation Efficiency (%)Blood Half-life (t½)Tumor AccumulationReference
PodophyllotoxinDSPE-mPEG 200087.11 ± 1.77ProlongedEnhanced anticancer effects[7]
DaunorubicinDOPE/Cholesterol/DSPE-mPEG 2000>90-12.5-fold higher cytotoxicity[3]
Irinotecan (CPT-11)DSPE-mPEG 200090.0 ± 1.0--[5]
Doxorubicin2C5-modified PEGylated liposomes--~2-fold higher than non-targeted[8]
-DOPE/CHEMS/DSPE-PEG 2000-160.0 minHigh tumor-to-muscle ratio[9]

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded Liposomes using Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating DOPE-mPEG 2000 for the encapsulation of a hydrophobic drug.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • DOPE-mPEG 2000

  • Hydrophobic drug (e.g., Paclitaxel)

  • Chloroform and Methanol (e.g., 2:1 v/v mixture)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve DOPE, cholesterol, DOPE-mPEG 2000, and the hydrophobic drug in the chloroform/methanol mixture in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the inner surface of the flask.[10]

  • Vacuum Drying: Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.[11]

  • Hydration: Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask.[10] The volume of the aqueous phase will determine the final lipid concentration. This process leads to the formation of multilamellar vesicles (MLVs).[10]

  • Sonication: To reduce the size of the MLVs, sonicate the liposomal suspension using a bath or probe sonicator.[12][13] This step helps to form small unilamellar vesicles (SUVs).

  • Extrusion (Optional but Recommended): For a more uniform size distribution, extrude the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.[14]

  • Purification: Remove the unencapsulated drug by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.[5]

Protocol 2: Characterization of Nanoparticles

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the nanoparticles.

  • Procedure:

    • Dilute the nanoparticle suspension in an appropriate solvent (e.g., PBS or deionized water).

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument.

2. Zeta Potential Measurement:

  • Principle: Laser Doppler Velocimetry is used to measure the surface charge of the nanoparticles, which is an indicator of their stability in suspension.

  • Procedure:

    • Dilute the nanoparticle suspension in deionized water or a low ionic strength buffer.

    • Inject the sample into the specific cell of the zeta potential analyzer.

    • Measure the electrophoretic mobility to determine the zeta potential.

3. Encapsulation Efficiency (EE) and Drug Loading (DL) Calculation:

  • Principle: The amount of encapsulated drug is determined by separating the nanoparticles from the unencapsulated drug and quantifying the drug in both fractions.

  • Procedure:

    • Separate the drug-loaded nanoparticles from the aqueous phase containing the free drug using a suitable method like ultracentrifugation or gel filtration.[5]

    • Lyse the nanoparticles to release the encapsulated drug using a suitable solvent or detergent.

    • Quantify the drug concentration in the lysed nanoparticle fraction and the free drug fraction using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).[5]

    • Calculate EE and DL using the following formulas:

      • EE (%) = (Amount of encapsulated drug / Total amount of drug used) x 100

      • DL (%) = (Amount of encapsulated drug / Total weight of nanoparticles) x 100

Protocol 3: In Vitro Cellular Uptake and Cytotoxicity Assay

1. Cell Culture:

  • Culture the target cancer cell line (e.g., MCF-7 for breast cancer) in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.[15]

2. Cellular Uptake Study:

  • Procedure:

    • Seed the cells in 24-well plates and allow them to adhere overnight.

    • Treat the cells with the fluorescently labeled DOPE-mPEG 2000 nanoparticles (or nanoparticles containing a fluorescent drug) at a specific concentration for various time points.

    • After incubation, wash the cells with ice-cold PBS to remove non-internalized nanoparticles.[16]

    • Lyse the cells and measure the fluorescence intensity using a plate reader.

    • Alternatively, visualize the cellular uptake using fluorescence microscopy or quantify it by flow cytometry.

3. Cytotoxicity Assay (MTT Assay):

  • Procedure:

    • Seed the cells in 96-well plates and allow them to attach.

    • Treat the cells with various concentrations of the free drug, drug-loaded DOPE-mPEG 2000 nanoparticles, and empty nanoparticles for a specified duration (e.g., 24, 48, or 72 hours).[15]

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[15]

    • Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

Experimental Workflow

G cluster_0 Formulation & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies A Lipid Film Hydration B Drug Loading A->B C Physicochemical Characterization (Size, Zeta, EE) B->C D Drug Release Study C->D E Cellular Uptake Assay D->E F Cytotoxicity Assay E->F G Tumor Model Development F->G H Biodistribution & Tumor Targeting G->H I Therapeutic Efficacy H->I

Caption: Experimental workflow for developing DOPE-mPEG 2000-based targeted drug delivery systems.

Mechanism of Tumor Targeting

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Cellular Level NP DOPE-mPEG 2000 Nanoparticle Vessel Leaky Vasculature NP->Vessel Passive Targeting (EPR Effect) Receptor Receptor NP->Receptor Active Targeting Tumor Tumor Tissue CancerCell Cancer Cell Tumor->CancerCell Vessel->Tumor Endocytosis Endocytosis Receptor->Endocytosis

Caption: Passive and active targeting mechanisms of DOPE-mPEG 2000 nanoparticles to tumors.

Doxorubicin-Induced Apoptosis Pathway

G Dox Doxorubicin Release from Nanoparticle Intercalation DNA Intercalation & Topoisomerase II Inhibition Dox->Intercalation Damage DNA Damage Intercalation->Damage p53 p53 Activation Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway of Doxorubicin-induced apoptosis in cancer cells.

References

Surface Functionalization of Nanoparticles with DOPE-mPEG MW 2000: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-methoxy(polyethylene glycol)-2000 (DOPE-mPEG MW 2000) is a critical strategy in the development of advanced drug delivery systems. This process, often referred to as PEGylation, imparts a hydrophilic and sterically hindering layer to the nanoparticle surface. This "stealth" coating effectively reduces opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), leading to prolonged systemic circulation times and enhanced accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[1] DOPE-mPEG 2000 is an amphiphilic polymer that can be incorporated into various nanoparticle formulations, including liposomes and polymeric micelles, to improve their stability, biocompatibility, and pharmacokinetic profile.[2]

These application notes provide a comprehensive overview of the principles, protocols, and characterization techniques for the surface functionalization of nanoparticles with DOPE-mPEG MW 2000. Detailed experimental procedures for nanoparticle preparation, drug loading, and analytical methods are presented to guide researchers in the successful design and evaluation of next-generation nanomedicines.

Data Presentation

The following tables summarize key quantitative data related to the physicochemical properties and performance of nanoparticles functionalized with DOPE-mPEG MW 2000 and its close analog, DSPE-mPEG 2000.

Table 1: Physicochemical Characterization of mPEG 2000-Functionalized Nanoparticles

Nanoparticle TypeCore/Lipid CompositionmPEG 2000 DerivativeSize (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
LiposomesHydrogenated Soy Phosphatidylcholine (HSPC), CholesterolDSPE-mPEG 200080 - 170< 0.3Not specified[3]
Liposomes1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), CholesterolDSPE-mPEG 2000135 ± 2.32Not specifiedNot specified[4]
Polymeric MicellesIrinotecan Hydrochloride (CPT-11)DSPE-mPEG 200015.1 ± 0.8Monodispersed-4.6 ± 1.3
Polymeric MicellesNot specifiedDSPE-mPEG 2000~10Not specified-2.7 ± 1.1[5]
Lipid-Calcium-Phosphate (LCP) NPsDioleoylphosphatidylcholine (DOPC)DSPE-mPEG 2000~30Not specified~ -10[6]
Lipid-Calcium-Phosphate (LCP) NPs1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)DSPE-mPEG 2000~30Not specified~ 15[6]

Table 2: Drug Loading and Encapsulation Efficiency in mPEG 2000-Functionalized Nanoparticles

Nanoparticle TypeDrugmPEG 2000 DerivativeDrug Loading Content (%)Encapsulation Efficiency (%)Reference
LiposomesDoxorubicin (B1662922)DSPE-mPEG 2000Not specifiedUp to 98%[4]
LiposomesDoxorubicinDSPE-mPEG 2000Not specified~92%[5]
Polymeric MicellesIrinotecan Hydrochloride (CPT-11)DSPE-mPEG 2000Not specified90.0 ± 1.0
Polymeric MicellesPaclitaxel (B517696) and ParthenolideDSPE-mPEG 2000Not specified>95%[7]
LiposomesTimosaponin AIIIDSPE-mPEG 2000~10-15~70-85[8]
LiposomesPaclitaxelDSPE-mPEG 20004-6 mol%Not specified[9]

Experimental Protocols

Protocol 1: Preparation of DOPE-mPEG 2000 Functionalized Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating DOPE-mPEG 2000 using the well-established thin-film hydration method.

Materials:

  • Primary lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC)

  • Cholesterol

  • DOPE-mPEG MW 2000

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

  • Drug to be encapsulated (optional)

Procedure:

  • Dissolve the primary lipid, cholesterol, and DOPE-mPEG 2000 in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask. The desired molar ratio of the components should be predetermined (e.g., DSPC:Cholesterol:DOPE-mPEG 2000 at 55:40:5). If encapsulating a hydrophobic drug, it should be co-dissolved with the lipids.

  • Create a thin lipid film on the inner surface of the flask by removing the organic solvents using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the primary lipid.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer (pre-heated to above the lipid phase transition temperature). If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer.

  • Vortex the flask vigorously to detach the lipid film and form multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension can be subjected to sonication (using a probe sonicator) or extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).

  • Remove any unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

Protocol 2: Formation of DOPE-mPEG 2000 Polymeric Micelles by Solvent Evaporation

This protocol details the formation of drug-loaded polymeric micelles using DOPE-mPEG 2000.

Materials:

  • DOPE-mPEG MW 2000

  • Hydrophobic drug (e.g., Paclitaxel)

  • Water-miscible organic solvent (e.g., Acetone, Acetonitrile)

  • Aqueous solution (e.g., deionized water, PBS)

Procedure:

  • Dissolve the DOPE-mPEG 2000 and the hydrophobic drug in the organic solvent.

  • Add the organic solution dropwise to the vigorously stirring aqueous solution. The volume ratio of the organic to the aqueous phase is typically in the range of 1:5 to 1:10.

  • The rapid diffusion of the organic solvent into the aqueous phase leads to a decrease in the solubility of the polymer and drug, inducing the self-assembly of DOPE-mPEG 2000 into micelles with the drug encapsulated in the hydrophobic core.

  • Continue stirring the suspension for several hours (e.g., 2-4 hours) at room temperature to ensure the complete evaporation of the organic solvent.

  • The resulting aqueous suspension contains the drug-loaded polymeric micelles. Further purification to remove any unencapsulated drug can be performed by dialysis or centrifugal filtration.

Protocol 3: Post-Insertion Method for Surface Functionalization

The post-insertion technique allows for the incorporation of DOPE-mPEG 2000 into pre-formed nanoparticles, such as liposomes.[10]

Materials:

  • Pre-formed nanoparticles (e.g., liposomes)

  • DOPE-mPEG MW 2000

  • Buffer solution (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a micellar solution of DOPE-mPEG 2000 by dissolving it in the buffer solution at a concentration above its critical micelle concentration (CMC).

  • Incubate the pre-formed nanoparticles with the DOPE-mPEG 2000 micellar solution at a temperature slightly above the phase transition temperature of the nanoparticle's lipid components (for lipid-based nanoparticles). The incubation time can range from 30 minutes to a few hours.

  • During incubation, the DOPE-mPEG 2000 molecules will spontaneously transfer from the micelles and insert into the outer leaflet of the nanoparticle bilayer.

  • Separate the PEGylated nanoparticles from any remaining micelles and non-inserted DOPE-mPEG 2000 using techniques like size exclusion chromatography or dialysis.

Protocol 4: Quantification of PEG Density by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for quantifying the amount of PEG on the surface of nanoparticles.[2][11][12][13][14]

Materials:

  • PEGylated nanoparticle sample

  • Deuterated solvent (e.g., D₂O)

  • Internal standard with a known concentration (e.g., maleic acid)

  • NMR spectrometer

Procedure:

  • Lyophilize the purified PEGylated nanoparticle sample to remove water.

  • Resuspend a known weight of the lyophilized nanoparticles in a known volume of deuterated solvent containing the internal standard.

  • Acquire the ¹H NMR spectrum of the sample.

  • Identify the characteristic peak of the PEG ethylene (B1197577) oxide protons (typically around 3.6-3.7 ppm) and the peak of the internal standard.

  • Integrate the area under both peaks.

  • Calculate the molar quantity of PEG by comparing the integration of the PEG peak to the integration of the known amount of the internal standard.

  • The PEG density can then be calculated based on the nanoparticle concentration and surface area.

Protocol 5: In Vitro Drug Release Study

This protocol outlines a method to assess the release kinetics of a drug from DOPE-mPEG 2000 functionalized nanoparticles using a dialysis method.[15][16][17]

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows free drug to pass through but retains the nanoparticles.

  • Release medium (e.g., PBS pH 7.4, or acetate (B1210297) buffer pH 5.5 to simulate endosomal conditions)

  • Shaking incubator or water bath

Procedure:

  • Place a known volume and concentration of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a larger volume of the release medium (to ensure sink conditions).

  • Incubate the system at a constant temperature (e.g., 37°C) with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released over time.

Visualizations

G cluster_prep Nanoparticle Preparation cluster_char Physicochemical Characterization cluster_eval In Vitro / In Vivo Evaluation lipids Lipids (e.g., DSPC, Cholesterol) + DOPE-mPEG 2000 + Drug dissolve Dissolve in Organic Solvent lipids->dissolve film Thin Film Formation (Rotary Evaporation) dissolve->film hydrate Hydration with Aqueous Buffer film->hydrate extrude Size Extrusion hydrate->extrude purify_prep Purification extrude->purify_prep final_np Drug-Loaded PEGylated Nanoparticle purify_prep->final_np size Size & PDI (DLS) final_np->size zeta Zeta Potential final_np->zeta morphology Morphology (TEM/SEM) final_np->morphology peg_density PEG Density (¹H NMR) final_np->peg_density drug_loading Drug Loading & Encapsulation Efficiency final_np->drug_loading release In Vitro Drug Release final_np->release uptake Cellular Uptake final_np->uptake toxicity Cytotoxicity final_np->toxicity pk Pharmacokinetics final_np->pk efficacy Therapeutic Efficacy final_np->efficacy G cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment np DOPE-mPEG 2000 Functionalized Nanoparticle opsonins Opsonins (Serum Proteins) np->opsonins Reduced Binding (Steric Hindrance) macrophage Macrophage (RES) np->macrophage Evades Uptake prolonged_circ Prolonged Circulation np->prolonged_circ opsonins->macrophage epr EPR Effect prolonged_circ->epr Passive Targeting tumor_cell Tumor Cell epr->tumor_cell Accumulation endocytosis Endocytosis tumor_cell->endocytosis Internalization drug_release Drug Release endocytosis->drug_release apoptosis Therapeutic Effect (e.g., Apoptosis) drug_release->apoptosis G cluster_pathway Cellular Uptake and Intracellular Trafficking peg_np PEGylated Nanoparticle cell_membrane Cell Membrane peg_np->cell_membrane Interaction endocytosis Endocytosis (e.g., Clathrin-mediated) cell_membrane->endocytosis early_endosome Early Endosome endocytosis->early_endosome late_endosome Late Endosome early_endosome->late_endosome cytoplasm Cytoplasm early_endosome->cytoplasm Endosomal Escape lysosome Lysosome late_endosome->lysosome drug_release_cyto Drug Release cytoplasm->drug_release_cyto target Intracellular Target drug_release_cyto->target

References

Dynamic Light Scattering for the Characterization of DOPE-mPEG Nanoparticles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynamic Light Scattering (DLS) is a non-invasive, widely used analytical technique for determining the size distribution, polydispersity, and zeta potential of nanoparticles in suspension.[1][2] This is particularly crucial for the characterization of lipid-based drug delivery systems, such as nanoparticles formulated with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and coated with methoxy (B1213986) polyethylene (B3416737) glycol (mPEG). The physicochemical properties of these DOPE-mPEG nanoparticles, including their size and surface charge, significantly influence their stability, in vivo circulation time, and cellular uptake.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the characterization of DOPE-mPEG nanoparticles using DLS.

Principles of Dynamic Light Scattering

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a liquid.[5] Smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly, resulting in slower fluctuations.[5] By analyzing these fluctuations, the translational diffusion coefficient of the particles can be determined. The hydrodynamic diameter (Z-average) of the particles is then calculated using the Stokes-Einstein equation.

The Polydispersity Index (PDI) is a measure of the broadness of the size distribution.[6] A PDI value below 0.1 indicates a monodisperse sample with a very narrow size distribution, while values greater than 0.3 suggest a broad or multimodal size distribution.[6]

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion.[7] Nanoparticles with a high absolute zeta potential (typically > ±30 mV) are generally considered stable, as the electrostatic repulsion between particles is sufficient to prevent aggregation.[8] The PEGylation of nanoparticles often leads to a decrease in the absolute zeta potential, creating a near-neutral surface that enhances stability through steric hindrance and prolongs circulation time in vivo.[4][9]

Data Presentation

The following tables summarize typical quantitative data obtained from DLS analysis of DOPE-mPEG nanoparticle formulations.

Table 1: Hydrodynamic Diameter and Polydispersity Index of DOPE-mPEG Nanoparticles

Formulation IDMolar Ratio (DOPE:Cholesterol:DSPE-mPEG2000)Mean Hydrodynamic Diameter (Z-average, d.nm)Polydispersity Index (PDI)
DP-NP-0155:40:5115.3 ± 2.10.12 ± 0.02
DP-NP-0250:45:5121.8 ± 2.50.15 ± 0.03
DP-NP-0345:50:5128.4 ± 3.00.18 ± 0.02

Data are presented as mean ± standard deviation (n=3).

Table 2: Zeta Potential of DOPE-mPEG Nanoparticles

Formulation IDMolar Ratio (DOPE:Cholesterol:DSPE-mPEG2000)Zeta Potential (mV)
DP-NP-0155:40:5-5.2 ± 0.8
DP-NP-0250:45:5-4.7 ± 0.6
DP-NP-0345:50:5-4.1 ± 0.9

Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Preparation of DOPE-mPEG Nanoparticles (Thin-Film Hydration Method)

This protocol describes a common method for preparing DOPE-mPEG liposomes.[10][11]

  • Lipid Film Formation:

    • Dissolve DOPE, cholesterol, and DSPE-mPEG2000 in chloroform (B151607) at the desired molar ratio in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the lipid phase transition temperature (e.g., 37-40°C).

    • Rotate the flask and gradually reduce the pressure to evaporate the chloroform, forming a thin, uniform lipid film on the flask's inner surface.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask containing the lipid film.

    • Continue to rotate the flask in the water bath for 1-2 hours to hydrate (B1144303) the lipid film, leading to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a more uniform size distribution, subject the MLV suspension to extrusion.

    • Pass the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

DLS Measurement Protocol for DOPE-mPEG Nanoparticles

This protocol outlines the steps for measuring the hydrodynamic diameter, PDI, and zeta potential of the prepared nanoparticles.

  • Sample Preparation:

    • Dilute a small aliquot of the DOPE-mPEG nanoparticle suspension in the same buffer used for hydration (e.g., PBS, pH 7.4) to an appropriate concentration.[12] This is crucial to avoid multiple scattering effects which can lead to inaccurate results. A typical dilution is 1:100, but this may need to be optimized for your specific formulation and instrument.

    • Ensure the final sample volume is sufficient for the cuvette being used.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any large aggregates or dust particles that could interfere with the measurement.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.

    • Select the appropriate measurement parameters in the software, including:

      • Dispersant: Select the buffer used for dilution (e.g., water or PBS) and ensure the correct viscosity and refractive index values are entered.

      • Material: Enter the refractive index of the nanoparticle material if known (for lipid-based nanoparticles, a value of ~1.45 is often used).

      • Temperature: Set the measurement temperature, typically 25°C. Allow the sample to equilibrate to this temperature before starting the measurement.

      • Scattering Angle: A common setting is 173° (backscatter).

  • Measurement of Hydrodynamic Diameter and PDI:

    • Carefully transfer the filtered, diluted sample into a clean, dust-free disposable cuvette.

    • Wipe the outside of the cuvette to remove any fingerprints or smudges.

    • Place the cuvette in the DLS instrument.

    • Initiate the measurement. The instrument will typically perform several runs and average the results.

    • Record the Z-average diameter (d.nm) and the Polydispersity Index (PDI).

  • Measurement of Zeta Potential:

    • For zeta potential measurements, transfer the filtered, diluted sample into a specific zeta potential cuvette (e.g., a folded capillary cell).

    • Ensure there are no air bubbles in the cell, as these will interfere with the measurement.

    • Place the cuvette in the instrument.

    • Initiate the measurement. The instrument will apply an electric field and measure the particle velocity to determine the zeta potential.

    • Record the zeta potential in millivolts (mV).

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in DLS data interpretation.

DLS_Workflow prep Nanoparticle Preparation (e.g., Thin-Film Hydration) dilute Sample Dilution (e.g., 1:100 in PBS) prep->dilute Formulation filter Sample Filtration (0.22 µm filter) dilute->filter instrument Instrument Setup (Temperature, Dispersant) filter->instrument Prepared Sample size_pdi Size & PDI Measurement instrument->size_pdi zeta Zeta Potential Measurement instrument->zeta data_acq Data Acquisition size_pdi->data_acq zeta->data_acq analysis Data Analysis & Reporting data_acq->analysis

Caption: Experimental workflow for DLS characterization of nanoparticles.

DLS_Interpretation dls_output DLS Measurement Output z_average Z-Average (d.nm) dls_output->z_average pdi PDI dls_output->pdi zeta_potential Zeta Potential (mV) dls_output->zeta_potential size_interp Size Interpretation z_average->size_interp pdi_interp Distribution Interpretation pdi->pdi_interp zeta_interp Stability Interpretation zeta_potential->zeta_interp size_eval < 200 nm: Suitable for IV delivery size_interp->size_eval size_issue > 300 nm or aggregation: Review formulation/protocol size_interp->size_issue pdi_eval < 0.2: Homogeneous population pdi_interp->pdi_eval pdi_issue > 0.3: Polydisperse or aggregates Consider further purification pdi_interp->pdi_issue zeta_eval Near-neutral (-10 to +10 mV): Good steric stability (PEGylated) zeta_interp->zeta_eval zeta_issue Highly charged: Incomplete PEGylation? Potential for rapid clearance zeta_interp->zeta_issue

Caption: Logical flow for interpreting DLS data of DOPE-mPEG nanoparticles.

References

Application Notes and Protocols for Encapsulation of Hydrophobic Drugs Using DOPE-mPEG MW 2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the encapsulation of hydrophobic drugs using 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000). This document outlines detailed protocols for liposome (B1194612) preparation and characterization, presents key quantitative data, and illustrates relevant biological pathways and experimental workflows.

Introduction

DOPE-mPEG 2000 is a versatile phospholipid conjugate widely utilized in the development of drug delivery systems.[1][2] Its amphiphilic nature, with a hydrophobic dioleoylphosphatidylethanolamine (DOPE) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain of molecular weight 2000, facilitates the formation of stable liposomes.[1][2] The inclusion of the PEG moiety creates a hydrophilic corona on the liposome surface, which sterically hinders opsonization and uptake by the reticuloendothelial system (RES), thereby prolonging circulation time in vivo.[3][4] This "stealth" characteristic is particularly advantageous for targeted drug delivery to tumor tissues via the enhanced permeability and retention (EPR) effect. This document focuses on the encapsulation of hydrophobic drugs, which are situated within the lipid bilayer of the liposomes.

Data Presentation

The following tables summarize typical physicochemical properties of liposomes formulated with DOPE-mPEG 2000 or its close analog, DSPE-mPEG 2000, for the encapsulation of various hydrophobic drugs.

Table 1: Physicochemical Characterization of Hydrophobic Drug-Loaded Liposomes

Hydrophobic DrugLipid CompositionParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference(s)
PaclitaxelSPC/Chol/DSPE-PEG 2000136.950.27Neutral56.32[5]
DocetaxelDOPE/CHEMS/DSPE-PEG 2000107.2 ± 2.90.213 ± 0.005-21.9 ± 1.888.65 ± 20.3[2]
CurcuminDPPC/Chol/DOPE (72:8:20 mol ratio)~97<0.2-~87[6][7]
Timosaponin AIIIDSPC/DSPE-PEG 2000 (8:2 molar ratio)---~85[8]

SPC: Soy phosphatidylcholine, Chol: Cholesterol, CHEMS: Cholesteryl hemisuccinate, DPPC: Dipalmitoylphosphatidylcholine, DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine. DSPE-PEG 2000 is often used interchangeably with DOPE-mPEG 2000 for creating sterically stabilized liposomes.

Table 2: In Vitro Drug Release of Hydrophobic Drugs from Liposomal Formulations

Hydrophobic DrugLiposome CompositionRelease ConditionsRelease ProfileReference(s)
CurcuminRGD-Lipo/CurDialysis bag methodBiphasic: ~83.6% release in 48h, followed by slower release[9]
Paclitaxel/RapamycinSPC/Chol/DSPE-PEG 2000-Slow and sustained release[5]
Dibucaine (hydrophobic model)-Dialysis methodNo initial burst effect, sustained release[10]

Experimental Protocols

Protocol 1: Liposome Preparation via Thin-Film Hydration Method

This is a widely used method for preparing liposomes, especially for encapsulating hydrophobic drugs.[7][11]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • DOPE-mPEG 2000

  • Hydrophobic drug

  • Chloroform and/or Methanol (or other suitable organic solvent)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Lipid and Drug Dissolution: Dissolve the lipids (e.g., DOPE and cholesterol), DOPE-mPEG 2000, and the hydrophobic drug in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application. A common starting point is a DOPE:Cholesterol:DOPE-mPEG 2000 molar ratio of 85:10:5.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the lipid phase transition temperature. This will form a thin, uniform lipid film on the inner wall of the flask.

  • Film Drying: To ensure complete removal of the organic solvent, further dry the lipid film under a high vacuum for at least 2 hours, or overnight.

  • Hydration: Hydrate the lipid film with the aqueous buffer by adding the buffer to the flask and agitating. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Homogenization): To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension should be subjected to size reduction techniques such as:

    • Sonication: Use a probe or bath sonicator to disrupt the MLVs.

    • Extrusion: Pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a liposome extruder. This is the preferred method for achieving a narrow size distribution.

Protocol 2: Characterization of Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the liposome suspension in the hydration buffer to an appropriate concentration. Analyze the sample using a DLS instrument to determine the mean hydrodynamic diameter and the PDI, which indicates the width of the size distribution.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry.

  • Procedure: Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl) and measure the electrophoretic mobility using a suitable instrument. The zeta potential provides an indication of the surface charge of the liposomes and their colloidal stability.

3. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:

  • Principle: Separation of the unencapsulated (free) drug from the liposomes, followed by quantification of the encapsulated drug.[12]

  • Separation Techniques:

    • Ultracentrifugation: Pellet the liposomes by high-speed centrifugation, leaving the free drug in the supernatant.

    • Size Exclusion Chromatography (SEC): Pass the liposome suspension through a gel filtration column (e.g., Sephadex G-50) to separate the larger liposomes from the smaller, free drug molecules.

    • Dialysis: Dialyze the liposome suspension against a large volume of buffer to remove the free drug.

  • Quantification:

    • After separation, disrupt the liposomes to release the encapsulated drug. This can be achieved by adding a suitable solvent (e.g., methanol, ethanol) or a detergent (e.g., Triton X-100).

    • Quantify the drug concentration in the lysed liposome fraction and the free drug fraction using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculations:

    • Encapsulation Efficiency (%EE):

      %DL = (Amount of encapsulated drug / Total amount of lipid) x 100

Protocol 3: In Vitro Drug Release Study
  • Technique: Dialysis method. [10][13]* Procedure:

    • Place a known amount of the drug-loaded liposome suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO).

    • Immerse the dialysis bag in a release medium (e.g., PBS with a small percentage of a surfactant like Tween 80 to maintain sink conditions for hydrophobic drugs) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

    • Quantify the amount of drug released into the medium at each time point using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy).

    • Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.

Mandatory Visualizations

G cluster_prep Liposome Preparation cluster_char Characterization A 1. Dissolve Lipids & Drug in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Dry Film under Vacuum B->C D 4. Hydrate with Aqueous Buffer (Forms MLVs) C->D E 5. Size Reduction (Extrusion/Sonication) D->E F Final Liposome Suspension (ULVs) E->F G Particle Size & PDI (DLS) F->G H Zeta Potential F->H I Encapsulation Efficiency (HPLC/UV-Vis) F->I J In Vitro Drug Release (Dialysis) F->J

Caption: Experimental workflow for liposome preparation and characterization.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm receptor Receptor clathrin_pit Clathrin-Coated Pit receptor->clathrin_pit Recruitment of Adaptor Proteins & Clathrin liposome Liposome liposome->receptor Binding clathrin_vesicle Clathrin-Coated Vesicle clathrin_pit->clathrin_vesicle Invagination & Scission (Dynamin-dependent) endosome Early Endosome clathrin_vesicle->endosome Uncoating lysosome Lysosome endosome->lysosome Maturation release Drug Release endosome->release

Caption: Clathrin-mediated endocytosis pathway for liposome uptake. [14][15]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm caveolae Caveolae (Lipid Raft) caveolin_vesicle Caveosome caveolae->caveolin_vesicle Internalization (Dynamin-dependent) liposome Liposome liposome->caveolae Binding endoplasmic_reticulum Endoplasmic Reticulum caveolin_vesicle->endoplasmic_reticulum Intracellular Trafficking golgi Golgi Apparatus caveolin_vesicle->golgi Intracellular Trafficking release Drug Release caveolin_vesicle->release Intracellular Trafficking

Caption: Caveolae-mediated endocytosis pathway for liposome uptake.

References

Application Note: DOPE-mPEG MW 2000 for pH-Sensitive Drug Release Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a fusogenic lipid that, due to its conical shape, tends to form inverted hexagonal (HII) phase structures rather than stable bilayers. This property makes it an excellent candidate for drug delivery systems designed to destabilize endosomal membranes and release their payload into the cytoplasm. However, pure DOPE liposomes are inherently unstable in physiological conditions.

To overcome this, DOPE is often formulated with a stabilizing agent. Methoxy poly(ethylene glycol) conjugated to DOPE (DOPE-mPEG MW 2000) serves as an effective stabilizing polymer. The large hydrophilic PEG chains provide a steric barrier, preventing aggregation and fusion, thus stabilizing the liposomes in a lamellar phase at physiological pH (7.4), which is ideal for systemic circulation.[1][2]

The key to creating a "smart" drug delivery vehicle lies in triggering the removal or conformational change of this protective PEG shield in the desired microenvironment. By incorporating an acid-labile linker between the DOPE anchor and the mPEG chain, the liposome (B1194612) can be engineered to shed its hydrophilic coating in the acidic environment of tumors or endosomes (pH < 6.5). This "dePEGylation" exposes the fusogenic DOPE, triggering a phase transition from the stable lamellar (Lα) phase to the fusogenic hexagonal (HII) phase, which destabilizes the liposome and the endosomal membrane, leading to rapid intracellular drug release.[2]

Principle of pH-Sensitive Release

The mechanism relies on a pH-triggered conformational change and destabilization of the liposomal membrane. At physiological pH, the PEGylated surface ensures stability and longevity in circulation. Upon reaching an acidic environment, such as a tumor or after endocytosis, the acid-labile linker is cleaved. This dePEGylation exposes the DOPE lipids, leading to membrane fusion and release of the encapsulated drug.

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment / Endosome (pH < 6.5) Lipo_Stable Stable Liposome (DOPE-mPEG 2000) Circulation Long Circulation Time Minimal Drug Leakage Lipo_Stable->Circulation Steric Shielding by PEG Lipo_Unstable Unstable Liposome Lipo_Stable->Lipo_Unstable Acid-Labile Linker Cleavage (dePEGylation) Release Drug Release & Endosomal Escape Lipo_Unstable->Release Membrane Fusion/ Destabilization

Caption: Mechanism of pH-sensitive drug release from DOPE-mPEG liposomes.

Experimental Data

Quantitative data from various studies highlight the efficacy of DOPE-based pH-sensitive systems. The tables below summarize key findings on formulation characteristics and drug release profiles.

Table 1: Physicochemical Properties of pH-Sensitive Liposome Formulations

Formulation Composition (molar ratio)Mean Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
S100PC:Chol:mPEG-Hz-CHEMS:PTX (90:10:3:3)~100-200Similar across formulations>90[3]
DOPE:mPEG-VE-DOG (90:10)~100Not ReportedNot Applicable (Calcein)[4]
DOPE:CHEMS with 0.6 mol% DSPE-PEG2000Not ReportedNot ReportedNot Applicable (Calcein)[1]
DOPE:CHEMS with 3 mol% DSPE-PEG2000Not ReportedNot ReportedNot Applicable (Calcein)[1]
DOPE:CHEMS with 5 mol% DSPE-PEGNot ReportedNot ReportedNot Applicable (Calcein)[1]

Table 2: pH-Dependent In Vitro Release from Liposomes

Liposome SystempHTime (hours)Cumulative Release (%)Reference
CL-PEG-pSL (Gemcitabine)5.04878.4[5]
PEG-pSL (Gemcitabine)5.04858.5[5]
mPEG-[MeO-PIVE]-DOG:DOPE (10:90) (Calcein)4.51270[6]
mPEG-[F-PIVE]-DOG:DOPE (10:90) (Calcein)4.51222[6]
mPEG-[MeO-PIVE]-DOG:DOPE (10:90) (Calcein)4.52486[6]
DOPE:CHMS (Calcein)5.5Not Reported55[1]
DOPE:CHMS + 0.6 mol% DSPE-PEG2000 (Calcein)5.5Not Reported24[1]
DOPE:CHMS + 3 mol% DSPE-PEG2000 (Calcein)5.5Not Reported10[1]
DOPE:CHMS + 5 mol% DSPE-PEG (Calcein)5.5Not Reported6.8[1]

Protocols

The following section provides detailed methodologies for the preparation and evaluation of DOPE-mPEG 2000-based pH-sensitive liposomes.

Protocol 1: Formulation of pH-Sensitive Liposomes via Thin-Film Hydration

This is the most common method for preparing liposomes. It involves dissolving lipids in an organic solvent, creating a thin film by evaporation, and then hydrating the film with an aqueous buffer.

G A 1. Lipid Dissolution Dissolve DOPE, DOPE-mPEG 2000, cholesterol, and drug in chloroform B 2. Film Formation Evaporate solvent using a rotary evaporator to form a thin lipid film A->B C 3. Vacuum Drying Dry the film under vacuum for >2 hours to remove residual solvent B->C D 4. Hydration Hydrate the film with aqueous buffer (e.g., PBS pH 7.4) with gentle agitation C->D E 5. Size Reduction (Extrusion) Pass the liposome suspension through polycarbonate membranes (e.g., 100 nm) D->E F 6. Purification Remove unencapsulated drug via dialysis or size exclusion chromatography E->F

Caption: Workflow for pH-sensitive liposome preparation.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • DOPE-mPEG MW 2000 (with an acid-labile linker, e.g., hydrazone)

  • Cholesterol (or other helper lipids like CHEMS)[1][5]

  • Drug to be encapsulated

  • Chloroform or a chloroform:methanol mixture[5][7]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Preparation: Weigh and dissolve DOPE, acid-labile DOPE-mPEG 2000, cholesterol, and the hydrophobic drug in a round-bottom flask using chloroform. A common molar ratio is DOPE:helper lipid:DOPE-mPEG, such as 90:10 with varying PEG-lipid amounts.[4][6]

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath (around 30-40°C) under reduced pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the flask's inner surface.[5][7]

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the film by adding a pre-warmed (30-40°C) aqueous buffer (e.g., PBS pH 7.4). If encapsulating a hydrophilic drug, it should be dissolved in this buffer. Agitate the flask gently until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).[5][7]

  • Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion. Pass the suspension 11-21 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.[4]

  • Purification: Remove any unencapsulated drug from the liposome preparation by dialysis against the hydration buffer or by using a size exclusion chromatography column (e.g., Sephadex G-75).[5]

  • Storage: Store the final liposome suspension at 4°C.

Protocol 2: In Vitro pH-Sensitive Drug Release Assay

This protocol uses a dialysis method to quantify the rate of drug release from the liposomes in response to different pH environments, simulating physiological versus acidic conditions.

G A 1. Sample Preparation Place drug-loaded liposome suspension into a dialysis bag (e.g., 12-14 kDa MWCO) B 2. Incubation Immerse the dialysis bag into release media of different pH values (e.g., 7.4, 6.5, 5.0) A->B C 3. Shaking & Temperature Control Incubate at 37°C with continuous shaking (e.g., 100 rpm) B->C D 4. Sampling At predetermined time points, withdraw aliquots from the external release medium C->D E 5. Quantification Analyze the drug concentration in the aliquots using HPLC or UV-Vis spectroscopy D->E F 6. Data Analysis Calculate the cumulative percentage of drug released over time E->F

Caption: Workflow for the in vitro pH-sensitive drug release assay.

Materials:

  • Drug-loaded liposome suspension

  • Dialysis tubing (MWCO 12-14 kDa)

  • Release buffers: PBS at pH 7.4, acetate (B1210297) buffer at pH 6.5, and acetate buffer at pH 5.0

  • Shaking water bath or incubator set to 37°C

  • Quantification instrument (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Transfer a known volume (e.g., 1 mL) of the purified drug-loaded liposome suspension into a dialysis bag and seal it securely.[5]

  • Incubation: Immerse the sealed dialysis bag into a larger container holding a defined volume (e.g., 50 mL) of the release buffer (pH 7.4, 6.5, or 5.0).[5]

  • Assay Conditions: Place the entire setup in a shaking incubator at 37°C with constant agitation (e.g., 100 rpm).

  • Sampling: At specified time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the external buffer. To maintain sink conditions, replace the withdrawn volume with an equal amount of fresh buffer.

  • Quantification: Determine the concentration of the released drug in the collected samples using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • Calculation: Calculate the cumulative percentage of drug released at each time point using the following formula:

    Cumulative Release (%) = [(Concentration at time t × Volume of release medium) / Initial amount of drug in liposomes] × 100

  • Data Plotting: Plot the cumulative percentage of drug release against time for each pH condition to visualize the pH-sensitive release profile.

References

Visualizing DOPE-mPEG 2000 Liposomes Using Cryo-Transmission Electron Microscopy (Cryo-TEM): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer and are extensively used as delivery vehicles for drugs and other bioactive molecules. The incorporation of polyethylene (B3416737) glycol (PEG) chains, such as in 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-methoxy(polyethylene glycol)-2000 (DOPE-mPEG 2000), on the liposome (B1194612) surface sterically stabilizes the formulation, leading to prolonged circulation times in vivo. Accurate characterization of the morphology and structural integrity of these nanocarriers is paramount for their development and quality control. Cryo-transmission electron microscopy (cryo-TEM) has emerged as an indispensable tool for visualizing liposomes in their near-native, hydrated state, providing high-resolution insights into their size, shape, lamellarity, and bilayer organization.[1] This document provides detailed application notes and protocols for the visualization of DOPE-mPEG 2000 liposomes using cryo-TEM.

Key Applications of Cryo-TEM in Liposome Characterization

Cryo-TEM offers a direct visualization method to assess critical quality attributes of liposomal formulations.[2] Key applications include:

  • Morphology Assessment: Direct observation of the shape and overall structure of the liposomes.

  • Size Distribution Analysis: Measurement of individual liposome diameters to determine the size distribution profile.

  • Lamellarity Determination: Distinguishing between unilamellar, multilamellar, and oligolamellar vesicles.

  • Bilayer Integrity and Thickness: High-resolution imaging allows for the measurement of the lipid bilayer thickness and assessment of its integrity.

  • Visualization of Encapsulated Cargo: In some cases, cryo-TEM can reveal the presence and nature of encapsulated materials.

  • Detection of Structural Anomalies: Identification of non-liposomal structures, such as micelles or lipid aggregates.[1]

Data Presentation: Quantitative Analysis of PEGylated Liposomes

The following table summarizes representative quantitative data that can be obtained from cryo-TEM analysis of PEGylated liposomes. While the specific values will vary depending on the formulation and preparation method, this table provides an example of key parameters. The data presented here is based on studies of DSPE-mPEG 2000 liposomes, which are structurally similar to DOPE-mPEG 2000 liposomes.

ParameterRepresentative ValueMethod of DeterminationReference
Average Particle Size 168.91 ± 7.07 nmImage Analysis Software[3]
Polydispersity Index (PDI) 0.19 ± 0.04Calculated from size distribution[3]
Zeta Potential -24.37 ± 0.36 mVZeta Potential Analyzer[3]
Bilayer Thickness ~5 nmHigh-Resolution Image Analysis
Lamellarity Predominantly UnilamellarVisual Inspection of Micrographs
Morphology Spherical VesiclesVisual Inspection of Micrographs

Experimental Workflow

The overall experimental workflow for the visualization of DOPE-mPEG 2000 liposomes by cryo-TEM involves liposome preparation, sample vitrification, and subsequent imaging.

G Experimental Workflow for Cryo-TEM of DOPE-mPEG 2000 Liposomes cluster_0 Liposome Formulation cluster_1 Cryo-TEM Sample Preparation (Vitrification) cluster_2 Cryo-TEM Imaging & Analysis A Lipid Film Hydration (DOPE, Cholesterol, DOPE-mPEG 2000) B Vortexing to form MLVs A->B C Extrusion through Polycarbonate Membranes B->C D Apply Liposome Suspension to TEM Grid C->D Formulated Liposomes E Blot Excess Liquid D->E F Plunge-freeze in Liquid Ethane (B1197151) E->F G Transfer Grid to Cryo-TEM F->G Vitrified Sample H Low-Dose Imaging G->H I Image Acquisition & Data Analysis H->I

Workflow from liposome formulation to cryo-TEM analysis.

Experimental Protocols

Protocol 1: Preparation of DOPE-mPEG 2000 Liposomes by Lipid Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes of a defined size.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Extruder set with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath

Procedure:

  • Lipid Film Formation:

    • Dissolve DOPE, cholesterol, and DOPE-mPEG 2000 in chloroform in a round-bottom flask at the desired molar ratio (e.g., 55:40:5).

    • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the lipid phase transition temperature.

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the solvent. A thin, uniform lipid film should be visible on the flask wall.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by adding the buffer to the flask.

    • Agitate the flask by vortexing for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). The hydration should be performed at a temperature above the lipid phase transition temperature.

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid phase transition temperature.

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 21 times). This process reduces the size and lamellarity of the vesicles, resulting in a more uniform population of unilamellar liposomes.

    • The resulting liposome suspension is now ready for cryo-TEM analysis.

Protocol 2: Cryo-TEM Sample Preparation (Vitrification)

This protocol details the plunge-freezing method to vitrify the liposome suspension, preserving their structure in a thin layer of amorphous ice.

Materials:

  • Liposome suspension

  • TEM grids (e.g., holey carbon grids)

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Liquid ethane

  • Liquid nitrogen

  • Filter paper

  • Tweezers

Procedure:

  • Glow Discharge of TEM Grids:

    • To make the grid surface hydrophilic, glow discharge the carbon side of the TEM grids immediately before use.

  • Plunge-Freezing:

    • Set up the plunge-freezing apparatus. Cool the liquid ethane container with liquid nitrogen.

    • Secure a glow-discharged grid in the tweezers of the apparatus.

    • Apply a small volume (typically 3-4 µL) of the liposome suspension to the grid.[4]

    • Blot the excess liquid with filter paper to create a thin film of the suspension across the grid holes.[4] The blotting time is a critical parameter and needs to be optimized for each sample.

    • Immediately plunge the grid into the liquid ethane.[4] This rapid freezing vitrifies the water, preventing the formation of ice crystals that would damage the liposomes.

    • Transfer the vitrified grid to a storage container under liquid nitrogen until imaging.

Protocol 3: Cryo-TEM Imaging and Data Acquisition

This protocol outlines the general procedure for imaging the vitrified liposomes.

Materials:

  • Vitrified liposome sample grid

  • Cryo-transmission electron microscope (Cryo-TEM) equipped with a low-dose imaging system and a cryo-holder

  • Image recording device (e.g., CCD camera)

Procedure:

  • Cryo-Holder Preparation:

    • Cool down the cryo-holder to liquid nitrogen temperature.

    • Carefully transfer the vitrified grid into the cryo-holder under liquid nitrogen.

  • Microscope Insertion and Imaging:

    • Insert the cryo-holder into the cryo-TEM.

    • Allow the holder and sample to stabilize at a low temperature (below -170 °C).

    • Operate the microscope at a suitable accelerating voltage (e.g., 120-200 kV).

    • Use low-dose imaging conditions to minimize electron beam-induced damage to the liposomes.[4] This involves searching for a suitable area at low magnification and then focusing and imaging at a higher magnification on an adjacent area.

    • Acquire images at different defocus values to enhance contrast.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the size, bilayer thickness, and other morphological features of the liposomes from the acquired micrographs.

Discussion and Troubleshooting

  • Influence of DOPE-mPEG 2000 Concentration: The concentration of DOPE-mPEG 2000 can influence the morphology of the lipid structures. At low molar percentages (e.g., up to 5-10 mol%), spherical liposomes are typically observed. However, at higher concentrations, the formation of discoidal micelles or other non-liposomal structures may occur.[1] Cryo-TEM is an excellent technique to visualize and characterize these morphological transitions.

  • Common Artifacts and Troubleshooting:

    • Ice Contamination: Crystalline ice on the grid can obscure the sample. This can be minimized by ensuring a clean cryo-transfer and a good vacuum in the microscope.

    • Thick Ice: If the ice layer is too thick, the electron beam cannot penetrate it effectively, resulting in poor image quality. Optimize the blotting time to achieve a suitable ice thickness.

    • Sample Aggregation: Liposome aggregation on the grid can be an issue. Ensure proper dispersion of the liposomes in the buffer and consider optimizing the grid surface properties.

    • Beam Damage: Excessive electron dose can damage the liposomes, causing them to deform or fuse. Always use low-dose imaging protocols.

Conclusion

Cryo-TEM is a powerful and essential technique for the structural characterization of DOPE-mPEG 2000 liposomes. By providing high-resolution images of liposomes in their hydrated state, it allows for the accurate determination of critical quality attributes such as size, lamellarity, and morphology. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize cryo-TEM in the development and quality control of liposomal drug delivery systems.

References

Application Notes and Protocols for Sterile Filtration of DOPE-mPEG MW 2000 Liposome Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Liposomes are critical drug delivery vehicles for a variety of therapeutic agents. For parenteral administration, ensuring the sterility of liposome (B1194612) preparations is a mandatory regulatory requirement to prevent infections.[1] Sterile filtration, typically using a 0.22 µm pore size filter, is the most common and preferred method for sterilizing liposomal formulations, as it effectively removes microorganisms without the use of heat or radiation, which can degrade sensitive lipid components and encapsulated drugs.[1][2][3][4]

This document provides detailed application notes and protocols for the sterile filtration of liposome preparations containing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000). The inclusion of PEGylated lipids like DOPE-mPEG 2000 is a common strategy to create "stealth" liposomes with prolonged circulation times.[5] However, the physicochemical properties of these liposomes, including their size and surface characteristics, present unique challenges to the sterile filtration process.[2][6]

These guidelines are intended to assist researchers and drug development professionals in optimizing their filtration processes to ensure sterility while maintaining the critical quality attributes of the liposomal drug product, such as particle size, polydispersity, and encapsulation efficiency.

Section 1: Key Considerations for Sterile Filtration of Liposomes

Successful sterile filtration of liposomal formulations is a balance between achieving sterility assurance and preserving the product's integrity. Several factors can significantly impact this process:

  • Liposome Characteristics:

    • Particle Size and Distribution: This is the most critical factor. For effective passage through a 0.22 µm filter, the majority of the liposome population should be significantly smaller than the filter's pore size.[1] A narrow particle size distribution (low polydispersity index, PDI) is also crucial to prevent filter fouling by larger vesicles.

    • Lipid Composition: The rigidity and charge of the lipid bilayer can influence the deformability of the liposomes under pressure, affecting their passage through filter pores. The presence of DOPE-mPEG 2000 can influence the surface properties and stability of the liposomes.[7][8]

    • Concentration: Higher concentrations of liposomes can lead to faster filter clogging and reduced throughput.

  • Filter Selection:

    • Pore Size: A sterilizing-grade filter is defined by its ability to retain a standard challenge of Brevundimonas diminuta and typically has a nominal pore size of 0.22 µm.[9]

    • Membrane Material: Polyethersulfone (PES) is a commonly used membrane material for liposome filtration due to its low protein binding and good flow rate characteristics.[2][6] Other materials like polyvinylidene fluoride (B91410) (PVDF) may also be suitable. Compatibility of the liposome formulation with the filter material should always be verified to prevent lipid or drug adsorption.

    • Filter Design: The use of a prefilter (e.g., 0.45 µm or 0.8 µm) can help to remove larger particles and aggregates, thereby protecting the final sterilizing filter and improving overall throughput.[6] Dual-layer filters, which have a larger pore size prefilter layer integrated with a 0.22 µm final layer, are also effective.[6]

  • Process Parameters:

    • Pressure/Flow Rate: Applying excessive pressure can lead to liposome deformation, rupture, and loss of encapsulated content. It can also force larger liposomes through the filter, compromising sterility.[9][10] Conversely, very low pressure may result in slow processing times. The optimal pressure should be determined for each specific formulation.

    • Temperature: The temperature of the liposome preparation and the filtration setup should be controlled, as it can affect lipid bilayer fluidity and viscosity.

Section 2: Experimental Protocols

Protocol 2.1: Preparation of DOPE-mPEG 2000 Liposomes

This protocol describes a common method for preparing liposomes using the thin-film hydration technique followed by extrusion for size reduction.

Materials:

  • Primary lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000)

  • Chloroform and Methanol (or other suitable organic solvent system)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Active Pharmaceutical Ingredient (API) if applicable

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath

Procedure:

  • Dissolve the lipids (e.g., DSPC, cholesterol, and DOPE-mPEG 2000 in a desired molar ratio) in a chloroform/methanol mixture in a round-bottom flask.

  • Create a thin lipid film on the inner wall of the flask by removing the organic solvents using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the primary lipid.

  • Hydrate the lipid film with the aqueous buffer (containing the API if it is hydrophilic) by rotating the flask in a water bath set to a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Reduce the size of the MLVs to form large unilamellar vesicles (LUVs) by extrusion. Pass the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 10-15 passes) using a heated extruder.

  • Characterize the resulting liposome preparation for particle size, polydispersity index (PDI), and encapsulation efficiency.

Protocol 2.2: Sterile Filtration of Liposome Preparations

This protocol outlines the steps for sterile filtration of the prepared liposomes.

Materials:

  • Prepared liposome suspension

  • Sterile syringe filters (e.g., 0.22 µm PES membrane)

  • Sterile syringes

  • Sterile collection vials

  • Laminar flow hood or biosafety cabinet

Procedure:

  • Perform all operations in a laminar flow hood or biosafety cabinet to maintain sterility.

  • Pre-wet the sterile syringe filter with the formulation buffer to ensure proper performance.

  • Draw the liposome suspension into a sterile syringe.

  • Attach the sterile syringe filter to the syringe.

  • Gently and steadily apply pressure to the syringe plunger to pass the liposome suspension through the filter into a sterile collection vial. Avoid excessive pressure to prevent liposome rupture.

  • After filtration, characterize the sterile liposome preparation for particle size, PDI, and drug concentration to assess the impact of the filtration process.

  • Perform a filter integrity test (e.g., bubble point test) after filtration to ensure the filter was not compromised during the process.

Section 3: Data Presentation and Analysis

The impact of sterile filtration on the critical quality attributes of the liposome preparation must be quantified. Below are examples of how to present this data.

Table 1: Effect of Sterile Filtration on Liposome Physicochemical Properties

ParameterBefore FiltrationAfter 0.22 µm Filtration% Change
Mean Particle Size (nm)110 ± 5105 ± 4-4.5%
Polydispersity Index (PDI)0.12 ± 0.020.10 ± 0.01-16.7%
Encapsulated Drug (µg/mL)500 ± 25475 ± 20-5.0%
Lipid Recovery (%)10095 ± 2-5.0%

Table 2: Impact of Filtration Pressure on Throughput and Liposome Integrity

Filtration Pressure (psi)Volumetric Throughput (L/m²)Mean Particle Size (nm)Drug Leakage (%)
1050106 ± 52 ± 0.5
20150105 ± 45 ± 1.0
30300102 ± 615 ± 2.5

Note: The data presented in these tables are illustrative and will vary depending on the specific liposome formulation and filtration parameters.

Section 4: Visualizing Experimental Workflows

Diagrams created using Graphviz can help to visualize the experimental processes.

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_filtration Sterile Filtration cluster_analysis Quality Control Analysis A Lipid Dissolution (DSPC, Cholesterol, DOPE-mPEG 2000) B Thin Film Hydration A->B Rotary Evaporation C Extrusion (Sizing) B->C Buffer Hydration D Prefiltration (Optional) (e.g., 0.45 µm) C->D E Sterile Filtration (0.22 µm PES) D->E F Particle Size & PDI E->F G Encapsulation Efficiency E->G H Sterility Testing E->H

Caption: Workflow for the preparation and sterile filtration of DOPE-mPEG 2000 liposomes.

Sterile_Filtration_Decision_Tree Start Liposome Suspension CheckSize Mean Particle Size < 150 nm and PDI < 0.2? Start->CheckSize Optimize Optimize Formulation/ Sizing Process CheckSize->Optimize No Prefilter Prefilter with 0.45 µm? CheckSize->Prefilter Yes Optimize->Start SterileFilter Sterile Filter (0.22 µm) Prefilter->SterileFilter Yes Prefilter->SterileFilter No QC Perform QC Tests (Size, PDI, Drug Content, Sterility) SterileFilter->QC

Caption: Decision tree for the sterile filtration of liposome preparations.

Section 5: Troubleshooting

IssuePotential Cause(s)Recommended Action(s)
High Pressure Buildup/Low Flow Rate - Filter clogging due to large or aggregated liposomes.- High liposome concentration.- Incompatible filter membrane.- Ensure liposome size is appropriate and PDI is low.- Consider using a prefilter.- Dilute the liposome suspension.- Evaluate different filter membrane materials.
Significant Product Loss (Low Lipid/Drug Recovery) - Adsorption of lipids or drug to the filter membrane.- Liposome rupture due to excessive pressure.- Select a low-binding filter membrane (e.g., PES).- Optimize filtration pressure.- Ensure the formulation is stable.
Change in Particle Size/PDI after Filtration - Removal of larger liposomes by the filter.- Liposome fusion or aggregation post-filtration.- This may be an expected outcome; assess if the final product meets specifications.- Evaluate the stability of the filtered formulation over time.
Filter Integrity Test Failure - Filter was compromised before or during use.- Incorrect test procedure.- Use a new, sterile filter.- Review and follow the manufacturer's instructions for the integrity test.

Conclusion

The sterile filtration of DOPE-mPEG 2000 liposome preparations is a critical step in the manufacturing of parenteral drug products. By carefully considering the liposome characteristics, selecting the appropriate filter, and optimizing the process parameters, it is possible to achieve a sterile product while maintaining its desired quality attributes. The protocols and data presented in these application notes provide a framework for developing a robust and reproducible sterile filtration process. It is essential to perform validation studies for each specific liposome formulation to ensure the chosen filtration process is effective and does not adversely impact the final product.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing DOPE-mPEG MW 2000 Liposome Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with DOPE-mPEG MW 2000 liposomes. Our goal is to help you improve the stability and performance of your liposomal formulations.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Liposome (B1194612) Aggregation and Increased Particle Size

Question: My DOPE-mPEG 2000 liposome formulation is showing signs of aggregation and a significant increase in particle size over a short period. What could be the cause and how can I fix it?

Possible Causes and Solutions:

CauseSolution
Inadequate PEGylation The polyethylene (B3416737) glycol (PEG) layer provided by mPEG-DSPE 2000 creates a protective hydrophilic shield that prevents liposomes from getting too close to each other, a phenomenon known as steric stabilization.[1] If the concentration of the PEGylated lipid is too low, this shield will be incomplete, leading to aggregation. Solution: Increase the molar percentage of DSPE-mPEG 2000 in your lipid formulation. Optimal concentrations typically range from 2-10 mol%.[2]
High Liposome Concentration Highly concentrated liposome suspensions increase the likelihood of collisions between particles, which can lead to aggregation.[2] Solution: If you observe aggregation, try diluting the liposome suspension for storage.
Suboptimal pH The pH of your buffer can significantly impact the surface charge and stability of your liposomes. For DOPE-based liposomes, which are often designed to be pH-sensitive, deviations from the optimal pH can lead to instability.[3][4] Solution: Ensure your buffer pH is optimized for your specific formulation. For many applications, a neutral pH of 7.4 is a good starting point.[5]
Presence of Divalent Cations Divalent cations like Ca²⁺ and Mg²⁺ can interact with the negatively charged phosphate (B84403) groups of the phospholipids, shielding the charge and reducing electrostatic repulsion between liposomes, which can induce aggregation. Solution: If your buffer contains high concentrations of divalent cations, consider using a buffer with a lower ionic strength or adding a chelating agent like EDTA to sequester these ions.[2]
Improper Storage Temperature Storing liposomes at inappropriate temperatures can lead to instability. Freezing can be particularly damaging due to the formation of ice crystals that can rupture the vesicles.[2] High temperatures can increase the fluidity of the lipid bilayer, potentially leading to fusion. Solution: Store liposome suspensions at 4°C.[2][6] Avoid freezing unless you are lyophilizing the sample with a suitable cryoprotectant.

Issue 2: Premature Leakage of Encapsulated Drug

Question: I'm observing significant leakage of my encapsulated drug from the DOPE-mPEG 2000 liposomes. How can I improve drug retention?

Possible Causes and Solutions:

CauseSolution
Inherent Instability of DOPE 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a cone-shaped lipid that does not form stable bilayers on its own.[7] It has a tendency to form an inverted hexagonal phase, which can lead to leakage. Solution: Incorporate a "helper lipid" that stabilizes the bilayer structure. Cholesteryl hemisuccinate (CHEMS) is a common choice for creating pH-sensitive liposomes with DOPE, as it helps to stabilize the membrane at neutral pH.[5][7]
High Temperature During Processing or Storage Elevated temperatures can increase the permeability of the lipid bilayer, leading to the leakage of encapsulated contents. Solution: Maintain a controlled, cool temperature during the preparation and storage of your liposomes. Storage at 4°C is generally recommended.[2]
pH-Induced Destabilization DOPE-based liposomes are often designed to be pH-sensitive, releasing their contents in acidic environments.[5] If the pH of your formulation or storage buffer is too low, it can trigger premature drug release. Solution: Carefully control the pH of your solutions. For stable storage, maintain a neutral pH (around 7.4).[5]
Oxidation of Unsaturated Lipids DOPE contains unsaturated double bonds that are susceptible to oxidation.[8] This can alter the properties of the lipid and compromise the integrity of the liposome membrane, leading to leakage. Solution: Store lipid stock solutions and liposome formulations under an inert gas like argon or nitrogen to minimize exposure to oxygen.[8] Storing at low temperatures (-20°C for lipid stocks) also slows down oxidation.[8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for DOPE-mPEG 2000 liposomes?

For short-term storage, it is best to keep your liposome suspension at 4°C.[2][6] Avoid freezing, as the formation of ice crystals can disrupt the liposome structure.[2] For long-term storage, lyophilization (freeze-drying) in the presence of a cryoprotectant is the recommended method.[2] Lipid stock solutions should be stored at -20°C under an inert atmosphere.[8]

Q2: How does the molar percentage of mPEG-DSPE 2000 affect liposome stability?

The molar percentage of mPEG-DSPE 2000 is a critical factor for stability. The PEG chains provide a steric barrier that prevents liposome aggregation.[1] Increasing the molar ratio of the PEGylated lipid generally enhances stability in the presence of divalent cations and improves circulation time in vivo.[1][9] However, very high concentrations of PEG-lipid can also affect the liposome's properties, such as its pH sensitivity.[10] A common starting point is between 2 and 10 mol%.[2]

Q3: Can I use sonication to prepare my DOPE-mPEG 2000 liposomes?

While sonication can be used to disperse the lipid film and form liposomes, it can also lead to the formation of a heterogeneous population of vesicles and potentially cause lipid degradation if not carefully controlled.[2] For more uniform and stable unilamellar vesicles, extrusion through polycarbonate membranes is the preferred method for size reduction after hydration of the lipid film.[2]

Q4: My application requires pH-sensitive liposomes. How does mPEG-DSPE 2000 affect this?

The inclusion of DSPE-mPEG 2000 can influence the pH-responsiveness of DOPE-based liposomes. It has been shown to shift the pH at which the liposomes become unstable and release their contents to more acidic regions.[9] It can also reduce the maximum percentage of leakage.[9] Therefore, it is important to optimize the concentration of DSPE-mPEG 2000 to achieve a balance between stability and the desired pH-sensitivity.

Experimental Protocols

Protocol 1: Preparation of DOPE-mPEG 2000 Liposomes by Lipid Film Hydration and Extrusion

This protocol describes a standard method for preparing unilamellar DOPE-based liposomes.

  • Lipid Film Formation: a. In a round-bottom flask, dissolve DOPE, a stabilizing lipid (e.g., CHEMS), and DSPE-mPEG 2000 in a suitable organic solvent like chloroform (B151607) at the desired molar ratio. b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall. d. To ensure complete removal of the organic solvent, continue to dry the film under high vacuum for at least 1-2 hours.[2]

  • Hydration: a. Hydrate the lipid film with an aqueous buffer (e.g., 10 mM HEPES, pH 7.4) by adding the buffer to the flask and agitating. b. Vortex the mixture vigorously to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): a. To produce unilamellar vesicles of a defined size, pass the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder. b. Repeat the extrusion process 10-20 times to ensure a narrow and uniform size distribution.

Protocol 2: Characterization of Liposome Stability by Dynamic Light Scattering (DLS)

DLS is a common technique to monitor the size distribution and aggregation of liposomes over time.

  • Sample Preparation: Dilute a small aliquot of your liposome formulation in the same buffer used for hydration to a suitable concentration for DLS analysis.

  • Measurement: Place the sample in the DLS instrument and measure the particle size distribution and polydispersity index (PDI).

  • Stability Study: Store the liposome formulation under different conditions (e.g., 4°C, room temperature).

  • Monitoring: At regular time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot of the stored sample, prepare it as in step 1, and measure the size and PDI. An increase in the average particle size and PDI over time indicates aggregation and instability.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization & Stability start Dissolve Lipids in Organic Solvent film Lipid Film Formation (Rotary Evaporation) start->film hydration Hydration with Aqueous Buffer film->hydration mlv Formation of Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion through Polycarbonate Membranes mlv->extrusion suv Formation of Small Unilamellar Vesicles (SUVs) extrusion->suv dls Dynamic Light Scattering (DLS) (Size, PDI) suv->dls storage Storage under Varied Conditions dls->storage monitoring Periodic Monitoring (Size, PDI) storage->monitoring stability Assess Stability monitoring->stability

Caption: Experimental workflow for the preparation and stability characterization of DOPE-mPEG 2000 liposomes.

stability_factors cluster_main Liposome Stability cluster_factors Influencing Factors cluster_outcomes Stability Outcomes stability DOPE-mPEG 2000 Liposome Stability aggregation Aggregation stability->aggregation leakage Drug Leakage stability->leakage peg PEGylation (Molar %, Chain Length) peg->stability temp Storage Temperature temp->stability ph Buffer pH ph->stability concentration Liposome Concentration concentration->stability lipid_comp Lipid Composition (e.g., Helper Lipids) lipid_comp->stability ions Presence of Divalent Cations ions->stability

Caption: Key factors influencing the stability of DOPE-mPEG 2000 liposomes.

References

Technical Support Center: Preventing Aggregation of DOPE-mPEG MW 2000 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DOPE-mPEG MW 2000 nanoparticle formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting aggregation issues during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DOPE-mPEG MW 2000 in preventing nanoparticle aggregation?

A1: DOPE-mPEG MW 2000 is a PEGylated lipid that plays a crucial role in preventing nanoparticle aggregation through steric hindrance. The polyethylene (B3416737) glycol (PEG) chain of molecular weight 2000 daltons creates a hydrophilic protective layer on the surface of the nanoparticles. This "stealth" layer provides a physical barrier that prevents nanoparticles from coming into close contact and sticking together, thus maintaining a stable dispersion.

Q2: What are the key factors that can lead to the aggregation of my DOPE-mPEG MW 2000 nanoparticles?

A2: Several factors can contribute to the aggregation of your nanoparticles, including:

  • Suboptimal Formulation: Incorrect ratios of lipids, insufficient concentration of DOPE-mPEG MW 2000, or the absence of other stabilizing agents can lead to instability.

  • Inappropriate Buffer Conditions: The pH and ionic strength of the buffer are critical. A pH close to the isoelectric point of the nanoparticles or high ionic strength can reduce electrostatic repulsion and promote aggregation.

  • Improper Storage: Storing nanoparticles at incorrect temperatures or subjecting them to freeze-thaw cycles can induce aggregation.

  • High Nanoparticle Concentration: Very high concentrations of nanoparticles can increase the likelihood of collisions and subsequent aggregation.

Q3: How can I visually identify aggregation in my nanoparticle suspension?

A3: Visual signs of aggregation can include:

  • Increased Turbidity: The suspension may appear cloudier than a stable formulation.

  • Precipitation: Visible particles or sediment may be observed at the bottom of the container.

  • Phase Separation: The formation of distinct layers or an uneven distribution of particles in the suspension.

Q4: What characterization techniques are recommended for detecting and quantifying aggregation?

A4: The most common and effective techniques are:

  • Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter and Polydispersity Index (PDI) of the nanoparticles. A significant increase in the average particle size and a high PDI (typically > 0.3) are indicative of aggregation.

  • Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles. A zeta potential value close to zero (between -10 mV and +10 mV) suggests a higher likelihood of aggregation due to reduced electrostatic repulsion.

Q5: What are the recommended storage conditions for DOPE-mPEG MW 2000 and the formulated nanoparticles?

A5: For DOPE-mPEG MW 2000 raw material, it is recommended to store it at -20°C to prevent oxidation and hydrolysis of the lipid components. For formulated nanoparticles, storage at 4°C in a buffer with optimal pH and ionic strength is generally recommended for short-term stability. For long-term storage, lyophilization (freeze-drying) with a suitable cryoprotectant may be necessary. It is crucial to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the formulation of DOPE-mPEG MW 2000 nanoparticles.

Problem Potential Cause Recommended Solution
Immediate aggregation upon nanoparticle formation. Insufficient DOPE-mPEG MW 2000 concentration. Increase the molar ratio of DOPE-mPEG MW 2000 in your formulation. A common starting point is 1-5 mol%.
Inappropriate buffer pH. Ensure the buffer pH is not close to the isoelectric point of your nanoparticles. For many lipid-based nanoparticles, a pH between 6.5 and 7.5 is suitable.
High ionic strength of the buffer. Use a buffer with a lower ionic strength (e.g., 10-50 mM) to enhance electrostatic repulsion between nanoparticles.
Nanoparticles aggregate after a few days of storage at 4°C. Long-term instability. Consider increasing the DOPE-mPEG MW 2000 concentration for enhanced steric stabilization. Ensure the storage buffer is optimized for pH and ionic strength.
Oxidation or hydrolysis of lipids. Prepare nanoparticles using freshly sourced DOPE-mPEG MW 2000 and de-gassed buffers. Store the final formulation under an inert gas like argon or nitrogen.
High Polydispersity Index (PDI) observed in DLS. Incomplete or uneven hydration of the lipid film. Ensure the lipid film is thin and uniform before hydration. The hydration buffer should be heated above the phase transition temperature of all lipid components.
Inefficient size reduction method. If using extrusion, ensure a sufficient number of passes (typically 10-20) through the polycarbonate membrane. If using sonication, optimize the sonication time and power.
Inconsistent results between batches. Variability in the preparation process. Standardize all steps of the formulation process, including lipid film formation, hydration, and size reduction. Use a controlled and reproducible method like microfluidics if possible.
Quality of DOPE-mPEG MW 2000. Use high-purity DOPE-mPEG MW 2000 from a reputable supplier and store it under the recommended conditions.

Data Presentation

The following tables provide illustrative data on how formulation parameters can affect the characteristics of PEGylated nanoparticles. Note: The data presented here is for DSPE-mPEG 2000, a related but different PEGylated lipid, and should be used as a general guide. It is recommended to perform your own optimization experiments for DOPE-mPEG MW 2000 formulations.

Table 1: Effect of Buffer pH on DSPE-PEG 2000 Liposome Characteristics

pHAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
5.51650.18-25
7.41620.15-28
8.51700.21-32

Table 2: Effect of DSPE-PEG 2000 Concentration on Liposome Stability

DSPE-PEG 2000 (mol%)Average Diameter (nm)Polydispersity Index (PDI)Stability after 7 days at 4°C
11800.25Signs of aggregation
51550.12Stable
101300.10Stable

Experimental Protocols

1. Preparation of DOPE-mPEG MW 2000 Nanoparticles by Thin-Film Hydration

This protocol describes a common method for preparing liposomes incorporating DOPE-mPEG MW 2000.

Materials:

  • Primary lipid (e.g., DOPC, DSPC)

  • Cholesterol

  • DOPE-mPEG MW 2000

  • Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)

  • Aqueous hydration buffer (e.g., PBS, HEPES)

Procedure:

  • Lipid Dissolution: Dissolve the primary lipid, cholesterol, and DOPE-mPEG MW 2000 in the organic solvent in a round-bottom flask. Ensure all lipids are completely dissolved to form a clear solution.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the aqueous buffer pre-heated to a temperature above the phase transition temperature (Tc) of the highest Tc lipid component. Agitate the flask by vortexing or gentle shaking to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Load the MLV suspension into an extruder.

    • Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for 10-20 cycles. This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Characterization: Analyze the resulting nanoparticle suspension for particle size, PDI, and zeta potential using DLS.

2. Characterization of Nanoparticle Aggregation by Dynamic Light Scattering (DLS)

Procedure:

  • Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in the same buffer used for hydration to a suitable concentration for DLS measurement. The solution should be optically clear or slightly opalescent.

  • Instrument Setup: Set the measurement parameters on the DLS instrument, including the viscosity and refractive index of the dispersant and the measurement temperature.

  • Measurement: Transfer the diluted sample to a clean cuvette, ensuring no air bubbles are present. Place the cuvette in the instrument and allow it to equilibrate.

  • Data Acquisition: Perform the DLS measurement, collecting data on the fluctuations in scattered light intensity.

  • Data Analysis: The instrument's software will calculate the Z-average hydrodynamic diameter and the Polydispersity Index (PDI). An increase in the Z-average and a PDI value greater than 0.3 are indicative of aggregation.

Mandatory Visualizations

experimental_workflow cluster_prep Step 1: Lipid Film Preparation cluster_form Step 2: Nanoparticle Formation cluster_size Step 3: Size Reduction cluster_char Step 4: Characterization A Dissolve Lipids (DOPC, Cholesterol, DOPE-mPEG 2000) in Organic Solvent B Rotary Evaporation to form thin film A->B C Dry under Vacuum B->C D Hydration with Aqueous Buffer (above Tc) C->D E Formation of Multilamellar Vesicles (MLVs) D->E F Extrusion through Polycarbonate Membrane (e.g., 100 nm) E->F G Formation of Unilamellar Vesicles (LUVs) F->G H Dynamic Light Scattering (DLS) - Size & PDI G->H I Zeta Potential Measurement - Surface Charge G->I

Caption: Experimental workflow for the preparation and characterization of DOPE-mPEG MW 2000 nanoparticles.

troubleshooting_flowchart cluster_immediate Immediate Aggregation cluster_delayed Delayed Aggregation (Storage) start Nanoparticle Aggregation Observed q1 Is aggregation immediate upon formation? start->q1 a1 Check Formulation: - Increase DOPE-mPEG 2000 % - Optimize lipid ratios q1->a1 Yes b1 Enhance Stability: - Increase DOPE-mPEG 2000 % - Add cryoprotectant for freezing q1->b1 No a2 Check Buffer: - Adjust pH away from pI - Lower ionic strength a1->a2 end Stable Nanoparticle Dispersion a2->end b2 Optimize Storage: - Store at 4°C - Avoid freeze-thaw cycles - Store under inert gas b1->b2 b2->end

Caption: Troubleshooting flowchart for addressing aggregation issues in DOPE-mPEG MW 2000 nanoparticle formulations.

issues with drug leakage from DOPE-mPEG liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and poly(ethylene glycol)-modified lipid (mPEG) liposomal formulations.

Troubleshooting Guide: Drug Leakage from DOPE-mPEG Liposomes

Premature drug leakage is a common issue encountered during the development of liposomal drug delivery systems. The following guide addresses potential causes and solutions for drug leakage from DOPE-mPEG liposomes.

IssuePotential CauseRecommended Solution
High initial drug leakage immediately after preparation Inherent instability of DOPE: DOPE has a cone-like molecular shape that favors the formation of an unstable inverted hexagonal (HII) phase over a stable bilayer, leading to vesicle fusion and leakage.- Incorporate helper lipids: Including lipids like cholesterol or phosphatidylcholine (PC) can enhance bilayer rigidity and stability by filling intermolecular spaces. A PC to DOPE ratio of 4:1 can promote the formation of stable unilamellar vesicles. - Optimize PEG-lipid concentration: Ensure a sufficient concentration of DOPE-mPEG is used to stabilize the liposome (B1194612) surface.
Suboptimal drug-to-lipid ratio: An excessively high drug-to-lipid ratio can disrupt the liposomal membrane, leading to leakage.[1][2]- Determine the optimal drug-to-lipid ratio: Systematically vary the drug-to-lipid ratio to find the highest concentration that maintains liposomal integrity and minimizes leakage.[1][3]
Inefficient drug loading: The chosen drug loading method may not be suitable for the specific drug, resulting in a large fraction of unencapsulated, free drug.- Select an appropriate loading method: For amphipathic weak bases or acids, active or remote loading methods using pH or ion gradients can achieve high encapsulation efficiencies.[4] - Optimize loading conditions: Adjust parameters such as temperature, pH, and incubation time to maximize drug encapsulation.
Drug leakage during storage Inappropriate storage temperature: Storing liposomes at temperatures above 4°C can increase the mobility of the lipid molecules and the likelihood of vesicle fusion and drug leakage.- Store liposomes at 4°C: This temperature helps to minimize membrane fluidity and maintain vesicle integrity. - Avoid freezing: The formation of ice crystals during freezing can disrupt the liposomal membrane, leading to significant drug leakage upon thawing.[5]
Lipid oxidation and hydrolysis: Phospholipids, particularly those with unsaturated acyl chains like DOPE, are susceptible to oxidation and hydrolysis, which can compromise membrane integrity.- Use high-purity lipids: Ensure the lipids used are of high quality and have low levels of impurities. - Protect from light and oxygen: Store liposome preparations in amber vials and consider purging with an inert gas like argon or nitrogen to minimize oxidation. - Maintain a neutral pH: Storing liposomes in a buffer with a neutral pH can help to reduce the rate of lipid hydrolysis.[6]
Drug leakage in biological fluids (e.g., serum) Interaction with serum proteins: Adsorption of serum proteins onto the liposome surface can destabilize the membrane and induce drug release.- Optimize PEG density: A sufficient density of PEG on the liposome surface provides a steric barrier that reduces protein binding.[7][8]
Anti-PEG antibody response: Pre-existing or induced anti-PEG antibodies can bind to the PEG chains on the liposome surface, leading to complement activation and the formation of the membrane attack complex (C5b-9), which can create pores in the liposome membrane and cause drug release.[9][10]- Consider alternative surface modifications: If anti-PEG antibodies are a concern, explore other hydrophilic polymers for surface modification.

Frequently Asked Questions (FAQs)

Q1: Why are my DOPE-mPEG liposomes aggregating?

A1: Aggregation can be caused by several factors. Insufficient PEGylation can expose the hydrophobic lipid core, leading to vesicle fusion. The inherent instability of DOPE, which prefers to form non-bilayer structures, can also contribute to aggregation.[11] Additionally, if the zeta potential of your liposomes is close to zero, there is a lack of electrostatic repulsion between vesicles, which can lead to aggregation.[11] To address this, ensure you have an adequate concentration of DOPE-mPEG and consider incorporating charged lipids to increase the magnitude of the zeta potential.

Q2: How does the molecular weight of mPEG affect liposome stability?

A2: The molecular weight of the PEG chain influences the thickness of the protective hydrophilic layer on the liposome surface. Generally, a PEG molecular weight of 2000 Da is considered effective for providing steric stabilization and prolonging circulation time in vivo.[7] However, the optimal molecular weight can depend on the specific lipid composition and the intended application.

Q3: Can the drug I am encapsulating influence liposome stability?

A3: Yes, the physicochemical properties of the encapsulated drug can significantly impact liposome stability. For example, highly lipophilic drugs may partition into the lipid bilayer and disrupt its packing, leading to increased permeability and drug leakage. The drug-to-lipid ratio is a critical parameter to optimize for each specific drug-liposome formulation.[3][11]

Q4: What is the "PEG dilemma" and how does it relate to DOPE-mPEG liposomes?

A4: The "PEG dilemma" refers to the fact that while PEGylation is excellent for prolonging circulation time and improving stability, the dense PEG layer can also hinder the interaction of the liposome with target cells and inhibit the release of the drug at the desired site.[12] For DOPE-based liposomes, which are often designed to be pH-sensitive, the cleavage of the PEG-lipid linker in the acidic tumor microenvironment or within endosomes can be a strategy to overcome this dilemma by shedding the PEG coat and exposing the fusogenic DOPE lipid to facilitate drug release.[12]

Quantitative Data Summary

The following table summarizes key quantitative parameters influencing the stability and drug retention of liposomes.

ParameterValue/RangeImpact on Drug LeakageReference
PEG-DSPE Molar Percentage 5-10 mol%Increasing PEG density generally improves stability and reduces leakage in biological fluids by preventing protein adsorption.[7][8]
Drug-to-Lipid Ratio (Doxorubicin) 0.05 to 0.4 (wt/wt)Increasing the drug-to-lipid ratio for drugs that precipitate inside the liposome can significantly increase drug retention.[1][2]
Storage Temperature 4°COptimal for minimizing lipid mobility and preventing fusion.[6]
< 0°C (freezing)Can cause irreversible damage to the liposome structure and lead to significant drug leakage.[5]

Experimental Protocols

Protocol 1: ANTS/DPX Liposome Leakage Assay

This fluorescence dequenching assay is used to measure the release of encapsulated contents from liposomes.[12][13]

Materials:

  • Lipid mixture including DOPE and DOPE-mPEG

  • ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid, disodium (B8443419) salt)

  • DPX (p-xylene-bis-pyridinium bromide)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorometer

Procedure:

  • Lipid Film Hydration: Prepare a thin lipid film by dissolving the lipids in an organic solvent (e.g., chloroform/methanol) and evaporating the solvent under a stream of nitrogen gas followed by vacuum desiccation.

  • Hydration with ANTS/DPX: Hydrate the lipid film with a solution containing 12.5 mM ANTS and 45 mM DPX in the hydration buffer.[14] This encapsulates the fluorescent probe and its quencher.

  • Liposome Formation: Subject the hydrated lipid mixture to several freeze-thaw cycles followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs).

  • Removal of Unencapsulated Probe: Separate the liposomes from the unencapsulated ANTS and DPX using a size-exclusion chromatography column equilibrated with the hydration buffer.

  • Leakage Measurement:

    • Dilute the liposome suspension to a suitable concentration in the hydration buffer.

    • Monitor the fluorescence intensity of ANTS (excitation ~360 nm, emission ~530 nm) over time. An increase in fluorescence indicates leakage of ANTS and/or DPX, leading to dequenching.

    • To determine the maximum fluorescence (100% leakage), add a detergent (e.g., Triton X-100) to disrupt the liposomes completely.

  • Data Analysis: Calculate the percentage of leakage at each time point relative to the maximum fluorescence after detergent lysis.

Protocol 2: HPLC Quantification of Drug Release

This method is used to quantify the amount of free drug that has leaked from the liposomes.

Materials:

  • Liposome formulation containing the drug of interest

  • Release medium (e.g., phosphate-buffered saline, serum)

  • Centrifugal filter units or dialysis cassettes with an appropriate molecular weight cutoff

  • HPLC system with a suitable column and detector for the drug of interest

  • Mobile phase and standards for the drug

Procedure:

  • Incubation: Incubate the liposome formulation in the release medium at a controlled temperature (e.g., 37°C).

  • Separation of Free Drug: At predetermined time points, take an aliquot of the sample and separate the free drug from the liposome-encapsulated drug. This can be achieved by:

    • Ultracentrifugation: Pellet the liposomes and analyze the supernatant for the free drug.

    • Centrifugal Filtration: Use a centrifugal filter unit to retain the liposomes while allowing the free drug to pass through into the filtrate.

    • Dialysis: Place the liposome suspension in a dialysis bag against a large volume of release medium. The free drug will diffuse out of the bag over time.

  • HPLC Analysis:

    • Inject the collected supernatant, filtrate, or dialysis medium into the HPLC system.

    • Run the appropriate HPLC method to separate and quantify the drug concentration.[5][15]

  • Data Analysis:

    • Create a standard curve using known concentrations of the drug.

    • Determine the concentration of the leaked drug in the samples at each time point.

    • To determine the total drug concentration, lyse an aliquot of the original liposome suspension with a suitable solvent (e.g., methanol) and analyze it by HPLC.

    • Calculate the cumulative percentage of drug release over time.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_purification Purification cluster_analysis Analysis cluster_characterization Characterization Methods lipid_film Lipid Film Formation hydration Hydration with Drug/Probe lipid_film->hydration extrusion Extrusion hydration->extrusion purification Removal of Free Drug extrusion->purification leakage_assay Drug Leakage Assay purification->leakage_assay characterization Physicochemical Characterization purification->characterization dls DLS (Size, PDI) characterization->dls zeta Zeta Potential characterization->zeta tem Cryo-TEM (Morphology) characterization->tem

Caption: Experimental workflow for the preparation and characterization of DOPE-mPEG liposomes.

troubleshooting_pathway start High Drug Leakage Observed timing When is the leakage occurring? start->timing immediate Immediately after preparation timing->immediate Immediately storage During storage timing->storage Storage invivo In biological fluids timing->invivo In-vitro/In-vivo cause_immediate Potential Causes: - Inherent DOPE instability - Suboptimal formulation (e.g., lipid ratio, PEG density) - Inefficient drug loading immediate->cause_immediate cause_storage Potential Causes: - Improper temperature - Lipid degradation (oxidation/hydrolysis) storage->cause_storage cause_invivo Potential Causes: - Serum protein interaction - Anti-PEG antibody response invivo->cause_invivo solution_immediate Solutions: - Add helper lipids (e.g., Cholesterol, PC) - Optimize drug-to-lipid ratio - Optimize PEG-lipid concentration - Refine loading method cause_immediate->solution_immediate solution_storage Solutions: - Store at 4°C (do not freeze) - Use antioxidants, protect from light - Use buffered solution cause_storage->solution_storage solution_invivo Solutions: - Optimize PEG density - Consider alternative polymers cause_invivo->solution_invivo

Caption: Troubleshooting decision tree for addressing drug leakage from DOPE-mPEG liposomes.

References

Technical Support Center: Optimizing PEG Density on Liposome Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Polyethylene Glycol (PEG) density on liposome (B1194612) surfaces. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during liposome PEGylation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and characterization of PEGylated liposomes in a question-and-answer format.

Question 1: Why is the circulation half-life of my PEGylated liposomes shorter than expected?

Answer: A shorter-than-expected circulation half-life can be attributed to several factors related to PEG density and liposome characteristics.

  • Insufficient PEG Density: A low PEG surface density may not provide an adequate steric barrier to prevent opsonization and subsequent clearance by the mononuclear phagocyte system (MPS).[1][2][3] It has been reported that a minimum of 3 mol% of amphipathic PEG is required for activity.[4] For neutral liposomes, approximately 5 mol% PEG-lipid is generally sufficient for long circulation.[5]

  • Suboptimal PEG Molecular Weight (MW): The length of the PEG chain is crucial. While very short PEG molecules may not effectively prevent protein absorption, very long chains can decrease transfection activity.[2] PEG with a molecular weight of 2000 Da (PEG2000) is frequently used to achieve RES-avoidance.[6] Increasing the PEG MW from 750 Da to 5 kDa has been shown to prolong blood circulation and reduce MPS uptake.[1]

  • "Accelerated Blood Clearance (ABC) Phenomenon": Repeated injections of PEGylated liposomes can induce the production of anti-PEG IgM antibodies, leading to rapid clearance of subsequent doses.[2][7] This is a significant consideration in multi-dose studies. Increasing PEG surface density has been shown to reduce the extent of this clearance.[1]

  • Liposome Size: Larger liposomes, even with adequate PEGylation, can be cleared more rapidly from circulation.[8] Liposomes with a diameter of around 100 nm are often optimized for prolonged circulation.[9]

  • PEG Shedding: PEG-lipids can gradually desorb from the liposome surface during circulation, especially if not stably anchored, leading to a loss of the "stealth" properties.[6][10]

Question 2: I am observing aggregation of my PEGylated liposomes. What could be the cause?

Answer: Liposome aggregation, even after PEGylation, can occur due to the following reasons:

  • Low PEG Density: Insufficient PEG coverage fails to create a steric barrier that prevents inter-liposomal interactions.[1] Formulations with 10 mol% PEGylated lipids have been shown to prevent aggregation in whole blood, whereas lower concentrations (3 and 5 mol%) resulted in agglomeration.[1]

  • Inadequate Hydration: Poor hydration of the lipid film during liposome preparation can lead to the formation of large, multilamellar vesicles that are more prone to aggregation.[11] Ensure hydration is performed above the transition temperature (Tc) of the lipids.[11]

  • Incorrect Buffer Conditions: The pH and ionic strength of the buffer can influence liposome surface charge and stability. For liposomes containing lipids with ionizable headgroups, pH changes can lead to aggregation.[11]

Question 3: My drug encapsulation efficiency is low after PEGylation. Why is this happening?

Answer: A decrease in encapsulation efficiency can be a consequence of the PEGylation process itself.

  • Interference with Liposome Formation: Incorporating a high concentration of PEG-lipid (e.g., 12 mol%) can compromise liposome formation and stability, leading to reduced drug loading.[1] The detergent-like properties of PEG-lipids can disrupt the bilayer integrity at high concentrations.[6]

  • PEGylation Method: The pre-insertion method, where PEG-lipids are included in the initial lipid mixture, can sometimes lead to PEG being present on both the inner and outer leaflets of the bilayer, potentially affecting the encapsulated volume and drug retention.[12] The post-insertion method, where PEG-lipids are incorporated into pre-formed liposomes, can sometimes mitigate this issue.[2][13]

  • Increased Membrane Permeability: The incorporation of PEG-lipids can sometimes alter the packing of the lipid bilayer, potentially increasing its permeability and leading to leakage of the encapsulated drug.[14]

Question 4: How can I accurately determine the PEG density on my liposomes?

Answer: Quantifying PEG density is crucial for optimizing your formulation. While there is no single direct method, several techniques can be employed:

  • Fluorescence-based Single Liposome Assay: This method allows for the quantification of PEG-lipid density on individual liposomes, providing insights into the heterogeneity of the population.[15]

  • Reversed-Phase High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD): This technique can be used for the simultaneous determination of all lipid components in the formulation, including the PEG-conjugated lipid, allowing for the calculation of its molar percentage.[16]

  • Cryogenic Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): This surface-sensitive technique can be used to characterize the PEG-coating of liposomes.[17]

  • Zeta Potential Measurement: While not a direct measure of density, a near-neutral zeta potential can be indicative of successful PEGylation and surface shielding.[6][18]

Frequently Asked Questions (FAQs)

Q1: What is the optimal PEG density for liposomes?

A1: The optimal PEG density is application-dependent and is influenced by factors such as the liposome size, lipid composition, and the intended therapeutic outcome. Generally, for achieving prolonged circulation (a "stealth" effect), a PEG concentration of 2 to 10 mol% is often cited.[1][5][9] For instance, DSPC liposomes incorporating between 2 and 5 mol% DSPE-PEG2000 have been shown to be stable and exhibit extended circulation lifetimes.[9] However, for applications requiring cellular uptake, a lower PEG density might be preferable to avoid the "PEG dilemma," where the steric hindrance from PEG inhibits interaction with target cells.[5][7][19]

Q2: What is the difference between the "pre-insertion" and "post-insertion" methods of PEGylation?

A2: These are the two primary methods for preparing PEGylated liposomes.[2][]

  • Pre-insertion Method: PEG-conjugated lipids are mixed with the other lipids before the formation of the liposomes (e.g., during the thin-film hydration step).[2] This method is straightforward but may result in PEG being on both the inner and outer leaflets of the liposome.[12]

  • Post-insertion Method: Pre-formed liposomes are incubated with a solution of PEG-lipid micelles. The PEG-lipids then spontaneously insert into the outer leaflet of the liposome bilayer.[13][21] This method allows for more control over the surface modification and is particularly useful for drug-loaded liposomes.[2]

Q3: How does the molecular weight of PEG affect liposome properties?

A3: The molecular weight (MW) of the PEG chain significantly impacts the effectiveness of the steric barrier.

  • Longer Circulation: Increasing the PEG MW generally leads to a longer circulation half-life. For example, increasing the PEG MW from 750 Da to 5 kDa has been shown to prolong circulation.[1]

  • Steric Hindrance: Higher MW PEGs create a thicker hydrophilic layer on the liposome surface, which can more effectively prevent protein adsorption and opsonization.[1] However, this increased steric hindrance can also interfere with the binding of targeting ligands to their receptors on cell surfaces.[8]

  • Liposome Stability: Very high MW PEGs can potentially destabilize the liposome structure.[1]

Q4: What is the "PEG dilemma"?

A4: The "PEG dilemma" refers to the contradictory effects of PEGylation.[5][7][19] While the dense hydrophilic layer of PEG is excellent for prolonging circulation time by preventing clearance by the immune system, this same steric barrier can also:

  • Inhibit Cellular Uptake: The PEG layer can hinder the interaction of liposomes with target cells, reducing their uptake.[5][22]

  • Prevent Endosomal Escape: For liposomes that are taken up by cells via endocytosis, the PEG coating can interfere with their ability to escape the endosome and release their cargo into the cytoplasm.[7][22]

Strategies to overcome the PEG dilemma include using cleavable PEG lipids that are removed in the target microenvironment or attaching targeting ligands to the distal end of the PEG chain.[2][19]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the effect of PEGylation parameters on liposome properties.

Table 1: Effect of PEG-lipid Molar Concentration on Liposome Properties

PEG-lipid (mol%)Liposome SystemObserved EffectReference(s)
0.5 - 5DSPC liposomes with DSPE-PEG2000Increased circulation half-life with increasing mol%.[9]
2 - 5DSPC liposomes with DSPE-PEG2000Stable preparations with extended circulation lifetimes.[9]
3Amphipathic PEG in liposomesMinimum concentration required for prolonged circulation.[4]
3.7PEG-PE in small liposomes (≤ 200 nm)Maximal enhancement of circulation time.[8]
5Neutral liposomesGenerally allows for long-term circulation.[5]
10PEGylated lipids in liposomesPrevented liposome aggregation in whole blood.[1]
≥ 10DSPE-PEG2000 in DSPC liposomesFormation of bilayer disks or mixed micelles.[9]
12PEG-lipid conjugateReduced drug loading and in vivo distribution.[1]

Table 2: Effect of PEG Molecular Weight on Liposome Circulation

PEG MW (Da)Liposome/Micelle SystemCirculation Half-life / MPS UptakeReference(s)
350 - 2000PEGylated liposomesNegligible differences in circulation time.[1]
750PEGylated liposomesComparable to non-PEGylated liposomes.[1]
2000PEGylated micelles4.6 min half-life.[1]
5000PEGylated liposomesProlonged blood circulation and reduced MPS uptake.[1]
10000PEGylated micelles7.5 min half-life.[1]
20000PEGylated micelles17.7 min half-life.[1]

Experimental Protocols & Workflows

Protocol 1: Preparation of PEGylated Liposomes by the Thin-Film Hydration (Pre-insertion) Method

This protocol describes the preparation of PEGylated liposomes where the PEG-lipid is incorporated during the initial formulation stage.

experimental_workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration & Sizing lipids 1. Dissolve Lipids & PEG-lipid in Organic Solvent evaporation 2. Solvent Evaporation (Rotary Evaporator) lipids->evaporation film 3. Formation of Thin Lipid Film evaporation->film drying 4. Dry Film under Vacuum film->drying hydration 5. Hydrate Film with Aqueous Buffer (>Tc) drying->hydration Proceed to Hydration vortexing 6. Vortex to form Multilamellar Vesicles (MLVs) hydration->vortexing sizing 7. Size Reduction (Extrusion or Sonication) vortexing->sizing final_lipo 8. Unilamellar PEGylated Liposomes sizing->final_lipo

Caption: Workflow for preparing PEGylated liposomes using the pre-insertion method.

Protocol 2: PEGylation of Pre-formed Liposomes by the Post-Insertion Method

This protocol outlines the steps for incorporating PEG-lipids into already formed liposomes.

post_insertion_workflow cluster_preformed Liposome Preparation cluster_pegylation Post-Insertion PEGylation prep_lipo 1. Prepare Unmodified Liposomes (e.g., via Thin-Film Hydration) incubation 3. Mix Liposomes and Micelles and Incubate (>Tc) prep_lipo->incubation Incubate with peg_micelles 2. Prepare PEG-lipid Micelles in Aqueous Buffer peg_micelles->incubation purification 4. Purify PEGylated Liposomes (e.g., Dialysis, SEC) incubation->purification final_product 5. Final PEGylated Liposomes purification->final_product

Caption: Workflow for the post-insertion method of liposome PEGylation.

Logical Relationship: The "PEG Dilemma"

This diagram illustrates the conflicting outcomes of liposome PEGylation, known as the "PEG dilemma."

peg_dilemma cluster_positive Advantages cluster_negative Disadvantages (The Dilemma) pegylation Liposome PEGylation steric_hindrance Steric Hindrance pegylation->steric_hindrance reduced_opsonization Reduced Opsonization & MPS Uptake steric_hindrance->reduced_opsonization reduced_uptake Reduced Cellular Uptake steric_hindrance->reduced_uptake also leads to reduced_escape Inhibited Endosomal Escape steric_hindrance->reduced_escape also leads to prolonged_circulation Prolonged Circulation Half-life reduced_opsonization->prolonged_circulation decreased_efficacy Decreased Therapeutic Efficacy reduced_uptake->decreased_efficacy reduced_escape->decreased_efficacy

Caption: The dual role of PEG-induced steric hindrance leading to the "PEG Dilemma".

References

Technical Support Center: The Impact of Buffer pH on DOPE-mPEG Liposome Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the critical role of buffer pH in the successful formation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and methoxy-polyethylene glycol (mPEG) liposomes.

Frequently Asked Questions (FAQs)

Q1: Why is the buffer pH so important during the formation of DOPE-mPEG liposomes?

A1: The buffer pH during the hydration of the lipid film is a critical parameter that significantly influences the physicochemical properties of the resulting DOPE-mPEG liposomes. DOPE has a cone-shaped molecular structure and does not readily form stable bilayer vesicles on its own, instead favoring an inverted hexagonal phase. The inclusion of mPEG-conjugated lipids helps to stabilize the lamellar bilayer structure. However, the charge status of the lipid headgroups, particularly if other ionizable lipids are included in the formulation (like cholesteryl hemisuccinate - CHEMS), is highly dependent on the pH. This, in turn, affects the electrostatic interactions between lipids, influencing liposome (B1194612) size, stability, and encapsulation efficiency. For many pH-sensitive formulations, a neutral or slightly alkaline pH is used during formation to ensure the stability of the bilayer, which can then be designed to become unstable and release its cargo in an acidic environment.[1][2]

Q2: What is the optimal pH range for hydrating a DOPE-mPEG lipid film?

A2: The optimal pH for hydration is highly dependent on the specific lipid composition of your formulation. For many standard DOPE-mPEG liposomes, a neutral pH of around 7.4 is often used to ensure stability.[3] If your formulation includes a pH-sensitive lipid like CHEMS, the hydration is typically performed at a pH where CHEMS is ionized (neutral to alkaline) to stabilize the lamellar phase of DOPE.[2] For specialized applications, such as encapsulating pH-sensitive drugs, the hydration buffer may be acidic.[4][5] It is crucial to consult literature specific to your formulation or perform pH optimization studies.

Q3: How does the buffer pH affect the encapsulation of drugs into DOPE-mPEG liposomes?

A3: The buffer pH plays a significant role in drug encapsulation, primarily through two mechanisms:

  • Influence on Liposome Structure: An optimal pH promotes the formation of stable, well-formed vesicles, which is a prerequisite for efficient drug entrapment.

  • Drug Ionization and Solubility: The pH of the hydration buffer determines the ionization state of the drug. For passive encapsulation of hydrophilic drugs, the drug is dissolved in the hydration buffer. The encapsulation efficiency can be influenced by the drug's solubility and charge at that specific pH. For active loading techniques, a pH gradient across the liposome membrane is often created to drive the encapsulation of ionizable drugs.[6] For example, a weakly basic drug can be efficiently loaded into liposomes with an acidic interior.[4]

Q4: Can the buffer pH influence the long-term stability of my DOPE-mPEG liposome formulation?

A4: Yes, the pH of the final liposome suspension is critical for long-term stability. Liposomes are most stable when there is sufficient electrostatic repulsion between them to prevent aggregation. The surface charge of liposomes, measured as zeta potential, is influenced by the pH of the surrounding buffer. Storing liposomes at a pH that maintains a significant surface charge (either positive or negative) can enhance their colloidal stability. Additionally, extreme pH values can lead to the hydrolysis of phospholipids (B1166683) over time, compromising the integrity of the liposomes.

Troubleshooting Guide

Problem Potential Cause Related to Buffer pH Suggested Solution
Liposome Aggregation During Formation The pH of the hydration buffer is close to the isoelectric point of the liposomes, leading to a near-neutral surface charge and reduced electrostatic repulsion.Adjust the pH of the hydration buffer to be further away from the isoelectric point to increase the magnitude of the zeta potential. Consider including a charged lipid in your formulation to enhance surface charge.
Large and Polydisperse Liposomes The pH of the hydration buffer is not optimal for the self-assembly of the specific lipid mixture, leading to the formation of irregular or multilamellar vesicles.Systematically vary the pH of the hydration buffer (e.g., from 6.0 to 8.0) to identify the optimal condition for your specific lipid composition. Ensure the hydration temperature is above the phase transition temperature of all lipids.[7]
Low Encapsulation Efficiency The pH of the hydration buffer is suboptimal for the solubility or charge state of the drug, or it is compromising the integrity of the forming vesicles.For passive loading, adjust the buffer pH to maximize the solubility of the drug. For ionizable drugs, consider using a pH gradient loading technique by preparing the liposomes in a buffer of a certain pH and then exchanging the external buffer to create a gradient.[6]
Liposome Instability (Leakage) After Formation The internal and external pH of the liposome suspension are leading to the degradation of the encapsulated drug or the lipid components.For pH-sensitive drugs, preparing the liposomes with an internal acidic micro-environment can enhance their chemical stability.[8][9] Ensure the storage buffer pH is optimal for the stability of both the lipids and the encapsulated drug.

Quantitative Data

The following tables summarize the impact of buffer pH on the physicochemical properties of liposomes. Note that data specifically for DOPE-mPEG liposomes is limited in the literature regarding the initial formation stage. Therefore, data from closely related systems are presented to illustrate the general principles.

Table 1: Effect of Hydration Buffer pH on Liposome Size and Zeta Potential

Liposome CompositionBuffer pHAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DOPE/CHEMS7.4 (PBS)160-170< 0.2Negative[2]
DOPE/Cholesterol/DSPE-mPEG2000/CL/SA5.5 (Ammonium Sulfate)~94~0.16-39.1[1]
Curcumin-Liposomes7.4 (PBS)~300< 0.2-9[9]
Curcumin-Liposomes5.0 (PBS)~300< 0.2-18[9]
Curcumin-Liposomes2.5 (PBS)~300< 0.2-18[9]

Table 2: Effect of pH on Encapsulation Efficiency

Liposome CompositionDrugHydration Buffer pHEncapsulation Efficiency (%)Reference
DOPE/Cholesterol/DSPE-mPEG2000/CL/SADaunorubicin5.5> 90[1]
Curcumin-LiposomesCurcumin7.4~64[9]
Curcumin-LiposomesCurcumin5.0~45[9]
Curcumin-LiposomesCurcumin2.5~74[9]

Experimental Protocols

Thin-Film Hydration Method for DOPE-mPEG Liposome Preparation

This is a widely used method for preparing liposomes. The pH of the hydration buffer is a critical parameter in this protocol.

  • Lipid Film Formation:

    • Dissolve DOPE, mPEG-lipid, and any other lipid components (e.g., cholesterol, charged lipids) in a suitable organic solvent (e.g., chloroform, chloroform:methanol mixture) in a round-bottom flask.[10]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[7]

  • Hydration:

    • Prepare the aqueous hydration buffer at the desired pH (e.g., Phosphate-Buffered Saline pH 7.4). If encapsulating a hydrophilic drug, dissolve it in this buffer.[10]

    • Warm the hydration buffer to a temperature above the phase transition temperature (Tm) of all lipid components.[7]

    • Add the warm buffer to the flask containing the lipid film.

    • Agitate the flask by gentle rotation or vortexing until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • Sizing (Optional but Recommended):

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension can be downsized.

    • Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder. This should also be performed at a temperature above the lipid Tm.

    • Sonication: Use a probe or bath sonicator to reduce the size of the liposomes. However, this method can sometimes lead to lipid degradation.

  • Purification:

    • Remove any unencapsulated drug or other solutes by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

Visualizations

experimental_workflow Experimental Workflow for DOPE-mPEG Liposome Formation cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_purification Purification dissolve Dissolve Lipids in Organic Solvent evaporate Evaporate Solvent to Form Thin Film dissolve->evaporate vacuum Dry Under High Vacuum evaporate->vacuum prepare_buffer Prepare Aqueous Buffer at Desired pH add_buffer Add Buffer to Lipid Film vacuum->add_buffer prepare_buffer->add_buffer agitate Agitate to Form MLVs add_buffer->agitate extrude Extrusion agitate->extrude sonicate Sonication agitate->sonicate purify Remove Unencapsulated Material extrude->purify sonicate->purify

Caption: A flowchart of the thin-film hydration method for liposome preparation.

ph_effect Impact of Buffer pH on Liposome Properties ph Buffer pH charge Lipid Headgroup Charge ph->charge drug_sol Drug Solubility & Charge ph->drug_sol interactions Inter-lipid Electrostatic Interactions charge->interactions size Liposome Size & PDI interactions->size stability Colloidal Stability (Zeta Potential) interactions->stability ee Encapsulation Efficiency size->ee drug_sol->ee

References

Technical Support Center: Controlling the Size of DOPE-mPEG 2000 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the size of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) nanoparticles. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during formulation.

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation of DOPE-mPEG 2000 nanoparticles, providing potential causes and actionable solutions.

Issue Possible Causes Solutions
Nanoparticle size is too large Improper Hydration: The lipid film may be too thick or unevenly distributed, leading to the formation of large, multilamellar vesicles (MLVs).[1]Ensure the lipid film is thin and uniform by optimizing the rotary evaporation process. Hydrate the film with a buffer heated above the lipid's phase transition temperature.[1]
Inefficient Size Reduction: The chosen size reduction method (e.g., sonication, extrusion) may not be optimized.For Sonication: Increase sonication time and power. However, be aware that extended sonication can lead to bimodal size distributions.[2][3] For Extrusion: Use a membrane with a smaller pore size. Increase the number of extrusion cycles.[4][5][6] Note that extruding through a filter with a pore size less than 0.2 µm may result in liposomes slightly larger than the nominal pore size.[5]
Inappropriate Formulation: The concentration of DOPE-mPEG 2000 or other lipids may be suboptimal.Increase the molar percentage of DOPE-mPEG 2000. The PEGylated lipid can induce higher curvature and steric repulsion, favoring the formation of smaller liposomes.[7][8] However, some studies suggest that increasing the PEG lipid concentration beyond a certain point (e.g., >8 mol%) might lead to a reduction in liposome (B1194612) size after an initial increase.[7]
High Polydispersity Index (PDI) Incomplete Size Reduction: The size reduction process may not have been carried out to completion.Increase the number of extrusion cycles or the sonication time.[3][6]
Aggregation: Nanoparticles may be aggregating after formation.The inclusion of DOPE-mPEG 2000 generally helps to prevent aggregation by providing a "stealth" layer.[1] Ensure adequate PEGylation and consider optimizing the buffer conditions (e.g., pH, ionic strength).
Inconsistent Process Parameters: Variations in temperature, pressure, or flow rate during preparation can lead to a broad size distribution.Maintain consistent and controlled experimental conditions. For extrusion, ensure the temperature is above the lipid's transition temperature.[6] For microfluidics, precisely control the flow rate ratio and total flow rate.[1]
Precipitation or Phase Separation during Preparation Poor Solubility of Lipids: The lipid mixture may not be fully dissolved in the organic solvent or may precipitate upon hydration.Use gentle heating and/or sonication to aid in the dissolution of the lipids.[9] Ensure the complete removal of the organic solvent before hydration.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DOPE-mPEG 2000 in controlling nanoparticle size?

A1: DOPE-mPEG 2000, a PEGylated phospholipid, plays a crucial role in stabilizing nanoparticles and influencing their size. The polyethylene (B3416737) glycol (PEG) chain provides a hydrophilic corona that sterically hinders aggregation, thus contributing to smaller and more uniform particle sizes.[1][10] The incorporation of DOPE-mPEG 2000 can lower the energy barrier for the formation of highly curved, smaller liposomes.[7]

Q2: How does the concentration of DOPE-mPEG 2000 affect the final nanoparticle size?

A2: Generally, increasing the concentration of DOPE-mPEG 2000 leads to a decrease in nanoparticle size.[7][8] The bulky PEG headgroup is thought to cause steric repulsion between lipid layers, resulting in smaller vesicles.[8] However, the relationship is not always linear, and an optimal concentration may exist for achieving the desired size. Some studies have shown that increasing the PEG-lipid concentration beyond a certain point can have varied effects.[7]

Q3: Which size reduction technique offers the most precise control over nanoparticle size?

A3: Extrusion is a widely used method that provides good control over the average size and produces a narrow size distribution.[4][6][11] The size of the extruded liposomes is primarily determined by the pore size of the polycarbonate membrane.[6] Microfluidics is another advanced technique that offers highly precise and reproducible control over nanoparticle size by manipulating flow rates.[1]

Q4: What is the effect of other lipids, such as cholesterol, on nanoparticle size?

A4: Other lipids in the formulation are critical as they affect the packing and rigidity of the nanoparticle membrane, which in turn influences the size. Cholesterol, for example, is known to increase the stability of the lipid bilayer and can affect the final particle size. The molar ratio of cholesterol to other lipids can significantly alter the size and polydispersity of the nanoparticles.[1]

Q5: Can the molecular weight of the PEG chain in a PEGylated lipid influence nanoparticle size?

A5: Yes, the molecular weight of the PEG chain can impact nanoparticle size. Generally, increasing the PEG molecular weight can lead to an increase in the overall nanoparticle size due to the larger hydrophilic shell.[12] However, it can also enhance stability and prevent aggregation, indirectly contributing to a more controlled size distribution.

Experimental Protocols

Protocol 1: Nanoparticle Preparation by Thin-Film Hydration followed by Extrusion

This protocol describes a common method for preparing DOPE-mPEG 2000 nanoparticles with a controlled size.

  • Lipid Film Preparation:

    • Dissolve DOPE-mPEG 2000 and other lipids (e.g., DOPE, cholesterol) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[1]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle agitation. The temperature of the hydration buffer should be maintained above the phase transition temperature of the lipids. This process forms multilamellar vesicles (MLVs).[1]

  • Extrusion:

    • Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid's phase transition temperature.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the lipid suspension through the membrane back and forth for a specific number of cycles (e.g., 11-21 passes). This shearing force will reduce the size and lamellarity of the vesicles, resulting in unilamellar vesicles with a more uniform size distribution.[4][6]

Protocol 2: Nanoparticle Size Reduction by Sonication

This protocol can be used as an alternative or supplementary step for size reduction.

  • Preparation of MLVs: Prepare the MLV suspension as described in Protocol 1 (steps 1 and 2).

  • Sonication:

    • Place the vial containing the MLV suspension in an ice bath to prevent overheating.

    • Immerse the tip of a probe sonicator into the suspension.

    • Apply ultrasonic energy in pulses (e.g., 30 seconds on, 30 seconds off) for a total duration determined by the desired final particle size. Note that sonication can sometimes produce bimodal size distributions.[2]

    • Alternatively, a bath sonicator can be used, though it is generally less efficient than probe sonication for size reduction.[13]

Quantitative Data Summary

The following tables summarize the influence of key formulation and process parameters on the size of nanoparticles.

Table 1: Effect of DOPE-mPEG 2000 Concentration on Nanoparticle Size

Formulation (Molar Ratio)Resulting Nanoparticle Diameter (nm)Polydispersity Index (PDI)Reference
Liposomes with 5 mol% DOPE-PEG2000250-350< 0.2[7]
Liposomes with increasing DSPE-PEG2000Decreased sizeNot specified[8]
LCP NPs with up to 20 mol% DSPE-PEG2000~30Not specified[14]

Note: The exact size can vary depending on the other lipids in the formulation and the preparation method.

Table 2: Influence of Extrusion Parameters on Liposome Size

Membrane Pore Size (µm)Extrusion PressureNumber of PassesResultant Liposome Diameter (nm)Reference
0.1Not Specified5Significant size reduction[15]
0.2Not SpecifiedNot SpecifiedLiposomes smaller than pore size[5]
< 0.2Not SpecifiedNot SpecifiedLiposomes slightly larger than pore size[5]
0.03500 psi566 ± 28[16]
0.1125 psi5138 ± 18[16]
0.425 psi2360 ± 25[16]

Table 3: Comparison of Size Reduction Techniques

TechniqueExample Resulting Size (nm)Example PDIKey ConsiderationsReference
Extrusion 99.70.09Highly efficient for uniform size.[13]
Probe Sonication 90.10.14Can be more effective for smaller sizes than bath sonication.[13]
Bath Sonication 381.20.55Less efficient for significant size reduction.[13]
Microfluidics ~50 - 150NarrowHighly reproducible and scalable.[17]

Visualizations

experimental_workflow cluster_formulation Formulation cluster_size_reduction Size Reduction cluster_characterization Characterization Lipid Dissolution Lipid Dissolution Thin Film Formation Thin Film Formation Lipid Dissolution->Thin Film Formation Rotary Evaporation Hydration (MLVs) Hydration (MLVs) Thin Film Formation->Hydration (MLVs) Add Buffer Extrusion Extrusion Hydration (MLVs)->Extrusion Option 1 Sonication Sonication Hydration (MLVs)->Sonication Option 2 Size & PDI Analysis (DLS) Size & PDI Analysis (DLS) Extrusion->Size & PDI Analysis (DLS) Sonication->Size & PDI Analysis (DLS) Zeta Potential Zeta Potential Size & PDI Analysis (DLS)->Zeta Potential

Caption: Experimental workflow for DOPE-mPEG 2000 nanoparticle synthesis and size control.

parameter_influence Lipid_Ratio Lipid Molar Ratios Nanoparticle_Size Nanoparticle_Size Lipid_Ratio->Nanoparticle_Size Extrusion_Pore_Size Extrusion Pore Size Extrusion_Pore_Size->Nanoparticle_Size Directly Correlates Extrusion_Cycles Extrusion Cycles PDI Polydispersity (PDI) Extrusion_Cycles->PDI Decreases Extrusion_Cycles->Nanoparticle_Size Decreases Sonication_Time Sonication Time & Power Sonication_Time->PDI Sonication_Time->Nanoparticle_Size Decreases PEG_Concentration PEG_Concentration PEG_Concentration->PDI

Caption: Influence of key parameters on DOPE-mPEG 2000 nanoparticle size and properties.

References

Navigating the Labyrinth of Large-Scale DOPE-mPEG 2000 Liposome Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for scaling up DOPE-mPEG MW 2000 liposome (B1194612) production. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered when transitioning from benchtop to industrial-scale manufacturing of these advanced drug delivery systems. Given the inherent characteristics of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and the inclusion of a polyethylene (B3416737) glycol (PEG) derivative, specific hurdles related to stability, homogeneity, and scalability must be carefully managed.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the production of liposomes containing DOPE?

A1: The primary challenge with DOPE-containing liposomes stems from the lipid's intrinsic molecular shape, which is conical. This shape favors the formation of an inverted hexagonal (HII) phase, a non-bilayer structure, which can lead to vesicle fusion and instability, particularly at higher lipid concentrations required for large-scale production.[1] Maintaining a stable lamellar bilayer structure is crucial for consistent liposome formation and drug encapsulation.

Q2: How does the mPEG 2000 component influence the scale-up process?

A2: The mPEG 2000 moiety provides a steric barrier on the liposome surface, which is highly beneficial for preventing aggregation, especially in concentrated suspensions typical of large-scale batches.[2] However, the density of the PEG chains can influence the bilayer's physical properties and may affect encapsulation efficiency and drug release kinetics. During scale-up, ensuring a consistent and optimal PEG density on the liposome surface is critical for reproducibility.

Q3: Which manufacturing methods are most suitable for large-scale production of DOPE-mPEG 2000 liposomes?

A3: Several methods can be adapted for industrial-scale manufacturing. High-pressure homogenization and extrusion are common scalable techniques.[3][4] Microfluidics is an emerging technology that offers precise control over particle size and distribution, making it a promising option for scalable and reproducible production.[5][6] The choice of method will depend on the specific formulation, desired particle characteristics, and the scale of production.

Q4: What are the critical quality attributes (CQAs) to monitor during scale-up?

A4: Key CQAs for DOPE-mPEG 2000 liposomes include:

  • Particle Size and Polydispersity Index (PDI): These affect the in vivo fate and bioavailability of the liposomes.

  • Encapsulation Efficiency: This determines the therapeutic payload of the formulation.

  • Zeta Potential: This can influence stability and interactions with biological systems.

  • Lamellarity: The number of lipid bilayers affects drug loading and release.

  • Stability: Both physical (aggregation, fusion) and chemical (lipid hydrolysis, drug leakage) stability are crucial.

Q5: How can I ensure the sterility of my liposome formulation at a large scale?

A5: Sterilization of liposomes is a significant challenge due to their sensitivity to heat and radiation.[7][8] Aseptic processing is the most common approach for large-scale production. This involves sterilizing all components and equipment separately and then manufacturing the liposomes in a sterile environment. Sterile filtration through a 0.22 µm filter is also an option for liposomes with a particle size significantly smaller than the filter's pore size.[8] However, this can be challenging for larger or more viscous liposome suspensions.

Troubleshooting Guide

Problem 1: Increase in Particle Size and Polydispersity Index (PDI) During Scale-Up
  • Possible Cause A: Inefficient Homogenization or Extrusion.

    • Explanation: The energy input per unit volume may be lower in a larger system compared to the lab scale, leading to incomplete size reduction.

    • Solution:

      • High-Pressure Homogenization: Increase the homogenization pressure or the number of passes.

      • Extrusion: Ensure the extrusion pressure is adequate and consider increasing the number of extrusion cycles.[9] For continuous extrusion systems, optimize the flow rate to ensure sufficient residence time in the high-shear zone.[4]

  • Possible Cause B: Liposome Fusion due to DOPE Instability.

    • Explanation: At higher lipid concentrations, the propensity of DOPE to form non-bilayer structures increases, leading to vesicle fusion and an increase in particle size and PDI.

    • Solution:

      • Incorporate Helper Lipids: The inclusion of cholesterol (typically at a 30-50 mol% ratio) can stabilize the bilayer structure by filling the gaps between the lipid molecules, thereby reducing the tendency for fusion.[1][10][11][12][13]

      • Optimize pH: The stability of DOPE-containing liposomes can be pH-dependent. While a higher pH can sometimes stabilize DOPE liposomes, this may not be compatible with all drugs or processing steps.

Problem 2: Aggregation of Liposomes in the Final Formulation
  • Possible Cause A: Insufficient Steric Stabilization.

    • Explanation: At high concentrations, the frequency of vesicle collisions increases. If the repulsive forces are not sufficient to overcome attractive van der Waals forces, aggregation will occur.

    • Solution:

      • Optimize mPEG-2000 Concentration: Ensure a sufficient molar percentage of DOPE-mPEG 2000 (typically 5-10 mol%) is incorporated to provide a dense protective layer.[2]

      • Control Ionic Strength: High ionic strength buffers can screen the surface charge and reduce electrostatic repulsion, promoting aggregation. Use a low ionic strength buffer where possible.[2]

  • Possible Cause B: Inappropriate Storage Conditions.

    • Explanation: Storing liposomes at temperatures that increase lipid mobility can lead to fusion and aggregation. Freezing can also be detrimental due to ice crystal formation.[2]

    • Solution: Store liposome suspensions at 4°C. For long-term stability, consider lyophilization in the presence of a suitable cryoprotectant.

Problem 3: Low or Inconsistent Encapsulation Efficiency
  • Possible Cause A: Drug Leakage During Processing.

    • Explanation: The high shear forces and temperatures used in some large-scale methods can disrupt the liposome bilayer, causing the encapsulated drug to leak out.

    • Solution:

      • Optimize Process Parameters: For high-pressure homogenization, it may be necessary to cool the system to dissipate the heat generated. For extrusion, perform the process at a temperature above the phase transition temperature of the lipids to ensure they are in a fluid state, which can sometimes improve encapsulation.

      • Lipid Composition: The inclusion of cholesterol can decrease the permeability of the lipid bilayer, helping to retain the encapsulated drug.[12][13]

  • Possible Cause B: Inefficient Drug Loading at a Larger Scale.

    • Explanation: The dynamics of drug partitioning into the liposomes can change with the scale of production. For passive loading methods, achieving a high and consistent drug-to-lipid ratio can be challenging.

    • Solution:

      • Active Loading: For drugs that are amenable to it, active loading (e.g., using a pH or ion gradient) can significantly improve encapsulation efficiency and stability.

      • Optimize Drug-to-Lipid Ratio: Systematically evaluate different drug-to-lipid ratios at the larger scale to find the optimal loading conditions.

Data Presentation

Table 1: Effect of High-Pressure Homogenization Parameters on DOPE-mPEG 2000 Liposome Characteristics

Homogenization Pressure (bar)Number of PassesAverage Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
8005180 ± 150.25 ± 0.0365 ± 5
80010150 ± 120.18 ± 0.0262 ± 4
12005130 ± 100.15 ± 0.0260 ± 5
120010110 ± 80.12 ± 0.0158 ± 4
15005100 ± 90.11 ± 0.0155 ± 6
15001090 ± 70.10 ± 0.0153 ± 5

Note: Data are representative and will vary based on the specific lipid composition and drug being encapsulated.

Table 2: Influence of Cholesterol Content on the Stability of DOPE-mPEG 2000 Liposomes During Scale-Up

Cholesterol (mol%)Initial PDIPDI after 24h at 25°CObservations
00.15 ± 0.020.45 ± 0.05Significant aggregation and increase in particle size
150.14 ± 0.020.25 ± 0.03Moderate increase in PDI
300.13 ± 0.010.16 ± 0.02Good stability, minimal change in PDI
450.12 ± 0.010.13 ± 0.01Excellent stability, very little change in PDI

Note: These are illustrative data to demonstrate the stabilizing effect of cholesterol.

Experimental Protocols

Protocol 1: Large-Scale Production of DOPE-mPEG 2000 Liposomes by High-Pressure Homogenization
  • Lipid Film Hydration:

    • Dissolve DOPE, cholesterol (e.g., at a 55:45 molar ratio), and DOPE-mPEG 2000 (e.g., at 5 mol%) in a suitable organic solvent (e.g., chloroform (B151607) or ethanol) in a large round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the aqueous buffer (containing the drug for passive encapsulation) by gentle rotation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • High-Pressure Homogenization:

    • Pre-heat the high-pressure homogenizer to the desired operating temperature.

    • Pass the MLV suspension through the homogenizer at a set pressure (e.g., 1200 bar).

    • Recirculate the liposome suspension through the homogenizer for a predetermined number of passes (e.g., 10 passes) to achieve the desired particle size and PDI.

    • Collect the final unilamellar vesicle (ULV) suspension.

  • Purification:

    • Remove any unencapsulated drug using a suitable large-scale purification method such as tangential flow filtration (TFF) or size exclusion chromatography.

Protocol 2: Large-Scale Production of DOPE-mPEG 2000 Liposomes by Extrusion
  • Lipid Film Hydration:

    • Follow the same procedure as in Protocol 1, step 1 to form the MLV suspension.

  • Extrusion:

    • Assemble the large-scale extrusion device with polycarbonate membranes of the desired pore size (e.g., starting with a larger pore size and sequentially moving to a smaller one, or directly using the final desired pore size, e.g., 100 nm).

    • Heat the extruder to a temperature above the phase transition temperature of the lipids.

    • Load the MLV suspension into the extruder.

    • Apply high pressure (using an inert gas like nitrogen) to force the liposome suspension through the membrane.

    • Repeat the extrusion process for a specified number of cycles (e.g., 10-15 cycles) to obtain a homogenous population of liposomes.

  • Purification:

    • Purify the final liposome suspension as described in Protocol 1, step 3.

Mandatory Visualization

experimental_workflow Experimental Workflow for Scaling Up DOPE-mPEG 2000 Liposome Production cluster_prep Preparation of Multilamellar Vesicles (MLVs) cluster_sizing Size Reduction and Homogenization cluster_purification Purification and Final Formulation lipid_dissolution 1. Lipid Dissolution (DOPE, Cholesterol, DOPE-mPEG 2000) film_formation 2. Thin Film Formation (Rotary Evaporation) lipid_dissolution->film_formation hydration 3. Hydration (Aqueous Buffer +/- Drug) film_formation->hydration hph High-Pressure Homogenization hydration->hph Option A extrusion Extrusion hydration->extrusion Option B microfluidics Microfluidics hydration->microfluidics Option C purification Purification (e.g., Tangential Flow Filtration) hph->purification extrusion->purification microfluidics->purification sterilization Sterile Filtration / Aseptic Processing purification->sterilization final_product Final Liposomal Product sterilization->final_product troubleshooting_logic Troubleshooting Logic for Increased Particle Size start Increased Particle Size / PDI Observed During Scale-Up cause1 Inefficient Size Reduction? start->cause1 cause2 Liposome Fusion? start->cause2 solution1a Increase Homogenization Pressure / Passes cause1->solution1a Yes (HPH) solution1b Increase Extrusion Cycles / Pressure cause1->solution1b Yes (Extrusion) solution2a Incorporate Helper Lipids (e.g., Cholesterol) cause2->solution2a Yes solution2b Optimize Formulation pH cause2->solution2b Yes

References

effect of temperature on DOPE-mPEG MW 2000 liposome integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the integrity of liposomes formulated with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and methoxy-poly(ethylene glycol) 2000 derivatized DOPE (mPEG-DOPE MW 2000).

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of DOPE-mPEG 2000 liposomes at different storage temperatures?

A1: The stability of DOPE-mPEG 2000 liposomes is highly dependent on the storage temperature. Generally, for long-term storage, temperatures at or below 4°C are recommended to maintain liposome (B1194612) integrity and minimize premature leakage of encapsulated contents. Storage at room temperature (approximately 25°C) can lead to a gradual increase in leakage over time. At physiological temperature (37°C), these liposomes are designed to be relatively stable, though some minor leakage may occur. As the temperature approaches the phase transition temperature of the lipid bilayer, a significant increase in leakage is expected.

Q2: How does the inclusion of mPEG-2000 influence the thermal sensitivity of DOPE liposomes?

A2: The mPEG-2000 component plays a crucial role in the thermal behavior of DOPE liposomes. The polyethylene (B3416737) glycol (PEG) layer provides a steric barrier, which enhances the stability of the liposomes at physiological temperatures (37°C) by reducing interactions with serum components and preventing aggregation. Furthermore, the presence of DSPE-PEG2000 can influence the phase transition temperature (Tm) of the liposome bilayer.[1][2] The inclusion of 4 mol% DSPE-PEG2000 has been shown to raise the transition temperature peak (Tm) by about 1°C.[2]

Q3: What are the primary indicators of compromised liposome integrity due to temperature changes?

A3: The two primary indicators of compromised liposome integrity are the leakage of encapsulated contents and changes in the liposome's physical characteristics, such as size and polydispersity index (PDI). Leakage is often measured using a fluorescent dye like calcein (B42510), where an increase in fluorescence indicates release from the liposome core.[3][4] Changes in size and PDI are typically monitored using Dynamic Light Scattering (DLS). An increase in size and PDI can suggest aggregation or fusion of liposomes, which is a clear sign of instability.

Q4: Can freezing and thawing affect the integrity of my DOPE-mPEG 2000 liposomes?

A4: Yes, freeze-thaw cycles can significantly compromise liposome integrity. The formation of ice crystals can disrupt the lipid bilayer, leading to leakage of encapsulated materials and changes in vesicle size and lamellarity. If freezing is necessary, it is crucial to use cryoprotectants to protect the liposomes from mechanical stress.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving the thermal stability of DOPE-mPEG 2000 liposomes.

Issue 1: Unexpectedly High Leakage at Physiological Temperature (37°C)
Possible Cause Troubleshooting Steps
Incorrect Lipid Composition Verify the molar ratio of DOPE to mPEG 2000-DOPE. A lower than intended mPEG concentration can reduce stability.
Presence of Impurities Ensure high-purity lipids are used. Impurities can disrupt the packing of the lipid bilayer, leading to increased permeability.
Suboptimal pH of the Buffer The pH of the buffer can influence the stability of the liposomes. Ensure the buffer pH is within the optimal range for your specific formulation, typically around pH 7.4 for physiological applications.
Oxidation of Lipids Lipids, especially unsaturated ones like DOPE, are prone to oxidation, which can compromise membrane integrity. Prepare liposomes using degassed buffers and store them under an inert atmosphere (e.g., argon or nitrogen).
Issue 2: Liposome Aggregation Upon Heating
Possible Cause Troubleshooting Steps
Insufficient PEGylation A low density of mPEG-2000 on the liposome surface may not provide sufficient steric hindrance to prevent aggregation, especially at elevated temperatures. Re-evaluate the molar percentage of mPEG-DOPE in your formulation.
High Liposome Concentration At high concentrations, the frequency of collisions between liposomes increases, which can lead to aggregation, particularly when the membrane is more fluid at higher temperatures. Consider diluting the liposome suspension.
Inappropriate Ionic Strength of the Medium High salt concentrations can screen the surface charge of the liposomes, reducing electrostatic repulsion and promoting aggregation. Evaluate the ionic strength of your buffer.
Heating Rate Too Rapid A rapid increase in temperature can lead to localized "hot spots" and induce aggregation. Use a controlled-temperature water bath or heating block and ensure a gradual heating rate.
Issue 3: Inconsistent Results in Leakage Assays
Possible Cause Troubleshooting Steps
Incomplete Removal of Unencapsulated Dye Residual unencapsulated fluorescent dye will result in a high background signal and inaccurate leakage measurements. Ensure thorough purification of the liposomes after encapsulation, for example, by using size exclusion chromatography.
Interaction of Liposomes with Cuvette Surface Liposomes can sometimes adsorb to and rupture on the surface of the measurement cuvette, leading to artificially high leakage readings.[5] Consider using cuvettes made of different materials or passivating the cuvette surface.
Photobleaching of the Fluorescent Dye Prolonged exposure to the excitation light source can cause photobleaching of the fluorescent dye, leading to an underestimation of leakage. Minimize the exposure time and use appropriate instrument settings.
Temperature Fluctuations During Measurement Inaccurate temperature control during the assay will lead to variable leakage rates. Ensure the cuvette holder is maintained at a stable and accurate temperature throughout the experiment.

Data Presentation

The following tables summarize the expected effects of temperature on the integrity of thermosensitive liposomes with compositions similar to DOPE-mPEG 2000 formulations.

Table 1: Effect of Temperature on Calcein Leakage from Thermosensitive Liposomes

Temperature (°C)Incubation TimeExpected Calcein Leakage (%)
424 hours< 5%
2524 hours5 - 15%
372 hours< 10%[6]
392 hours~20%[6]
402 hours~60%[6]
421 hour> 80%[1]

Note: The exact leakage rates can vary depending on the specific lipid composition, liposome size, and the encapsulated molecule.

Table 2: Effect of Temperature on the Physical Properties of Thermosensitive Liposomes (as measured by DLS)

Temperature (°C)Expected Change in Mean Hydrodynamic DiameterExpected Change in Polydispersity Index (PDI)
4Minimal changeMinimal change
25Slight increase over timeSlight increase over time
37Gradual increaseGradual increase
> 40Significant increase (potential for aggregation)Significant increase

Experimental Protocols

Protocol 1: Calcein Leakage Assay to Assess Liposome Integrity

This protocol describes a standard method for measuring the release of encapsulated calcein from liposomes as a function of temperature.

Materials:

  • Calcein-encapsulated DOPE-mPEG 2000 liposomes

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 solution (10% v/v)

  • Fluorometer with temperature control

  • Cuvettes

Procedure:

  • Preparation of Liposome Suspension:

    • Prepare a dilute suspension of the calcein-loaded liposomes in pre-warmed PBS (to the desired experimental temperature) in a cuvette. The final lipid concentration should be optimized to be within the linear range of the fluorometer.

  • Equilibration:

    • Place the cuvette in the temperature-controlled sample holder of the fluorometer and allow the temperature to equilibrate for at least 5 minutes.

  • Measurement of Basal Fluorescence (F₀):

    • Measure the initial fluorescence of the liposome suspension. This represents the baseline leakage. The excitation and emission wavelengths for calcein are typically around 495 nm and 515 nm, respectively.

  • Time-course Measurement at Desired Temperature:

    • Record the fluorescence intensity over time at the set temperature. This will monitor the leakage of calcein from the liposomes.

  • Measurement of Maximum Fluorescence (F_max):

    • After the time-course measurement, add a small volume of Triton X-100 solution to the cuvette to a final concentration of 1% v/v. This will lyse the liposomes and release all encapsulated calcein.

    • Measure the fluorescence intensity after lysis. This value represents 100% leakage.

  • Calculation of Percentage Leakage:

    • The percentage of calcein leakage at a given time point (t) is calculated using the following formula: % Leakage = [(F_t - F₀) / (F_max - F₀)] * 100 where:

      • F_t is the fluorescence at time t

      • F₀ is the initial fluorescence

      • F_max is the maximum fluorescence after adding Triton X-100

Protocol 2: Dynamic Light Scattering (DLS) for Monitoring Liposome Size

This protocol outlines the procedure for measuring the size and polydispersity index (PDI) of liposomes at different temperatures.

Materials:

  • DOPE-mPEG 2000 liposome suspension

  • Buffer (e.g., PBS, pH 7.4)

  • DLS instrument with a temperature-controlled sample chamber

  • Low-volume disposable cuvettes

Procedure:

  • Sample Preparation:

    • Dilute the liposome suspension with filtered (0.22 µm filter) buffer to an appropriate concentration for DLS measurement. Overly concentrated samples can cause multiple scattering events and lead to inaccurate results.

  • Instrument Setup:

    • Set the desired temperature in the DLS instrument's sample chamber.

    • Enter the parameters for the dispersant (buffer), such as viscosity and refractive index, at the measurement temperature.

  • Measurement at a Specific Temperature:

    • Place the cuvette containing the diluted liposome sample into the sample chamber and allow it to equilibrate to the set temperature for several minutes.

    • Perform the DLS measurement. The instrument will report the Z-average mean hydrodynamic diameter and the polydispersity index (PDI).

  • Temperature Series Measurement:

    • To assess the effect of temperature, measurements can be performed at a series of temperatures (e.g., 4°C, 25°C, 37°C, and 42°C).

    • For each new temperature, allow the sample to equilibrate before starting the measurement.

  • Data Analysis:

    • Analyze the changes in the mean hydrodynamic diameter and PDI as a function of temperature. A significant increase in these values, particularly at higher temperatures, may indicate liposome aggregation or fusion.

Mandatory Visualization

Experimental_Workflow_Calcein_Leakage_Assay cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_lipo Prepare dilute liposome suspension in buffer prep_cuvette Transfer to cuvette prep_lipo->prep_cuvette equilibrate Equilibrate at target temperature prep_cuvette->equilibrate measure_basal Measure basal fluorescence (F₀) equilibrate->measure_basal measure_time Record fluorescence over time (F_t) measure_basal->measure_time add_triton Add Triton X-100 measure_time->add_triton measure_max Measure maximum fluorescence (F_max) add_triton->measure_max calculate Calculate % Leakage: [(F_t - F₀) / (F_max - F₀)] * 100 measure_max->calculate

Caption: Workflow for the Calcein Leakage Assay.

DLS_Workflow start Start: Liposome Suspension prep Dilute liposomes in filtered buffer start->prep setup Set temperature and buffer parameters in DLS instrument prep->setup equilibrate Place cuvette in chamber and equilibrate setup->equilibrate measure Perform DLS measurement (Size and PDI) equilibrate->measure decision Measure at another temperature? measure->decision decision->equilibrate Yes analyze Analyze data: Size & PDI vs. Temperature decision->analyze No end End analyze->end

Caption: Workflow for DLS Measurement of Liposome Size.

Logical_Relationship temp Temperature Increase fluidity Increased Membrane Fluidity temp->fluidity permeability Increased Membrane Permeability fluidity->permeability aggregation Increased Aggregation/Fusion fluidity->aggregation leakage Increased Leakage of Encapsulated Contents permeability->leakage size_pdi Increased Size and PDI aggregation->size_pdi integrity Decreased Liposome Integrity leakage->integrity size_pdi->integrity

Caption: Effect of Temperature on Liposome Integrity.

References

reducing polydispersity in DOPE-mPEG nanoparticle synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) conjugated lipid nanoparticles. Our goal is to help you achieve optimal nanoparticle characteristics, with a primary focus on reducing polydispersity.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your DOPE-mPEG nanoparticle synthesis experiments.

Question: My DOPE-mPEG nanoparticles have a high Polydispersity Index (PDI > 0.3). How can I reduce it?

Answer:

A high PDI indicates a heterogeneous population of nanoparticles, which can affect their in vivo performance and reproducibility. Here are several steps you can take to reduce the PDI of your formulation:

1. Optimize Formulation Parameters:

The molar ratio of your lipid components is critical. The inclusion of a PEGylated lipid, such as DSPE-mPEG, is essential for stabilizing the nanoparticles and preventing aggregation.

  • PEG-Lipid Concentration: The amount of PEG-lipid can significantly influence nanoparticle size and PDI. A bell-shaped relationship has been observed between PEG content and transfection efficiency, with lower PEG levels sometimes enhancing cellular uptake and higher levels improving stability in systemic circulation.[1] Start with a PEG-lipid concentration of around 1.5-5 mol% of the total lipid composition and optimize from there.[1][2]

  • Helper Lipid Ratio: The ratio of DOPE to other lipids like cholesterol can impact the stability and size of the nanoparticles. Formulations with higher cholesterol content (e.g., ≥52% molar ratio) have been shown to form stable domains.

  • Ionizable Lipid to Helper Lipid Ratio: If using an ionizable lipid for nucleic acid delivery, the ratio of this lipid to the helper lipids (DOPE and cholesterol) is a key factor. A common starting point for the molar ratio of ionizable lipid:cholesterol:PEG-lipid:DOPE is 40:(50-X):X:10, where X is the variable mol% of the PEG-lipid.[2]

2. Refine the Synthesis Method:

The method of nanoparticle formation plays a crucial role in achieving a low PDI.

  • Microfluidics: This technique offers precise control over the mixing of the lipid and aqueous phases, leading to more uniform nanoparticle populations compared to traditional methods like bulk mixing or vortexing.[3] Key parameters to optimize in a microfluidic system include the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phases. A typical starting FRR is 3:1 (aqueous:organic).[3]

  • Nanoprecipitation: This is a widely used method for forming lipid nanoparticles.[2] It involves the rapid addition of a lipid solution in a water-miscible organic solvent (e.g., ethanol) to an aqueous buffer. The rate of addition and the efficiency of mixing are critical for achieving a low PDI.

3. Implement Post-Synthesis Purification:

Even with an optimized formulation and synthesis method, some degree of polydispersity is expected. Post-synthesis purification can significantly narrow the size distribution.

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating nanoparticles based on their size, thereby reducing the PDI of the final formulation.

  • Dialysis: This can be used to remove the organic solvent and any unencapsulated material, which can contribute to a higher PDI.

4. Check for and Prevent Aggregation:

Aggregation of nanoparticles is a common cause of high PDI.

  • Zeta Potential: Measure the zeta potential of your nanoparticles. A sufficiently high positive or negative zeta potential can indicate good colloidal stability and reduced likelihood of aggregation.

  • Buffer Conditions: Ensure that the pH and ionic strength of your final nanoparticle suspension are optimal for stability.

  • Storage: Store your nanoparticles at an appropriate temperature (typically 4°C) and avoid freeze-thaw cycles unless a suitable cryoprotectant is used.

Question: My nanoparticle size is too large. What factors can I adjust?

Answer:

Several factors influence the final size of your DOPE-mPEG nanoparticles:

  • Lipid Composition: Increasing the molar percentage of the PEG-lipid can lead to the formation of smaller nanoparticles.

  • Flow Rate (Microfluidics): In a microfluidic system, increasing the total flow rate generally results in the formation of smaller nanoparticles due to more rapid and efficient mixing.

  • Solvent Selection: The choice of organic solvent in which the lipids are dissolved can impact the final particle size. Solvents with higher water miscibility can lead to smaller nanoparticles due to more efficient solvent diffusion.

Frequently Asked Questions (FAQs)

Q1: What is a good PDI value for DOPE-mPEG nanoparticles?

A PDI value below 0.2 is generally considered to indicate a monodisperse or homogenous population of nanoparticles. For many therapeutic applications, a PDI of less than 0.3 is acceptable.[4]

Q2: What is the role of DOPE in the nanoparticle formulation?

DOPE is a fusogenic lipid that can facilitate the endosomal escape of the nanoparticle's payload into the cytoplasm of target cells. Its conical shape can promote the formation of non-bilayer structures, which aids in membrane fusion and destabilization of the endosomal membrane.

Q3: How does the PEG chain length of the mPEG-lipid affect the nanoparticles?

The length of the polyethylene glycol (PEG) chain on the mPEG-lipid can influence several properties of the nanoparticles. Longer PEG chains can provide a thicker hydrophilic shell, which can enhance steric stabilization and prolong circulation time in vivo. However, very long PEG chains might also hinder cellular uptake. The optimal PEG chain length often needs to be determined empirically for a specific application.

Q4: What are the recommended concentrations for the lipid stock solutions?

For a nanoprecipitation method, typical concentrations for the lipid stock solutions in anhydrous ethanol (B145695) are:

  • Ionizable lipid: 100 mg/mL

  • Cholesterol: 25 mg/mL

  • DMG-PEG: 50 mg/mL

  • DOPE: 25 mg/mL[2]

Q5: What type of aqueous buffer should I use for nanoparticle synthesis?

For formulations containing an ionizable lipid for nucleic acid delivery, an acidic buffer (e.g., 200 mM acetate (B1210297) buffer, pH 5.4) is often used as the aqueous phase.[2] The acidic pH helps to protonate the ionizable lipid, facilitating the encapsulation of the negatively charged nucleic acid.

Data Presentation

Table 1: Influence of Formulation Parameters on Nanoparticle Characteristics

Parameter VariedMolar Ratio (Ionizable Lipid:Cholesterol:PEG-Lipid:DOPE)Resulting Particle Size (nm)Resulting PDIReference
PEG-Lipid Content 40:48.5:1.5:10~100< 0.2[2]
40:45:5:10~80< 0.2[2]
Helper Lipid Ratio Varies163 ± 100.1 ± 0.035
N/P Ratio (for lipoplexes) Increasing N/P ratioIncreased size-

Note: This table is a representative example. Optimal values may vary depending on the specific lipids and synthesis method used.

Experimental Protocols

Detailed Methodology for Nanoprecipitation Synthesis of DOPE-mPEG Nanoparticles

This protocol is adapted from a method for synthesizing lipid nanoparticles for mRNA delivery.[2]

1. Preparation of Lipid Stock Solutions: a. Dissolve the ionizable lipid, cholesterol, DMG-PEG, and DOPE individually in anhydrous ethanol to achieve the desired final concentrations (e.g., 100, 25, 50, and 25 mg/mL, respectively).[2]

2. Preparation of Lipid Mixture: a. In a separate tube, combine the lipid stock solutions to achieve the desired molar ratio. For example, a molar ratio of ionizable lipid/cholesterol/DMG-PEG/DOPE = 40:(50-X):X:10, where X is the desired mol% of the PEG-lipid.[2]

3. Nanoparticle Formation: a. Prepare the aqueous phase, for instance, a 200 mM acetate buffer with a pH of 5.4.[2] b. While continuously vortexing the aqueous buffer, add the lipid mixture dropwise. The rapid mixing facilitates the self-assembly of the lipids into nanoparticles.

4. Purification: a. Dialyze the resulting nanoparticle suspension against a suitable buffer (e.g., PBS) to remove the ethanol and any unencapsulated components. b. Store the purified nanoparticles at 4°C.

Mandatory Visualization

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Storage prep_lipids Prepare Lipid Stock Solutions in Ethanol mix_lipids Mix Lipid Stocks to Desired Molar Ratio prep_lipids->mix_lipids prep_aqueous Prepare Aqueous Buffer (e.g., Acetate pH 5.4) rapid_mixing Rapidly Mix Lipid and Aqueous Phases (e.g., Vortexing or Microfluidics) prep_aqueous->rapid_mixing mix_lipids->rapid_mixing dialysis Dialysis to Remove Solvent rapid_mixing->dialysis storage Store at 4°C dialysis->storage

Caption: Experimental workflow for DOPE-mPEG nanoparticle synthesis.

G start High PDI (>0.3) Observed check_aggregation Check for Aggregation (DLS, Zeta Potential) start->check_aggregation optimize_formulation Optimize Formulation (Lipid Ratios) check_aggregation->optimize_formulation No Aggregation check_aggregation->optimize_formulation Aggregation Present (Adjust Buffer/Storage) refine_synthesis Refine Synthesis Method (e.g., Microfluidics) optimize_formulation->refine_synthesis PDI Still High end PDI < 0.3 Achieved optimize_formulation->end PDI Improved purify Post-Synthesis Purification (SEC) refine_synthesis->purify PDI Still High refine_synthesis->end PDI Improved purify->end PDI Improved

Caption: Troubleshooting workflow for reducing high PDI.

References

Technical Support Center: Overcoming the PEG Dilemma in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the "PEG dilemma" in targeted drug delivery. The content is designed to offer practical solutions and detailed protocols for common experimental challenges.

Section 1: Troubleshooting and FAQs

This section addresses specific issues in a question-and-answer format to help you navigate common experimental hurdles with PEGylated nanoparticles.

FAQs on Poor Cellular Uptake and Endosomal Escape

Question: My PEGylated nanoparticles show excellent stability in circulation but very low cellular uptake by target cells. Why is this happening and what can I do?

Answer: This is a classic manifestation of the "PEG dilemma". The dense hydrophilic layer of PEG that provides the "stealth" effect and prolongs circulation also sterically hinders the interaction of the nanoparticle with the cell surface, thereby reducing cellular uptake.[1] Here are some strategies to overcome this:

  • Incorporate Targeting Ligands: Conjugating targeting ligands such as antibodies, peptides, or aptamers to the distal end of the PEG chains can facilitate receptor-mediated endocytosis, enhancing uptake by specific cells.

  • Utilize Cleavable PEG Linkers: Employing PEG linkers that are stable in circulation but cleave in the tumor microenvironment (e.g., in response to low pH, specific enzymes, or a reductive environment) can "de-shield" the nanoparticle upon reaching the target site, exposing the underlying nanoparticle or targeting ligands to facilitate cellular uptake.[1]

  • Optimize PEG Density and Molecular Weight: A very dense and high molecular weight PEG layer can significantly inhibit cellular uptake. Systematically varying the PEG density and chain length can help find a balance between prolonged circulation and efficient cellular internalization.

Question: Even after cellular uptake, my therapeutic payload is not showing the desired biological effect. Could this be related to the PEG dilemma?

Answer: Yes, this could be due to poor endosomal escape, another facet of the PEG dilemma. The PEG shield can stabilize the endosomal membrane, preventing the release of the therapeutic payload into the cytoplasm. Strategies to enhance endosomal escape include:

  • Inclusion of Endosomolytic Agents: Incorporating pH-responsive polymers or peptides that disrupt the endosomal membrane in the acidic environment of the endosome can facilitate the release of the payload.

  • Cleavable PEG Strategies: As the nanoparticle gets de-PEGylated within the endosome, the exposed nanoparticle core can interact with and destabilize the endosomal membrane.

Troubleshooting Immunological Responses

Question: I'm observing rapid clearance of my PEGylated nanoparticles upon repeated administration in animal models. What is causing this?

Answer: You are likely observing the "Accelerated Blood Clearance" (ABC) phenomenon.[2] This is an immune response where the first dose of PEGylated nanoparticles induces the production of anti-PEG antibodies (primarily IgM).[3] Upon subsequent injections, these pre-existing antibodies bind to the PEGylated nanoparticles, leading to their rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[2]

To address the ABC phenomenon, consider the following:

  • Modify the Dosing Schedule: The time interval between doses can influence the magnitude of the ABC phenomenon.

  • Alter the Nanoparticle Formulation: The lipid composition and PEG density of liposomes can impact the induction of anti-PEG IgM.

  • Consider PEG Alternatives: For multi-dosing regimens, exploring alternative stealth polymers may be necessary.

Question: My PEGylated formulation is causing acute hypersensitivity reactions in animal studies. What is the likely mechanism?

Answer: This is likely a Complement Activation-Related Pseudoallergy (CARPA).[4] PEGylated nanoparticles can activate the complement system, a part of the innate immune system, leading to the release of anaphylatoxins that trigger hypersensitivity reactions.

To mitigate CARPA:

  • Screen for Complement Activation In Vitro: Before in vivo studies, assess the complement activation potential of your formulation using an in vitro assay.

  • Optimize PEG Surface Density: A dense "brush" conformation of PEG is generally more effective at shielding the nanoparticle surface and reducing complement activation compared to a "mushroom" conformation.

  • Control for Endotoxin Contamination: Endotoxins are potent activators of the complement system, so ensure all reagents and materials are endotoxin-free.

Section 2: Data Presentation

The following tables summarize quantitative data to aid in the rational design of PEGylated drug delivery systems.

Table 1: Comparison of Cellular Uptake for Cleavable vs. Non-Cleavable PEGylated Nanoparticles

Nanoparticle FormulationLinker TypeCell LineCellular Uptake Efficiency (% of control)Reference
PEG-DSPE LiposomesNon-cleavableHeLa25%[5]
pH-sensitive Hydrazone-PEG LiposomesCleavable (pH-sensitive)HeLa (at pH 6.5)70%[1]
MMP-sensitive Peptide-PEG MENDCleavable (Enzyme-sensitive)Tumor Cells~70% silencing activity (indicative of uptake and release)[1]
DSPE-PEG siRNA NanoparticlesNon-cleavableTumor CellsLow in vitro silencing[5]
DSG-PEG siRNA NanoparticlesCleavableTumor CellsHigh in vitro silencing[5]

Table 2: Biodistribution of PEGylated Nanoparticles with Varying PEG Molecular Weights

Nanoparticle TypePEG Molecular Weight (Da)Liver Accumulation (%ID/g) at 24hSpleen Accumulation (%ID/g) at 24hBlood Circulation Half-life (h)Reference
PLGA Nanoparticles2,000~15~5~5[6]
PLGA Nanoparticles5,000~10~8~17[6]
Gold Nanoparticles1,000HighHigh-[7]
Gold Nanoparticles2,000ModerateHigh-[7]
Gold Nanoparticles5,000LowerHighLonger[7]
Mixed Shell Micelles2,000 onlyLowLowProlonged[8]
Mixed Shell Micelles2,000 + 550HighHighReduced[8]

Table 3: Comparison of Stealth Properties of PEG Alternatives

PolymerKey AdvantagesPotential DisadvantagesReference
Polysarcosine (PSar) - Biodegradable- Non-immunogenic- Reduced inflammatory cytokine secretion compared to PEG-LNPs- Less established than PEG[2][9]
Poly(2-oxazoline)s (POx) - Highly tunable properties- Good biocompatibility- Reduced formation of anti-polymer antibodies- Less established in clinical applications[2]
Zwitterionic Polymers (e.g., poly(carboxybetaine)) - Excellent antifouling properties- May outperform PEG in avoiding complement activation- Limited in vivo data for LNP formulations[2][10]
Polysaccharides (e.g., Hyaluronic Acid, Dextran) - Biocompatible and biodegradable- Some have intrinsic targeting capabilities- Can have batch-to-batch variability- May be more expensive
Polypeptides (e.g., Poly(L-glutamic acid)) - Biodegradable and biocompatible- Can be conjugated to drugs- Potential for immunogenicity of the polypeptide itself

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate your PEGylated nanoparticles.

Protocol 1: Cellular Uptake Assay using Flow Cytometry

Objective: To quantify the cellular uptake of fluorescently labeled PEGylated nanoparticles.

Materials:

  • Fluorescently labeled nanoparticles (e.g., loaded with coumarin-6 or labeled with a fluorescent dye).

  • Target cell line.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • Flow cytometer.

Procedure:

  • Cell Seeding: Seed the target cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Nanoparticle Incubation: Remove the culture medium and add fresh medium containing the fluorescently labeled nanoparticles at various concentrations. Incubate for a predetermined time (e.g., 4 hours) at 37°C.

  • Washing: After incubation, aspirate the nanoparticle-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.

  • Cell Detachment: Add trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.

  • Cell Collection and Staining (Optional): Transfer the cell suspension to a microcentrifuge tube and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in PBS. For viability assessment, a viability dye (e.g., propidium (B1200493) iodide) can be added.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the internalized nanoparticles in the appropriate channel.

  • Data Analysis: Quantify the mean fluorescence intensity of the cell population to determine the extent of nanoparticle uptake.

Protocol 2: In Vivo Biodistribution Study of Radiolabeled Nanoparticles

Objective: To determine the tissue distribution and blood circulation time of PEGylated nanoparticles in an animal model.

Materials:

  • Radiolabeled nanoparticles (e.g., with 125I or a chelator for radiometals).

  • Animal model (e.g., mice).

  • Anesthetic.

  • Gamma counter.

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Nanoparticle Administration: Administer a known amount of the radiolabeled nanoparticle suspension to each animal via intravenous (tail vein) injection.

  • Blood Sampling: At predetermined time points (e.g., 5 min, 1h, 4h, 24h, 48h), collect blood samples via retro-orbital or tail vein sampling.

  • Tissue Harvesting: At the final time point, euthanize the animals and carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable).

  • Radioactivity Measurement: Weigh each organ and blood sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Plot the blood concentration of the nanoparticles over time to determine the circulation half-life.

Protocol 3: In Vitro Complement Activation Assay (ELISA)

Objective: To quantify the activation of the complement system by PEGylated nanoparticles.

Materials:

  • PEGylated nanoparticles.

  • Normal human serum (as a source of complement proteins).

  • Veronal buffer.

  • Positive control (e.g., Zymosan).

  • Negative control (e.g., PBS).

  • ELISA kit for a specific complement activation product (e.g., C3a, C5a, or SC5b-9).

Procedure:

  • Sample Preparation: Prepare a dilution series of your nanoparticles in a suitable buffer.

  • Incubation with Serum: In a microcentrifuge tube, mix the nanoparticle suspension with normal human serum and veronal buffer. Include positive and negative controls. Incubate at 37°C for 30-60 minutes to allow for complement activation.

  • Stop Reaction: Stop the reaction by adding a chelating agent like EDTA.

  • ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the chosen complement activation marker in each sample.

  • Data Analysis: Compare the levels of the complement activation marker in the nanoparticle-treated samples to the negative and positive controls to assess the degree of complement activation.

Protocol 4: Detection of Anti-PEG Antibodies (ELISA)

Objective: To detect and quantify the presence of anti-PEG IgM and IgG in serum or plasma samples.

Materials:

  • Serum or plasma samples from animals treated with PEGylated nanoparticles.

  • High-binding 96-well microplates.

  • PEG-amine for coating.

  • Blocking buffer (e.g., 1% BSA in PBS).

  • HRP-conjugated anti-IgM and anti-IgG secondary antibodies.

  • TMB substrate.

  • Stop solution (e.g., 2N H2SO4).

  • Plate reader.

Procedure:

  • Plate Coating: Coat the wells of the microplate with a solution of PEG-amine overnight at room temperature.

  • Blocking: Wash the plate and block the wells with blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated anti-IgM or anti-IgG secondary antibody to the respective wells. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add TMB substrate. After a short incubation, stop the reaction with the stop solution.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: The absorbance is proportional to the amount of anti-PEG antibodies in the sample.

Section 4: Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows related to the PEG dilemma.

The PEG Dilemma: A Balancing Act cluster_0 Positive Effects of PEGylation cluster_1 Negative Effects (The PEG Dilemma) Prolonged Circulation Prolonged Circulation Increased Tumor Accumulation (EPR Effect) Increased Tumor Accumulation (EPR Effect) Prolonged Circulation->Increased Tumor Accumulation (EPR Effect) Reduced MPS Uptake Reduced MPS Uptake Reduced Cellular Uptake Reduced Cellular Uptake Poor Endosomal Escape Poor Endosomal Escape Immunogenicity (ABC, CARPA) Immunogenicity (ABC, CARPA) PEGylated Nanoparticle PEGylated Nanoparticle PEGylated Nanoparticle->Prolonged Circulation Stealth Effect PEGylated Nanoparticle->Reduced MPS Uptake PEGylated Nanoparticle->Reduced Cellular Uptake Steric Hindrance PEGylated Nanoparticle->Poor Endosomal Escape PEGylated Nanoparticle->Immunogenicity (ABC, CARPA)

Caption: The dual role of PEGylation in drug delivery.

Workflow for Overcoming the PEG Dilemma Start Start Design Nanoparticle Design Nanoparticle Start->Design Nanoparticle PEGylation Strategy PEGylation Strategy Design Nanoparticle->PEGylation Strategy Non-Cleavable PEG Non-Cleavable PEG PEGylation Strategy->Non-Cleavable PEG Conventional Cleavable PEG Cleavable PEG PEGylation Strategy->Cleavable PEG Stimuli-Responsive PEG Alternative PEG Alternative PEGylation Strategy->PEG Alternative Novel Polymers In Vitro Characterization In Vitro Characterization Non-Cleavable PEG->In Vitro Characterization Cleavable PEG->In Vitro Characterization PEG Alternative->In Vitro Characterization In Vivo Evaluation In Vivo Evaluation In Vitro Characterization->In Vivo Evaluation Successful Delivery Successful Delivery In Vivo Evaluation->Successful Delivery Meets Endpoints Iterate Design Iterate Design In Vivo Evaluation->Iterate Design Fails Endpoints Iterate Design->PEGylation Strategy

Caption: An iterative workflow for developing effective targeted nanoparticles.

Signaling Pathway of Complement Activation by PEGylated Nanoparticles PEGylated Nanoparticle PEGylated Nanoparticle Anti-PEG IgM/IgG Anti-PEG IgM/IgG PEGylated Nanoparticle->Anti-PEG IgM/IgG Binding Alternative Pathway Alternative Pathway PEGylated Nanoparticle->Alternative Pathway Direct Activation Classical Pathway Classical Pathway Anti-PEG IgM/IgG->Classical Pathway Activation C3 Convertase C3 Convertase Classical Pathway->C3 Convertase Alternative Pathway->C3 Convertase Lectin Pathway Lectin Pathway Lectin Pathway->C3 Convertase C3a (Anaphylatoxin) C3a (Anaphylatoxin) C3 Convertase->C3a (Anaphylatoxin) C3b (Opsonin) C3b (Opsonin) C3 Convertase->C3b (Opsonin) Hypersensitivity (CARPA) Hypersensitivity (CARPA) C3a (Anaphylatoxin)->Hypersensitivity (CARPA) C5 Convertase C5 Convertase C3b (Opsonin)->C5 Convertase Phagocytosis Phagocytosis C3b (Opsonin)->Phagocytosis C5a (Anaphylatoxin) C5a (Anaphylatoxin) C5 Convertase->C5a (Anaphylatoxin) MAC (Cell Lysis) MAC (Cell Lysis) C5 Convertase->MAC (Cell Lysis) C5a (Anaphylatoxin)->Hypersensitivity (CARPA)

Caption: Complement activation pathways initiated by PEGylated nanoparticles.

References

Technical Support Center: DOPE-mPEG 2000 Stability in Serum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DOPE-mPEG 2000. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on the stability of DOPE-mPEG 2000-containing formulations in serum.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of my DOPE-mPEG 2000 formulation in serum?

A1: The stability of your DOPE-mPEG 2000 formulation in a serum environment is a multifactorial issue. Key factors include:

  • Lipid Composition: The overall lipid composition of your liposomes or nanoparticles plays a critical role. The presence of helper lipids, such as cholesterol, can significantly enhance membrane stability.[1] The ratio of DOPE-mPEG 2000 to other lipids is also crucial.

  • Physicochemical Properties of the Formulation: Particle size, polydispersity index (PDI), and surface charge can all influence how the formulation interacts with serum proteins and other blood components.

  • Serum Components: Serum is a complex environment containing various proteins (e.g., albumin, opsonins), enzymes (e.g., lipases), and ions that can interact with and destabilize your formulation.

  • Storage and Handling: Improper storage temperature and multiple freeze-thaw cycles can compromise the integrity of your formulation even before it is introduced to serum.[1]

Q2: How does DOPE-mPEG 2000 compare to DSPE-mPEG 2000 in terms of serum stability?

A2: DOPE-mPEG 2000 and DSPE-mPEG 2000, while both PEGylated phospholipids (B1166683), exhibit different stability profiles primarily due to the nature of their acyl chains.

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): Contains unsaturated oleoyl (B10858665) chains (C18:1), which results in a more fluid lipid bilayer.[2] This increased fluidity can potentially lead to faster drug release but may also render the liposomes more susceptible to destabilization and oxidation in serum.

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): Features saturated stearoyl chains (C18:0), leading to a more rigid and stable membrane.[2] Liposomes formulated with DSPE-mPEG 2000 generally exhibit greater stability and longer circulation times in the bloodstream.[2][3]

Q3: What are the main degradation pathways for DOPE-mPEG 2000 in serum?

A3: In serum, DOPE-mPEG 2000-containing formulations can be destabilized through several mechanisms:

  • Hydrolysis: The ester bonds in the phospholipid backbone of DOPE can undergo hydrolysis, leading to the formation of lysolipids and free fatty acids. This process can be catalyzed by enzymes present in the serum and is influenced by pH.[4]

  • Oxidation: The unsaturated double bonds in the oleoyl chains of DOPE are susceptible to oxidation, which can compromise membrane integrity.

  • Interaction with Serum Proteins: Serum proteins can adsorb onto the surface of liposomes, a process known as opsonization, which can lead to their rapid clearance by the reticuloendothelial system (RES). While PEGylation helps to reduce this, it does not eliminate it entirely.

  • PEG Shedding: The DOPE-mPEG 2000 molecules can gradually dissociate from the liposome (B1194612) surface, a process known as "PEG shedding." The rate of shedding is influenced by the length of the lipid anchor, with longer, more saturated anchors (like DSPE) providing greater stability.[5][6][7][8]

Troubleshooting Guides

Issue 1: My DOPE-mPEG 2000 liposomes are aggregating in the presence of serum.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficient PEGylation Increase the molar percentage of DOPE-mPEG 2000 in your formulation (typically 5-10 mol%). The PEG chains provide a steric barrier that prevents aggregation.[1]
High Liposome Concentration Dilute your liposome suspension before or during incubation with serum. Higher concentrations increase the likelihood of particle collisions and aggregation.[1]
Ionic Strength of the Medium If using a buffer to dilute the serum, ensure it is of an appropriate ionic strength. High ionic strength can screen surface charges and promote aggregation.
Presence of Divalent Cations Divalent cations (e.g., Ca²⁺, Mg²⁺) in the serum or buffer can interact with negatively charged phospholipids and induce aggregation. Consider the inclusion of a chelating agent like EDTA in your formulation buffer if appropriate for your application.
Issue 2: The encapsulated drug is leaking prematurely from my DOPE-mPEG 2000 liposomes in serum.

Possible Causes and Solutions:

Possible Cause Recommended Solution
High Membrane Fluidity The inherent fluidity of DOPE-containing membranes can contribute to leakage.[2] Incorporate cholesterol into your formulation (typically 30-50 mol%) to increase membrane rigidity and reduce permeability.
Liposome Destabilization by Serum Components Serum proteins can extract lipids from the bilayer, leading to the formation of pores and subsequent leakage. Increasing the PEG density on the liposome surface can help mitigate this.
Hydrolysis of Phospholipids Over time, hydrolysis of DOPE can lead to membrane defects.[4] Ensure your formulation is prepared with high-purity lipids and stored appropriately to minimize initial hydrolysis.
Oxidation of Unsaturated Lipids The oleoyl chains of DOPE are prone to oxidation. Consider preparing your liposomes in an inert atmosphere (e.g., under argon or nitrogen) and including a lipophilic antioxidant in your formulation.

Data Presentation

Table 1: Comparative Stability of PEGylated Lipids in Serum

FeatureDOPE-mPEG 2000DSPE-mPEG 2000
Acyl Chains Unsaturated (Oleoyl, C18:1)Saturated (Stearoyl, C18:0)
Membrane Fluidity HigherLower
Susceptibility to Oxidation HigherLower
PEG Shedding Rate Potentially FasterSlower
General Serum Stability ModerateHigh

Experimental Protocols

Protocol 1: Assessing Liposome Stability in Serum using Calcein (B42510) Leakage Assay

This assay measures the release of the fluorescent dye calcein from liposomes upon destabilization in serum.

Materials:

  • Calcein

  • Your DOPE-mPEG 2000 liposome formulation

  • Sephadex G-50 or similar size-exclusion chromatography column

  • Fetal Bovine Serum (FBS) or other serum of choice

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Triton X-100 (10% v/v solution)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm)

Procedure:

  • Preparation of Calcein-Loaded Liposomes:

    • Prepare your liposome formulation as usual, but hydrate (B1144303) the lipid film with a self-quenching concentration of calcein solution (e.g., 50-100 mM in PBS).

    • Remove unencapsulated calcein by passing the liposome suspension through a size-exclusion column (e.g., Sephadex G-50) equilibrated with PBS.

  • Serum Incubation:

    • In a 96-well plate, add your calcein-loaded liposomes to wells containing pre-warmed serum at the desired concentration (e.g., 10%, 50%, or 90% serum in PBS). The final lipid concentration should be kept constant across all wells.

    • As controls, add liposomes to wells containing only PBS (for baseline leakage) and to wells with PBS and Triton X-100 (for 100% leakage).

  • Fluorescence Measurement:

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Data Analysis:

    • Calculate the percentage of calcein leakage at each time point using the following formula: % Leakage = [(Ft - F0) / (F100 - F0)] * 100 Where:

      • Ft is the fluorescence at time t.

      • F0 is the initial fluorescence of the liposomes in serum (or PBS for the control).

      • F100 is the fluorescence after adding Triton X-100 (representing 100% leakage).

Protocol 2: Monitoring Liposome Aggregation in Serum by Dynamic Light Scattering (DLS)

This protocol outlines how to use DLS to monitor changes in the size and polydispersity of your liposomes when exposed to serum.

Materials:

  • Your DOPE-mPEG 2000 liposome formulation

  • Fetal Bovine Serum (FBS) or other serum of choice

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DLS instrument and appropriate cuvettes

Procedure:

  • Initial Characterization:

    • Dilute your liposome formulation in PBS to an appropriate concentration for DLS analysis.

    • Measure the initial average hydrodynamic diameter and polydispersity index (PDI).

  • Serum Incubation:

    • Prepare a mixture of your liposome suspension and serum at the desired concentration (e.g., 10% serum). The final liposome concentration should be suitable for DLS analysis.

    • Incubate the mixture at 37°C.

  • Time-Point Measurements:

    • At predetermined time points (e.g., 0, 30 min, 1h, 2h, 4h, 24h), take an aliquot of the liposome-serum mixture and measure the size and PDI using the DLS instrument.

  • Data Analysis:

    • Plot the average hydrodynamic diameter and PDI as a function of time. A significant increase in either parameter indicates aggregation.

Visualizations

experimental_workflow cluster_prep 1. Formulation Preparation cluster_incubation 2. Serum Incubation cluster_analysis 3. Stability Analysis prep Prepare DOPE-mPEG 2000 Liposomes incubate Incubate Liposomes with Serum at 37°C prep->incubate Introduce to serum environment dls DLS Analysis (Size & Aggregation) incubate->dls Time-point sampling leakage Calcein Leakage Assay (Integrity) incubate->leakage Time-point sampling

Caption: Experimental workflow for assessing the stability of DOPE-mPEG 2000 liposomes in serum.

degradation_pathways cluster_destabilization Destabilization Mechanisms cluster_outcomes Consequences start DOPE-mPEG 2000 Liposome in Serum hydrolysis Hydrolysis (Ester Bonds) start->hydrolysis oxidation Oxidation (Oleoyl Chains) start->oxidation protein Protein Adsorption (Opsonization) start->protein shedding PEG Shedding start->shedding leakage Drug Leakage hydrolysis->leakage oxidation->leakage aggregation Aggregation protein->aggregation clearance Rapid Clearance by RES protein->clearance shedding->protein Exposes surface

Caption: Degradation pathways of DOPE-mPEG 2000 liposomes in a serum environment.

References

long-term storage and stability of DOPE-mPEG liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage and stability of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DOPE-mPEG) liposomes.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of DOPE-mPEG liposomes in a question-and-answer format.

Issue 1: My DOPE-mPEG liposomes are aggregating during storage.

  • Potential Cause 1: Inadequate PEGylation. The polyethylene (B3416737) glycol (PEG) layer provides a steric barrier that prevents liposome-liposome fusion.[1][2] Insufficient PEG density on the liposome (B1194612) surface can lead to aggregation.

  • Solution 1: Ensure the molar percentage of the mPEG-lipid is sufficient to provide a dense enough protective layer. The required density can depend on the size of the PEG headgroup.[3]

  • Potential Cause 2: Low Surface Charge. At physiological pH, DOPE and PC lipids have a near-zero net charge, leading to a lack of electrostatic repulsion between liposomes, which can cause them to aggregate.[4]

  • Solution 2: Consider incorporating a small percentage of an anionic lipid (e.g., a charged lipid) into your formulation to increase the zeta potential and induce electrostatic repulsion between vesicles.[4]

  • Potential Cause 3: Freeze-Thaw Cycles. Repeatedly freezing and thawing liposome suspensions can damage the vesicles, leading to aggregation and leakage of encapsulated contents.[5]

  • Solution 3: Aliquot your liposome suspension into smaller volumes for single-use applications to avoid multiple freeze-thaw cycles. If freezing is necessary, use appropriate cryoprotectants.[5][6]

  • Potential Cause 4: pH-Induced Destabilization. DOPE-based liposomes can be sensitive to acidic pH.[7] A drop in pH can lead to the protonation of certain stabilizing lipids (if included), reducing repulsion and causing aggregation.[8][9]

  • Solution 4: Maintain the pH of the storage buffer at or near neutral (pH 7.0-7.5).[10] Use a buffer with sufficient capacity to prevent pH shifts during storage.[11]

Issue 2: The encapsulated drug is leaking from my liposomes over time.

  • Potential Cause 1: Hydrolysis of Lipids. The ester bonds in phospholipids (B1166683) like DOPE are susceptible to hydrolysis, which can lead to the formation of lysolipids.[11] Lysolipids act as detergents, disrupting the bilayer integrity and causing leakage.[10][11] This process is accelerated by non-neutral pH and higher temperatures.[10][12]

  • Solution 1: Store liposome suspensions at recommended low temperatures (e.g., 4-8°C for short-term, or frozen for long-term).[10][13] Ensure the storage buffer is maintained at a pH of approximately 6.5-7.0, as the minimum hydrolysis rate for some phospholipids is observed around pH 6.5.[11][12]

  • Potential Cause 2: Oxidation of Unsaturated Lipids. DOPE contains unsaturated oleoyl (B10858665) chains that are prone to oxidation.[14] Oxidation can alter the physical properties of the lipids, compromising membrane integrity and leading to leakage.

  • Solution 2: Prepare buffers with deoxygenated water and consider adding antioxidants to the formulation.[10] Store samples under an inert gas atmosphere (e.g., argon or nitrogen) and protect them from light.

  • Potential Cause 3: PEG Shedding. The mPEG-lipid can slowly dissociate from the liposome surface over time, a phenomenon known as "PEG shedding."[15][16] This is more pronounced for PEG-lipids with shorter acyl chains.[15][17] The loss of the protective PEG layer can destabilize the liposome.

  • Solution 3: For enhanced stability, consider using a PEG-lipid with a longer, more saturated acyl chain (like DSPE-mPEG) in your formulation, as these anchor more strongly into the lipid bilayer.[15][18]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for DOPE-mPEG liposomes?

For long-term storage, DOPE-mPEG liposomes should ideally be stored at low temperatures, preferably at -20°C or below, to slow down chemical degradation processes like hydrolysis and oxidation.[14] For short-term storage (a few days to a week), refrigeration at 4-8°C is recommended.[10][13] It is crucial to avoid repeated freeze-thaw cycles.[5] If the formulation is lyophilized, it can be stored for an extended period (1-2 years) under proper conditions.[14]

Q2: How does pH affect the stability of DOPE-mPEG liposomes?

The stability of DOPE-mPEG liposomes is highly pH-dependent. DOPE itself has a tendency to form non-bilayer, inverted hexagonal phases, which can destabilize the liposome structure.[4][7] This transition is particularly favored under acidic conditions.[7] Formulations are generally most stable at a neutral pH (around 7.4).[19] Hydrolysis of the ester bonds in phospholipids is also pH-dependent, with rates increasing in both acidic and alkaline conditions.[12][20]

Q3: Can I freeze my DOPE-mPEG liposome suspension for long-term storage?

Yes, freezing is a common method for the long-term preservation of liposomes.[21] However, the freezing and thawing process can induce stress on the vesicles, potentially leading to fusion, aggregation, and leakage of the encapsulated contents.[5][10] To mitigate this, it is highly recommended to use cryoprotectants.

Q4: What are cryoprotectants and why are they important for frozen or lyophilized liposomes?

Cryoprotectants are substances that protect liposomes from damage during freezing or freeze-drying (lyophilization).[22][23] Sugars like trehalose, sucrose, and mannitol (B672) are commonly used.[6] They form a glassy matrix during freezing, which can prevent the formation of damaging ice crystals and help maintain the structural integrity of the liposomes upon thawing or rehydration.[22][23] The use of cryoprotectants is crucial for maintaining vesicle size and retaining the encapsulated drug.[21][24][25]

Q5: What is the expected shelf-life of DOPE-mPEG liposomes?

The shelf-life is highly dependent on the specific lipid composition, the encapsulated drug, storage conditions, and whether the formulation is in an aqueous suspension or lyophilized. Aqueous suspensions stored at 4-8°C may be stable for several days to a few weeks before significant leakage or size changes occur.[10] Lyophilized formulations, stored at -20°C or below and protected from moisture and oxygen, can have a shelf-life of one to two years.[14]

Quantitative Data Summary

Table 1: Effect of Storage Temperature on Lipid Degradation

Lipid ComponentStorage TemperatureObservation PeriodDegradation RateReference
DLPC (unsaturated)60°C6 weeksSignificant degradation[26]
DLPC (unsaturated)50°C48 weeksSignificant degradation[26]
DLPC (unsaturated)37°C48 weeksSignificant degradation[26]
DLPC (unsaturated)4°C, 22°C48 weeksNo appreciable degradation[26]
DLinPC (unsaturated)60°C, 50°C48 weeksSignificant degradation[26]
DOPC (unsaturated)Up to 60°C48 weeksStable[26]

Note: DLPC and DLinPC are examples of multiply unsaturated lipids used in a stability study to demonstrate the effect of temperature. While not DOPE, the principle of increased degradation with higher temperature and unsaturation level is applicable.

Table 2: Effect of Cryoprotectants on Liposome Stability during Freezing

CryoprotectantConcentration (w/v)OutcomeReference
Glycerol + Carbohydrate~1%Optimal preservation of average size[21]
Various disaccharidesNot specifiedSuccessfully protected liposome integrity[6]
TrehaloseNot specifiedCan help retain up to 100% of original contents[24]

Experimental Protocols

Protocol 1: Assessment of Liposome Stability by Fluorescence Leakage Assay

This method is used to determine the integrity of the liposome membrane by measuring the leakage of an encapsulated fluorescent marker.

1. Materials:

  • Liposome formulation encapsulating a self-quenching concentration of a fluorescent dye (e.g., 5(6)-Carboxyfluorescein (CF) at 50-100 mM).[27]

  • Storage buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).[27]

  • Triton X-100 solution (10% v/v) for liposome lysis.[27]

  • Size exclusion chromatography column (e.g., Sephadex G-50) to separate liposomes from unencapsulated dye.[27]

  • Fluorometer.

2. Procedure:

  • Preparation: Prepare DOPE-mPEG liposomes encapsulating the fluorescent dye.

  • Purification: Remove the unencapsulated dye by passing the liposome suspension through a size exclusion chromatography column, eluting with the storage buffer.[27]

  • Incubation: Store the purified liposome suspension under the desired test conditions (e.g., different temperatures, pH values).

  • Sampling: At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the liposome suspension.

  • Fluorescence Measurement:

    • Dilute the aliquot in the storage buffer to a suitable volume for the fluorometer.

    • Measure the fluorescence intensity (Ft) at the appropriate excitation and emission wavelengths for the dye (e.g., ~490 nm excitation and ~520 nm emission for CF).[27]

    • To determine the total fluorescence (F_total), add a small volume of Triton X-100 solution to a separate aliquot of the same sample to lyse the liposomes completely, releasing all the encapsulated dye. Measure the fluorescence of this lysed sample.[27]

  • Calculation:

    • The percentage of dye leakage at each time point is calculated using the formula: % Leakage = [(Ft - F₀) / (F_total - F₀)] * 100 where F₀ is the fluorescence intensity at time zero.[27]

Visualizations

Liposome_Degradation_Pathways liposome Intact DOPE-mPEG Liposome hydrolysis Chemical Hydrolysis liposome->hydrolysis oxidation Oxidation liposome->oxidation aggregation Aggregation / Fusion liposome->aggregation peg_shedding PEG Shedding liposome->peg_shedding degraded_lipids Degraded Lipids (e.g., Lysolipids, Oxidized Products) hydrolysis->degraded_lipids oxidation->degraded_lipids aggregated_vesicles Aggregated Vesicles aggregation->aggregated_vesicles destabilized_liposome Destabilized Liposome peg_shedding->destabilized_liposome leakage Leakage of Encapsulated Content degraded_lipids->leakage aggregated_vesicles->leakage destabilized_liposome->aggregation destabilized_liposome->leakage

Caption: Key degradation pathways affecting DOPE-mPEG liposome stability.

Troubleshooting_Workflow start Problem Observed: Liposome Instability check_aggregation Is there evidence of aggregation/size increase? start->check_aggregation check_leakage Is there evidence of drug/content leakage? start->check_leakage agg_cause1 Potential Cause: Inadequate PEGylation or Low Surface Charge check_aggregation->agg_cause1 Yes agg_cause2 Potential Cause: Improper Storage (e.g., Freeze-Thaw Cycles) check_aggregation->agg_cause2 Yes leak_cause1 Potential Cause: Chemical Degradation (Hydrolysis/Oxidation) check_leakage->leak_cause1 Yes leak_cause2 Potential Cause: PEG Shedding check_leakage->leak_cause2 Yes solution_agg1 Solution: - Increase PEG-lipid mol% - Add charged lipid agg_cause1->solution_agg1 solution_agg2 Solution: - Store at 4°C or -20°C - Use cryoprotectants - Avoid freeze-thaw agg_cause2->solution_agg2 solution_leak1 Solution: - Store at low temp - Control pH to ~7.0 - Use antioxidants leak_cause1->solution_leak1 solution_leak2 Solution: - Use PEG-lipid with longer acyl chains leak_cause2->solution_leak2

Caption: Workflow for troubleshooting common DOPE-mPEG liposome stability issues.

References

Technical Support Center: Residual Solvent Removal in DOPE-mPEG Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing residual solvents from 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DOPE-mPEG) formulations. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the manufacturing process.

I. Frequently Asked Questions (FAQs)

Q1: What are residual solvents and why are they a concern in DOPE-mPEG formulations?

A1: Residual solvents are organic volatile impurities that remain in the final drug product from the manufacturing process.[1][2] They have no therapeutic benefit and can be hazardous to human health.[2][3] Furthermore, residual solvents can affect the physicochemical properties of the formulation, such as particle size and stability, potentially leading to inconsistent product quality and reduced efficacy.[2] For DOPE-mPEG formulations, common solvents like tert-butanol (B103910) and chloroform (B151607) are often used and their removal is critical to ensure safety and stability.[2][4][5]

Q2: What are the most common residual solvents in DOPE-mPEG formulations?

A2: The most common residual solvents in DOPE-mPEG and other lipid-based nanoparticle formulations include:

  • Tert-butanol: Often used in the lyophilization process to create a stable, dry powder form of the formulation.[4][5][6]

  • Chloroform: Frequently used to dissolve lipids during the initial stages of liposome (B1194612) preparation, such as in the thin-film hydration method.[1][7][8]

  • Ethanol: A common solvent used in microfluidic synthesis of lipid nanoparticles.[9][10]

  • Methanol: Often used in combination with chloroform for lipid dissolution.[7]

Q3: What are the regulatory limits for residual solvents in pharmaceutical formulations?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for acceptable levels of residual solvents in pharmaceutical products.[3][11][12] Solvents are categorized into three classes based on their toxicity.[13]

  • Class 1: Solvents to be avoided due to their unacceptable toxicity.[3][13]

  • Class 2: Solvents with inherent toxicity that should be limited in concentration.[3][13]

  • Class 3: Solvents with low toxic potential, generally limited by Good Manufacturing Practices (GMP).[2][13]

The specific limits are often expressed as Permitted Daily Exposure (PDE) in mg/day and concentration limits in parts per million (ppm).[3][13]

Q4: What are the primary methods for removing residual solvents from DOPE-mPEG formulations?

A4: Several techniques can be employed to remove residual solvents, each with its own advantages and limitations. The choice of method depends on the specific solvent, the scale of production, and the properties of the formulation. Key methods include:

  • Lyophilization (Freeze-Drying): Particularly effective for removing solvents with a relatively high freezing point, such as tert-butanol.[4][6]

  • Tangential Flow Filtration (TFF): A scalable method for both solvent removal (diafiltration) and concentration of nanoparticles.[9][14][15][16]

  • Dialysis: A common laboratory-scale technique for removing solvents and other small molecules based on size exclusion.[1][17][18]

  • Rotary Evaporation: Used to remove volatile organic solvents like chloroform by evaporation under reduced pressure, typically to form a lipid film before hydration.[7][19][20]

  • Nitrogen/Argon Stream Evaporation: A gentle method for removing small volumes of solvent from a lipid solution by passing a stream of inert gas over the liquid surface.[8]

Q5: How can I accurately quantify the amount of residual solvent in my final formulation?

A5: The most widely recommended and utilized method for quantifying residual solvents in pharmaceutical products is Headspace Gas Chromatography (HS-GC) .[1][21][22] This technique is highly sensitive and specific for volatile organic compounds. The United States Pharmacopeia (USP) chapter <467> provides detailed procedures for residual solvent analysis using HS-GC.[13] Alternative methods like ion chromatography may be used for solvents not suitable for GC analysis.[21]

II. Troubleshooting Guides

Problem 1: Low Solvent Removal Efficiency
  • Symptom: Your final DOPE-mPEG formulation contains residual solvent levels above the desired or regulatory limits, as determined by HS-GC analysis.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution(s)
Inappropriate Method Selection The chosen method may not be optimal for the specific solvent. For instance, dialysis may be slow and inefficient for large volumes. Solution: Consider switching to a more efficient method like Tangential Flow Filtration (TFF) for larger batches. For tert-butanol, ensure your lyophilization cycle is properly designed.[4][14][16]
Suboptimal Lyophilization Cycle An inadequate lyophilization cycle (e.g., primary or secondary drying time is too short, or temperature is too low) can lead to incomplete removal of tert-butanol. Solution: Optimize the lyophilization parameters. Increase the duration of the primary and secondary drying phases and ensure the shelf temperature is appropriate for the solvent being removed.[4][23]
Insufficient Diavolumes in TFF During diafiltration with TFF, an insufficient number of diavolumes (buffer exchanges) will result in incomplete solvent removal. Solution: Increase the number of diavolumes. Typically, 5-10 diavolumes are required to achieve significant solvent reduction.[9]
Incorrect Membrane Cut-off for Dialysis/TFF If the membrane's molecular weight cut-off (MWCO) is too close to the size of your nanoparticles, it can lead to product loss or inefficient solvent removal. Solution: Select a membrane with an MWCO that is significantly smaller than your nanoparticles but large enough to allow free passage of the solvent molecules.
High Initial Solvent Concentration Starting with a very high concentration of the organic solvent can make its complete removal more challenging.[1] Solution: If possible, minimize the amount of solvent used in the initial formulation steps.
Problem 2: Formulation Aggregation or Instability After Solvent Removal
  • Symptom: You observe an increase in particle size (as measured by Dynamic Light Scattering), visible precipitates, or a change in the appearance of your DOPE-mPEG formulation after the solvent removal process.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution(s)
High Nanoparticle Concentration Concentrating the formulation to a high degree during solvent removal (especially with TFF) can increase the likelihood of particle aggregation.[24] Solution: Perform the diafiltration step at a lower concentration and only concentrate the formulation to the desired level at the final step.
Unfavorable Buffer Conditions (pH, Ionic Strength) The pH and ionic strength of the buffer used for dialysis or diafiltration can impact the stability of the nanoparticles. If the pH is near the isoelectric point of any component, it can lead to aggregation.[24] Solution: Optimize the buffer composition. Ensure the pH is sufficiently far from the pI of the formulation components and that the ionic strength is appropriate to maintain stability.
Shear Stress During Processing High shear stress, particularly during TFF, can induce aggregation of sensitive formulations.[14] Solution: Optimize the TFF process parameters to minimize shear stress. This can include adjusting the feed flow rate and transmembrane pressure.[14]
Freeze-Thaw Stress During Lyophilization The freezing and drying processes during lyophilization can be stressful for nanoparticles and lead to aggregation if not properly controlled. Solution: Incorporate a cryoprotectant (e.g., sucrose, trehalose) into your formulation before lyophilization to protect the nanoparticles during freezing and drying.[25]
Hydrophobic Interactions The removal of the organic solvent can expose hydrophobic regions of the DOPE-mPEG or encapsulated drug, leading to aggregation.[24][26] Solution: Consider including a small amount of a non-ionic surfactant or a different PEGylated lipid in the formulation to enhance steric stabilization.[27]

III. Data Presentation

Table 1: Comparison of Common Solvent Removal Techniques

TechniquePrincipleTypical Solvents RemovedAdvantagesDisadvantages
Lyophilization Sublimation of a frozen solvent under vacuum.Tert-butanol, water.[4][6]Produces a stable, dry powder; long shelf-life.[25]Time-consuming; requires specialized equipment; potential for freeze-thaw stress.[4][23]
Tangential Flow Filtration (TFF) Convective transport of solvent across a semi-permeable membrane.Ethanol, chloroform, and other organic solvents.[9][14][28]Scalable; fast; allows for simultaneous concentration and buffer exchange.[16]Can induce shear stress; potential for membrane fouling; requires process optimization.[14]
Dialysis Diffusion of solvent across a semi-permeable membrane down a concentration gradient.Most organic solvents.[1][17][18]Gentle process; simple setup for lab scale.[18]Slow, especially for large volumes; not easily scalable; requires large volumes of buffer.[16]
Rotary Evaporation Evaporation of solvent under reduced pressure with rotation.Chloroform, methanol, ethanol.[7][19][29]Efficient for removing volatile solvents from a solution to form a lipid film.Not suitable for removing solvents from an aqueous nanoparticle suspension; risk of bumping.[19]
Nitrogen/Argon Stream Evaporation Evaporation of solvent by a gentle stream of inert gas.Chloroform and other volatile solvents.[8]Gentle method suitable for small volumes.[8]Slow and not practical for larger volumes.

Table 2: ICH Class 2 and 3 Limits for Common Solvents

SolventClassConcentration Limit (ppm)Permitted Daily Exposure (PDE) (mg/day)
Chloroform2606
Methanol2300030
Acetonitrile24104.1
Ethanol3500050
Acetone3500050
Tert-Butanol3500050
Source: ICH Q3C(R8) Guidelines[12][13]

IV. Experimental Protocols & Visual Guides

Experimental Protocol: Residual Solvent Quantification by Headspace GC (HS-GC)

This protocol provides a general guideline for the quantification of residual solvents. Method validation is required for specific formulations.

  • Sample Preparation:

    • Accurately weigh a known amount of the DOPE-mPEG formulation into a headspace vial.[1]

    • Add a suitable diluent (e.g., dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)) to dissolve or suspend the sample.[30]

    • Add an internal standard if required for quantification.

    • Seal the vial tightly with a crimp cap.[1]

  • Standard Preparation:

    • Prepare a series of calibration standards containing known concentrations of the target solvent(s) in the same diluent used for the sample.[1]

  • HS-GC Instrument Parameters (Example for Chloroform):

    • Headspace Sampler:

      • Vial Equilibration Temperature: 80-100°C[2]

      • Vial Equilibration Time: 15-30 min[2]

      • Injection Volume: 1 mL[1]

    • Gas Chromatograph:

      • Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness)[2]

      • Carrier Gas: Helium or Nitrogen[1]

      • Oven Temperature Program: Initial temp 40°C for 5-8 min, ramp up to 240-260°C.[1]

      • Detector: Flame Ionization Detector (FID)[31]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

    • Determine the concentration of the residual solvent in the sample by interpolating its peak area ratio on the calibration curve.

Visual Guides

G cluster_prep Formulation Preparation cluster_removal Solvent Removal cluster_analysis Analysis & QC prep DOPE-mPEG Formulation (in organic solvent) lyo Lyophilization (for tert-butanol) prep->lyo Choose Method tff Tangential Flow Filtration (Diafiltration) prep->tff Choose Method dialysis Dialysis prep->dialysis Choose Method qc Final Formulation lyo->qc tff->qc dialysis->qc hsgc HS-GC Analysis for Residual Solvents qc->hsgc dls DLS Analysis (Size & PDI) qc->dls result Product Release (Meets Specifications) hsgc->result dls->result

Caption: Workflow for Residual Solvent Removal and Quality Control.

G start Aggregation Observed After Solvent Removal? cause1 High Concentration? start->cause1 Yes cause2 Buffer Issue (pH/Ionic Strength)? start->cause2 No sol1 Dilute formulation before or during processing cause1->sol1 end_node Stable Formulation sol1->end_node sol2 Optimize buffer composition cause2->sol2 cause3 Process Stress (Shear/Freeze-Thaw)? cause2->cause3 No sol2->end_node sol3 Optimize TFF parameters or add cryoprotectant cause3->sol3 sol3->end_node

Caption: Troubleshooting Decision Tree for Formulation Aggregation.

TFF_Diagram cluster_main Tangential Flow Filtration (TFF) Process feed Feed (Formulation + Solvent) pump Pump feed->pump 1. membrane Retentate Out Membrane Permeate Out pump->membrane:f0 2. Tangential Flow retentate Retentate (Concentrated Formulation) membrane:f0->retentate 3. permeate Permeate (Solvent + Buffer) membrane:f2->permeate 4. Solvent Removal buffer Diafiltration Buffer buffer->feed 5. Buffer Exchange (Diafiltration)

Caption: Mechanism of Tangential Flow Filtration for Solvent Removal.

References

Technical Support Center: Optimizing Sonication for DOPE-mPEG Liposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the preparation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol (DOPE-mPEG) liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to enhance the consistency and quality of your liposome (B1194612) formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the sonication step of DOPE-mPEG liposome preparation.

Problem EncounteredPotential CauseTroubleshooting & Optimization
High Polydispersity Index (PDI) / Broad Size Distribution Insufficient Sonication Energy: The energy applied is not adequate to break down larger multilamellar vesicles (MLVs) into a uniform population of small unilamellar vesicles (SUVs).[1][2]- Increase Sonication Time: Gradually increase the total sonication duration in intervals. - Increase Sonication Power/Amplitude: Cautiously increase the power setting of the sonicator. - Use Pulsed Sonication: Employ cycles of sonication followed by rest periods (e.g., 30 seconds ON, 30 seconds OFF) to allow for heat dissipation and more uniform energy distribution.[3][4]
Incomplete Hydration: The initial lipid film was not fully hydrated, leading to clumps of lipids that are difficult to downsize.- Verify Complete Hydration: Ensure the lipid film is thin and uniform before hydration and that the hydration buffer is at a temperature above the lipid transition temperature. - Adequate Agitation: Vigorously agitate the lipid suspension during hydration.
Liposome Size Too Large Insufficient Sonication Duration or Power: Similar to high PDI, the overall energy input is not enough to achieve the desired small vesicle size.[1]- Optimize Sonication Time and Power: Systematically increase sonication time and/or power while monitoring particle size. Be aware that prolonged sonication can have diminishing returns.[5][6][7] - Consider Probe Sonication: For smaller sizes, a probe sonicator is generally more effective than a bath sonicator.[8][9]
Lipid Concentration Too High: Highly concentrated lipid suspensions can be more resistant to size reduction.- Dilute the Lipid Suspension: Prepare liposomes at a lower lipid concentration.
Liposome Aggregation Instability of DOPE Liposomes: DOPE has a tendency to form non-bilayer structures, which can lead to aggregation, especially at neutral pH.- Incorporate Helper Lipids: Including lipids like cholesterol or phosphatidylcholine (PC) can stabilize the bilayer structure. A PC:PE ratio of 4:1 can promote the formation of stable unilamellar vesicles.[10] - Optimize pH: While stable DOPE liposomes can sometimes be formed at a pH above 9.0, this is often not feasible. Stabilization with helper lipids is the preferred approach.[10]
Insufficient PEGylation: The mPEG chains provide a steric barrier that prevents aggregation. Insufficient PEG density may not be enough to overcome attractive forces between liposomes.- Optimize PEG-Lipid Concentration: Ensure an adequate molar percentage of DOPE-mPEG is used in the formulation.
Suspected Lipid or Drug Degradation Overheating During Sonication: Both probe and bath sonication can generate significant heat, which can lead to hydrolysis or oxidation of lipids and degradation of encapsulated drugs.[2][11]- Use an Ice Bath: Always perform sonication with the sample vial immersed in an ice bath to dissipate heat.[2] - Employ Pulsed Sonication: The "rest" periods in a pulsed cycle are crucial for preventing excessive temperature buildup.[3][12] - Use an Inert Atmosphere: Prepare liposomes under an inert gas like argon or nitrogen to prevent oxidation.[13]
Sample Contamination (e.g., metal particles) Probe Tip Shedding: Probe sonicators can release titanium particles into the sample.[2][3][11]- Centrifuge Post-Sonication: After sonication, centrifuge the liposome suspension (e.g., at 10,000 x g for 5-10 minutes) to pellet any metal contaminants.[14][15] The supernatant will contain the liposomes.

Frequently Asked Questions (FAQs)

Q1: What is the difference between probe sonication and bath sonication for preparing DOPE-mPEG liposomes?

A1: Probe sonication involves inserting a probe directly into the lipid suspension, delivering high-intensity energy locally. It is generally more effective and faster at reducing liposome size to the 15-50 nm range.[11][16] However, it can cause localized overheating, potentially degrading lipids and encapsulated drugs, and may introduce titanium particle contamination from the probe tip.[2][3][11] Bath sonication uses a water bath to transmit ultrasonic waves to the sample, offering a gentler, more controlled, and sterile method, but it is less powerful and may not be sufficient to produce very small liposomes.[4][11]

Q2: How long should I sonicate my DOPE-mPEG liposome formulation?

A2: The optimal sonication time depends on several factors, including the desired particle size, lipid concentration, volume, and the power of the sonicator.[1] It is best to determine this empirically. Start with a short duration (e.g., 5-10 minutes) and measure the particle size. Continue sonicating in short intervals, measuring the size after each, until the desired size is reached or no further reduction is observed.[5][6][7] Be aware that prolonged sonication can lead to lipid degradation.[5]

Q3: At what temperature should I perform the sonication?

A3: Sonication should generally be performed at a temperature above the phase transition temperature (Tc) of the lipids to ensure the lipid bilayer is in a fluid state, which facilitates vesicle formation and size reduction. However, to prevent overheating and degradation, it is crucial to control the temperature, typically by placing the sample in an ice bath during sonication.[2]

Q4: Can I "over-sonicate" my liposomes?

A4: Yes. Excessive sonication can lead to the degradation of phospholipids (B1166683) and encapsulated molecules.[1] It can also potentially lead to the formation of very small, unstable micelles instead of liposomes. It is important to optimize the sonication time to achieve the desired size without causing damage to the formulation components.

Q5: My liposome solution is not becoming clear. What does this mean?

A5: The clarity of a liposome suspension is related to the size of the vesicles; smaller vesicles scatter less light, resulting in a clearer, more transparent solution.[13][16] If your solution remains turbid or milky, it indicates the presence of large, likely multilamellar, vesicles. This suggests that the sonication process has been insufficient in terms of time or power to adequately reduce the particle size.

Experimental Protocols

General Protocol for DOPE-mPEG Liposome Preparation via Thin-Film Hydration and Sonication
  • Lipid Film Preparation:

    • Co-dissolve the lipids (e.g., DOPE, DOPE-mPEG, and any helper lipids like cholesterol) in an appropriate organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[16]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer. The volume should be chosen to achieve the target lipid concentration.

    • Agitate the flask vigorously (e.g., by vortexing) to detach the lipid film and form a suspension of multilamellar vesicles (MLVs). This step should be performed at a temperature above the lipid phase transition temperature.

  • Sonication (Size Reduction):

    • Probe Sonication:

      • Place the MLV suspension in a suitable vial and immerse it in an ice bath.

      • Insert the sonicator probe into the suspension, ensuring the tip is submerged but not touching the sides or bottom of the vial.

      • Sonicate using a pulsed setting (e.g., 30 seconds on, 30 seconds off) at a specific power/amplitude. The total sonication time will need to be optimized.

      • Monitor the temperature of the suspension to prevent overheating.

    • Bath Sonication:

      • Place the sealed vial containing the MLV suspension in the bath sonicator.

      • Ensure the water level in the bath is appropriate for efficient energy transfer.

      • Sonicate for the desired duration, which is typically longer than for probe sonication.

  • Post-Sonication Processing:

    • If using a probe sonicator, centrifuge the sample to pellet any titanium debris.[15]

    • Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Data Summary

Comparison of Sonication Methods on Liposome Size
Sonication MethodAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Probe Sonication90.10.14-43.8[8]
Bath Sonication381.2> 0.14-36.3[8]
Extrusion99.7N/A-42.4[8]
Probe + Bath Sonication87.1N/A-31.6[8]

Note: Data is from a study on liposomes containing eicosapentaenoic and docosahexaenoic acids and may vary for DOPE-mPEG formulations.

Visualizations

experimental_workflow cluster_prep Lipid Film Preparation cluster_hydrate Hydration cluster_sonicate Size Reduction cluster_post Final Processing dissolve 1. Dissolve Lipids in Organic Solvent evaporate 2. Evaporate Solvent to Create Thin Film dissolve->evaporate dry 3. Dry Under Vacuum evaporate->dry hydrate 4. Hydrate Film with Aqueous Buffer dry->hydrate agitate 5. Agitate to Form MLVs hydrate->agitate sonicate 6. Sonication (Probe or Bath) agitate->sonicate centrifuge 7. Centrifuge to Remove Contaminants (optional) sonicate->centrifuge characterize 8. Characterize Size, PDI, Zeta Potential centrifuge->characterize

Caption: Experimental workflow for liposome preparation.

troubleshooting_logic cluster_size Size & Distribution Issues cluster_stability Stability Issues cluster_solutions start Problem with Liposome Formulation large_size Size Too Large? start->large_size high_pdi High PDI? start->high_pdi aggregation Aggregation? start->aggregation degradation Degradation? start->degradation solution_sonication Increase Sonication Time/Power Use Pulsed Sonication Check Hydration large_size->solution_sonication Yes high_pdi->solution_sonication Yes solution_stability Add Helper Lipids Optimize PEG % Optimize pH aggregation->solution_stability Yes solution_temp Use Ice Bath Use Pulsed Sonication Use Inert Gas degradation->solution_temp Yes

Caption: Troubleshooting decision tree for sonication.

References

Validation & Comparative

A Comparative Guide to DOPE-mPEG of Different Molecular Weights in Liposomal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DOPE-mPEG) is a critical step in the design of long-circulating liposomal drug delivery systems. The molecular weight (MW) of the mPEG chain significantly influences the physicochemical properties and in vivo performance of the resulting nanoparticles. This guide provides an objective comparison of different DOPE-mPEG molecular weights, supported by experimental data, to aid in the selection of the optimal formulation for your research and development needs.

Impact of DOPE-mPEG Molecular Weight on Liposome (B1194612) Properties: A Comparative Analysis

The choice of mPEG molecular weight is a crucial parameter that can be tailored to optimize the performance of liposomal drug carriers. Generally, a longer PEG chain can provide a more effective steric barrier, leading to reduced opsonization and prolonged circulation times. However, this can also impact drug loading, release kinetics, and cellular uptake. Below is a summary of key performance indicators for liposomes formulated with different molecular weights of PEGylated lipids.

Table 1: Physicochemical and In Vitro Performance of Liposomes with Different PEG Molecular Weights

ParameterConventional Liposome (No PEG)Liposome with DSPE-PEG (2000 Da)Liposome with DSPE-PEG (5000 Da)
Particle Size (nm) ~130~140Data Not Available
Polydispersity Index (PDI) < 0.2< 0.2Data Not Available
Zeta Potential (mV) Near NeutralityNear NeutralityData Not Available
Encapsulation Efficiency (%) 64.8 ± 0.879.0 ± 0.483.0 ± 0.4
In Vitro Drug Release at 8h (%) 52.4 ± 0.845.3 ± 0.632.2 ± 0.4

Note: The data presented is a compilation from multiple studies and should be interpreted with consideration of the different experimental conditions, including the specific lipid composition and the encapsulated drug.

Key Observations:

  • Encapsulation Efficiency: Increasing the molecular weight of the PEG chain from 2000 Da to 5000 Da has been shown to improve the encapsulation efficiency of the model drug camptothecin.

  • Drug Release: A higher molecular weight PEG chain leads to a more sustained release profile, with a lower percentage of drug released over the same time period. This is likely due to the thicker hydrophilic layer on the liposome surface, which hinders drug diffusion.

  • Particle Size and PDI: The inclusion of PEGylated lipids can lead to a slight increase in particle size. However, the formulations generally maintain a low polydispersity index, indicating a homogenous population of liposomes.

  • Circulation Time: Studies have indicated that the ability of DOPE-PEG to prolong the circulation time of liposomes is proportional to the molecular weight of the PEG, with longer chains providing a better "stealth" effect.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental findings. The following are representative protocols for the key experiments cited in the comparison of different DOPE-mPEG molecular weights.

Liposome Preparation by Thin-Film Hydration

This method is a common technique for the preparation of liposomes.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • DOPE-mPEG (e.g., 2000 Da or 5000 Da)

  • Drug to be encapsulated

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the lipids (DOPC, cholesterol, and DOPE-mPEG) in chloroform in a round-bottom flask at the desired molar ratio.

  • Create a thin lipid film on the inner wall of the flask by removing the chloroform using a rotary evaporator under reduced pressure.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a PBS solution (pH 7.4) containing the drug to be encapsulated. The hydration is performed above the phase transition temperature of the lipids while vortexing to form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder.

Determination of Encapsulation Efficiency

This protocol outlines a common method to quantify the amount of drug successfully encapsulated within the liposomes.

Materials:

  • Drug-loaded liposome suspension

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifugal filter units (e.g., Amicon Ultra, with an appropriate molecular weight cut-off)

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Place a known amount of the drug-loaded liposome suspension into the centrifugal filter unit.

  • Centrifuge the sample according to the manufacturer's instructions to separate the free, unencapsulated drug (filtrate) from the liposomes (retentate).

  • Carefully collect the filtrate.

  • To determine the amount of encapsulated drug, lyse the liposomes in the retentate using a suitable solvent (e.g., methanol (B129727) or Triton X-100).

  • Quantify the drug concentration in the filtrate (free drug) and the lysed retentate (encapsulated drug) using a pre-established calibration curve with a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength or via HPLC.

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

In Vitro Drug Release Study using Dialysis Method

This assay simulates the release of the encapsulated drug from the liposomes over time in a physiological buffer.

Materials:

  • Drug-loaded liposome suspension

  • Dialysis membrane tubing (with a molecular weight cut-off that allows the passage of the free drug but retains the liposomes)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaking incubator or water bath

Procedure:

  • Hydrate the dialysis membrane tubing according to the manufacturer's protocol.

  • Pipette a known volume of the drug-loaded liposome suspension into the dialysis bag and securely seal both ends.

  • Place the dialysis bag into a larger vessel containing a known volume of pre-warmed PBS (pH 7.4), which serves as the release medium.

  • Incubate the system at 37°C with continuous gentle stirring.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxicity of the liposomal formulations on cultured cells.

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • Complete cell culture medium

  • Liposomal formulations (and free drug as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • The next day, remove the medium and replace it with fresh medium containing various concentrations of the free drug, empty liposomes, and drug-loaded liposomes with different DOPE-mPEG molecular weights. Include untreated cells as a negative control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows described above.

Liposome_Preparation_Workflow cluster_prep Liposome Preparation A 1. Dissolve Lipids & Drug in Organic Solvent B 2. Create Thin Lipid Film A->B Evaporation C 3. Hydrate Film with Aqueous Buffer B->C Vortexing D 4. Extrude for Uniform Size C->D High Pressure E Drug-Loaded Liposomes D->E

Caption: Workflow for liposome preparation by thin-film hydration.

Drug_Release_Workflow cluster_release In Vitro Drug Release Assay A 1. Load Liposomes into Dialysis Bag B 2. Place in Release Medium (PBS, 37°C) A->B C 3. Sample Medium at Time Intervals B->C Diffusion D 4. Quantify Drug Concentration C->D E Drug Release Profile D->E

Caption: Workflow for the in vitro drug release assay using the dialysis method.

Cytotoxicity_Assay_Workflow cluster_assay MTT Cytotoxicity Assay A 1. Seed Cells in 96-well Plate B 2. Treat with Liposomes & Controls A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance F->G H Cell Viability (%) G->H

Caption: Workflow for assessing cell viability using the MTT assay.

Efficacy of DOPE-mPEG Liposomes: A Comparative Analysis of In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal drug delivery system is paramount to therapeutic success. This guide provides a comprehensive comparison of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DOPE-mPEG) liposomes with alternative nanocarriers, presenting supporting experimental data on their efficacy in both laboratory (in vitro) and living organism (in vivo) settings.

DOPE-mPEG liposomes are a class of lipid-based nanoparticles designed to improve the delivery of therapeutic agents. The inclusion of the fusogenic lipid DOPE can facilitate the release of encapsulated drugs into the cytoplasm, while the mPEG coating provides a "stealth" characteristic, prolonging circulation time in the body. This guide will delve into the performance of DOPE-mPEG liposomes in comparison to other widely used formulations, such as those containing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE)-mPEG, non-PEGylated liposomes, and other nanocarriers like polymeric micelles and lipid nanoparticles.

Performance Comparison: In Vitro Efficacy

The in vitro performance of liposomal formulations is a critical early indicator of their potential therapeutic efficacy. Key parameters evaluated include cytotoxicity (the ability to kill cancer cells), cellular uptake, and drug release characteristics.

Cytotoxicity

The cytotoxic effects of various liposomal formulations are often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent cytotoxic effect.

FormulationDrugCell LineIC50 (µM)Study Reference
DOPE-mPEG Liposomes Doxorubicin (B1662922)C26 (Colon Carcinoma)~1.9[1]
DoxorubicinLLC (Lewis Lung Carcinoma)~0.8[1]
DSPE-mPEG Liposomes DoxorubicinC26 (Colon Carcinoma)Not specified in study[1]
DoxorubicinLLC (Lewis Lung Carcinoma)Not specified in study[1]
Non-PEGylated Liposomes DoxorubicinC26 (Colon Carcinoma)Not specified in study[1]
DoxorubicinLLC (Lewis Lung Carcinoma)Not specified in study[1]
Free Drug DoxorubicinC26 (Colon Carcinoma)Not specified in study[1]
DoxorubicinLLC (Lewis Lung Carcinoma)Not specified in study[1]
Polymeric Micelles DoxorubicinA549 (Lung Cancer)Varies by formulation[2]

Note: Direct comparative IC50 values for DOPE-mPEG liposomes against a wide range of alternatives within a single study are limited in the reviewed literature. The data presented is from a study comparing different phospholipid compositions.

Cellular Uptake

The efficiency with which cancer cells internalize liposomes is a key determinant of drug delivery success. This is often measured by quantifying the amount of fluorescently labeled liposomes or the encapsulated drug within the cells over time.

Studies have shown that PEGylation, while beneficial for in vivo circulation, can sometimes hinder cellular uptake in vitro due to the steric hindrance effect of the PEG chains. However, the inclusion of fusogenic lipids like DOPE in DOPE-mPEG liposomes is intended to overcome this barrier and facilitate endosomal escape and cytoplasmic drug delivery. Comparatively, non-PEGylated liposomes may exhibit higher cellular uptake in vitro but are rapidly cleared from circulation in vivo.

Performance Comparison: In Vivo Efficacy

In vivo studies in animal models are crucial for evaluating the pharmacokinetic profile (how the body processes the drug) and therapeutic efficacy of liposomal formulations in a complex biological system.

Pharmacokinetics and Biodistribution

The PEG chains on the surface of DOPE-mPEG liposomes reduce their uptake by the mononuclear phagocyte system (MPS), leading to a longer circulation half-life compared to non-PEGylated liposomes. This prolonged circulation allows for greater accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Comparative studies between DOPE-mPEG and DSPE-mPEG liposomes have explored the influence of the anchor lipid on in vivo performance. While both provide a stealth effect, the specific lipid anchor can influence the stability and drug release characteristics of the liposome.

Tumor Accumulation

The accumulation of liposomes in tumor tissue is often expressed as the percentage of the injected dose per gram of tissue (%ID/g). Higher tumor accumulation is generally correlated with improved therapeutic efficacy.

FormulationTime PointTumor Accumulation (%ID/g)Animal ModelStudy Reference
PEGylated Liposomes 24 h~5-10Murine breast carcinoma (4T1)[3]
Antibody-Targeted PEGylated Liposomes 24 h~15-20Murine breast carcinoma (4T1)[3]
Non-PEGylated pH-sensitive Liposomes 4 hNot significantly different from PEGylated4T1 tumor-bearing mice[4]
PEGylated pH-sensitive Liposomes 4 hNot significantly different from non-PEGylated4T1 tumor-bearing mice[4]
Antitumor Efficacy

The ultimate measure of a drug delivery system's success is its ability to inhibit tumor growth and improve survival in preclinical models. Studies have demonstrated that PEGylated liposomes, including DOPE-mPEG formulations, can significantly enhance the antitumor efficacy of encapsulated drugs like doxorubicin and paclitaxel (B517696) compared to the free drug. This is attributed to the improved pharmacokinetic profile and increased drug accumulation at the tumor site.

For instance, a study on PEGylated liposomal paclitaxel showed significant inhibition of ovarian tumor growth in a mouse model.[5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments discussed in this guide.

Preparation of DOPE-mPEG Liposomes by Thin-Film Hydration

The thin-film hydration method is a widely used technique for preparing liposomes.[6][7][8][9]

  • Lipid Dissolution: Dissolve the desired lipids, including DOPE, cholesterol, and DOPE-mPEG, in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. If encapsulating a lipophilic drug, it can be co-dissolved with the lipids at this stage.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Film Drying: Further dry the lipid film under a high vacuum for several hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the phase transition temperature of the lipids. If encapsulating a hydrophilic drug, it can be dissolved in the aqueous buffer. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs) with a more uniform size distribution, the MLV suspension is typically subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the liposomal formulations (e.g., DOPE-mPEG liposomes containing doxorubicin), free drug, and empty liposomes (as a control).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

In Vivo Biodistribution Study

Biodistribution studies track the localization of liposomes in a living organism over time.

  • Liposome Labeling: Label the liposomes with a fluorescent probe (e.g., DiR or a radiolabel) to enable detection.[13][14][15]

  • Animal Model: Utilize tumor-bearing mice (e.g., mice with subcutaneously implanted tumors).

  • Administration: Inject the labeled liposomal formulations intravenously into the mice.

  • Imaging/Tissue Collection: At various time points post-injection, image the mice using an in vivo imaging system or euthanize the animals and collect major organs and the tumor.

  • Quantification: If using a fluorescent probe, homogenize the tissues and measure the fluorescence intensity. If using a radiolabel, measure the radioactivity in each organ using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor to determine the biodistribution profile.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can aid in understanding. The following diagrams are generated using Graphviz to illustrate a key signaling pathway and an experimental workflow.

Doxorubicin-Induced Apoptosis Signaling Pathway

Doxorubicin, a commonly encapsulated chemotherapy drug, induces cancer cell death through multiple mechanisms, including the induction of apoptosis (programmed cell death).

Doxorubicin_Apoptosis_Pathway Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Dox->Topoisomerase_II DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Doxorubicin-induced apoptosis pathway.

Experimental Workflow for In Vivo Antitumor Efficacy Study

This workflow outlines the key steps in assessing the therapeutic effectiveness of a liposomal drug formulation in a preclinical cancer model.

InVivo_Efficacy_Workflow Start Tumor Cell Implantation in Mice Tumor_Growth Tumor Growth Monitoring Start->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Intravenous Administration of Liposomal Drug Randomization->Treatment Monitoring Measurement of Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Excision) Monitoring->Endpoint Data_Analysis Data Analysis and Survival Curves Endpoint->Data_Analysis

References

A Comparative Guide to the Biodistribution of DOPE-mPEG 2000 Nanoparticles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of DOPE-mPEG 2000 Nanoparticle Biodistribution Compared to Key Alternatives, Supported by Experimental Data and Detailed Protocols.

In the rapidly evolving field of nanomedicine, the precise delivery of therapeutic payloads to target tissues while minimizing off-target effects is paramount. The biodistribution of nanoparticle-based drug delivery systems is a critical determinant of their efficacy and safety. This guide provides a comprehensive comparison of the biodistribution of nanoparticles formulated with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) against two key alternatives: non-PEGylated DOPE nanoparticles and nanoparticles formulated with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000).

This guide is intended for researchers, scientists, and drug development professionals, offering a clear presentation of quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to inform the selection and design of lipid-based nanoparticle delivery systems.

Comparative Biodistribution Analysis

The biodistribution of nanoparticles is significantly influenced by their physicochemical properties, including size, surface charge, and the presence of hydrophilic polymers like polyethylene (B3416737) glycol (PEG). PEGylation, the process of attaching PEG chains to the surface of nanoparticles, is a widely employed strategy to enhance their systemic circulation time by reducing opsonization and subsequent uptake by the mononuclear phagocyte system (MPS), primarily located in the liver and spleen.[1][2][3] The choice of the lipid anchor for the PEG chain, such as the unsaturated DOPE versus the saturated DSPE, can further modulate the nanoparticle's stability and in vivo fate.

Below is a summary of quantitative biodistribution data from preclinical studies in mice, showcasing the organ distribution of different lipid-based nanoparticle formulations, typically measured as the percentage of the injected dose per gram of tissue (%ID/g).

Table 1: Comparative Biodistribution of Lipid-Based Nanoparticles in Mice

Nanoparticle FormulationLiver (%ID/g)Spleen (%ID/g)Lungs (%ID/g)Kidneys (%ID/g)Blood (%ID at 4h)Tumor (%ID/g)Reference
Non-PEGylated (DOPE-based) ~60-80~10-20<5<5<5<2Hypothetical/General Trend
DOPE-mPEG 2000 ~20-40~5-15<5<5~10-20~5-10Inferred Data
DSPE-PEG 2000 (DOPC-based) 45~20<5~20~15~5[4]
DSPE-PEG 2000 (DSPC-based) ~30~10<5<5~20~5[4]

Note: The data for "Non-PEGylated (DOPE-based)" and "DOPE-mPEG 2000" are presented as a general trend and inferred from multiple sources due to the lack of a single direct comparative study with the other formulations under identical conditions. The values for DSPE-PEG 2000 formulations are derived from a specific study for comparison.[4] Researchers should consult the primary literature for specific experimental details.

From the comparative data, a clear trend emerges. Non-PEGylated nanoparticles exhibit rapid clearance from circulation and high accumulation in the liver and spleen. The addition of a PEG 2000 chain to the DOPE lipid (DOPE-mPEG 2000) is expected to significantly reduce this uptake by the MPS, leading to prolonged circulation in the blood and enhanced accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. When comparing DOPE-mPEG 2000 with DSPE-PEG 2000, the choice of the lipid anchor (DOPE vs. DSPE) can influence the rigidity and stability of the liposome. "Fluid" phase liposomes formulated with unsaturated lipids like DOPC (similar to DOPE) have shown different biodistribution profiles compared to "rigid" gel-phase liposomes made with saturated lipids like DSPC.[4]

Experimental Protocols

Accurate assessment of nanoparticle biodistribution is crucial for preclinical evaluation. Below are detailed methodologies for key experiments commonly employed in such studies.

In Vivo Biodistribution Study Using Radiolabeling

This protocol provides a robust quantitative analysis of nanoparticle distribution in various organs.

  • Nanoparticle Radiolabeling:

    • Incorporate a gamma-emitting radionuclide, such as Technetium-99m (99mTc) or Indium-111 (111In), into the nanoparticles during their formulation. This can be achieved by chelating the radionuclide to a lipid component.

    • Alternatively, a positron-emitting radionuclide like Copper-64 (64Cu) can be used for PET imaging.

    • Purify the radiolabeled nanoparticles to remove any free radionuclide.

  • Animal Model:

    • Use healthy or tumor-bearing mice (e.g., BALB/c or athymic nude mice, 6-8 weeks old). For tumor models, tumors are typically allowed to grow to a specific size (e.g., 100-200 mm³).

  • Administration:

    • Administer a known amount of the radiolabeled nanoparticle suspension to each mouse via intravenous (i.v.) injection through the tail vein. The injected dose should be accurately measured.

  • Time Points and Tissue Collection:

    • At predetermined time points post-injection (e.g., 1, 4, 24, and 48 hours), euthanize a cohort of mice.

    • Collect blood via cardiac puncture.

    • Dissect and collect major organs (liver, spleen, lungs, kidneys, heart, and brain) and the tumor, if applicable.

  • Radioactivity Measurement:

    • Weigh each organ and blood sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Include standards of the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).

  • Data Analysis:

    • Calculate the mean %ID/g and standard deviation for each organ at each time point.

    • Compare the biodistribution profiles of the different nanoparticle formulations.

In Vivo Biodistribution Study Using Fluorescence Imaging

This method offers a more visual and semi-quantitative assessment of nanoparticle distribution.

  • Nanoparticle Labeling:

    • Encapsulate a near-infrared (NIR) fluorescent dye (e.g., Cy5.5, ICG) within the nanoparticles during formulation.

    • Ensure the dye is stably encapsulated and does not leak prematurely.

  • Animal Model and Administration:

    • Similar to the radiolabeling protocol, use appropriate mouse models.

    • Administer the fluorescently labeled nanoparticles via tail vein injection.

  • In Vivo Imaging:

    • At various time points post-injection, anesthetize the mice and place them in an in vivo imaging system (IVIS) or a similar fluorescence imaging instrument.

    • Acquire whole-body fluorescence images.

  • Ex Vivo Imaging and Quantification:

    • After the final in vivo imaging session, euthanize the mice and dissect the major organs and tumor.

    • Arrange the organs in the imaging system and acquire ex vivo fluorescence images.

    • Use the system's software to quantify the radiant efficiency or fluorescence intensity in regions of interest (ROIs) drawn around each organ.

  • Data Analysis:

    • Compare the fluorescence intensity across different organs and formulations. It is important to note that signal attenuation in deeper tissues can affect the accuracy of quantification from whole-body imaging, making ex vivo analysis crucial for more reliable comparisons.

Mandatory Visualizations

To further elucidate the processes involved in the assessment and biological interactions of these nanoparticles, the following diagrams are provided.

G cluster_formulation Nanoparticle Formulation & Labeling cluster_animal_study In Vivo Biodistribution Study Lipid Components (DOPE, mPEG-2000, etc.) Lipid Components (DOPE, mPEG-2000, etc.) Hydration & Sonication Hydration & Sonication Lipid Components (DOPE, mPEG-2000, etc.)->Hydration & Sonication Labeled Nanoparticles Labeled Nanoparticles Hydration & Sonication->Labeled Nanoparticles Radioisotope (e.g., 99mTc) or Fluorescent Dye Radioisotope (e.g., 99mTc) or Fluorescent Dye Labeling Labeling Radioisotope (e.g., 99mTc) or Fluorescent Dye->Labeling Labeling->Labeled Nanoparticles IV Injection (Mouse Model) IV Injection (Mouse Model) Labeled Nanoparticles->IV Injection (Mouse Model) Tissue Collection (Multiple Time Points) Tissue Collection (Multiple Time Points) IV Injection (Mouse Model)->Tissue Collection (Multiple Time Points) Organ Weight & Radioactivity/Fluorescence Measurement Organ Weight & Radioactivity/Fluorescence Measurement Tissue Collection (Multiple Time Points)->Organ Weight & Radioactivity/Fluorescence Measurement Data Analysis (%ID/g) Data Analysis (%ID/g) Organ Weight & Radioactivity/Fluorescence Measurement->Data Analysis (%ID/g)

Caption: Experimental workflow for assessing nanoparticle biodistribution.

G cluster_uptake Cellular Uptake Pathways Non-PEGylated Nanoparticle Non-PEGylated Nanoparticle Macropinocytosis Macropinocytosis Non-PEGylated Nanoparticle->Macropinocytosis PEGylated Nanoparticle (DOPE-mPEG 2000) PEGylated Nanoparticle (DOPE-mPEG 2000) Clathrin-Mediated Endocytosis Clathrin-Mediated Endocytosis PEGylated Nanoparticle (DOPE-mPEG 2000)->Clathrin-Mediated Endocytosis Caveolae-Mediated Endocytosis Caveolae-Mediated Endocytosis PEGylated Nanoparticle (DOPE-mPEG 2000)->Caveolae-Mediated Endocytosis Endosome Endosome Macropinocytosis->Endosome Clathrin-Mediated Endocytosis->Endosome Caveolae-Mediated Endocytosis->Endosome Lysosome (Degradation) Lysosome (Degradation) Endosome->Lysosome (Degradation) Cytosolic Release (Therapeutic Effect) Cytosolic Release (Therapeutic Effect) Endosome->Cytosolic Release (Therapeutic Effect)

Caption: Signaling pathways for cellular uptake of nanoparticles.

References

A Comparative Guide to In Vivo Imaging of Fluorescently Labeled DOPE-mPEG Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vivo imaging techniques for fluorescently labeled 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DOPE-mPEG) liposomes against alternative imaging modalities. Supporting experimental data, detailed protocols, and visual workflows are presented to aid in the selection of the most appropriate imaging strategy for your research needs.

Introduction to Liposome (B1194612) Imaging

Liposomes are versatile nanocarriers for drug delivery, and visualizing their in vivo journey is crucial for understanding their pharmacokinetic and pharmacodynamic properties. DOPE-mPEG liposomes are a popular formulation, offering biocompatibility and prolonged circulation times. While fluorescence imaging is a common method for tracking these liposomes, several other techniques offer distinct advantages in terms of sensitivity, resolution, and tissue penetration. This guide compares fluorescence imaging with Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), Magnetic Resonance Imaging (MRI), and Computed Tomography (CT).

Comparison of In Vivo Imaging Modalities for Liposome Tracking

The choice of an imaging modality for tracking liposomes in vivo depends on a variety of factors, including the required sensitivity, spatial resolution, tissue penetration depth, and the need for quantitative data. Below is a summary of the key performance characteristics of each modality.

ModalityProbe TypeSensitivitySpatial ResolutionTissue PenetrationQuantificationKey AdvantagesKey Disadvantages
Fluorescence Imaging Fluorescent dyes (e.g., DiD, DiR, ATTO-DOPE)HighModerate (µm to mm)Low (several mm)Semi-quantitativeHigh throughput, relatively low cost, no ionizing radiationLimited tissue penetration, light scattering, autofluorescence
PET Positron-emitting radionuclides (e.g., 64Cu, 89Zr)Very High (pM)Low (1-2 mm)UnlimitedFully quantitativeUnparalleled sensitivity, whole-body imaging, excellent for biodistributionUse of ionizing radiation, high cost, requires a cyclotron nearby for short-lived isotopes
SPECT Gamma-emitting radionuclides (e.g., 99mTc, 111In)High (nM)Low (1-2 mm)UnlimitedFully quantitativeWidely available isotopes, lower cost than PETLower sensitivity and resolution than PET, use of ionizing radiation
MRI Contrast agents (e.g., Gadolinium chelates, iron oxide nanoparticles)ModerateVery High (<100 µm)UnlimitedSemi-quantitativeExcellent soft tissue contrast and spatial resolution, no ionizing radiationLower sensitivity than nuclear imaging, requires high concentrations of contrast agent
CT Contrast agents (e.g., iodinated molecules)LowHigh (sub-mm)UnlimitedQuantitative (Hounsfield Units)High resolution anatomical imaging, fast acquisitionPoor soft tissue contrast, use of ionizing radiation, requires high concentrations of contrast agent

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from published studies, showcasing the performance of different imaging modalities for in vivo liposome tracking.

Table 1: Biodistribution of Radiolabeled Liposomes Measured by PET/SPECT (% Injected Dose per Gram of Tissue - %ID/g)

Organ64Cu-liposomes (PET) at 48h[1]89Zr-SCL (PET) at 24h[2]99mTc-liposomes (SPECT) at 92min[3]
Tumor 18.9 ± 1.214.1 ± 1.6N/A
Blood 6.1 ± 0.3~6High
Liver HighHighHigh
Spleen HighHighHigh
Heart < 56.2 ± 0.4High
Muscle < 1N/AN/A
Brain 0.8 ± 0.0N/AN/A
Note: SCL denotes surface-chelation-labeled liposomes. Experimental conditions and liposome formulations vary between studies.

Table 2: Comparison of Tumor-to-Background Ratios for PET and Fluorescence Imaging

Metric89Zr-SCL (PET) at 24h[2]DiIC@89Zr-SCL (Fluorescence) at 24h[2]64Cu-liposomes vs. 18F-FDG (PET)[1]
Tumor-to-Skin Ratio 2.32.8N/A
Contrast Ratio (Tumor/Muscle) N/AN/A0.89 ± 0.01 (at 18h)
Note: This table highlights the ability of both PET and fluorescence imaging to provide contrast for tumor visualization. DiIC is a near-infrared fluorescent dye.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for preparing and imaging liposomes using different modalities.

Protocol 1: Preparation and In Vivo Fluorescence Imaging of DOPE-mPEG Liposomes

This protocol is adapted from methods for preparing fluorescently labeled liposomes for in vivo assessment.[4][5]

1. Liposome Preparation (Thin Film Hydration Method):

  • Dissolve a lipid mixture of DOPE, cholesterol, and DSPE-mPEG in a specific molar ratio in chloroform (B151607) in a round-bottom flask.
  • Add a fluorescent lipid dye (e.g., ATTO-DOPE or a lipophilic dye like DiD) to the lipid mixture.[4][5]
  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
  • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or sonication to form multilamellar vesicles.
  • To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

2. In Vivo Administration:

  • Dilute the prepared fluorescent liposomes in sterile saline to the desired concentration.
  • Administer the liposome suspension to the animal model (e.g., mouse) via intravenous injection (e.g., tail vein).

3. In Vivo Fluorescence Imaging:

  • At predetermined time points post-injection, anesthetize the animal and place it in an in vivo imaging system (e.g., IVIS).
  • Acquire fluorescence images using the appropriate excitation and emission filters for the chosen fluorophore.
  • Analyze the images to quantify the fluorescence intensity in regions of interest (e.g., tumor, liver, spleen).

Protocol 2: Radiolabeling of Liposomes for PET Imaging

This protocol describes a surface chelation method for labeling pre-formed liposomes with 89Zr.[2][6]

1. Liposome Preparation with Chelator:

  • Prepare liposomes as described in Protocol 1, but include a lipid conjugated to a chelator (e.g., DFO-DSPE) in the initial lipid mixture.

2. Radiolabeling:

  • Incubate the pre-formed DFO-functionalized liposomes with a solution of 89Zr-oxalate in a suitable buffer (e.g., PBS, pH 7.1-7.4) at 40°C for 4 hours.[2]
  • Purify the radiolabeled liposomes from free 89Zr using spin filtration or size exclusion chromatography.

3. In Vivo PET/CT Imaging:

  • Administer a known activity of the 89Zr-labeled liposomes to the animal model via intravenous injection.
  • Perform PET/CT scans at various time points to visualize the biodistribution of the liposomes.
  • Reconstruct the PET data and co-register with the CT scan for anatomical reference.
  • Quantify the radioactivity concentration in different organs and express it as %ID/g.[7]

Protocol 3: Preparation of Liposomes with MRI/CT Contrast Agents

This protocol is based on the co-encapsulation of contrast agents for multimodal imaging.[8][9]

1. Liposome Preparation (Co-encapsulation):

  • Prepare a lipid film as described in Protocol 1.
  • Hydrate the lipid film with an aqueous solution containing both an iodinated CT contrast agent (e.g., iohexol) and a gadolinium-based MRI contrast agent (e.g., gadoteridol).[8][9]
  • Follow with extrusion to produce unilamellar vesicles with the contrast agents encapsulated in the aqueous core.
  • Remove unencapsulated contrast agents by dialysis or size exclusion chromatography.

2. In Vivo MRI/CT Imaging:

  • Administer the contrast-loaded liposomes to the animal model.
  • Perform CT and MR scans at different time points.
  • Analyze the images to measure the change in signal intensity (Hounsfield Units for CT, signal enhancement for MRI) in various tissues over time. A linear relationship can be found between iodine concentration and the increase in Hounsfield Units in CT, while an exponential relationship is often observed between gadolinium concentration and signal intensity increase in MRI.[10]

Visualizing the Workflow and Biological Interactions

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Experimental Workflow for In Vivo Liposome Imaging

experimental_workflow cluster_prep Liposome Preparation cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo Analysis lipid_mix Lipid Mixture (DOPE, PEG-DSPE, etc.) film_formation Thin Film Formation lipid_mix->film_formation labeling_agent Labeling Agent (Fluorescent Dye, Chelator, etc.) labeling_agent->film_formation hydration Hydration film_formation->hydration extrusion Extrusion hydration->extrusion purification Purification extrusion->purification administration IV Administration purification->administration imaging In Vivo Imaging (Fluorescence, PET, MRI, etc.) administration->imaging biodistribution Biodistribution Analysis imaging->biodistribution organ_excision Organ Excision imaging->organ_excision exvivo_imaging Ex Vivo Imaging organ_excision->exvivo_imaging histology Histology exvivo_imaging->histology

General experimental workflow for in vivo imaging of labeled liposomes.
Signaling Pathway of Liposome Cellular Uptake

liposome_uptake liposome PEGylated Liposome cell_membrane Cell Membrane liposome->cell_membrane Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Early Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Maturation drug_release Drug/Probe Release lysosome->drug_release drug_release->cytoplasm

References

A Comparative Guide to DOPE-mPEG and Other Fusogenic Lipids for Intracellular Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery, the effective intracellular release of therapeutic cargo remains a critical hurdle. Fusogenic lipids are pivotal components in overcoming this barrier, facilitating the escape of nanoparticles from endosomal entrapment and ensuring the delivery of their payload into the cytoplasm. Among these, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) conjugated to polyethylene (B3416737) glycol (PEG), or DOPE-mPEG, represents a sophisticated strategy to combine prolonged circulation with stimulus-responsive fusogenicity.

This guide provides an objective comparison of DOPE-mPEG with other widely used fusogenic lipid systems, including cationic lipid formulations (e.g., DOTAP/DOPE) and other pH-sensitive systems. We present a compilation of experimental data to compare their performance in terms of delivery efficiency and cytotoxicity, alongside detailed protocols for key evaluative experiments.

The "PEG Dilemma" and the Role of Cleavable PEG Lipids

Polyethylene glycol (PEG) is widely used to coat liposomes, creating a hydrophilic shield that reduces opsonization by serum proteins and prolongs circulation time. However, this "stealth" property can also hinder the interaction of the liposome (B1194612) with target cells and impede endosomal escape, a phenomenon known as the "PEG dilemma".[1]

Cleavable PEG lipids, such as DOPE-mPEG with an acid-labile linker, are designed to address this challenge. These lipids provide steric stability at physiological pH (around 7.4) in the bloodstream. Upon endocytosis into the acidic environment of the endosome (pH 5.0-6.5), the linker is cleaved, detaching the PEG shield. This unmasking of the fusogenic lipid DOPE facilitates the fusion of the liposomal membrane with the endosomal membrane, leading to the release of the cargo into the cytoplasm.[1][2]

Performance Comparison of Fusogenic Lipids

The choice of fusogenic lipid formulation significantly impacts the efficiency of intracellular delivery and the associated cytotoxicity. The following tables summarize quantitative data from various studies to facilitate a comparison between different fusogenic systems.

Transfection Efficiency

Transfection efficiency is a common metric to assess the ability of a lipid nanoparticle to deliver nucleic acids into cells, which is highly dependent on successful endosomal escape.

FormulationCell LineTransfection Efficiency (% of cells)Key Findings
DOTAP/DOPE (1:1 w/w) COS7~45%Optimal DOTAP/DOPE ratio is cell-line dependent.[3][4]
DOTAP/DOPE (1:3 w/w) A549~35%Higher DOPE content can enhance transfection in some cell lines.[3][4]
DOTAP/Cholesterol Murine BMDCsSuperior to DOTAP/DOPE in the presence of serum.Cholesterol enhances stability in serum, crucial for in vivo applications.[5]
DOPE:DOTAP (0.5:1) I/1Ki~12%Achieved highest mRNA transfection efficacy at a 12:1 or 15:1 reagent to mRNA ratio.[6]
DOPE:DOTMA (1:1) I/1Ki~14%Demonstrated slightly higher mRNA efficacy than DOPE:DOTAP in this cell line.[6]
Acid-labile PEG Liposomes Not SpecifiedEnhanced transfection over non-cleavable PEG liposomes.Cleavage of PEG in the endosome is crucial for efficient gene delivery.[2]
Cytotoxicity

The cytotoxicity of fusogenic liposomes is a critical consideration, particularly for therapeutic applications. Cationic lipids are often the primary source of toxicity.

FormulationCell LineIC50 or ViabilityKey Findings
DDAB/DOPE CaSki50% viability at 40 µMDDAB-containing liposomes showed higher cytotoxicity compared to DOTAP formulations.[7]
DOTAP CaSkiMinor effects on viability at 40 µMDOTAP is generally less toxic than DDAB.[7]
DOTAP/DOPE Not SpecifiedCytotoxicity is influenced by the DOTAP/DOPE ratio.The fusogenic properties of DOPE can contribute to cytotoxicity by destabilizing cellular membranes.
PEGylated Liposomes HCT 116IC50 of 3.58 µM for NCL-240PEGylation can reduce non-specific cytotoxicity.
DOPE-5k Micelles PC3IC50 = 24 nM (for Paclitaxel)The specific formulation and cargo significantly impact cytotoxicity.

Mechanisms of Endosomal Escape

The primary function of fusogenic lipids is to facilitate the escape of the liposomal cargo from the endosome. The mechanisms vary depending on the type of fusogenic lipid used.

DOPE-mPEG with Cleavable Linker

Liposomes formulated with cleavable DOPE-mPEG lipids are internalized via endocytosis. The acidic environment of the endosome triggers the cleavage of the linker, detaching the PEG shield. The now-exposed DOPE promotes the transition of the lipid bilayer to an inverted hexagonal phase, which destabilizes the endosomal membrane and leads to the release of the cargo into the cytoplasm.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_endosome Endosome (pH 5.0-6.5) DOPE_mPEG_Liposome DOPE-mPEG Liposome (PEG shield intact) Internalized_Liposome Internalized Liposome (PEG shield intact) DOPE_mPEG_Liposome->Internalized_Liposome Endocytosis PEG_Cleavage Acid-catalyzed PEG cleavage Internalized_Liposome->PEG_Cleavage DOPE_Exposed Fusogenic DOPE Exposed PEG_Cleavage->DOPE_Exposed Membrane_Fusion Membrane Fusion & Cargo Release DOPE_Exposed->Membrane_Fusion Cytoplasm Cytoplasm Membrane_Fusion->Cytoplasm

Endosomal escape mechanism of a DOPE-mPEG liposome with a cleavable linker.
Cationic Liposomes (e.g., DOTAP/DOPE)

Cationic liposomes interact with the negatively charged cell surface, promoting endocytosis. Inside the endosome, the cationic lipids (like DOTAP) interact with anionic lipids in the endosomal membrane. This electrostatic interaction, combined with the fusogenic properties of DOPE, disrupts the endosomal membrane, allowing the lipoplex (lipid-nucleic acid complex) to escape into the cytoplasm.

G cluster_extracellular Extracellular Space cluster_endosome Endosome Cationic_Lipoplex Cationic Lipoplex (e.g., DOTAP/DOPE + NA) Endocytosed_Lipoplex Endocytosed Lipoplex Cationic_Lipoplex->Endocytosed_Lipoplex Endocytosis Electrostatic_Interaction Electrostatic Interaction (Cationic Lipid + Anionic Membrane) Endocytosed_Lipoplex->Electrostatic_Interaction Membrane_Destabilization Membrane Destabilization (DOPE-mediated) Electrostatic_Interaction->Membrane_Destabilization Cargo_Release Cargo Release Membrane_Destabilization->Cargo_Release Cytoplasm Cytoplasm Cargo_Release->Cytoplasm

Endosomal escape mechanism of a cationic liposome (DOTAP/DOPE).

Experimental Protocols

Reproducible and standardized assays are essential for comparing the performance of different fusogenic lipid formulations. Below are detailed protocols for two key experiments.

Lipid Mixing Assay (NBD-PE/Rhodamine-PE FRET Assay)

This assay measures the fusion of liposomal membranes by monitoring the decrease in Förster resonance energy transfer (FRET) between two fluorescently labeled lipids.

Materials:

  • NBD-PE (donor fluorophore)

  • Rhodamine-PE (acceptor fluorophore)

  • Lipids for preparing labeled and unlabeled liposomes

  • Appropriate buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Fluorometer with excitation at 465 nm and emission detection at 530 nm (for NBD) and 590 nm (for Rhodamine)

Procedure:

  • Prepare Labeled Liposomes:

    • Co-dissolve the primary lipids with 1 mol% NBD-PE and 1 mol% Rhodamine-PE in chloroform.

    • Create a thin lipid film by rotary evaporation.

    • Hydrate the film with buffer to form multilamellar vesicles (MLVs).

    • Extrude the MLV suspension through polycarbonate membranes (e.g., 100 nm pore size) to form small unilamellar vesicles (SUVs).

  • Prepare Unlabeled Liposomes:

    • Follow the same procedure as above but without the fluorescent lipids.

  • Fusion Assay:

    • In a cuvette, mix the labeled and unlabeled liposomes at a molar ratio of 1:9.

    • Record the initial fluorescence intensity of NBD (F0) at 530 nm.

    • Induce fusion (e.g., by adding the fusogenic agent or changing the pH).

    • Monitor the increase in NBD fluorescence (F) over time as FRET decreases due to the dilution of the fluorescent lipids upon fusion.

    • To determine the maximum fluorescence (Fmax), add a detergent (e.g., Triton X-100) to completely disrupt the liposomes and eliminate FRET.

  • Calculate Percent Fusion:

    • The percentage of lipid mixing is calculated using the formula: % Fusion = [(F - F0) / (Fmax - F0)] * 100.

Content Mixing Assay (Calcein Leakage Assay)

This assay measures the release of encapsulated aqueous content from liposomes, indicating either fusion or destabilization of the liposomal membrane.

Materials:

  • Calcein (B42510)

  • Lipids for liposome preparation

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Appropriate buffer

  • Fluorometer with excitation at 495 nm and emission at 515 nm

Procedure:

  • Prepare Calcein-Loaded Liposomes:

    • Prepare a lipid film as described above.

    • Hydrate the film with a high concentration of calcein solution (e.g., 50-100 mM) to induce self-quenching of its fluorescence.

    • Extrude the liposomes to obtain SUVs.

  • Remove Free Calcein:

    • Pass the liposome suspension through a size-exclusion chromatography column to separate the calcein-loaded liposomes from the unencapsulated, fluorescent calcein.

  • Release Assay:

    • Dilute the calcein-loaded liposomes in the assay buffer in a cuvette.

    • Record the initial low fluorescence (F0).

    • Induce content release (e.g., by adding the fusogenic agent or changing the pH).

    • Monitor the increase in fluorescence (F) as calcein is released from the liposomes, becomes diluted, and its self-quenching is relieved.

    • Determine the maximum fluorescence (Fmax) by adding a detergent to release all the encapsulated calcein.

  • Calculate Percent Leakage:

    • The percentage of calcein leakage is calculated using the formula: % Leakage = [(F - F0) / (Fmax - F0)] * 100.

Conclusion

The selection of a fusogenic lipid system is a critical decision in the design of effective intracellular drug delivery vehicles. DOPE-mPEG with a cleavable linker offers a sophisticated approach to balance in vivo stability with efficient endosomal escape. However, the optimal formulation is highly dependent on the specific application, the nature of the cargo, and the target cell type. Cationic lipid formulations like DOTAP/DOPE remain a robust option for in vitro applications, while the inclusion of cholesterol can enhance stability for in vivo use. A thorough evaluation of transfection efficiency and cytotoxicity using standardized assays is paramount for the rational design and selection of the most appropriate fusogenic lipid system for a given therapeutic strategy.

References

Navigating Nanocarriers: A Comparative Guide to Drug Release Kinetics from DOPE-mPEG Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal drug delivery vehicle is paramount to therapeutic success. Among the myriad of available nanocarriers, liposomes functionalized with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) have garnered significant attention. This guide provides a comprehensive comparison of the drug release kinetics from DOPE-mPEG formulations against other common lipid-based alternatives, supported by experimental data and detailed protocols to aid in your formulation development.

Performance Snapshot: DOPE-mPEG vs. Alternative Lipid Formulations

The choice of lipid composition profoundly influences the drug release profile of a liposomal formulation. DOPE-mPEG formulations are renowned for their pH-sensitive properties, which facilitate endosomal escape and intracellular drug delivery. In contrast, formulations based on lipids with higher phase transition temperatures, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), tend to form more rigid and stable bilayers, leading to slower drug release.

Below is a comparative summary of key performance parameters for DOPE-mPEG and other common lipid-based nanoparticle formulations.

Formulation ComponentKey FeatureDrug Entrapment Efficiency (%)Burst ReleaseSustained Release PerformanceReference
DOPE-mPEG pH-sensitive, fusogenicGenerally high (e.g., >90% for daunorubicin)[1]Can be significant, tunable with formulation parametersRelease is often triggered by acidic pH[1][2]
DSPC-mPEG High stability, rigid membraneHigh (e.g., >90% for doxorubicin)[3]Typically lowExcellent, slow and prolonged release[3][4]
DOPC-mPEG Fluid membraneModerate to high (e.g., 75.6% for shikonin)[5]ModerateFaster release compared to DSPC[5]
Solid Lipid Nanoparticles (SLNs) Solid lipid coreVariable, depends on drug and lipidOften presentGenerally provides sustained release

In-Depth Comparison of Drug Release Kinetics

The following tables provide a more detailed look at the quantitative drug release kinetics from different liposomal formulations.

Table 1: Comparative Drug Release of Shikonin from PEGylated Liposomes

Liposome (B1194612) CompositionMean Particle Size (nm)Entrapment Efficiency (%)Cumulative Release at 24h (%)
DOPC/DSPG/DSPE-mPEG81.975.6~45
DSPC/DSPG/DSPE-mPEG124.889.4~30

Data adapted from a comparative study on shikonin-loaded liposomes.[5] The results indicate that the more fluid DOPC-based formulation leads to a faster drug release compared to the rigid DSPC-based counterpart.[5]

Table 2: Comparative Drug Retention in Different Liposomal Formulations

Liposome CompositionDrug Retention at 48h (37°C) (%)
DSPC85.2 ± 10.1
DPPC60.8 ± 8.9
DMPC53.8 ± 4.3

Data adapted from a study using inulin (B196767) as a model drug.[4] This table highlights the superior drug retention capacity of DSPC-based liposomes due to their high phase transition temperature, resulting in a more stable and less leaky membrane at physiological temperature.[4]

Experimental Corner: Protocols for Validating Drug Release

Accurate and reproducible assessment of drug release kinetics is critical for the validation of any nanoparticle formulation. Below are detailed methodologies for commonly employed in vitro release assays.

Protocol 1: Dialysis Bag Method

This is a widely used method for assessing drug release from nanoparticles.

Materials:

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., phosphate-buffered saline (PBS), pH 7.4, or acetate (B1210297) buffer, pH 5.0, to simulate endosomal conditions)

  • Thermostatically controlled shaker or water bath

  • Syringes and needles for sampling

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Hydrate the dialysis tubing according to the manufacturer's instructions.

  • Accurately measure a known concentration of the DOPE-mPEG liposomal formulation and place it inside the dialysis bag.

  • Seal both ends of the dialysis bag securely.

  • Immerse the sealed bag in a known volume of pre-warmed release medium in a beaker or flask.

  • Place the setup in a shaker or water bath maintained at 37°C with constant, gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 2: Centrifugal Ultrafiltration Method

This method offers a rapid way to separate the released drug from the nanoparticles.

Materials:

  • Centrifugal filter units with an appropriate MWCO

  • Incubator or water bath

  • Microcentrifuge

  • Analytical instrument for drug quantification

Procedure:

  • Place a known concentration of the DOPE-mPEG liposomal formulation in the sample reservoir of the centrifugal filter unit.

  • Incubate the unit at 37°C for a predetermined time interval.

  • Centrifuge the unit at a specified speed and time to separate the ultrafiltrate (containing the released drug) from the retentate (containing the liposomes).

  • Collect the ultrafiltrate.

  • Analyze the drug concentration in the ultrafiltrate.

  • Repeat for each desired time point.

Visualizing the Mechanism: Cellular Uptake and Drug Release

The therapeutic efficacy of DOPE-mPEG formulations is intrinsically linked to their mechanism of cellular uptake and subsequent intracellular drug release. The following diagrams illustrate these key processes.

G Experimental Workflow for In Vitro Drug Release Assay prep Prepare DOPE-mPEG Liposome Formulation dialysis Dialysis Bag Method prep->dialysis ultrafiltration Centrifugal Ultrafiltration prep->ultrafiltration setup_d Load liposomes into dialysis bag dialysis->setup_d setup_u Place liposomes in filter unit ultrafiltration->setup_u incubate_d Immerse in release medium at 37°C with agitation setup_d->incubate_d incubate_u Incubate at 37°C setup_u->incubate_u sample_d Withdraw aliquots of release medium at time intervals incubate_d->sample_d sample_u Centrifuge to separate released drug incubate_u->sample_u analyze Quantify drug concentration (e.g., HPLC, UV-Vis) sample_d->analyze sample_u->analyze kinetics Determine Drug Release Kinetics analyze->kinetics

Caption: Workflow for validating drug release kinetics.

Caption: Cellular processing of DOPE-mPEG liposomes.

The pH-sensitive nature of DOPE is a key driver for the intracellular release of drugs from these formulations. At physiological pH (7.4), the liposome remains stable.[1] Upon internalization into the endosome, the drop in pH to around 5.0-6.0 triggers a conformational change in the DOPE lipid from a lamellar to an inverted hexagonal phase.[1] This phase transition disrupts the endosomal membrane, facilitating the release of the encapsulated drug into the cytoplasm where it can reach its therapeutic target. This mechanism of endosomal escape is a significant advantage of DOPE-containing formulations for intracellular drug delivery.[6]

References

Navigating Nanotoxicity: A Comparative Guide to Cytotoxicity Assays for DOPE-mPEG 2000 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of nanoparticle formulations is paramount for preclinical safety assessment. This guide provides a comparative analysis of cytotoxicity assays for liposomal formulations incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000), a common component in drug delivery systems. We present supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

The inclusion of PEGylated lipids like DOPE-mPEG 2000 in liposomal formulations is primarily intended to increase their stability and circulation time in the bloodstream.[1][2] However, the composition of these nanoparticles can significantly influence their interaction with cells and, consequently, their cytotoxic potential. Evaluating this potential is a critical step in the development of safe and effective nanomedicines.

Performance Comparison: DOPE-mPEG 2000 vs. Alternative Formulations

The cytotoxicity of lipid nanoparticle formulations is typically assessed by measuring key indicators of cell health, such as metabolic activity, membrane integrity, and the induction of apoptosis (programmed cell death). The half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%, is a common metric for quantifying cytotoxicity.

Below is a summary of comparative cytotoxicity data for various lipid nanoparticle formulations. It is important to note that direct head-to-head comparisons of DOPE-mPEG 2000 with a wide range of alternatives in a single study are limited in publicly available literature. The following table is a composite of findings from multiple studies to provide a representative overview.

Formulation ComponentAlternative ComponentCell LineAssayIC50 / Cell ViabilityReference
DSPE-mPEG2000Cremophor ELCT26MTTDSPE-mPEG2000/NPs showed ~4-fold lower cytotoxicity than Cremophor EL/NPs.[3]
PEGylated LiposomesNon-PEGylated LiposomesMCF-7MTTPEGylated liposomal hydroxyurea (B1673989) showed 3.6% more cytotoxicity than the non-pegylated form.[4]
PEG-LipidPolysarcosine (pSar)-LipidhPBMCsViability AssaypSar-lipid LNPs showed comparable in vitro tolerability to PEG-lipid LNPs.[5]
PEG-LipidPoly(2-oxazoline) (POx)-Lipid--POx-based lipids have been shown to yield nontoxic and non-immunogenic LNPs.[6]

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity relies on well-defined experimental protocols. Below are detailed methodologies for three commonly employed assays for evaluating the cytotoxicity of lipid nanoparticle formulations.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

  • Materials:

    • MTT solution (5 mg/mL in PBS)

    • Cell culture medium

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Remove the culture medium and add fresh medium containing various concentrations of the nanoparticle formulations. Include untreated cells as a negative control.

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Lactate (B86563) Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.

  • Materials:

    • LDH assay kit (containing substrate, cofactor, and dye)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate and treat with nanoparticle formulations as described for the MTT assay. Include wells with medium only for background control and untreated cells for spontaneous LDH release. A positive control for maximum LDH release can be prepared by treating cells with a lysis buffer.

    • After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at a wavelength specified by the kit manufacturer (typically around 490 nm).

    • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane in early apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Materials:

    • Annexin V-FITC (or other fluorochrome conjugate)

    • Propidium Iodide (PI)

    • Binding buffer

    • Flow cytometer

  • Protocol:

    • Seed cells in a 6-well plate and treat with nanoparticle formulations for the desired time.

    • Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

    • Resuspend the cells in 100 µL of binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of binding buffer to each sample.

    • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[7][8]

Visualizing the Mechanisms and Methods

To further elucidate the processes involved in cytotoxicity assessment, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and a key signaling pathway implicated in nanoparticle-induced cell death.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment cluster_assays Perform Cytotoxicity Assays prep Prepare Nanoparticle Formulations seed Seed Cells in Multi-well Plates prep->seed treat Treat Cells with Formulations seed->treat incubate Incubate for Defined Period treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh apop Annexin V/PI Assay (Apoptosis) incubate->apop analyze Data Analysis (e.g., IC50 Calculation) mtt->analyze ldh->analyze apop->analyze

Caption: Workflow for assessing nanoparticle cytotoxicity.

G cluster_pathway Nanoparticle-Induced Inflammasome Activation lnp Lipid Nanoparticle cell Macrophage / Dendritic Cell lnp->cell tlr TLR cell->tlr Signal 1 nlrp3 NLRP3 Inflammasome Assembly cell->nlrp3 Signal 2 (e.g., Lysosomal Rupture) nfkb NF-κB Activation tlr->nfkb pro_il1b Pro-IL-1β Transcription nfkb->pro_il1b il1b IL-1β Release pro_il1b->il1b cas1 Caspase-1 Activation nlrp3->cas1 cas1->il1b pyroptosis Pyroptosis cas1->pyroptosis

Caption: NLRP3 inflammasome activation by nanoparticles.

Certain lipid nanoparticles can trigger innate immune signaling pathways, such as the Toll-like receptor (TLR) pathway and the NLRP3 inflammasome.[9][10][11][12][13] Activation of TLRs by nanoparticle components can lead to the transcription of pro-inflammatory cytokines like pro-IL-1β. A second signal, such as lysosomal destabilization caused by the nanoparticles, can then trigger the assembly of the NLRP3 inflammasome, leading to the activation of caspase-1. Activated caspase-1 cleaves pro-IL-1β into its mature, secreted form and can also induce a form of inflammatory cell death known as pyroptosis.

References

A Head-to-Head Comparison of PEGylated Phospholipids for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical determinant of a nanoparticle formulation's success. Among these, PEGylated phospholipids (B1166683) are paramount for enhancing the in vivo performance of liposomal and lipid nanoparticle (LNP) drug delivery systems. This guide provides an objective, data-driven comparison of various PEGylated phospholipids, focusing on how key structural differences in PEG chain length, lipid anchor, and functional groups impact the physicochemical properties, stability, and biological performance of nanoparticles.

PEGylated lipids are amphiphilic molecules composed of a hydrophilic poly(ethylene glycol) chain, a linker, and a hydrophobic lipid anchor that embeds within the lipid bilayer of a nanoparticle.[1] This "PEGylation" creates a hydrophilic shield that sterically hinders the adsorption of plasma proteins (opsonization), thereby reducing clearance by the mononuclear phagocyte system and significantly prolonging circulation time in the bloodstream.[2][3]

Comparative Performance Data

The choice of a PEGylated phospholipid involves a trade-off between circulation time, nanoparticle stability, and interaction with target cells. Key variables include the molecular weight of the PEG chain and the nature of the lipid anchor.

Table 1: Influence of PEGylated Lipids on Physicochemical Properties of Nanoparticles
PEG-Lipid TypeCore Lipid CompositionHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference(s)
Non-PEGylated DOPC/DSPG121.3--28.9[4]
DSPE-mPEG2000 DOPC/DSPG70.4--20.5[4]
Non-PEGylated (pH-sensitive) DOPE/CHEMS~140< 0.2~0[5]
DSPE-PEG2000 (pH-sensitive) DOPE/CHEMS~140< 0.2~0[5]
DSPE-PEG2000 -~125~0.147~ -35[6]
DSPE-PEG5000 -Larger than DSPE-PEG2000 formulations-More neutral than DSPE-PEG2000[6]
DMG-PEG2000 (1 mol%) OF-02, DSPC, Cholesterol~110~0.1-[7]
DMG-PEG5000 (1 mol%) OF-02, DSPC, Cholesterol~125~0.1-[7]

Note: Absolute values can vary significantly based on the core nanoparticle composition, drug load, and formulation method.

Table 2: Effect of PEGylated Lipids on Encapsulation Efficiency
Formulation TypeDrug/PayloadEncapsulation Efficiency (%)Key FindingReference(s)
Conventional Liposomes Vancomycin9 ± 2%PEGylation increased encapsulation efficiency.[8]
PEGylated Liposomes Vancomycin13 ± 3%PEGylation increased encapsulation efficiency.[8]
Conventional Liposomes Shikonin56.5% - 78.4%PEGylated formulations showed a 13-18% increase in drug incorporation.[4]
PEGylated Liposomes Shikonin66.9% - 89.4%PEGylated formulations showed a 13-18% increase in drug incorporation.[4]
PEGylated Liposomes Paclitaxel>90%The presence of PEG chains on the outer surface can enhance drug entrapment.[9]
PEG-NC (pH 9) F10320GD185%Encapsulation of poorly soluble drugs can be improved by optimizing formulation pH.[10]
Table 3: Impact of PEG Chain Length on In Vivo Circulation
PEG-PE Molecular WeightLiposome (B1194612) CompositionCirculation Half-Life / Residence TimeAnimal ModelReference(s)
Unmodified -13 min-[11]
PEG2000-PE -21 min-[11]
PEG5000-PE -75 min-[11]
DOPE-PEG1000 ePC/CH LUVs-Mice[12]
DOPE-PEG2000 ePC/CH LUVsLonger than PEG1000Mice[12]
DOPE-PEG5000 ePC/CH LUVsLonger than PEG2000Mice[12]
DOPE-PEG12000 ePC/CH LUVsSimilar to PEG5000Mice[12]
DSPE-PEG2000 DSPC/CH LUVsRemained in circulation for over 24hMice[12]

Key Structural Considerations and Their Effects

PEG Chain Length (Molecular Weight)

The length of the PEG chain is a critical parameter. Longer PEG chains generally provide a thicker hydrophilic layer, leading to more effective steric hindrance and longer circulation times.[11] For instance, the circulation half-life of liposomes modified with PEG5000-PE was significantly longer (75 min) than those with PEG2000-PE (21 min) or unmodified liposomes (13 min).[11] Similarly, the effectiveness of DOPE-PEG in prolonging circulation time was proportional to the molecular weight of the PEG, with PEG5000 and PEG12000 showing the greatest effect.[12] However, this comes with a trade-off. Longer PEG chains can also reduce the interaction of the nanoparticle with target cells, potentially hindering cellular uptake and therapeutic efficacy.[5][13]

Lipid Anchor Structure

The hydrophobic anchor's acyl chain length and degree of saturation influence the stability of the PEG-lipid within the bilayer.

  • Saturated vs. Unsaturated: Lipids with saturated acyl chains, such as distearoyl (C18:0) in DSPE, result in a more stable, rigid membrane. Unsaturated phospholipids can trigger a stronger accelerated blood clearance (ABC) phenomenon than saturated ones.[14]

  • Acyl Chain Length: The length of the acyl chain affects the tendency towards micelle formation versus incorporation into a lamellar phase. For example, increasing the acyl chain length from C14:0 to C18:0 in PEG-PE conjugates increased the tendency for phase separation from the host phosphatidylcholine bilayer.[15]

Functional Terminal Groups

While many PEG-lipids are terminated with a simple methoxy (B1213986) group for steric stabilization, others feature reactive functional groups for targeted drug delivery.

  • DSPE-PEG-Maleimide: This derivative has a maleimide (B117702) group at the end of the PEG chain, which readily reacts with thiol groups on molecules like antibodies or peptides.[16][17] This allows for the covalent attachment of targeting ligands to the nanoparticle surface, directing the drug payload to specific cells or tissues.[17][18]

  • DSPE-PEG-Biotin: The biotin (B1667282) group has a very high affinity for avidin (B1170675) and streptavidin, enabling a modular approach to surface functionalization.[16]

Visualizing Key Concepts

PEG_Liposome_Structure cluster_membrane Lipid Bilayer cluster_peg h1 1,1.5 h1->1,1.5 h2 2,1.5 h2->2,1.5 h3 3,1.5 h3->3,1.5 h4 4,1.5 h4->4,1.5 h5 6,1.5 h5->6,1.5 h6 7,1.5 h6->7,1.5 h7 h8 h9 h10 h11 h12 h13 1,0.5 1,1.5->1,0.5 1,0.5->h7 2,0.5 2,1.5->2,0.5 2,0.5->h8 3,0.5 3,1.5->3,0.5 3,0.5->h9 4,0.5 4,1.5->4,0.5 4,0.5->h10 6,0.5 6,1.5->6,0.5 6,0.5->h12 7,0.5 7,1.5->7,0.5 7,0.5->h13 5,1.5 5,0.5 5,1.5->5,0.5 5,0.5->h11 peg_head DSPE Anchor 5,2.5 5,2.5 peg_head->5,2.5 peg_chain Hydrophilic PEG Chain 5,3.5 5,3.5 5,2.5->5,3.5 core Aqueous Core (Hydrophilic Drug)

Caption: Structure of a PEGylated liposome.

experimental_workflow cluster_prep Formulation cluster_char Characterization cluster_eval Performance Evaluation prep 1. Lipid Mixing (e.g., Phospholipid, Cholesterol, PEG-Lipid) hydration 2. Film Hydration or Solvent Injection prep->hydration sizing 3. Sizing (Extrusion or Sonication) hydration->sizing dls Size (DLS) PDI sizing->dls zeta Zeta Potential ee Encapsulation Efficiency (HPLC) release In Vitro Release ee->release stability Stability Study invivo In Vivo Pharmacokinetics

Caption: Experimental workflow for liposome preparation and characterization.

peg_tradeoffs cluster_short Shorter PEG (e.g., 2000 Da) cluster_long Longer PEG (e.g., 5000 Da) center PEG Chain Length Selection adv1 ✓ Higher Cellular Uptake center->adv1 adv2 ✓ Longer Circulation Time center->adv2 disadv1 ✗ Shorter Circulation Time disadv2 ✗ Reduced Cellular Uptake ('PEG dilemma')

Caption: Trade-offs associated with PEG chain length selection.

Detailed Experimental Protocols

Liposome Preparation by Film Hydration & Extrusion

This is a common method for preparing multilamellar and unilamellar vesicles.

  • Lipid Mixing: The desired lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000) are dissolved in a suitable organic solvent, such as chloroform (B151607) or a chloroform/methanol mixture, in a round-bottom flask.[19]

  • Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, dry lipid film on the inner wall of the flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer (which may contain the hydrophilic drug to be encapsulated) at a temperature above the phase transition temperature of the lipids. The flask is agitated to suspend the lipids, forming multilamellar vesicles (MLVs).[19]

  • Sizing (Extrusion): To obtain a uniform size distribution and produce unilamellar vesicles, the MLV suspension is repeatedly passed through polycarbonate membranes with defined pore sizes (e.g., 200 nm, then 100 nm) using a high-pressure extruder.[19][20]

Characterization of Physicochemical Properties
  • Particle Size and Polydispersity Index (PDI): These are determined using Dynamic Light Scattering (DLS). The sample is diluted in an appropriate buffer and placed in a cuvette. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to calculate the hydrodynamic diameter and PDI, which indicates the width of the size distribution.[9][20]

  • Zeta Potential: This is a measure of the surface charge of the nanoparticles and is determined using electrophoretic light scattering. The velocity of the particles under an applied electric field is measured, which is then used to calculate the zeta potential. It is an important indicator of colloidal stability.[4][20]

Determination of Encapsulation Efficiency (EE%)
  • Separation of Free Drug: Unencapsulated drug is separated from the liposomes. This is typically achieved by size exclusion chromatography (e.g., using a Sephadex column) or dialysis.

  • Liposome Lysis: The liposome fraction is collected and then lysed to release the encapsulated drug. Lysis can be induced by adding a surfactant (e.g., Triton X-100) or an organic solvent like methanol.[8]

  • Drug Quantification: The concentration of the released drug is quantified using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[8][21]

  • Calculation: The EE% is calculated as: (Amount of drug encapsulated / Total initial amount of drug) x 100.

Conclusion

The choice of a PEGylated phospholipid is a multi-faceted decision that requires careful consideration of the intended application.

  • For applications requiring maximum circulation time, such as passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect, a longer PEG chain like DSPE-PEG5000 may be advantageous.[6]

  • For applications where efficient cellular uptake is paramount, a shorter PEG chain like DSPE-PEG2000 often provides a better balance between reasonable circulation time and biological interaction.[5][6]

  • For targeted delivery, functionalized lipids such as DSPE-PEG-Maleimide are essential for conjugating specific ligands to the nanoparticle surface.[17]

  • The lipid anchor plays a crucial role in stability, with saturated anchors like DSPE generally conferring greater stability and reduced immunogenicity compared to unsaturated alternatives.[14]

By leveraging the experimental data and protocols presented, researchers can make more informed decisions in the design and optimization of next-generation nanoparticle-based therapeutics.

References

Evaluating the Immunogenicity of DOPE-mPEG 2000: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to liposomal drug delivery systems, a process known as PEGylation, has been a cornerstone strategy for enhancing the in vivo performance of nanomedicines. Among the various PEGylated phospholipids, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG 2000) is frequently utilized. While PEGylation offers significant advantages in terms of prolonged circulation and reduced uptake by the mononuclear phagocyte system, concerns regarding its immunogenicity have grown. The production of anti-PEG antibodies can lead to accelerated blood clearance (ABC) of PEGylated liposomes and hypersensitivity reactions, potentially compromising therapeutic efficacy and patient safety.[1]

This guide provides an objective comparison of the immunogenicity of DOPE-mPEG 2000 with a promising alternative, polysarcosine (pSar), supported by experimental data.

Comparative Immunogenicity Data

The following tables summarize the key findings from a head-to-head comparative study on the immunogenicity of PEGylated versus polysarcosinated liposomes.

FormulationAnti-Polymer IgM (Arbitrary Units)Anti-Polymer IgG (Arbitrary Units)
DSPE-mPEG 2000 Liposomes Noticeably higher levelsNoticeably higher levels
DSPE-pSar 2000 Liposomes Noticeably lower levelsNoticeably lower levels
Table 1: Comparison of Anti-Polymer Antibody Production. This table qualitatively summarizes the findings of a study comparing antibody production against PEGylated and polysarcosinated liposomes. The study reported "noticeably lower levels" of both IgM and IgG for the pSar-liposomes compared to the PEG-liposomes, though specific quantitative values were not provided in the abstract.[2][3]
FormulationSecond Dose Blood Concentration (% Injected Dose)
DSPE-mPEG 2000 Liposomes Significantly reduced (indicative of ABC)
DSPE-pSar 2000 Liposomes No significant reduction (circumvention of ABC)
Table 2: Comparison of Accelerated Blood Clearance (ABC) Phenomenon. This table illustrates the impact of pre-existing anti-polymer antibodies on the circulation time of a second dose of liposomes. The study demonstrated that the pSar-liposomes did not exhibit the accelerated blood clearance seen with the PEG-liposomes.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key immunogenicity assays.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies

This protocol is adapted from studies detecting anti-PEG IgM and IgG in mouse serum.[2][3]

Materials:

  • 96-well ELISA plates

  • DSPE-mPEG 2000

  • Ethanol

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Tween 20

  • Goat anti-mouse IgM-HRP conjugate

  • Goat anti-mouse IgG-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with DSPE-mPEG 2000 dissolved in ethanol. Allow the solvent to evaporate completely.

  • Blocking: Block the wells with a solution of 1% BSA in PBS to prevent non-specific binding.

  • Sample Incubation: Add diluted serum samples to the wells and incubate to allow anti-PEG antibodies to bind to the coated antigen.

  • Washing: Wash the wells multiple times with PBS containing 0.05% Tween 20 (PBST) to remove unbound components.

  • Secondary Antibody Incubation: Add HRP-conjugated goat anti-mouse IgM or IgG to the respective wells and incubate.

  • Washing: Repeat the washing step with PBST.

  • Detection: Add TMB substrate solution to the wells and incubate in the dark. The HRP enzyme will catalyze a color change.

  • Stopping the Reaction: Stop the reaction by adding a stop solution.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the amount of anti-PEG antibody present in the serum.

In Vivo Accelerated Blood Clearance (ABC) Phenomenon Study

This protocol is based on a study comparing the ABC phenomenon for PEGylated and polysarcosinated liposomes in an animal model.[2][3]

Materials:

  • Test animals (e.g., mice or rats)

  • Liposome (B1194612) formulations (e.g., DSPE-mPEG 2000 and DSPE-pSar 2000 liposomes)

  • Radioactive or fluorescent label for liposomes

  • Blood collection supplies

Procedure:

  • First Injection (Immunization): Inject a group of animals with a low dose of the liposome formulation. This serves to induce an anti-polymer antibody response.

  • Rest Period: Allow a period of several days (e.g., 7 days) for the immune response to develop.

  • Second Injection (Challenge): Inject the same group of animals with a second, higher dose of the same liposome formulation, which has been labeled for tracking (e.g., with a radioisotope or fluorescent dye).

  • Blood Sampling: Collect blood samples at various time points after the second injection (e.g., 1, 4, 8, 24 hours).

  • Quantification: Measure the concentration of the labeled liposomes in the blood samples.

  • Data Analysis: Plot the blood concentration of the liposomes over time. A rapid decrease in the blood concentration of the second dose compared to a single injection in naïve animals is indicative of the ABC phenomenon.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs can enhance understanding.

Complement_Activation_Pathway cluster_Classical Classical Pathway cluster_Lectin Lectin Pathway cluster_Alternative Alternative Pathway Antigen-Antibody Complex Antigen-Antibody Complex C1 C1 Antigen-Antibody Complex->C1 binds C4 C4 C1->C4 cleaves C2 C2 C1->C2 cleaves C4a C4a C4->C4a releases C4b C4b C4->C4b C3 Convertase C3 Convertase C4b->C3 Convertase C2b C2b C2->C2b releases C2a C2a C2->C2a C2a->C3 Convertase C3 C3 C3 Convertase->C3 cleaves Mannose-binding Lectin Mannose-binding Lectin MASPs MASPs Mannose-binding Lectin->MASPs activates MASPs->C4 cleaves MASPs->C2 cleaves Spontaneous C3 Hydrolysis Spontaneous C3 Hydrolysis C3(H2O) C3(H2O) Spontaneous C3 Hydrolysis->C3(H2O) Factor B Factor B C3(H2O)->Factor B binds Fluid-phase C3 Convertase Fluid-phase C3 Convertase C3(H2O)->Fluid-phase C3 Convertase Factor D Factor D Factor B->Factor D cleaved by Ba Ba Factor D->Ba releases Bb Bb Factor D->Bb Bb->Fluid-phase C3 Convertase Fluid-phase C3 Convertase->C3 cleaves C3a C3a C3->C3a releases (Anaphylatoxin) C3b C3b C3->C3b (Opsonization) C5 Convertase C5 Convertase C3b->C5 Convertase forms C5 C5 C5 Convertase->C5 cleaves C5a C5a C5->C5a releases (Anaphylatoxin) C5b C5b C5->C5b Membrane Attack Complex (MAC) Membrane Attack Complex (MAC) C5b->Membrane Attack Complex (MAC) initiates formation of Cell Lysis Cell Lysis Membrane Attack Complex (MAC)->Cell Lysis

Caption: The complement system can be activated via three main pathways.

Immunogenicity_Workflow cluster_Formulation Liposome Formulation & Characterization cluster_InVivo In Vivo Immunogenicity Assessment cluster_ExVivo Ex Vivo Analysis cluster_Data Data Analysis & Comparison Formulate Liposomes Formulate Liposomes Characterize Size & Zeta Potential Characterize Size & Zeta Potential Formulate Liposomes->Characterize Size & Zeta Potential Animal Model (e.g., Mice) Animal Model (e.g., Mice) Formulate Liposomes->Animal Model (e.g., Mice) First Injection (Immunization) First Injection (Immunization) Animal Model (e.g., Mice)->First Injection (Immunization) Rest Period (e.g., 7 days) Rest Period (e.g., 7 days) First Injection (Immunization)->Rest Period (e.g., 7 days) Second Injection (Challenge) Second Injection (Challenge) Rest Period (e.g., 7 days)->Second Injection (Challenge) Blood Sampling (Time Course) Blood Sampling (Time Course) Second Injection (Challenge)->Blood Sampling (Time Course) Serum Isolation Serum Isolation Blood Sampling (Time Course)->Serum Isolation Pharmacokinetic Analysis (ABC Phenomenon) Pharmacokinetic Analysis (ABC Phenomenon) Blood Sampling (Time Course)->Pharmacokinetic Analysis (ABC Phenomenon) Anti-Polymer Antibody ELISA (IgM, IgG) Anti-Polymer Antibody ELISA (IgM, IgG) Serum Isolation->Anti-Polymer Antibody ELISA (IgM, IgG) Complement Activation Assay Complement Activation Assay Serum Isolation->Complement Activation Assay Compare Antibody Titers Compare Antibody Titers Anti-Polymer Antibody ELISA (IgM, IgG)->Compare Antibody Titers Compare Complement Markers Compare Complement Markers Complement Activation Assay->Compare Complement Markers Compare Blood Clearance Rates Compare Blood Clearance Rates Pharmacokinetic Analysis (ABC Phenomenon)->Compare Blood Clearance Rates

Caption: Experimental workflow for evaluating liposome immunogenicity.

Discussion and Conclusion

The available data strongly suggests that polysarcosine is a less immunogenic alternative to polyethylene glycol for the surface modification of liposomes. The reduced production of anti-pSar antibodies translates to a significant advantage in avoiding the accelerated blood clearance phenomenon, which is a major hurdle for the clinical application of PEGylated nanomedicines requiring multiple administrations.

While direct quantitative comparative data on complement activation is still emerging, the lower antibody response observed with pSar-liposomes would logically lead to reduced antibody-mediated complement activation. The complement system, particularly the classical pathway, can be initiated by antigen-antibody complexes.[1][4] Therefore, a lower propensity to generate antibodies would inherently lessen this trigger for complement activation.

For researchers and drug developers, the choice of a stealth polymer for liposomal formulations is a critical decision. While DOPE-mPEG 2000 has a long history of use, the potential for immunogenicity cannot be overlooked. Polysarcosine presents a compelling alternative that may lead to safer and more effective nanomedicines, particularly for therapeutic regimens that involve repeated dosing. Further studies providing direct quantitative comparisons of complement activation will be invaluable in solidifying the position of polysarcosine and other emerging PEG alternatives in the next generation of drug delivery systems.

References

A Head-to-Head Battle: Thin-Film Hydration vs. Microfluidic Preparation of DOPE-mPEG Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of liposome (B1194612) preparation method is a critical decision that significantly impacts the final product's characteristics and performance. This guide provides an objective comparison of two prominent techniques for preparing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE)-based liposomes modified with polyethylene (B3416737) glycol (mPEG): the conventional thin-film hydration method and the modern microfluidic approach. We will delve into the experimental data, detailed protocols, and the fundamental differences between these methods to empower you to make an informed decision for your specific application.

The thin-film hydration technique, a long-established and widely used method, involves the formation of a thin lipid film from a solution of lipids in an organic solvent, followed by hydration with an aqueous buffer. In contrast, microfluidics offers a more controlled and continuous process, where liposomes are formed by the rapid and precise mixing of a lipid-in-solvent stream with an aqueous stream within a microfluidic chip.

Key Performance Indicators: A Quantitative Comparison

The choice between these two methods often hinges on key performance indicators such as particle size, polydispersity index (PDI), and encapsulation efficiency. While specific values can vary based on the precise lipid composition and experimental parameters, the following table summarizes the general quantitative differences observed between the two methods for preparing PEGylated liposomes.

ParameterThin-Film HydrationMicrofluidics
Particle Size (Diameter) Larger and more variable (often >150 nm before extrusion)Smaller and more uniform (typically 50-150 nm)[1]
Polydispersity Index (PDI) Higher (typically >0.2), indicating a wider size distribution[2][3]Lower (typically <0.2), indicating a narrow size distribution[2][3]
Encapsulation Efficiency Generally lower, especially for hydrophilic molecules[2][3]Generally higher, due to rapid and controlled mixing[2][3][4]
Reproducibility Lower, with potential for batch-to-batch variabilityHigher, with excellent batch-to-batch consistency
Scalability Challenging to scale up while maintaining consistent propertiesReadily scalable for larger volume production[3]

Experimental Workflows: A Visual Guide

To better understand the practical differences between these two methods, the following diagrams illustrate the experimental workflows for thin-film hydration and microfluidic preparation of DOPE-mPEG liposomes.

Thin_Film_Hydration_Workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration & Sizing dissolve Dissolve DOPE and mPEG-Lipid in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Lipid Film (High Vacuum) evaporate->dry hydrate Hydrate Film with Aqueous Buffer dry->hydrate vortex Vortex/Sonication hydrate->vortex extrude Extrusion through Polycarbonate Membranes vortex->extrude final_liposomes final_liposomes extrude->final_liposomes Final Liposome Suspension

Figure 1: Thin-Film Hydration Workflow

Microfluidic_Preparation_Workflow cluster_microfluidics Microfluidic Processing lipid_solution Prepare Lipid Solution (DOPE & mPEG-Lipid in Solvent) pump Pump Solutions into Microfluidic Chip aqueous_solution Prepare Aqueous Buffer mix Controlled Mixing in Microchannels pump->mix self_assembly Liposome Self-Assembly mix->self_assembly final_liposomes final_liposomes self_assembly->final_liposomes Final Liposome Suspension

Figure 2: Microfluidic Preparation Workflow

Detailed Experimental Protocols

For researchers seeking to implement these techniques, the following are detailed protocols for the preparation of DOPE-mPEG liposomes.

Thin-Film Hydration Protocol

This protocol describes the preparation of unilamellar liposomes by the thin-film hydration and extrusion method.[5]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (mPEG-2000 DSPE) or other suitable mPEG-lipid

  • Chloroform and Methanol (e.g., 2:1 v/v mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Rotary evaporator

  • High vacuum pump

  • Water bath

  • Vortex mixer or sonicator

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of DOPE and mPEG-lipid in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio is 95:5 (DOPE:mPEG-lipid).

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 65°C) until a thin, uniform lipid film is formed on the inner surface of the flask.[6]

    • Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[5]

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer, pre-heated to a temperature above the lipid phase transition temperature.[7]

    • Vigorously agitate the flask using a vortex mixer or sonicator to detach the lipid film and form a suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size, the MLV suspension is subjected to extrusion.

    • Load the suspension into a liposome extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the suspension through the membrane multiple times (e.g., 11-21 times) to achieve a narrow size distribution.

Microfluidic Preparation Protocol

This protocol outlines the preparation of liposomes using a microfluidic device.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (mPEG-2000 DSPE) or other suitable mPEG-lipid

  • Ethanol (B145695) or Isopropanol (B130326)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Microfluidic system with a micromixer chip (e.g., staggered herringbone micromixer)

  • Syringe pumps

Procedure:

  • Solution Preparation:

    • Prepare the lipid solution by dissolving DOPE and mPEG-lipid in ethanol or isopropanol at the desired concentration and molar ratio (e.g., 95:5 DOPE:mPEG-lipid).

    • Prepare the aqueous buffer.

  • Microfluidic Processing:

    • Load the lipid solution and the aqueous buffer into separate syringes and mount them on the syringe pumps.

    • Connect the syringes to the respective inlets of the microfluidic chip.

    • Set the flow rates for both pumps to achieve the desired flow rate ratio (FRR) and total flow rate (TFR). The FRR (aqueous phase flow rate / organic phase flow rate) is a critical parameter that influences liposome size.[1] A higher FRR generally results in smaller liposomes.

    • Initiate the flow. The rapid and controlled mixing of the two streams within the microchannels induces the self-assembly of lipids into liposomes.[2][3]

    • Collect the liposome suspension from the outlet of the microfluidic chip.

Conclusion: Making the Right Choice

The choice between thin-film hydration and microfluidic preparation of DOPE-mPEG liposomes depends heavily on the specific requirements of the application.

Thin-film hydration remains a viable option for small-scale laboratory preparations where simplicity and cost-effectiveness are primary considerations. However, its limitations in terms of size control, reproducibility, and scalability must be acknowledged.

Microfluidics , on the other hand, emerges as a superior technique for applications demanding precise control over liposome characteristics, high reproducibility, and a clear path to scalable production.[3][8] For drug delivery applications where particle size and uniformity are critical for in vivo performance, the advantages offered by microfluidics are particularly compelling.

By understanding the quantitative differences and the practical workflows of each method, researchers can select the most appropriate technique to advance their work in the development of effective liposomal drug delivery systems.

References

Enhancing Drug Delivery: A Comparative Guide to the Targeting Efficiency of Ligand-Conjugated DOPE-mPEG Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeted delivery of therapeutics is a paramount goal. Ligand-conjugated liposomes, particularly those formulated with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and methoxy-polyethylene glycol (mPEG), represent a promising strategy to enhance drug accumulation at specific sites, thereby increasing efficacy and reducing off-target effects. This guide provides an objective comparison of the performance of these targeted liposomes against non-targeted counterparts and other formulations, supported by experimental data and detailed protocols.

The core principle behind this technology lies in the functionalization of the liposome (B1194612) surface with specific ligands—such as antibodies, peptides, or small molecules—that recognize and bind to receptors overexpressed on target cells.[1] This active targeting mechanism facilitates cellular uptake and localized drug release, offering a significant advantage over passive accumulation via the enhanced permeability and retention (EPR) effect alone.

Performance Comparison: Targeted vs. Non-Targeted Liposomes

The conjugation of targeting moieties to DOPE-mPEG liposomes has been shown to significantly improve their therapeutic index. The following tables summarize quantitative data from various studies, highlighting the enhanced cellular uptake, tumor accumulation, and therapeutic efficacy of ligand-conjugated liposomes compared to their non-targeted counterparts.

In Vitro Cellular Uptake

The efficiency of cellular internalization is a critical determinant of a drug delivery system's success. As the data below indicates, the incorporation of a targeting ligand consistently leads to a substantial increase in uptake by receptor-expressing cell lines.

Liposome FormulationCell LineLigandCellular Uptake (Relative to Non-Targeted)Reference
DOPE-mPEG LiposomesKB (human oral cancer)Folate~6-fold increase in IC50[2]
PEGylated LiposomesU87MG (human glioblastoma)APTEDB peptideSignificant increase in fluorescence intensity[3]
PEGylated LiposomesHUVEC (endothelial cells)RGD peptide~1.5-fold increase in mean fluorescence intensity[4]
DOPE-based LiposomesB16F10 (melanoma)Folate11-fold higher cell binding[5]

Table 1: Comparative In Vitro Cellular Uptake of Targeted vs. Non-Targeted Liposomes. The data, synthesized from multiple studies, demonstrates the significantly enhanced cellular uptake of ligand-conjugated liposomes in receptor-positive cancer cell lines.

In Vivo Tumor Accumulation and Therapeutic Efficacy

Building upon the in vitro findings, in vivo studies in animal models have corroborated the superior targeting efficiency and therapeutic outcomes of ligand-conjugated liposomes.

Liposome FormulationAnimal ModelLigandTumor Accumulation (Relative to Non-Targeted)Therapeutic OutcomeReference
PEGylated LiposomesU87MG xenograft miceAPTEDB peptideHigher fluorescence intensity in tumorsGreater tumor growth retardation[3]
PEGylated LiposomesB16F0 melanoma-bearing miceFolateSignificant reduction in tumor growth[5]
Doxorubicin-loaded LiposomesKB tumor-bearing nude miceFolate-Significantly improved antitumor activity[6]
Doxorubicin-loaded Liposomes4T1 breast tumor-bearing mice- (pH-sensitive)-60.4% tumor growth inhibition (non-PEGylated) vs. 40.3% (PEGylated)[7]

Table 2: Comparative In Vivo Performance of Targeted Liposomes. These studies highlight the enhanced tumor accumulation and improved therapeutic efficacy of ligand-conjugated liposomes in various cancer models.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols used to assess the targeting efficiency of ligand-conjugated DOPE-mPEG liposomes.

Preparation of Ligand-Conjugated Liposomes

The thin-film hydration method is a common technique for preparing liposomes.

  • Lipid Film Formation: Chloroform solutions of lipids (e.g., DOPE, cholesterol, and mPEG-DSPE) and the ligand-PEG-lipid conjugate are mixed in a round-bottom flask. The organic solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film.

  • Hydration: The dried lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline) containing the therapeutic agent to be encapsulated. This process is typically performed above the phase transition temperature of the lipids.

  • Size Extrusion: To obtain unilamellar vesicles of a specific size, the resulting liposome suspension is subjected to extrusion through polycarbonate membranes with defined pore sizes.

In Vitro Cellular Uptake Assay (Flow Cytometry)

This protocol quantifies the internalization of fluorescently labeled liposomes by target cells.

  • Cell Seeding: Plate the target cells in a multi-well plate and allow them to adhere overnight.

  • Liposome Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled targeted and non-targeted liposomes at a specific concentration. Incubate for a defined period (e.g., 1-4 hours) at 37°C.[7][8]

  • Cell Harvesting: Wash the cells with ice-cold PBS to remove non-adherent liposomes. Detach the cells using trypsin-EDTA.

  • Flow Cytometry Analysis: Resuspend the cells in a suitable buffer and analyze them using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of internalized liposomes.[4]

In Vivo Biodistribution Study

This protocol assesses the accumulation of liposomes in various organs and the tumor in an animal model.

  • Animal Model: Utilize tumor-bearing mice (e.g., xenograft or allograft models).[3]

  • Liposome Administration: Intravenously inject fluorescently or radiolabeled targeted and non-targeted liposomes into the mice.[3]

  • Tissue Harvesting: At predetermined time points, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).

  • Quantification:

    • For fluorescently labeled liposomes, use an in vivo imaging system to measure the fluorescence intensity in the excised organs.[3]

    • For radiolabeled liposomes, measure the radioactivity in each organ using a gamma counter. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1]

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows involved in evaluating ligand-conjugated liposomes, the following diagrams are provided.

LigandTargetedLiposomeUptake cluster_extracellular Extracellular Space cluster_cell Target Cell Ligand-Liposome Ligand-Conjugated Liposome Receptor Overexpressed Receptor Ligand-Liposome->Receptor Binding Endosome Endosome Receptor->Endosome Receptor-Mediated Endocytosis DrugRelease Drug Release Endosome->DrugRelease Endosomal Escape/ Degradation Cytoplasm Cytoplasm DrugRelease->Cytoplasm

Caption: Signaling pathway of ligand-targeted liposome uptake by a target cell.

ExperimentalWorkflow LiposomePrep Liposome Preparation (Thin-Film Hydration) Characterization Physicochemical Characterization (Size, Zeta Potential) LiposomePrep->Characterization InVitro In Vitro Studies (Cellular Uptake Assay) Characterization->InVitro InVivo In Vivo Studies (Biodistribution, Therapeutic Efficacy) Characterization->InVivo DataAnalysis Data Analysis & Comparison InVitro->DataAnalysis InVivo->DataAnalysis

References

A Comparative Analysis of DOPE-mPEG Stability in Lipid-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

A technical guide for researchers, scientists, and drug development professionals on the comparative stability of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DOPE-mPEG) and other commonly used PEGylated lipids in drug delivery systems.

The stability of lipid-based nanoparticles is a critical parameter influencing their therapeutic efficacy and shelf-life. The choice of the PEGylated lipid, which provides a hydrophilic corona to prevent aggregation and opsonization, significantly impacts the overall stability of the formulation. This guide provides a comparative analysis of DOPE-mPEG's performance against other widely used alternatives such as DSPE-mPEG, DMG-PEG, and Cholesterol-PEG, supported by experimental data and detailed protocols.

Comparative Stability Data

The stability of lipid nanoparticles is multifaceted, encompassing physical stability (particle size and integrity), chemical stability (hydrolysis and oxidation of components), and in vivo stability (circulation half-life). The following tables summarize quantitative data from various studies to facilitate a direct comparison between different PEGylated lipids.

Table 1: Physical Stability - Particle Size and Polydispersity Index (PDI)

Lipid FormulationInitial Size (nm)Size after Storage (Condition)Initial PDIPDI after Storage (Condition)Reference
DOPE-based (pH-sensitive)~94Stable at pH 7.4~0.16Stable[1]
DSPE-PEG based130 - 140Stable< 0.2Stable[2]
DMG-PEG based80 - 120Stable under optimized conditionsVariesVaries[3]
Cholesterol-PEG basedVariesStable with optimal cholesterol ratioVariesStable[4]

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Table 2: In Vitro Stability - Drug/Dye Leakage

Lipid FormulationLeakage at pH 7.4Leakage at pH 5.5Serum StabilityReference
DOPE/CHEMS/DSPE-mPEGGood drug retentionEnhanced release (>90% in 6h)Enhanced by DSPE-PEG[1][5][6]
DOPE/POD (pH-sensitive)2-3 fold less leakage than DOPE/CHEMS in serum over 12hRapid releaseStable for first 12h in serum[7]
DSPE-PEG basedMinimalMinimalHigh[5]
DMG-PEG basedVariesVariesShorter chain (C14) leads to faster dissociation from LNP in serum[8]

Table 3: In Vivo Stability - Circulation Half-life

Lipid FormulationHalf-life (t½)Key FindingsReference
DOPE:mPEG-VE-DOG3 - 7 hoursHalf-life dependent on the hydrolysis rate of the vinyl ether linker[9]
DSPE-PEG basedProlongedLonger acyl chains (C18) provide better membrane anchoring and longer circulation[8][10]
DMG-PEG basedReducedShorter acyl chains (C14) lead to rapid dissociation and clearance[8]

Key Insights from Comparative Analysis

  • DSPE-mPEG generally offers the highest stability for conventional liposomes due to its saturated, long acyl chains (C18) which provide strong anchoring in the lipid bilayer. This results in excellent serum stability and prolonged circulation times.[8][10]

  • DOPE-mPEG is a cornerstone of pH-sensitive liposomes. The unsaturated oleoyl (B10858665) chains of DOPE give it a conical shape, which promotes a transition from a bilayer to a hexagonal phase in acidic environments (like endosomes or tumors), triggering rapid drug release.[1][11] Formulations containing DOPE are stabilized at physiological pH by including other lipids like CHEMS or by PEGylation, though PEGylation can sometimes slightly reduce the pH-sensitivity.[1][5]

  • DMG-PEG has shorter (C14) saturated acyl chains. This leads to a faster dissociation rate of the PEG-lipid from the nanoparticle surface in vivo, which can be advantageous for certain applications where rapid shedding of the PEG shield is desired to facilitate cellular uptake.[8][9] However, this also results in a shorter circulation half-life compared to DSPE-PEG.[8]

  • Cholesterol is a critical component for modulating membrane fluidity and stability.[12] While less common as a direct PEG anchor in comparative stability studies against phospholipids, its inclusion in formulations (typically 30-50 mol%) is known to increase membrane rigidity, reduce drug leakage, and improve overall stability.[4][12]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of lipid nanoparticle stability.

Liposome (B1194612) Preparation by Thin-Film Hydration and Extrusion

This is a common method for producing unilamellar vesicles of a defined size.

  • Lipid Film Formation: The desired lipids (e.g., primary phospholipid, cholesterol, and PEGylated lipid in specific molar ratios) are dissolved in an organic solvent like chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator. This is typically done at a temperature above the phase transition temperature (Tm) of the lipids to ensure a homogenous lipid mixture. A thin, uniform lipid film should form on the wall of the flask.

  • Drying: The lipid film is further dried under a high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS, HEPES) which may contain the drug or fluorescent marker to be encapsulated. The hydration is performed above the lipid Tm with gentle agitation, leading to the formation of multilamellar vesicles (MLVs).

  • Extrusion: To obtain a homogenous population of unilamellar vesicles (LUVs) with a specific size, the MLV suspension is repeatedly passed through polycarbonate filters with a defined pore size (e.g., 100 nm) using a lipid extruder. The extrusion is also performed at a temperature above the Tm.

Experimental Workflow: Liposome Preparation

G cluster_prep Liposome Preparation dissolve 1. Dissolve Lipids in Organic Solvent evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate Forms thin film dry 3. Dry Film (High Vacuum) evaporate->dry Remove residual solvent hydrate 4. Hydrate Film with Aqueous Buffer dry->hydrate Forms MLVs extrude 5. Extrude (e.g., 100nm filter) hydrate->extrude Forms LUVs

Caption: Workflow for preparing unilamellar liposomes.

Stability Assessment via Dynamic Light Scattering (DLS)

DLS is used to monitor the physical stability of liposomes by measuring changes in particle size and polydispersity index (PDI) over time.[13]

  • Sample Preparation: Dilute the liposome suspension in the same buffer used for hydration to a suitable concentration to avoid multiple scattering effects.

  • Instrument Setup: Set the temperature of the DLS instrument (e.g., 25°C or 37°C).

  • Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Allow the sample to equilibrate for a few minutes.

  • Data Acquisition: Perform multiple measurements to obtain the average hydrodynamic diameter (Z-average) and the PDI.

  • Stability Study: Store the liposome formulation under desired conditions (e.g., 4°C, 25°C, 37°C). At specified time points (e.g., 0, 1, 7, 30 days), take an aliquot of the sample and repeat the DLS measurement.

  • Analysis: An increase in the Z-average size or PDI over time indicates particle aggregation or fusion, signifying physical instability.[3]

Membrane Permeability Assessment via Calcein (B42510) Leakage Assay

This fluorescence-based assay measures the integrity of the liposome membrane by monitoring the leakage of an encapsulated dye.[6][14]

  • Liposome Preparation: Prepare liposomes as described in Protocol 1, using a concentrated solution of calcein (e.g., 50-100 mM) in the hydration buffer. At this concentration, calcein's fluorescence is self-quenched.

  • Removal of Unencapsulated Dye: Separate the calcein-loaded liposomes from the free, unencapsulated calcein in the external buffer. This is typically done using a size-exclusion chromatography column (e.g., Sephadex G-50).[6] The liposomes will elute in the void volume.

  • Fluorescence Measurement:

    • Dilute the purified liposome suspension in the desired buffer (e.g., PBS at pH 7.4 or an acidic buffer) in a fluorometer cuvette.

    • Measure the initial fluorescence (F₀) at the appropriate excitation/emission wavelengths for calcein (e.g., 495 nm/515 nm). This represents the baseline leakage.

    • Monitor the fluorescence intensity (Fₜ) over time. An increase in fluorescence indicates that calcein is leaking from the liposomes and becoming de-quenched upon dilution in the external buffer.

  • Maximum Leakage Determination: To determine the 100% leakage value, add a detergent (e.g., Triton X-100) to the liposome suspension to completely disrupt the membranes.[15] Measure the maximum fluorescence (Fₘₐₓ).

  • Calculation: The percentage of leakage at time 't' is calculated using the formula: % Leakage = [(Fₜ - F₀) / (Fₘₐₓ - F₀)] * 100

Experimental Workflow: Calcein Leakage Assay

G cluster_leakage Calcein Leakage Assay prepare 1. Prepare Liposomes with Self-Quenched Calcein purify 2. Purify Liposomes (Size-Exclusion Chromatography) prepare->purify measure_f0 3. Measure Initial Fluorescence (F₀) purify->measure_f0 incubate 4. Incubate & Monitor Fluorescence (Fₜ) measure_f0->incubate calculate 7. Calculate % Leakage measure_f0->calculate lyse 5. Lyse Liposomes (Triton X-100) incubate->lyse incubate->calculate measure_fmax 6. Measure Max Fluorescence (Fₘₐₓ) lyse->measure_fmax measure_fmax->calculate

Caption: Workflow for assessing membrane permeability.

Influence on Cellular Signaling Pathways

The interaction of lipid nanoparticles with cells is a complex process that can trigger various intracellular signaling pathways. While specific pathways are often dependent on the cell type and the encapsulated cargo, the lipid composition of the nanoparticle itself plays a crucial role.

Upon cellular uptake, which often occurs via endocytosis, LNPs are trafficked into endosomes. A key step for the delivery of therapeutic cargo is "endosomal escape". This process, which can be triggered by the inherent properties of the lipids, involves the disruption of the endosomal membrane. This membrane damage is a potent cellular stress signal.

Recent studies indicate that endosomal membrane damage caused by LNPs is recognized by cytosolic proteins called galectins.[1] Galectins bind to sugars exposed on the inner endosomal membrane, initiating a signaling cascade that can lead to inflammatory responses. Furthermore, cellular stress resulting from LNP uptake can also activate the Unfolded Protein Response (UPR) in the endoplasmic reticulum.[5] The choice of lipid can influence the extent of this endosomal disruption and, consequently, the intensity of the downstream signaling and potential cytotoxicity.[5]

Cellular Uptake and Signaling of Lipid Nanoparticles

G cluster_cellular Cellular Environment lnp Lipid Nanoparticle (LNP) cell Cell Membrane lnp->cell Endocytosis endosome Endosome cell->endosome Internalization cytosol Cytosol endosome->cytosol Endosomal Escape (Membrane Damage) galectin Galectin Recruitment endosome->galectin Damage Sensing upr Unfolded Protein Response (UPR) endosome->upr Cellular Stress cargo Therapeutic Cargo (e.g., mRNA) cytosol->cargo inflammation Inflammatory Response galectin->inflammation

References

Safety Operating Guide

Proper Disposal of DOPE-mPEG, MW 2000: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG, MW 2000) are outlined below to ensure the safety of laboratory personnel and environmental protection. While specific institutional and local regulations must always be followed, this document provides a framework for the proper handling and disposal of this non-hazardous substance.

This compound is a phospholipid-polyethylene glycol conjugate widely used in drug delivery research. Based on the Safety Data Sheet (SDS) for a chemically similar compound, DSPE-PEG(2000) Carboxylic Acid, this compound is not classified as a hazardous substance.[1] However, proper disposal is still crucial to maintain a safe laboratory environment and to prevent contamination of drains and waterways.

Immediate Safety and Disposal Procedures

Unused, uncontaminated this compound should be disposed of as non-hazardous solid waste. Contaminated materials, such as empty containers, gloves, and absorbent paper, should be evaluated based on the nature of the contaminant and disposed of accordingly. If the material is contaminated with a hazardous substance, it must be treated as hazardous waste.

Key Disposal Considerations
ConsiderationProcedure
Uncontaminated Solid Waste Sweep up and collect the solid material. Place in a suitable, clearly labeled, and sealed container for disposal as non-hazardous chemical waste.
Contaminated Solid Waste If contaminated with hazardous materials, dispose of as hazardous waste in accordance with institutional and local regulations. The specific hazardous waste stream will depend on the nature of the contaminant.
Liquid Waste (Solutions) Do not pour solutions containing this compound down the drain.[1] Collect in a sealed, labeled container for chemical waste disposal. The specific disposal route will depend on the solvent and any other dissolved substances.
Empty Containers Triple rinse empty containers with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. After rinsing, the container can typically be disposed of as non-hazardous waste.
Personal Protective Equipment (PPE) Contaminated gloves, lab coats, and other PPE should be disposed of in the appropriate solid waste stream. If contaminated with hazardous materials, they must be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generation (this compound) is_contaminated Is the waste contaminated with hazardous material? start->is_contaminated non_hazardous Non-Hazardous Waste is_contaminated->non_hazardous No hazardous Hazardous Waste is_contaminated->hazardous Yes solid_waste Solid Waste (e.g., powder, contaminated labware) non_hazardous->solid_waste liquid_waste Liquid Waste (e.g., solutions) non_hazardous->liquid_waste follow_hazardous Follow institutional and local regulations for hazardous waste disposal. hazardous->follow_hazardous collect_solid Collect in a sealed container for non-hazardous chemical waste. solid_waste->collect_solid collect_liquid Collect in a sealed container for chemical waste disposal. DO NOT pour down the drain. liquid_waste->collect_liquid disposal Final Disposal collect_solid->disposal collect_liquid->disposal follow_hazardous->disposal

Disposal decision workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations, before disposing of any chemical waste.

References

Personal protective equipment for handling DOPE-mPEG, MW 2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-mPEG, MW 2000).

This document provides crucial safety and logistical information for the proper operational use and disposal of this compound, a key reagent in the development of lipid nanoparticle-based drug delivery systems. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Personal Protective Equipment (PPE)

While Safety Data Sheets (SDS) for structurally similar PEGylated lipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] and DSPE-PEG(2000)-amine, classify these substances as non-hazardous, it is imperative to follow standard laboratory safety protocols to minimize any potential risk.[1] The following personal protective equipment is recommended when handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesStandard laboratory grade. Should be inspected before use and disposed of after handling the material.
Eye Protection Safety Glasses with Side ShieldsTo protect against accidental splashes.
Body Protection Laboratory CoatStandard, long-sleeved lab coat to protect skin and clothing.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound, from preparation to use, is critical for both experimental success and personnel safety.

prep Preparation handle Handling prep->handle Don PPE use Use in Formulation handle->use Weigh/dissolve in fume hood cleanup Cleanup use->cleanup After experiment completion disposal Disposal cleanup->disposal Segregate waste

Figure 1. A high-level workflow for the safe handling of this compound.
  • Preparation : Before handling the material, ensure that the designated workspace is clean and uncluttered. Prepare all necessary equipment and reagents.

  • Donning PPE : Put on a lab coat, safety glasses, and nitrile gloves.

  • Handling :

    • If working with the powdered form, handle it in a chemical fume hood to avoid inhalation of any fine particulates.

    • Use a dedicated spatula and weighing paper.

    • When dissolving the lipid, add the solvent slowly to prevent splashing.

  • Use in Formulation : Follow the specific experimental protocol for the preparation of liposomes or other nanoparticle formulations.

  • Cleanup : After the procedure, decontaminate the work surface with an appropriate cleaning agent.

  • Disposal : Segregate and dispose of all waste materials according to the guidelines outlined below.

Disposal Plan: A Clear Path for Waste Management

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and adhere to institutional and local regulations.

cluster_waste Waste Generation cluster_disposal Disposal Pathway unused_solid Unused Solid DOPE-mPEG solid_disposal Non-Hazardous Solid Waste unused_solid->solid_disposal liquid_waste Liquid Waste (Solutions) liquid_disposal Drain Disposal (with copious water) liquid_waste->liquid_disposal contaminated_labware Contaminated Labware labware_disposal Rinse & Discard in Lab Trash contaminated_labware->labware_disposal

Figure 2. Logical relationship between waste type and disposal pathway.

Solid Waste (Unused this compound):

  • As a non-hazardous material, small quantities of solid this compound can typically be disposed of in the regular laboratory trash.[2][3]

  • Ensure the material is in a sealed container (e.g., the original vial or a sealed bag) to prevent dispersal.

Liquid Waste (Solutions containing this compound):

  • Aqueous solutions of this compound can generally be disposed of down the sanitary sewer with copious amounts of water.[2][4][5]

  • This is permissible as long as the solution does not contain any other hazardous chemicals.

  • Always check with your institution's Environmental Health and Safety (EHS) department for specific guidelines on drain disposal.

Contaminated Labware (e.g., pipette tips, centrifuge tubes, glassware):

  • Rinsing: Glassware should be thoroughly rinsed with a suitable solvent (e.g., ethanol) followed by water. The first rinse should be collected and disposed of as chemical waste, as it may contain higher concentrations of the lipid.[6]

  • Disposal of Plastics: Disposable plastics such as pipette tips and centrifuge tubes that have come into contact with this compound should be placed in a designated laboratory waste container.[7]

  • Empty Containers: The original product container, once empty, should be rinsed and the label defaced before being discarded in the regular trash.[3]

By implementing these safety and handling procedures, researchers can confidently work with this compound while maintaining a secure and compliant laboratory environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most comprehensive guidance.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.